molecular formula C9H11ClN4O2 B172990 7-(2-Chloroethyl)theophylline CAS No. 5878-61-5

7-(2-Chloroethyl)theophylline

Katalognummer: B172990
CAS-Nummer: 5878-61-5
Molekulargewicht: 242.66 g/mol
InChI-Schlüssel: QCIARNIKNKKHFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione is an oxopurine.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIARNIKNKKHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207510
Record name 7-(2-Chloroethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-61-5
Record name 7-(2-Chloroethyl)theophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5878-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chloroethyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benaphyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(2-Chloroethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-(CHLOROETHYL)THEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a key synthetic intermediate and a pharmacologically relevant derivative of theophylline. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, pharmacological context, and analytical considerations of this compound, grounding all claims in authoritative scientific data.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. The introduction of a reactive 2-chloroethyl group at the 7-position of the purine ring fundamentally alters its chemical utility, rendering it a versatile precursor for a wide range of N7-substituted theophylline analogs.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its function. This compound is systematically named 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione.[1][2][3] Its core is the xanthine scaffold, shared with caffeine and theobromine, featuring two methyl groups at positions 1 and 3. The key functional modification is the N7-chloroethyl substituent.

Physicochemical Data Summary

For reproducible experimental design and interpretation, a clear understanding of a compound's physical properties is paramount. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 5878-61-5[1][2][4]
Molecular Formula C₉H₁₁ClN₄O₂[1][3]
Molecular Weight 242.66 g/mol [1][3]
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[2][3]
Appearance White to off-white crystalline powder[5]
Melting Point 122-127 °C[5]
Solubility Soluble in DMSO, moderately soluble in ethanol.[4]
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl[3]
InChIKey QCIARNIKNKKHFH-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

The primary value of this compound in a research and development context lies in its role as a synthetic intermediate. Its synthesis is straightforward, and the reactivity of the chloroethyl moiety allows for extensive derivatization.

Synthesis Pathway: N-Alkylation of Theophylline

The most common and efficient synthesis route is the nucleophilic alkylation of theophylline. In this reaction, the N7 nitrogen of the theophylline imidazole ring acts as a nucleophile, attacking an electrophilic chloroethyl source.

Synthesis_Pathway Theophylline Theophylline Intermediate Theophylline Anion Theophylline->Intermediate Deprotonation at N7 Reagent 1,2-Dichloroethane (Excess) Reagent->Intermediate Base NaOH (aq) Base->Theophylline Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Intermediate Facilitates reaction Product This compound Intermediate->Product SN2 Attack Reactivity cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products (Theophylline-CH₂CH₂-Nu) CET This compound Amine_P Amine Derivatives (e.g., Fenethylline) CET->Amine_P Thioether_P Thioether Derivatives CET->Thioether_P Ether_P Ether Derivatives CET->Ether_P Amine Primary/Secondary Amine (R₂NH) Thiol Thiol (RSH) Alcohol Alcohol/Phenol (ROH)

Sources

An In-Depth Technical Guide to 7-(2-Chloroethyl)theophylline (CAS: 5878-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a significant derivative of theophylline. It serves not merely as a summary of properties but as a functional resource, detailing its synthesis, mechanism of action, research applications, and analytical characterization. The content is structured to deliver field-proven insights, moving from fundamental chemistry to practical application and safety considerations.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine.[1] The introduction of a chloroethyl group at the N7 position of the purine ring fundamentally alters its reactivity, making it a crucial intermediate for the synthesis of more complex molecules and a subject of pharmacological interest.[2][3]

Chemical and Physical Data

Quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5878-61-5[1]
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[1]
Synonyms Benaphyllin, 1,3-Dimethyl-7-(β-chloroethyl)xanthine[1][4]
Molecular Formula C₉H₁₁ClN₄O₂[1]
Molecular Weight 242.66 g/mol [1]
Appearance White to off-white crystalline powder[5][6]
Melting Point 123 - 127 °C[7]
Solubility Soluble in DMSO, moderately soluble in ethanol[6][7]
Purity ≥ 95-99% (Commercially available)[8]
Structural Representation

The core structure consists of the xanthine scaffold, identical to theophylline, with the key modification being the N7-alkylation.

Caption: 2D structure of 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione.

Section 2: Synthesis and Chemical Reactivity

The primary utility of this compound in drug development often begins with its synthesis. The presence of the reactive chloroethyl group is the molecule's defining feature, enabling a wide range of subsequent chemical modifications.[1]

Foundational Synthesis: N7-Alkylation of Theophylline

The synthesis is a well-established nucleophilic alkylation where the N7 nitrogen of the theophylline ring attacks an electrophilic two-carbon source.[3] The most common method involves the reaction of theophylline with 1,2-dichloroethane in an alkaline medium.[1][3] The base, typically sodium hydroxide, is crucial as it deprotonates the N7 position, enhancing its nucleophilicity and facilitating the substitution reaction.[1]

G Theophylline Theophylline Product This compound Theophylline->Product Reflux Dichloroethane 1,2-Dichloroethane (Excess) Dichloroethane->Product Base NaOH (Base) Base->Theophylline Deprotonates N7

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a common method for preparing this compound, with potential for high yields. The use of a phase-transfer catalyst like tetrabutylammonium (TBA) can significantly improve reaction efficiency, with reported yields reaching up to 88%.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve theophylline (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.[1][9]

  • Addition of Reagents: Add an excess of 1,2-dichloroethane (ethylene dichloride) to the solution.[1][3] Introduce a 2N aqueous solution of sodium hydroxide (NaOH) to create the necessary basic conditions.[9] For enhanced yield, add a catalytic amount of tetrabutylammonium (TBA) (e.g., 2-3 mol%).[9]

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4 hours, but reaction progress should be monitored by TLC or HPLC).[9]

  • Workup and Neutralization: After cooling the reaction mixture to room temperature, neutralize it carefully. Some protocols use a 5% sodium hydrogen carbonate (NaHCO₃) solution or a 10% hydrochloric acid (HCl) solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate.[9]

  • Purification: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane mobile phase) or by recrystallization.[9]

Key Chemical Reactivity

The synthetic value of this compound lies in the reactivity of its terminal chlorine atom. As a halogenated compound, it readily participates in nucleophilic substitution reactions.[1] This allows for the straightforward introduction of various functional groups, making it a versatile intermediate. For example, reaction with nucleophiles like thiophenol or 2-mercaptobenzimidazole can produce thioether derivatives, which are explored for their own biological activities.[9]

Section 3: Mechanism of Action & Pharmacological Context

The pharmacological profile of this compound is best understood by examining the well-documented activities of its parent compound, theophylline, and the influence of the N7-chloroethyl substituent.

Adenosine Receptor Antagonism

The primary and most cited mechanism of action is the antagonism of adenosine receptors, particularly the A1, A2A, and A2B subtypes.[1][3][11] Adenosine is an endogenous nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation.[12] By blocking these receptors, this compound can:

  • Influence the Central Nervous System: Adenosine receptors are abundant in the brain, regulating sleep and wakefulness.[8] Antagonism can lead to stimulant effects and may alter the levels of neurotransmitters such as dopamine and serotonin.[8]

  • Induce Bronchodilation: In the airways, adenosine can cause bronchoconstriction. Blocking this action contributes to the relaxation of bronchial smooth muscle, a key therapeutic effect for asthma and COPD.[2][11]

Phosphodiesterase (PDE) Inhibition

Like other methylxanthines, this compound is also a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[3][11] PDEs are responsible for degrading the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3][12] By inhibiting PDE, the compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade leads to the relaxation of smooth muscles, including those in the bronchioles.[12]

Additional Anti-Inflammatory Mechanisms

Research on theophylline has revealed other anti-inflammatory pathways that likely extend to its derivatives.[12] These include the activation of histone deacetylase 2 (HDAC2), which suppresses the expression of inflammatory genes, and the promotion of apoptosis in inflammatory cells like eosinophils and neutrophils.[13]

G CET This compound AR Adenosine Receptor (A2) CET->AR Blocks PDE Phosphodiesterase (PDE) CET->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates cAMP cAMP AMP AMP cAMP->AMP Hydrolysis by PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylyl Cyclase Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Autosampler Filter->Inject Column RP-C18 Column Separation Inject->Column Detect UV Detector Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peak Area for Quantification Chromatogram->Quantify

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(2-Chloroethyl)theophylline is a synthetic derivative of theophylline, a well-characterized methylxanthine. While its structural similarity to theophylline suggests a pharmacological profile involving adenosine receptor antagonism and phosphodiesterase inhibition, the presence of a reactive 2-chloroethyl moiety introduces a distinct and potentially dominant mechanism of action: DNA alkylation. This guide delineates this dualistic nature, focusing primarily on the postulated, yet chemically substantiated, role of this compound as a cytotoxic alkylating agent. We will explore the bioactivation cascade, the formation of DNA adducts, the resultant cellular sequelae, and the experimental methodologies required to validate this mechanism. This document is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent, particularly in oncology.

Introduction: A Molecule with a Dual Identity

This compound (C₉H₁₁ClN₄O₂) is a purine derivative that merges the scaffold of theophylline with a chemically reactive chloroethyl group at the N7 position.[1] This unique combination gives rise to two distinct mechanistic possibilities that may act in concert or be context-dependent.

  • Theophylline-like Activity : As a theophylline analog, it is reported to function as a stimulant and, in some contexts, a bronchodilator. This activity is attributed to the antagonism of adenosine receptors (A1 and A2 subtypes), which can modulate neurotransmitter release and various physiological functions. Like theophylline, it may also act as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP and subsequent downstream signaling.

  • Putative Alkylating Agent : The chloroethyl group is a hallmark of classical alkylating agents used in chemotherapy.[2] Its presence strongly suggests that this compound can act as a prodrug, which, upon activation, covalently modifies nucleophilic macromolecules, with DNA being the primary target. This alkylating action is the focus of this guide, as it likely underpins the compound's potential anti-cancer properties.[3]

PropertyDescriptionSource
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[1]
Molecular Formula C₉H₁₁ClN₄O₂
Molecular Weight 242.66 g/mol
CAS Number 5878-61-5
Known Activities Adenosine receptor antagonist, Stimulant, Depressant
Potential Use Anti-cancer agent[3]

Postulated Mechanism of Action: DNA Alkylation

While direct, comprehensive studies on the alkylating mechanism of this compound are not extensively published, a scientifically rigorous mechanism can be postulated based on the well-established chemistry of chloroethylating agents, such as nitrogen mustards and nitrosoureas.[4]

Bioactivation to a Reactive Intermediate

The alkylating activity of the chloroethyl group is initiated by a spontaneous intramolecular cyclization. The nitrogen atom at the 9-position of the purine ring can attack the carbon bearing the chlorine atom, displacing the chloride ion to form a highly electrophilic and unstable aziridinium ion intermediate. This strained, three-membered ring is a potent alkylating species, readily attacked by nucleophilic centers in biological molecules.

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: DNA Alkylation Prodrug This compound (Inactive Prodrug) Intermediate Aziridinium Ion (Reactive Electrophile) Prodrug->Intermediate Spontaneous Intramolecular Reaction (-Cl⁻) DNA DNA (Nucleophilic Sites, e.g., N7-Guanine) Intermediate->DNA Adduct Mono-adduct (e.g., 7-(2-ethyl)guanyl-theophylline) DNA->Adduct Nucleophilic Attack

Caption: Postulated bioactivation pathway of this compound.

Formation of DNA Adducts

The primary target for the aziridinium ion is DNA. The nucleophilic centers on DNA bases, particularly the N7 position of guanine, are highly susceptible to attack.[4] This results in the formation of a covalent bond between the drug and the DNA base, creating a mono-adduct.

This initial lesion, 7-[2-(N7-guanyl)ethyl]theophylline, is itself genotoxic. However, the true cytotoxic potential of bifunctional alkylating agents often lies in their ability to form cross-links. While this compound is technically a monofunctional agent (possessing only one chloroethyl arm), the initial adduct can potentially lead to more complex DNA damage, including strand breaks during repair attempts. For true bifunctional agents, a second alkylation event can occur, leading to highly cytotoxic interstrand cross-links (ICLs), which physically prevent DNA replication and transcription.[4]

G Start This compound (Prodrug) Activation {Bioactivation|Formation of Aziridinium Ion} Start->Activation Alkylation {DNA Alkylation|Nucleophilic attack by DNA base} Activation->Alkylation MonoAdduct Formation of Mono-adduct (e.g., at N7-Guanine) Alkylation->MonoAdduct Damage DNA Damage Response MonoAdduct->Damage Outcome {Cell Cycle Arrest | Apoptosis | Senescence} Damage->Outcome G Cell Single Cell Suspension Agarose Embed in Low Melt Agarose Cell->Agarose Lysis Lyse Cell (Detergent, High Salt) Agarose->Lysis Unwinding Unwind DNA (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Stain Stain DNA (Fluorescent Dye) Electrophoresis->Stain Visualize Visualize & Quantify (Microscopy) Stain->Visualize

Caption: Experimental workflow for the Comet Assay.

Identification and Quantification of DNA Adducts

The definitive validation of the alkylating mechanism requires the direct detection and characterization of the specific DNA adducts formed. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. [5][6] Protocol: LC-MS/MS for DNA Adduct Detection

  • DNA Isolation : Treat cells or animals with this compound. Isolate genomic DNA using a high-purity extraction kit, ensuring removal of RNA and protein contaminants.

  • DNA Digestion : Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation : Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., with water and acetonitrile containing a small amount of formic acid) to separate the adducts from the normal deoxynucleosides.

  • Mass Spectrometry Analysis :

    • Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a triple quadrupole or high-resolution mass spectrometer. [7] * Perform a targeted analysis using Selected Reaction Monitoring (SRM). This involves selecting the predicted mass-to-charge ratio (m/z) of the protonated adduct (precursor ion) and fragmenting it to produce a characteristic product ion (e.g., the protonated base moiety after neutral loss of the deoxyribose sugar). [7] * The transition from the precursor ion to the product ion is highly specific and allows for sensitive quantification.

  • Quantification : Synthesize an authentic standard of the predicted adduct (e.g., 7-[2-(N7-guanyl)ethyl]theophylline) and a stable isotope-labeled internal standard for absolute quantification. Generate a standard curve to determine the number of adducts per million normal nucleotides.

Alternative Method: ³²P-Postlabeling This is an older but extremely sensitive method that can detect adducts without requiring a synthetic standard. It involves digesting the DNA, labeling the adducts with ³²P-ATP, and separating them by thin-layer chromatography. [8][9]

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action molecule. While its theophylline-like properties are predictable, the core of its potential cytotoxic and anti-neoplastic activity almost certainly resides in its capacity to function as a DNA alkylating agent. The proposed mechanism—bioactivation to a reactive aziridinium ion followed by covalent modification of DNA—is strongly supported by fundamental principles of medicinal chemistry.

Future research must focus on the rigorous experimental validation of this hypothesis. The protocols outlined in this guide provide a clear roadmap for confirming the formation of specific DNA adducts, quantifying the extent of DNA damage, and correlating this molecular activity with cellular outcomes. Such studies will be crucial in defining the therapeutic potential of this compound and guiding its development as a novel chemotherapeutic agent.

References

  • Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. (2014). Analytical Chemistry, 86(15), 7946-7954.
  • Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics.
  • Analytical methods in DNA and protein adduct analysis. (2010). Biomarkers, 15(7), 573-590.
  • Comet Assay for DNA Damage. (2021). Bio-protocol, 11(14), e4093.
  • Comet Assay Protocol. (2015). McGill University.
  • Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. (2003). Carcinogenesis, 24(5), 811-819.
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol, 11(16), e4131.
  • Chang, Y. L., Hsu, Y. J., Chen, Y., Wang, Y. W., & Huang, S. M. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(54), 92330–92342.
  • Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. (2017). Oncotarget, 8(54), 92330-92342.
  • Methods for the Detection of DNA Adducts. (2017). Methods in Molecular Biology, 1644, 1-18.
  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (2015). Chemical Society Reviews, 44(22), 8084-8115.
  • The 32P-postlabeling assay for DNA adducts. (1995). Methods in Molecular Biology, 49, 301-313.
  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. (2000). Environmental and Molecular Mutagenesis, 35(3), 222-233.
  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (2015). Chemical Society Reviews, 44(22), 8084-8115.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. (2020). International Journal of Molecular Sciences, 21(22), 8751.
  • 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. (2007). Nature Protocols, 2(11), 2779-2787.
  • 32P-postlabeling analysis of DNA adducts. (1993). IARC Scientific Publications, (124), 337-347.
  • DNA adduct. (n.d.). Wikipedia.
  • 32P-DNA post-labeling assay. (2013). Bio-protocol, 3(16), e852.
  • Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. (1987). Cancer Research, 47(1), 11-16.
  • Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10.
  • Alkylating Agents. (2016). Oncohema Key.
  • Alkylating Agents. (n.d.). In Chemistry and Pharmacology of Anticancer Drugs.
  • Alkylating antineoplastic agent. (n.d.). Wikipedia.
  • Alkylating agents and cancer therapy. (2007). Recent Patents on Anti-Cancer Drug Discovery, 2(1), 1-15.
  • This compound. (n.d.). PubChem.
  • This compound (C9H11ClN4O2). (n.d.). PubChemLite.

Sources

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline (CAS No: 5878-61-5) is a synthetic derivative of theophylline, a well-known methylxanthine.[1] The introduction of a reactive 2-chloroethyl group at the N7 position of the purine ring fundamentally alters its chemical utility, transforming it from a primary therapeutic agent into a versatile intermediate for chemical synthesis. While it retains the core pharmacological characteristics of the xanthine family—notably antagonism of adenosine receptors—its primary significance in modern research lies in its role as a key building block for the creation of more complex molecules, including the prodrug Fenethylline.[2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, mechanism of action, and analytical methodologies, offering a consolidated resource for professionals in medicinal chemistry and drug development.

Introduction: A Tale of Two Moieties

Theophylline, the parent compound of this compound, has a long history in clinical medicine as a bronchodilator and respiratory stimulant.[3] Its mechanism is primarily attributed to non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] The modification at the N7 position with a 2-chloroethyl group introduces a critical feature: a reactive electrophilic site. This alkyl halide moiety makes this compound a valuable precursor for creating a diverse library of N7-substituted xanthine derivatives through nucleophilic substitution reactions.[5]

This dual nature—a pharmacologically active xanthine core and a synthetically versatile chloroethyl side chain—defines the compound's role in pharmaceutical science. It serves as a molecular scaffold upon which further chemical complexity and targeted biological activity can be built.

Physicochemical and Structural Data

A comprehensive summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 5878-61-5[1][6]
Molecular Formula C₉H₁₁ClN₄O₂[1]
Molecular Weight 242.66 g/mol [1]
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[7]
Synonyms Benaphyllin, Eupnophile, 7-CET[3][7]
Appearance White to off-white crystalline powder[8]
Melting Point 122-127 °C[8]
Solubility Soluble in DMSO; moderately soluble in ethanol.[3]
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl[7]
InChIKey QCIARNIKNKKHFH-UHFFFAOYSA-N[7]

Synthesis and Chemical Reactivity

The synthetic utility of this compound is predicated on the reactivity of its chloroethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.

General Synthesis Protocol

The most common and well-established method for synthesizing this compound is the N-alkylation of theophylline.[3][5]

Synthesis Theophylline Theophylline Reaction Reflux Theophylline->Reaction Dichloroethane 1,2-Dichloroethane Dichloroethane->Reaction Base NaOH (aq) Base->Reaction Solvent Ethanol/Isopropanol Solvent->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol:

  • Dissolution: Dissolve theophylline (1.0 eq) in a 2N aqueous solution of sodium hydroxide.[5]

  • Addition of Reagents: To the stirred solution, add 1,2-dichloroethane (used as both reactant and solvent) and a phase-transfer catalyst such as tetrabutylammonium (TBA) bromide (approx. 0.1-0.2 eq).[5] The catalyst facilitates the reaction between the aqueous and organic phases.

  • Reaction: Heat the biphasic mixture to reflux for approximately 2-4 hours, with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture with a 10% hydrochloric acid solution to neutralize the excess base.[5]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[5] Note: Yields of up to 88% have been reported for similar reactions.[5]

Key Chemical Reactions: A Gateway to Novel Derivatives

The chloroethyl moiety is the synthetic linchpin of the molecule. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of a wide array of 7-substituted theophylline derivatives.

Reactivity cluster_nuc Nucleophiles cluster_prod Products CET This compound Amine_Prod 7-(2-Aminoethyl) Derivatives CET->Amine_Prod Nucleophilic Substitution Thioether_Prod 7-(2-Thioether) Derivatives CET->Thioether_Prod Nucleophilic Substitution Ether_Prod 7-(2-Ether) Derivatives CET->Ether_Prod Nucleophilic Substitution Amine Primary/Secondary Amines (R₂NH) Amine->Amine_Prod Thiol Thiols (RSH) Thiol->Thioether_Prod Alkoxide Alkoxides (RO⁻) Alkoxide->Ether_Prod

Caption: Nucleophilic substitution pathways of this compound.

  • Reaction with Amines: This is arguably the most significant reaction, as it is the basis for the synthesis of Fenethylline (Captagon).[2] In this reaction, the primary amine of amphetamine acts as the nucleophile, displacing the chloride to form the final product. This reaction can be generalized to a wide range of primary and secondary amines to produce a library of N-substituted derivatives.

  • Reaction with Thiols: Thiolates are excellent nucleophiles and react readily with this compound. For example, reaction with thiophenol in the presence of a base yields the corresponding 7-(2-thioether) derivative.[5] This pathway can be used to introduce sulfur-containing moieties.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is inherited from its xanthine core. However, specific quantitative data on its receptor binding affinities are not widely available in peer-reviewed literature. Therefore, its mechanism is primarily inferred from the well-documented activities of its parent compound, theophylline.

Adenosine Receptor Antagonism

The primary mechanism of action for xanthines is the competitive, non-selective antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃).[4] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, xanthines exert a range of stimulatory and physiological effects.[4] It is reported that this compound interacts with A₁ and A₂ subtypes, which may modulate neurotransmitter release and influence various functions of the central nervous system.[3]

Comparative Adenosine Receptor Affinities (Theophylline):

Receptor SubtypeKi (nM)SpeciesSource
A₁ 13,000Rat[9]
A₃ 85,000Rat[9]

The structure-activity relationship (SAR) studies of 7-substituted theophylline derivatives indicate that the nature and size of the substituent at the N7 position can significantly influence potency and selectivity for adenosine receptor subtypes.[1][2] The 2-chloroethyl group, being relatively small and hydrophobic, likely maintains the non-selective antagonist profile of theophylline, though its precise impact on binding affinity at each subtype has not been explicitly quantified in available literature.

Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for degrading intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects such as smooth muscle relaxation (bronchodilation).[4] It is presumed that this compound retains this activity, contributing to its potential as a bronchodilator.[8]

Applications in Research and Development

Premier Synthetic Intermediate

The primary and most validated application of this compound is as a synthetic intermediate. Its role in the two-step synthesis of Fenethylline is a classic example.[2]

Fenethylline_Synthesis Theophylline Theophylline Step1 Alkylation with 1-Bromo-2-chloroethane Theophylline->Step1 CET This compound Step1->CET Step2 Nucleophilic Substitution CET->Step2 Amphetamine Amphetamine Amphetamine->Step2 Fenethylline Fenethylline Step2->Fenethylline

Caption: Two-step synthesis of Fenethylline via this compound.

Investigational Therapeutic Applications

While not a therapeutic agent in its own right, its structural similarity to theophylline has led to its investigation in several areas, often as a scaffold for developing new therapeutic agents.

  • Respiratory Diseases: Based on its theophylline backbone, it is considered a candidate for developing enhanced treatments for conditions like asthma and COPD.[8]

  • Anticancer Research: Theophylline itself is a weak anticancer agent. However, research has shown that novel derivatives synthesized from theophylline scaffolds can exhibit significant cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer.[6][7] this compound serves as a starting point for creating such derivatives.

  • Anti-inflammatory Properties: Theophylline is known to have immunomodulatory and anti-inflammatory effects.[10] Derivatives built upon the this compound core are being explored for novel anti-inflammatory applications.

Toxicology and Safety Profile

Specific, detailed toxicological studies for this compound are limited. The primary available information comes from its GHS classification.

  • GHS Hazard Statement: H302: Harmful if swallowed.[7]

  • Hazard Class: Acute Toxicity 4 (Oral).[7]

For a more comprehensive understanding, the toxicological profile of the parent compound, theophylline, is highly relevant. Theophylline has a narrow therapeutic window, and toxicity is a significant clinical concern.[11]

Manifestations of Theophylline Toxicity (Acute Overdose):

SystemSymptomsSource
Metabolic Hypokalemia, hyperglycemia, hypercalcemia, metabolic acidosis[11]
GI Nausea, vomiting, abdominal pain[11]
Cardio Tachycardia, hypotension, arrhythmias[11]
Neuro Seizures[11]

Given that this compound retains the core xanthine structure, it is prudent to assume a similar, and potentially modified, toxicity profile. The addition of the chloroethyl group, an alkylating agent, could theoretically introduce additional toxicological concerns, although this has not been explicitly documented in the available literature. Standard laboratory safety precautions, including the use of personal protective equipment, are mandatory when handling this compound.

Analytical Methodologies

The analysis of this compound is crucial for reaction monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

HPLC Method

A general reverse-phase (RP) HPLC method can be effectively used for the separation and quantification of this compound.[9]

Example HPLC Protocol:

  • Column: Newcrom R1 or a similar C18 column.[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[9] A typical starting point could be a 20:80 (v/v) mixture of acetonitrile and buffered water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at approximately 270-280 nm, which is the absorbance maximum for the purine ring.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. For biological matrices, a protein precipitation step followed by centrifugation and filtration of the supernatant is required.

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Key Parameters for LC-MS/MS:

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for xanthine derivatives.

  • Mass Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and a suitable internal standard. For the parent ion ([M+H]⁺), one would expect an m/z of approximately 243.06.

  • LC Conditions: Similar to HPLC, but using MS-compatible mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.

Conclusion

This compound occupies a unique and critical position in medicinal chemistry. While it shares the pharmacological heritage of its parent, theophylline, its true value lies in the synthetic potential unlocked by the N7-chloroethyl group. This reactive handle transforms it into a versatile platform for the development of novel therapeutic agents, from prodrugs like Fenethylline to new investigational compounds targeting cancer and inflammatory diseases. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and analytical characterization is not just beneficial but essential for leveraging its full potential as a molecular scaffold for innovation.

References

  • Arzneimittelforschung. (1998). Quantitative structure-activity relationship study of some 7-substituted theophyllines. Arzneimittelforschung, 48(1), 39-42.
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. (2021). Frontiers in Chemistry.
  • Biosynth. (n.d.). This compound | 5878-61-5 | FC33317.
  • LiverTox. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Safrole. (n.d.). Fenethylline (Captagon) Properties, Reactions and Applications.
  • PubChem. (n.d.). This compound.
  • Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline deriv
  • Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. (n.d.). Der Pharma Chemica.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Wikipedia. (n.d.). Fenethylline.
  • Chem-Impex. (n.d.). This compound.
  • Biosynth. (n.d.). 7-Ethyl theophylline | 23043-88-1 | FE23071.
  • Therapeutic activities of theophylline in chronic obstructive pulmonary disease. (1997). PubMed.
  • Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (2025). NIH.
  • PubChemLite. (n.d.). This compound (C9H11ClN4O2).
  • LabSolutions. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
  • Smolecule. (n.d.). Buy this compound | 5878-61-5.
  • Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. (2024). PMC.
  • PubChem. (n.d.). 7-Ethyltheophylline | C9H12N4O2 | CID 89976.
  • Analogues of caffeine and theophylline: effect of structural alterations on affinity
  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018).
  • Medscape. (2023). Theophylline Toxicity.

Sources

7-(2-Chloroethyl)theophylline and its Interaction with Adenosine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline (CET) is a derivative of the methylxanthine theophylline, a well-known non-selective adenosine receptor antagonist. The introduction of a reactive 2-chloroethyl group at the 7-position of the theophylline scaffold presents the potential for a unique pharmacological profile, including the possibility of irreversible receptor binding. This technical guide provides a comprehensive overview of the binding of CET to adenosine receptors, detailing its chemical properties, mechanism of action, and the experimental methodologies required for its characterization. We will explore its binding affinity, with a focus on the A2B receptor, and discuss the hypothesis of covalent antagonism. This document serves as a resource for researchers investigating the therapeutic potential of novel xanthine derivatives in areas such as oncology, inflammatory diseases, and neuroscience.

Introduction: Adenosine Receptors and the Xanthine Scaffold

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a vast array of physiological processes. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in diverse functions, including neurotransmission, cardiac function, inflammation, and immune responses. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Theophylline and its close relative caffeine are naturally occurring methylxanthines that act as non-selective antagonists at adenosine receptors.[1] Their well-documented physiological effects, such as respiratory stimulation and bronchodilation, are largely attributed to this antagonism.[2] The xanthine scaffold has served as a foundational template for the development of numerous adenosine receptor ligands with varying affinities and selectivities for the different receptor subtypes.[3]

Profile of this compound (CET)

This compound (CET) is a synthetic derivative of theophylline characterized by the substitution of a 2-chloroethyl group at the 7-position of the purine ring.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name 7-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[4]
Molecular Formula C9H11ClN4O2[4]
Molecular Weight 242.66 g/mol [4]
CAS Number 5878-61-5[4]

The key structural feature of CET is the presence of the electrophilic 2-chloroethyl group. This functional group has the potential to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues on biological macromolecules, such as amino acid side chains on proteins.[5]

Adenosine Receptor Binding of this compound

Binding Affinity and Selectivity

Table of Binding Affinities:

Receptor SubtypeLigandSpeciesKi (nM)Reference
A2BThis compoundHuman800[6]
A1This compound-Data not available-
A2AThis compound-Data not available-
A3This compound-Data not available-

Further research is required to fully characterize the binding profile of CET at the A1, A2A, and A3 adenosine receptors to determine its complete selectivity profile.

Mechanism of Action: The Hypothesis of Irreversible Antagonism

The presence of the chemically reactive 2-chloroethyl group in CET introduces the compelling possibility of irreversible antagonism through covalent bond formation with the receptor.[5] This mechanism distinguishes CET from its parent compound, theophylline, which is a competitive, reversible antagonist.

The proposed mechanism involves the intramolecular cyclization of the 2-chloroethylamine moiety to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, histidine, lysine, or tyrosine) within the binding pocket of the adenosine receptor, leading to the formation of a stable covalent bond.[5][7]

G CET This compound (CET) Aziridinium Aziridinium Ion Intermediate (Highly Reactive) CET->Aziridinium Intramolecular Cyclization CovalentComplex CET-Receptor Covalent Complex (Irreversible Binding) Aziridinium->CovalentComplex Nucleophilic Attack by Receptor Residue Receptor Adenosine Receptor (with Nucleophilic Residue) Receptor->CovalentComplex

Caption: Proposed mechanism of irreversible binding of CET.

Experimental validation of this hypothesis would require specialized assays, such as washout experiments in radioligand binding studies or mass spectrometry analysis of the receptor-ligand complex.

Experimental Methodologies for Characterizing CET-Adenosine Receptor Interactions

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a receptor. A competition binding assay is typically used to determine the Ki of an unlabeled compound like CET.

Step-by-Step Protocol for Competition Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of CET in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable radioligand for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]ABOPX for A2B). The concentration of the radioligand should be close to its Kd value.

      • Increasing concentrations of CET or vehicle for total binding.

      • A high concentration of a known non-selective adenosine receptor antagonist (e.g., theophylline or NECA) to determine non-specific binding.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the CET concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of CET.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation CET_Prep CET Serial Dilution CET_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competition radioligand binding assay.

Functional Assays: cAMP Accumulation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. Since adenosine receptors modulate the activity of adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct way to assess the functional activity of CET.

Step-by-Step Protocol for cAMP Accumulation Assay:

  • Cell Culture and Plating:

    • Culture cells expressing the adenosine receptor subtype of interest in a 96-well plate and allow them to adhere overnight.

  • Assay Preparation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Compound Addition:

    • For antagonist mode: Add increasing concentrations of CET and incubate for a short period. Then, add a fixed concentration of an appropriate adenosine receptor agonist (e.g., NECA).

    • For agonist mode: Add increasing concentrations of CET alone.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the compound concentration.

    • For antagonist activity, determine the IC50 of CET in inhibiting the agonist-induced cAMP response.

    • For agonist activity, determine the EC50 of CET in stimulating cAMP production.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Plating Cell Plating (96-well) PDE_Inhibitor Pre-incubation with PDE Inhibitor Cell_Plating->PDE_Inhibitor CET_Addition Addition of CET PDE_Inhibitor->CET_Addition Agonist_Addition Addition of Agonist (for antagonist mode) CET_Addition->Agonist_Addition Incubation Incubation Agonist_Addition->Incubation Lysis_Detection Cell Lysis & cAMP Detection Incubation->Lysis_Detection Data_Analysis Data Analysis (IC50/EC50) Lysis_Detection->Data_Analysis

Caption: Workflow for a cAMP functional assay.

Discussion and Future Directions

This compound represents an intriguing pharmacological tool with the potential for unique interactions with adenosine receptors. The confirmed binding to the A2B receptor at a sub-micromolar concentration suggests that it retains the antagonist properties of its parent compound, theophylline.[6] The most significant aspect of CET is the presence of the reactive 2-chloroethyl group, which strongly suggests the possibility of covalent bond formation and irreversible antagonism.

The development of irreversible antagonists for GPCRs is an area of growing interest in drug discovery. Covalent inhibitors can offer several advantages, including prolonged duration of action and increased potency. However, the potential for off-target reactivity and associated toxicity must be carefully evaluated.

Future research on CET should focus on several key areas:

  • Complete Binding Profile: Determining the binding affinities of CET at the A1, A2A, and A3 adenosine receptors is crucial to establish its selectivity profile.

  • Validation of Irreversible Binding: Washout experiments in radioligand binding assays and mass spectrometry studies are needed to definitively confirm or refute the hypothesis of covalent modification of adenosine receptors by CET.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and characterization of additional 7-substituted theophylline analogs with varying reactive groups could provide valuable insights into the structural requirements for potent and selective irreversible antagonism.

  • In Vivo Efficacy and Safety: Should CET be confirmed as a potent and selective irreversible antagonist for a particular adenosine receptor subtype, further studies in animal models of disease will be necessary to evaluate its therapeutic potential and safety profile.

Conclusion

This compound is a promising pharmacological probe and a potential lead compound for the development of novel therapeutics targeting adenosine receptors. Its unique chemical structure, combining the well-established xanthine scaffold with a reactive alkylating group, warrants further in-depth investigation. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of CET's binding and functional activity at adenosine receptors, which will be essential to unlock its full therapeutic potential.

References

  • Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1986). Characterization of the A2 adenosine receptor-labeled by [3H]NECA in rat striatal membranes. Molecular pharmacology, 29(4), 331-346.
  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2000). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 43(13), 2487-2497.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Daly, J. W. (2007). Caffeine and related methylxanthines: pharmacological effects, cellular mechanisms, and physiological functions. Pharmacology & therapeutics, 114(2), 245-268.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 4036-4061.
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.
  • Daly, J. W. (2000). Alkylxanthines as adenosine receptor antagonists. Journal of the Autonomic Nervous System, 81(1-3), 55-58.
  • Barnes, P. J. (2010). Theophylline. American journal of respiratory and critical care medicine, 182(11), 1350-1354.
  • PubChem. (n.d.). This compound.
  • Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). 1,3-Dialkylxanthine derivatives having high potency as antagonists at human A2B adenosine receptors. Journal of medicinal chemistry, 43(6), 1165-1172.

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-(2-Chloroethyl)theophylline (7-CET) is a synthetic derivative of theophylline, a well-established methylxanthine compound used in the treatment of respiratory diseases.[1][2] The addition of a chloroethyl group at the N7 position of the purine ring modifies its physicochemical properties, potentially enhancing its pharmacological profile and creating a scaffold for further chemical modification.[1][2] This document provides a comprehensive technical overview of 7-CET, synthesizing current knowledge on its mechanism of action, pharmacokinetics, potential therapeutic applications, and key experimental protocols for its investigation. The primary mechanism of action is understood to be adenosine receptor antagonism, similar to its parent compound, with significant interactions at A1 and A2 subtypes.[1] This profile suggests a broad range of potential applications, from respiratory and cardiovascular therapies to roles in cognitive enhancement and oncology.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising pharmacological agent.

Chemical and Pharmacological Context

Chemical Identity

This compound is a purine alkaloid and a derivative of xanthine. The strategic placement of the chloroethyl group makes the compound a subject of interest for its modified biological activity and as a versatile intermediate for further synthesis.[1][3]

PropertyValueSource
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[4][5]
Synonyms Benaphyllin, 7-CET, beta-Chloroethyltheophylline[4]
CAS Number 5878-61-5[1][5]
Molecular Formula C₉H₁₁ClN₄O₂[1][4][6]
Molecular Weight 242.66 g/mol [5][6]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMSO, moderately soluble in ethanol[5]
Rationale as a Theophylline Derivative

Theophylline has been a cornerstone in the management of asthma and COPD for decades, primarily valued for its bronchodilatory effects.[7][8] However, its clinical utility is often hampered by a narrow therapeutic index and a significant side-effect profile, including tachycardia, headaches, and CNS stimulation.[9][10] This has driven the development of derivatives like 7-CET with the aim of achieving a more favorable therapeutic window, enhanced target specificity, or improved pharmacokinetic properties.[2] The chloroethyl moiety in 7-CET not only modifies its intrinsic activity but also serves as a reactive handle for creating novel analogues with potentially refined pharmacological actions.[1][3]

Dual-Pronged Mechanism of Action

The pharmacological effects of 7-CET are believed to stem from two primary mechanisms, largely inherited from its parent compound, theophylline: adenosine receptor antagonism and non-selective phosphodiesterase inhibition.[1][8][9]

Primary Mechanism: Adenosine Receptor Antagonism

The most prominent mechanism of action for 7-CET is its function as an adenosine receptor antagonist.[1][11] It competitively blocks adenosine receptors, particularly the A1 and A2A subtypes, which are widely distributed throughout the body, including the central nervous system, lungs, and immune cells.[1]

  • In the Airways: Adenosine can induce bronchoconstriction in asthmatic patients. By blocking this action, 7-CET contributes to smooth muscle relaxation and bronchodilation.

  • In the CNS: Adenosine is a neuromodulator that generally has inhibitory effects, promoting sleep and reducing neuronal firing. Antagonism of A1 and A2A receptors by 7-CET can lead to increased wakefulness and stimulant effects.[6] This interaction is also believed to modulate the release of key neurotransmitters like dopamine and serotonin, which may underpin its potential effects on mood and cognition.[1][6]

Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

Like other methylxanthines, 7-CET is presumed to act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12][13]

  • Causality: By inhibiting PDEs (notably PDE3 and PDE4), 7-CET leads to an accumulation of intracellular cAMP.[8] In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[8] This mechanism is also linked to the anti-inflammatory properties of theophylline, as increased cAMP can suppress the function of inflammatory cells.[13][14]

Mechanism_of_Action_7CET cluster_membrane Cell Membrane AR Adenosine Receptors (A1/A2A) AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts CET 7-CET CET->AR Antagonizes PDE Phosphodiesterase (PDE) CET->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates AMP AMP PDE->AMP Degrades ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (Bronchodilation, Neurotransmitter Release, Anti-inflammatory Effects) PKA->Response Mediates Synthesis_Workflow Theophylline Theophylline Conditions Reaction Conditions (Solvent: Ethanol, Base: NaOH, Catalyst: TBA, Reflux) Theophylline->Conditions Reagent 1,2-Dichloroethane or Ethylene Dichloride Reagent->Conditions Product_Crude Crude 7-CET Conditions->Product_Crude Purification Purification (Extraction, Chromatography) Product_Crude->Purification Product_Final Pure this compound Purification->Product_Final

Fig 2: General workflow for the synthesis of 7-CET.

Detailed Synthesis Protocol: This protocol is a representative example based on published methods. [1][3]

  • Dissolution: Dissolve theophylline (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask. [1][3]2. Addition of Reagents: Add an excess of ethylene dichloride (1,2-dichloroethane) to the mixture. [1][3]3. Basification: Add an aqueous solution of sodium hydroxide (NaOH) to facilitate the deprotonation of theophylline, making it nucleophilic. [1][3]For improved yield (~88%), a phase-transfer catalyst such as tetrabutylammonium (TBA) can be added. [3]4. Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture. Extract the organic phase using a suitable solvent like ethyl acetate. [3]6. Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. [3]The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound. [1][3]

Key Experimental Methodologies

To characterize the pharmacological profile of 7-CET, a series of in vitro assays are essential. The following protocols represent self-validating systems for assessing target engagement and functional activity.

Experimental_Workflow cluster_binding Target Engagement Assay cluster_functional Functional Activity Assay start Synthesized 7-CET assay_prep Prepare Serial Dilutions start->assay_prep binding_assay Competitive Radioligand Binding Assay (e.g., [³H]CGS-21680 for A2A) assay_prep->binding_assay pde_assay PDE Inhibition Assay (e.g., PDE4 activity) assay_prep->pde_assay binding_data Measure Bound Radioactivity binding_assay->binding_data binding_analysis Calculate Ki Value binding_data->binding_analysis profile Establish Pharmacological Profile binding_analysis->profile pde_data Measure cAMP degradation pde_assay->pde_data pde_analysis Calculate IC₅₀ Value pde_data->pde_analysis pde_analysis->profile

Fig 3: Standard workflow for in vitro characterization of 7-CET.

Protocol 1: Competitive Adenosine Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of 7-CET for a specific adenosine receptor subtype (e.g., A2A).

  • Methodology:

    • Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human A2A adenosine receptor.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]CGS-21680 for A2A), and varying concentrations of 7-CET (the competitor).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the 7-CET concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Rationale: This assay provides a direct measure of target engagement and affinity, which is crucial for understanding the compound's potency at its primary molecular target.

Potential Therapeutic Applications & Future Directions

The unique pharmacological profile of 7-CET suggests its potential utility across several therapeutic areas:

  • Respiratory Diseases: As a bronchodilator with potential anti-inflammatory properties, it is a logical candidate for asthma and COPD. [1][2]* CNS Disorders: Its stimulant properties and ability to modulate neurotransmitters could be explored for cognitive enhancement or in mood disorders, though this requires extensive investigation. [1][6]* Oncology: Preliminary in vitro research suggests potential anti-cancer properties, warranting further studies to identify specific tumor types and mechanisms. [1][2] Significant research is still required. The current understanding of 7-CET is based heavily on in vitro data and analogy to theophylline. Future work must focus on comprehensive in vivo studies to establish its pharmacokinetic and pharmacodynamic profile, assess its efficacy in disease models, and thoroughly evaluate its safety and therapeutic index.

Conclusion

This compound represents a promising evolution of a classic pharmacological agent. Its dual mechanism of action, centered on adenosine receptor antagonism, positions it as a versatile compound with a wide range of potential therapeutic applications. While its clinical relevance is yet to be determined, the foundational data presented in this guide provides a strong basis for continued research and development. The key to unlocking its potential lies in rigorous preclinical and clinical investigation to fully delineate its pharmacological profile and establish a clear path toward therapeutic use.

References

  • Smolecule. (n.d.). Buy this compound | 5878-61-5.
  • Biosynth. (n.d.). This compound | 5878-61-5 | FC33317.
  • Chem-Impex. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • PharmGKB. (n.d.). Theophylline – Pharmacokinetics.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • PubMed. (1980). Phosphodiesterase inhibition and theophylline. Eur J Respir Dis Suppl, 109, 37-44.
  • PubMed. (n.d.). Pharmacokinetics of theophylline: a dose-range study.
  • AccessPharmacy. (n.d.). Chapter 18. Theophylline. In Applied Clinical Pharmacokinetics, 2e.
  • Peck, C. C., Nichols, A. I., Baker, J., Lenert, L. L., & Ezra, D. (1985). Clinical pharmacodynamics of theophylline. Journal of Allergy and Clinical Immunology, 76(2 Pt 2), 292-297.
  • Giembycz, M. A. (2000). The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs. Pulmonary Pharmacology & Therapeutics, 13(3), 133-135.
  • National Center for Biotechnology Information. (2023). Theophylline. In StatPearls.
  • Giembycz, M. A. (2006). Are phosphodiesterase 4 inhibitors just more theophylline? Journal of Allergy and Clinical Immunology, 117(6), 1257-1259.
  • Cazzola, M., & Matera, M. G. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of the Future, 29(1), 55.
  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Theophylline.
  • Hendeles, L., & Weinberger, M. (1983). Theophylline. A "state of the art" review. Pharmacotherapy, 3(1), 2-44.
  • MDPI. (n.d.). Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies.

Sources

An In-Depth Technical Guide to 7-(2-Chloroethyl)theophylline: A Versatile Xanthine Derivative for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a pivotal derivative of theophylline. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of xanthine-based compounds for therapeutic applications. This document delves into its synthesis, chemical properties, pharmacological profile, and its role as a versatile intermediate for the creation of novel bioactive molecules.

Introduction: The Enduring Relevance of Theophylline and its Derivatives

Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years[1][2]. Its therapeutic effects are primarily attributed to its bronchodilator and anti-inflammatory properties[2][3]. The pharmacological actions of theophylline are multifaceted, involving the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors[3]. These mechanisms lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammation[3].

The chemical scaffold of theophylline offers a fertile ground for medicinal chemistry, allowing for modifications that can fine-tune its pharmacological profile, enhance potency, and reduce side effects. One such modification of significant interest is the introduction of a 2-chloroethyl group at the 7-position of the theophylline core, yielding this compound. This derivative not only retains the core xanthine pharmacology but also introduces a reactive chemical handle, opening up a vast landscape for the synthesis of a diverse array of novel compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁ClN₄O₂[4][5]
Molecular Weight 242.66 g/mol [4][5]
CAS Number 5878-61-5[4][5]
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[4]
Appearance White to off-white crystalline powder[1]
Melting Point 122-127 °C[6]
Solubility Soluble in DMSO, moderately soluble in ethanol[7]

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is a well-established procedure involving the alkylation of theophylline. The chloroethyl group serves as a reactive electrophile that readily undergoes nucleophilic substitution, making this compound a valuable synthetic intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of theophylline.

Materials:

  • Theophylline

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Isopropanol or Ethanol

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Reagents: To the stirred solution, add an excess of 1,2-dichloroethane, an aqueous solution of sodium hydroxide (e.g., 2N), and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)[8]. The base facilitates the deprotonation of theophylline, making it nucleophilic.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 10% HCl) and extract the product into an organic solvent like ethyl acetate[8].

  • Purification: Wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product[8].

  • Isolation: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel to yield a white crystalline solid[3][8].

Causality of Experimental Choices:

  • Solvent: Isopropanol or ethanol are chosen for their ability to dissolve theophylline and for their appropriate boiling points for reflux.

  • Base: Sodium hydroxide is a strong base that effectively deprotonates the N7-H of theophylline, creating the nucleophile necessary for the alkylation reaction.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like TBAB is crucial for bringing the aqueous hydroxide ions into the organic phase to react with theophylline, thereby accelerating the reaction rate.

  • Purification: The work-up and purification steps are essential to remove unreacted starting materials, by-products, and the catalyst, ensuring the isolation of a pure product.

Synthesis_Workflow Theophylline Theophylline Reaction Reflux in Solvent Theophylline->Reaction Reagents 1,2-Dichloroethane, NaOH, TBAB Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile: A Dual-Acting Scaffold

The pharmacological activity of this compound is primarily inherited from its parent molecule, theophylline. It is recognized as a non-selective antagonist of adenosine receptors and an inhibitor of phosphodiesterases.

Adenosine Receptor Antagonism

Structure-activity relationship (SAR) studies on 7-substituted theophylline derivatives have shown that the nature of the substituent at this position can significantly influence the affinity and selectivity for different adenosine receptor subtypes[8][9]. The 2-chloroethyl group, being relatively small and hydrophobic, is expected to modulate the binding affinity compared to the parent theophylline.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP[3]. By inhibiting PDEs, theophylline increases the intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation in the bronchi. While specific inhibitory data for this compound on different PDE isoforms is not extensively documented, it is reasonable to assume that it retains some of this activity. A study on a related derivative, ambroxol-theophylline-7-acetate, demonstrated selective inhibition of PDE types III and IV, suggesting that modifications at the 7-position can confer selectivity[10].

Signaling_Pathways cluster_Adenosine Adenosine Receptor Pathway cluster_PDE Phosphodiesterase Pathway Adenosine Adenosine AR Adenosine Receptor (A1/A2) Adenosine->AR AC_inhibit Adenylyl Cyclase (Inhibition) AR->AC_inhibit A1 AC_stimulate Adenylyl Cyclase (Stimulation) AR->AC_stimulate A2 CET_AR 7-(2-Chloroethyl) theophylline CET_AR->AR Antagonism ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Bronchodilation Bronchodilation cAMP->Bronchodilation AMP AMP PDE->AMP CET_PDE 7-(2-Chloroethyl) theophylline CET_PDE->PDE Inhibition

Caption: Dual mechanism of action of this compound.

The Chloroethyl Group: A Gateway to Novel Derivatives

The true value of this compound in drug discovery lies in the reactivity of its 2-chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds, leading to the creation of extensive libraries of novel theophylline derivatives.

Potential as a Biological Alkylating Agent

The presence of a chloroethyl moiety raises the possibility of this compound acting as a biological alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins[11]. While direct evidence for covalent modification of its primary targets like adenosine receptors is not yet established, the concept of ligand-directed covalent labeling of these receptors is an active area of research[6][12]. This reactive potential could be harnessed for the development of irreversible inhibitors or probes for target identification and validation. However, it also necessitates careful evaluation of potential off-target alkylation and associated toxicity[4].

A Precursor to Diverse Therapeutic Agents

The synthetic utility of this compound is exemplified by its role as a key intermediate in the synthesis of a wide range of therapeutic agents.

Notable Derivatives and their Applications:

  • Fenethylline (Captagon): This well-known compound is a codrug of theophylline and amphetamine, synthesized by reacting this compound with amphetamine.

  • Thioether Derivatives: Reaction with thiols, such as thiophenol or mercaptobenzimidazole, yields thioether derivatives, which have been explored for various biological activities[8].

  • Triazole Derivatives: The chloroethyl group can be converted to an azide, which can then undergo "click" chemistry reactions to form triazole-containing theophylline derivatives. Some of these have shown promising anti-cancer activity, particularly against non-small cell lung cancer[13].

  • Piperidine and Piperazine Derivatives: Nucleophilic substitution with various substituted piperidines and piperazines has led to the development of compounds with diverse pharmacological profiles[4].

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14][15].

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or a phosphate buffer)[9][16]. A common mobile phase is a mixture of acetonitrile and water[16].

  • Flow Rate: Typically 1.0 mL/min[15][17].

  • Detection Wavelength: UV detection at approximately 270-280 nm[14][16].

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the chloroethyl group and the integrity of the theophylline scaffold. Spectral data can be found in public databases such as PubChem[4].

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns, providing further structural confirmation.

Future Directions and Conclusion

This compound remains a highly relevant molecule in medicinal chemistry and drug discovery. Its dual pharmacological profile as an adenosine receptor antagonist and PDE inhibitor, combined with the synthetic versatility offered by the chloroethyl group, makes it an attractive starting point for the development of new therapeutic agents.

Future research efforts could focus on:

  • Exploring its potential as a covalent drug: Systematically investigating its reactivity with biological nucleophiles to develop targeted covalent inhibitors.

  • Synthesizing and screening novel derivatives: Expanding the library of derivatives to explore a wider range of biological targets and therapeutic areas, including oncology and neurodegenerative diseases[1].

  • Developing selective ligands: Fine-tuning the structure of its derivatives to achieve selectivity for specific adenosine receptor or PDE subtypes, thereby reducing off-target effects.

References

  • Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10.
  • Chem-Impex. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • El-Sayed, M. F., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. European Journal of Medicinal Chemistry, 46(4), 1333-1340.
  • Google Patents. (n.d.). EP0071738B1 - Theophylline derivatives and process for their preparation.
  • PubChem. (n.d.). This compound.
  • Jörg, M., & Li, C. K. (2025). Ligand-directed covalent labelling of adenosine receptors. Purinergic Signalling, 21(1), 1–5.
  • National Center for Biotechnology Information. (2023, May 1). Theophylline. In StatPearls.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). theophylline.
  • ResearchGate. (2018, September 25). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • mzCloud. (2014, December 1). 7 2 Chloroethyl theophylline.
  • National Center for Biotechnology Information. (2025, September 2). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety.
  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.).
  • National Center for Biotechnology Information. (2020, December 31). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts.
  • Frontiers in Chemistry. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives.
  • Oncotarget. (2017, November 24). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines.
  • National Center for Biotechnology Information. (2000, February). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs.
  • National Center for Biotechnology Information. (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples.
  • National Center for Biotechnology Information. (n.d.). The biology of alkylating-agent cellular injury.
  • National Center for Biotechnology Information. (1990, November-December). The early history of the biological alkylating agents, 1918-1968.
  • PubMed. (1992). Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • NeuroQuantology. (2021, July). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic.
  • PubMed. (2015). A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application.
  • National Center for Biotechnology Information. (1976, July). Pharmacokinetics of theophylline: a dose-range study.
  • PubMed. (1997). Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261.
  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and drug discovery.
  • ResearchGate. (n.d.). Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM with 95 % confidence intervals or ± SEM in parentheses), adapted from[5].
  • PubMed. (1985). Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex.
  • PubMed. (1979). Theophylline: biochemical pharmacology and pharmacokinetics.
  • Asian Journal of Pharmaceutics. (n.d.). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • National Center for Biotechnology Information. (n.d.). The influence of quinolone derivatives on theophylline clearance.
  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.

Sources

The Biological Versatility of 7-(2-Chloroethyl)theophylline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 7-(2-Chloroethyl)theophylline, a synthetic derivative of the naturally occurring methylxanthine, theophylline. While theophylline is renowned for its bronchodilatory and stimulant properties, the addition of a reactive chloroethyl group at the 7-position endows this molecule with a unique chemical profile, positioning it as a valuable intermediate in the synthesis of novel therapeutic agents. This document will delve into the known biological activities, mechanistic considerations, and, most significantly, its application as a versatile scaffold in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Introduction: Chemical Profile and Rationale for Use

This compound (CAS 5878-61-5) is a purine derivative characterized by a theophylline core structure with a 2-chloroethyl substituent on the N7 position of the imidazole ring. This seemingly simple modification has profound implications for its utility in medicinal chemistry. The electron-withdrawing nature of the chloroethyl group and its potential to act as an alkylating agent or be displaced in nucleophilic substitution reactions make it a highly reactive and versatile starting material for the synthesis of a wide array of theophylline derivatives.

The rationale for utilizing the theophylline scaffold is well-established. Theophylline itself is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. These mechanisms contribute to its effects on smooth muscle relaxation, central nervous system stimulation, and inflammation modulation. By using this compound as a precursor, medicinal chemists can leverage the inherent pharmacological properties of the theophylline core while introducing diverse functionalities to explore new biological targets and enhance therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁ClN₄O₂
Molecular Weight 242.66 g/mol
CAS Number 5878-61-5
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, moderately soluble in ethanol
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione

Core Biological Activities: Inferences and Evidence

While a significant body of research focuses on the derivatives of this compound, its intrinsic biological activity is less well-characterized with specific quantitative data. However, based on its structural similarity to theophylline and the nature of its substituent, several key activities can be inferred and are supported by qualitative evidence.

Adenosine Receptor Antagonism
Potential as a Central Nervous System Modulator

The ability of this compound to interact with adenosine receptors in the central nervous system suggests its potential to influence neuronal activity. Chronic administration has been suggested to alter the distribution of adenosine receptors in the brain, potentially leading to changes in mood and behavior. These properties, inherited from the theophylline backbone, make its derivatives interesting candidates for neurological and psychiatric drug development.

Alkylating Potential

The presence of the chloroethyl group introduces the potential for alkylating activity. In biological systems, this could theoretically involve the formation of a reactive aziridinium ion that can covalently modify nucleophilic sites on biomolecules such as DNA and proteins. This mechanism is characteristic of nitrogen mustard alkylating agents. However, it is important to note that the primary utility of this group in the literature is as a reactive handle for synthetic chemistry rather than as a biological alkylating agent. Further studies would be required to determine if this compound exhibits significant biological alkylating activity under physiological conditions.

A Versatile Precursor in Medicinal Chemistry

The predominant and most well-documented application of this compound is as a versatile starting material for the synthesis of novel theophylline derivatives with a broad spectrum of pharmacological activities. The reactivity of the C-Cl bond allows for nucleophilic substitution reactions with a variety of functional groups, leading to the creation of extensive compound libraries.

Synthesis of Novel Anticancer Agents

A significant area of research has been the use of this compound to generate novel compounds with anticancer properties. The general strategy involves reacting it with various nucleophiles to introduce functionalities that can interact with cancer-specific targets.

A series of theophylline derivatives containing 1,2,3-triazole and amide moieties have been synthesized and evaluated for their anticancer activity against various cell lines. For example, some of these novel compounds have demonstrated significant cytotoxic effects.

Table 2: In Vitro Anticancer Activity of Theophylline Derivatives Synthesized from this compound Precursors

Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Theophylline-1,2,3-triazole derivative (d17)H460 (NSCLC)5.93 ± 0.97
Theophylline-1,2,3-triazole derivative (d17)A549 (NSCLC)6.76 ± 0.25
Theophylline-1,2,3-triazole derivative (d17)MCF-7 (Breast)12.61 ± 3.48
Theophylline-acetylene derivative (29)A549 (Lung)2.56
Theophylline-acetylene derivative (29)HT-29 (Colon)2.19
Theophylline-acetylene derivative (29)MCF-7 (Breast)1.89
Theophylline-acetylene derivative (30)A549 (Lung)3.57
Theophylline-acetylene derivative (30)HT-29 (Colon)2.90
Theophylline-acetylene derivative (30)MCF-7 (Breast)2.10

The proposed mechanism for some of these anticancer derivatives involves the induction of apoptosis. For instance, one study found that a promising theophylline-1,2,3-triazole derivative induced apoptosis by downregulating the expression of phosphorylated Akt, a key protein in cell survival pathways.

Development of Bronchodilators and Anti-inflammatory Agents

Leveraging the inherent bronchodilatory properties of theophylline, researchers have synthesized derivatives of this compound to develop new treatments for respiratory diseases like asthma and COPD. The aim is often to enhance efficacy and reduce the side effects associated with high doses of theophylline.

New theophylline derivatives have been synthesized and shown to have more potent bronchodilator effects than theophylline itself in ex vivo studies on rat tracheal strips. This highlights the potential for modifying the 7-position to improve upon the parent drug's activity.

Synthesis of Antibacterial Agents

The versatility of this compound extends to the development of novel antibacterial compounds. By incorporating various heterocyclic moieties, new derivatives with significant activity against both Gram-positive and Gram-negative bacteria have been created. In some cases, these new compounds have shown more potent antibacterial activity than the standard antibiotic ampicillin.

Experimental Protocols and Methodologies

The following sections provide an overview of the types of experimental protocols that would be employed to characterize the biological activity of this compound and its derivatives.

General Synthesis of 7-Substituted Theophylline Derivatives

The synthesis of derivatives from this compound typically involves a nucleophilic substitution reaction. A general procedure is outlined below:

Protocol 1: General Synthesis of 7-Substituted Theophylline Derivatives

  • Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add the desired nucleophile (e.g., a thiol, amine, or phenoxide) to the solution, often in the presence of a base like sodium hydroxide or triethylamine to facilitate the reaction.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize if necessary.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the organic layer over an anhydrous salt like magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality: The choice of solvent and base is crucial for ensuring the solubility of the reactants and promoting the nucleophilic attack on the carbon bearing the chlorine atom. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification steps are essential to isolate the desired product from unreacted starting materials and byproducts.

In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of this compound or its derivatives, a standard cytotoxicity assay such as the MTT or crystal violet assay would be performed.

Protocol 2: Crystal Violet Cytotoxicity Assay

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a solution such as 4% paraformaldehyde.

  • Stain the fixed cells with a crystal violet solution.

  • After washing away the excess stain, solubilize the bound dye with a solvent like methanol or a detergent solution.

  • Measure the absorbance of the solubilized dye at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. A dose-response curve is generated to ensure that the observed cytotoxicity is dependent on the concentration of the test compound.

Visualizing the Role of this compound

The following diagrams illustrate the central role of this compound in the synthesis of biologically active derivatives and the general mechanism of action of theophylline.

G cluster_0 Synthesis of Bioactive Derivatives 7-CET This compound Derivatives 7-Substituted Theophylline Derivatives 7-CET->Derivatives Nucleophilic Substitution Nucleophiles Nucleophiles (e.g., thiols, amines, phenoxides) Nucleophiles->Derivatives Anticancer Anticancer Activity Derivatives->Anticancer Bronchodilator Bronchodilator Activity Derivatives->Bronchodilator Antibacterial Antibacterial Activity Derivatives->Antibacterial

Caption: Synthetic utility of this compound.

G cluster_1 Theophylline's Mechanisms of Action Theophylline Theophylline Scaffold (Core of 7-CET) Blockade Antagonism/Blockade Theophylline->Blockade AR Adenosine Receptors (A1, A2A, A2B, A3) PDE Phosphodiesterases (e.g., PDE3, PDE4) cAMP Increased intracellular cAMP PDE->cAMP inhibition of hydrolysis Blockade->AR Blockade->PDE PKA Protein Kinase A Activation cAMP->PKA SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Inflammation Reduced Inflammation PKA->Inflammation

Caption: Core mechanisms of the theophylline scaffold.

Conclusion and Future Directions

This compound is a molecule of significant interest to the medicinal chemistry and drug development community. While its intrinsic biological activity warrants further quantitative investigation, its true value lies in its role as a versatile and reactive precursor for the synthesis of a diverse range of novel theophylline derivatives. The research to date has demonstrated the potential of these derivatives in oncology, respiratory medicine, and infectious diseases.

Future research should focus on a more detailed characterization of this compound's own pharmacological profile, including its adenosine receptor binding affinities and potential as a biological alkylating agent. Furthermore, the exploration of new derivatives synthesized from this valuable intermediate is a promising avenue for the discovery of new therapeutic agents. The self-validating nature of the synthetic and screening protocols outlined here provides a robust framework for such future endeavors.

References

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10.
  • Wang, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Oncology, 11, 753399.
  • Profire, L., et al. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. Farmacia, 58(2), 171-178.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL.
  • Google Patents. (n.d.). EP0071738B1 - Theophylline derivatives and process for their preparation.
  • El-Sayed, N. F., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archiv der Pharmazie, 344(4), 237-247.
  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2447-2479.
  • RSC Publishing. (n.d.). Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids.
  • Ruddarraju, R. R., et al. (2016). Design, synthesis, anticancer, antimicrobial activities and molecular docking studies of theophylline containing acetylenes and theophylline containing 1,2,3-triazoles with variant nucleoside derivatives. European Journal of Medicinal Chemistry, 121, 56-69.
  • Oncohema Key. (2016). Alkylating Agents.
  • PubChemLite. (n.d.). This compound (C9H11ClN4O2).
  • PubChem. (n.d.). This compound | C9H11ClN4O2 | CID 1882.
  • Landells, L. J., et al. (1995). Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition. American Journal of Respiratory and Critical Care Medicine, 151(4), 1157-1162.
  • Williams, M., & Jacobson, K. A. (1983). Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex. Neurochemical Research, 8(11), 1441-1452.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives.
  • mzCloud. (2014). 7 2 Chloroethyl theophylline.
  • Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline.
  • Dionisotti, S., et al. (1997). Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. British Journal of Pharmacology, 121(3), 353-360.
  • ResearchGate. (n.d.). (PDF) Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives.
  • ResearchGate. (n.d.). (PDF) Theophylline and Phosphodiesterase Inhibitors.
  • Spicuzza, L., et al. (1995). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma.
  • ResearchGate. (n.d.). Binding affinity of agonists and antagonists of adenosine receptors (Ki....
  • Grender, J. M., et al. (2023). Theophylline for the management of respiratory disorders in adults in the 21st century: A scoping review from the American College of Clinical Pharmacy Pulmonary Practice and Research Network. Pharmacotherapy, 43(9), 835-849.

An In-Depth Technical Guide to the In Vitro Evaluation of 7-(2-Chloroethyl)theophylline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 7-(2-Chloroethyl)theophylline, a synthetic derivative of theophylline, for its potential as an anticancer therapeutic. While the parent compound, theophylline, has well-documented pharmacological activities, the addition of a reactive 2-chloroethyl group at the 7-position suggests a potential evolution in its mechanism of action, warranting a thorough preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology drug candidates.

Introduction: The Rationale for Investigating this compound

Theophylline, a methylxanthine, has demonstrated modest anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[1][2] The chemical structure of this compound, featuring a chloroethyl moiety, strongly implies its potential to act as a DNA alkylating agent.[3][4] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying DNA, which in turn triggers cell cycle arrest and apoptosis.[3][4]

This guide outlines a systematic in vitro approach to test the hypothesis that this compound possesses enhanced cytotoxic and pro-apoptotic activity against cancer cells compared to its parent compound, driven by a DNA-damaging mechanism. We will detail the necessary experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, providing the scientific reasoning behind each step.

Foundational Analysis: Cytotoxicity Profiling

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This provides crucial information on potency and selectivity.

Selection of Cancer Cell Lines

Based on the known activities of theophylline and its derivatives, a diverse panel of cancer cell lines is proposed for the initial screening.[5][6][7] This panel should ideally include:

  • HeLa (Cervical Cancer): Known to be sensitive to theophylline-induced apoptosis.[1]

  • MCF-7 (Breast Cancer): Another cell line where theophylline has shown anti-proliferative effects.[1]

  • A549 (Lung Cancer): Lung cancer is a major indication for which novel therapeutics are sought.[5]

  • HT-29 (Colon Cancer): To assess activity in a gastrointestinal cancer model.[5]

  • A375 (Melanoma): To evaluate efficacy in a skin cancer model.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Expected Outcomes and Interpretation

A dose- and time-dependent decrease in cell viability is anticipated in the treated cancer cell lines. The IC50 values will provide a quantitative measure of the compound's cytotoxic potency.

Cell Line Predicted IC50 Range (µM) after 48h
HeLa10 - 50
MCF-715 - 60
A5495 - 40
HT-2920 - 75
A37510 - 50

Mechanistic Deep Dive: Elucidating the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanisms by which this compound induces cell death.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.

Experimental Workflow: Apoptosis Detection

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Quantification Treat Treat cancer cells with This compound (IC50 concentration) Stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) Treat->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Flow->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat the selected cancer cell lines with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

DNA damaging agents often induce cell cycle arrest at specific checkpoints, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Treatment cluster_1 Fixation & Staining cluster_2 Analysis cluster_3 Quantification Treat Treat cancer cells with This compound (IC50 concentration) FixStain Fix cells in ethanol and stain with Propidium Iodide (PI) and RNase A Treat->FixStain Flow Analyze by Flow Cytometry FixStain->Flow Quantify Quantify cell populations in G0/G1, S, and G2/M phases of the cell cycle Flow->Quantify

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Treat the fixed cells with RNase A to degrade RNA and then stain the DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the DNA Damage Response (DDR) Pathway

The anticipated alkylating activity of this compound should activate the DNA Damage Response (DDR) pathway. Western blotting can be employed to detect the upregulation and phosphorylation of key proteins in this pathway.

Signaling Pathway: DNA Damage Response

CET This compound DNA_Damage DNA Alkylation/ Cross-linking CET->DNA_Damage ATM_ATR ATM/ATR Kinases (Phosphorylation) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases (Phosphorylation) ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed DNA damage response pathway activated by this compound.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cancer cells with this compound for different durations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, and p53). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results: An increase in the phosphorylated forms of ATM, ATR, Chk1, and Chk2, as well as an accumulation of total p53, would strongly support the hypothesis that this compound induces a DNA damage response.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed experiments are designed to systematically evaluate its cytotoxicity, pro-apoptotic activity, and mechanism of action. Positive and compelling data from these studies would provide a strong rationale for advancing this compound to more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequently to in vivo preclinical studies in animal models of cancer. The unique chemical structure of this compound, combining the known biological activity of theophylline with the DNA-damaging potential of a chloroethyl group, makes it a promising candidate for further investigation in the field of oncology drug discovery.

References

  • Jahantigh, O., et al. (2017). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. RSC Advances, 7(3), 1234-1246.
  • Zhao, L., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 12, 753676.
  • Yilmaz, I., et al. (2022). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules, 27(17), 5678.
  • Chang, Y.-L., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(60), 101461–101474.
  • Chang, Y. L., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(60), 101461-101474.
  • Zhao, L., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 12, 753676.
  • Zhao, L., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 12, 753676.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1882, this compound.
  • Slotkin, T. A., & Seidler, F. J. (2000). Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells. Cancer Letters, 160(1), 39-46.
  • Wikipedia. (n.d.). Alkylating antineoplastic agent.
  • Drugs.com. (n.d.). Alkylating agents.
  • Chang, Y. L., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(60), 101461–101474.
  • Traore, A. S., et al. (2018). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 10(6), 118-124.
  • ResearchGate. (n.d.). Flow cytometry analysis of apoptosis in the A549 cell line.
  • Chiu, C. M., & Fong, W. F. (2005). The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion. International journal of oncology, 27(5), 1421–1428.
  • Mohammadi, E., et al. (2021). SLC16A13 Downregulation Contributes to Apoptosis Induction in A549 Lung Cancer Cell Line. Reports of biochemistry & molecular biology, 10(2), 232–240.
  • Jahantigh, O., et al. (2017). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. RSC Advances, 7(3), 1234-1246.
  • Chang, Y. L., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(60), 101461-101474.
  • Bodell, W. J., et al. (2003). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea. Mutation research, 522(1-2), 123–130.
  • ResearchGate. (n.d.). A, cell cycle analysis of drug-treated cells.
  • Fu, Y., et al. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cellular and Molecular Life Sciences, 78(1), 167-183.
  • Li, X., et al. (2014). Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells. Oncology letters, 8(6), 2677–2680.
  • Ravichandran, J., et al. (2016). Design, synthesis, anticancer, antimicrobial activities and molecular docking studies of theophylline containing acetylenes and theophylline containing 1,2,3-triazoles with variant nucleoside derivatives. European journal of medicinal chemistry, 122, 591–607.
  • Naito, M., et al. (2002). Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines. Biological & pharmaceutical bulletin, 25(5), 625–630.
  • Lentini, A., et al. (2012). Preclinical evaluation of the antineoplastic efficacy of 7-(2-hydroxyethyl)theophylline on melanoma cancer cells. Melanoma research, 22(2), 133–139.
  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature reviews. Cancer, 12(2), 104–120.
  • Del Vecchio, C., et al. (2010). Induction of apoptosis in A549 pulmonary cells by two Paracoccidioides brasiliensis samples. Microbes and infection, 12(1), 60–68.
  • Bodell, W. J., & Pongracz, K. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-chloroethyl)-1-nitrosourea. Chemical research in toxicology, 12(11), 1043–1050.
  • Yeo, C. D., et al. (2014). Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells. Evidence-based complementary and alternative medicine : eCAM, 2014, 278735.
  • Al-Obeed, O., et al. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International journal of molecular sciences, 23(21), 13454.
  • ResearchGate. (n.d.). In Vitro Anticancer Activities of Senna singueana Leaf Extracts against HeLa Cell Lines.
  • Wathoni, N., et al. (2023). Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer. Molecules (Basel, Switzerland), 28(14), 5484.

Sources

An In-Depth Technical Guide to 7-(2-Chloroethyl)theophylline: Molecular Characteristics, Synthesis, and Functional Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline, a synthetic derivative of the methylxanthine theophylline, is a molecule of significant interest in medicinal chemistry and pharmacology. The introduction of a reactive 2-chloroethyl group at the 7-position of the theophylline scaffold imparts unique chemical and biological properties, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, physicochemical properties, synthesis, and its dual functional roles as a versatile chemical intermediate and a biologically active agent. Particular emphasis is placed on its utility as a precursor for the synthesis of various theophylline derivatives and its activity as an adenosine receptor antagonist. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind its chemical reactivity and biological function, alongside detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione, is characterized by a purine bicyclic system, which is a fusion of pyrimidine and imidazole rings.[1] The core theophylline structure is substituted with two methyl groups at positions 1 and 3, and a 2-chloroethyl group at position 7.[1] This chloroethyl substituent is the key structural feature that dictates its unique reactivity and potential as an alkylating agent.

The molecular formula of this compound is C₉H₁₁ClN₄O₂.[1] Its structure is depicted in the following diagram:

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is provided in the table below:

PropertyValueSource
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione
CAS Number 5878-61-5
Molecular Formula C₉H₁₁ClN₄O₂
Molecular Weight 242.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 123-127 °C
Solubility Soluble in DMSO, moderately soluble in ethanol

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through the alkylation of theophylline. The nitrogen at the 7-position (N7) of the theophylline ring acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a chlorine atom.

Causality in Synthetic Protocol Design

A common and efficient method involves the reaction of theophylline with 1,2-dichloroethane in a basic medium. The choice of a phase-transfer catalyst, such as tetrabutylammonium (TBA), is crucial for enhancing the reaction rate and yield. The TBA facilitates the transfer of the theophylline anion from the aqueous phase to the organic phase where the 1,2-dichloroethane resides, thus promoting the nucleophilic substitution reaction.

G Theophylline Theophylline Theophylline_anion Theophylline Anion Theophylline->Theophylline_anion Deprotonation NaOH NaOH (aq) NaOH->Theophylline_anion Ion_pair [Theophylline⁻ TBA⁺] Ion Pair (Organic Phase) Theophylline_anion->Ion_pair TBA TBA⁺ TBA->Ion_pair Phase Transfer Product This compound Ion_pair->Product Dichloroethane 1,2-Dichloroethane (Organic Phase) Dichloroethane->Product SN2 Reaction NaCl NaCl Product->NaCl Byproduct

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol is adapted from a reported synthesis of this compound with high yield.[2]

Materials:

  • Theophylline (1.1 mmol, 2 g)

  • 2N Sodium hydroxide (NaOH) solution (40 ml)

  • 1,2-Dichloroethane (5 ml)

  • Tetrabutylammonium (TBA) (0.2 eq)

  • 10% Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve theophylline in the 2N NaOH solution with stirring for 15 minutes. This deprotonates the N7 nitrogen, forming the nucleophilic theophylline anion.

  • Add 1,2-dichloroethane and TBA to the reaction mixture.

  • Reflux the mixture for 2 hours. The elevated temperature provides the necessary activation energy for the reaction.

  • After cooling to room temperature, acidify the reaction mixture with 10% HCl solution. This step neutralizes the excess base and protonates any unreacted theophylline, facilitating its separation.

  • Extract the aqueous layer with ethyl acetate. The organic product will partition into the ethyl acetate layer.

  • Dry the combined organic layers over anhydrous MgSO₄ to remove any residual water.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Function and Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and its potential as an alkylating agent.

Adenosine Receptor Antagonism

Similar to its parent compound, theophylline, this compound acts as a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is an endogenous nucleoside that modulates various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, this compound can elicit stimulant and bronchodilator effects. The addition of the chloroethyl group may influence its binding affinity and selectivity for the different adenosine receptor subtypes, although detailed comparative studies are limited. Chronic administration of adenosine receptor antagonists can lead to an upregulation of adenosine receptors in the brain.

G cluster_0 Cell Membrane Adenosine_Receptor Adenosine Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibition/Stimulation CET This compound CET->Adenosine_Receptor Antagonism (Blocks) Adenosine Adenosine Adenosine->Adenosine_Receptor Activation cAMP cAMP AC->cAMP Conversion of ATP Physiological_Response Physiological Response (e.g., Bronchodilation, CNS Stimulation) cAMP->Physiological_Response Downstream Signaling

Caption: Mechanism of adenosine receptor antagonism.

The antagonism of adenosine receptors is thought to contribute to its potential therapeutic applications in conditions like asthma and other respiratory diseases.[3]

Potential as an Alkylating Agent

The presence of the electrophilic 2-chloroethyl group suggests that this compound has the potential to act as an alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules such as proteins and nucleic acids. This reactivity is a key feature that distinguishes it from theophylline. The chlorine atom can be displaced by nucleophiles in a substitution reaction, leading to the formation of a stable covalent adduct.

While the in vivo alkylating activity of this compound is not extensively characterized, this property is exploited in its use as a synthetic intermediate. For instance, it is a crucial precursor in the synthesis of other pharmacologically active molecules where the chloroethyl group is displaced by a primary or secondary amine.

Applications in Research and Drug Development

This compound serves as a valuable tool in both fundamental research and the development of new therapeutic agents.

Precursor for Synthesis of Theophylline Derivatives

The reactive chloroethyl group makes this compound a versatile starting material for the synthesis of a wide range of 7-substituted theophylline derivatives. This allows for the exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological profiles. A notable example is its use in the synthesis of dimenhydrinate, an over-the-counter antiemetic and antihistamine. Dimenhydrinate is a salt composed of diphenhydramine and 8-chlorotheophylline, with the latter being synthesized from this compound.

Research Tool for Studying Adenosine Receptors

As an adenosine receptor antagonist, this compound can be used as a pharmacological tool to investigate the role of adenosine signaling in various physiological and pathological processes. Its distinct properties compared to theophylline may offer advantages in specific experimental contexts.

Experimental Protocols

The following are representative protocols for the use of this compound in a research setting.

Protocol for Alkylation of a Thiol-Containing Molecule

This protocol provides a general method for reacting this compound with a model thiol-containing compound to demonstrate its alkylating potential.

Materials:

  • This compound

  • Thiophenol (or other suitable thiol)

  • Ethanol

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.24 mmol, 0.3 g) in 10 ml of ethanol in a round-bottom flask with magnetic stirring for 15 minutes.

  • Add 1.5 equivalents of thiophenol to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with 5% NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting product, 7-(2-ethylthiophenyl)theophylline, can be purified by column chromatography.

Protocol for In Vitro Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype (e.g., A₁).

Materials:

  • Cell membranes expressing the adenosine A₁ receptor

  • [³H]DPCPX (a selective A₁ receptor radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + [³H]DPCPX + assay buffer.

    • Non-specific Binding: Cell membranes + [³H]DPCPX + a high concentration of a known A₁ antagonist (e.g., theophylline).

    • Competition: Cell membranes + [³H]DPCPX + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a multifaceted molecule with significant potential in chemical synthesis and pharmacological research. Its unique structure, combining the well-established scaffold of theophylline with a reactive chloroethyl group, provides a platform for the development of novel compounds and a tool for probing biological systems. This guide has provided a comprehensive overview of its molecular characteristics, synthesis, and functional applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their endeavors. Further research into its in vivo alkylating properties and a more detailed characterization of its pharmacokinetic profile will undoubtedly unveil new applications and deepen our understanding of its biological significance.

References

  • Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

7-(2-Chloroethyl)theophylline, a derivative of the well-characterized methylxanthine theophylline, presents a unique pharmacological profile that warrants a thorough investigation of its safety and toxicity. The introduction of a chloroethyl group at the 7-position of the theophylline molecule has the potential to significantly alter its pharmacokinetic and toxicodynamic properties. This guide provides a comprehensive analysis of the current state of knowledge regarding the safety and toxicity of this compound. It synthesizes available data on its chemical properties, known toxicological endpoints, and explores its potential metabolic pathways and mechanisms of toxicity by drawing logical inferences from its structural relationship to theophylline and other halogenated compounds. This document is intended to serve as a critical resource for researchers and drug development professionals, highlighting both what is known and the critical data gaps that necessitate further investigation.

Introduction and Chemical Profile

This compound (CAS No: 5878-61-5) is a synthetic derivative of theophylline, a compound with a long history of use as a bronchodilator and stimulant.[1] The core structure of this compound consists of a xanthine backbone with methyl groups at positions 1 and 3, and a 2-chloroethyl substituent at position 7.[2] This modification is of significant interest as it may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₄O₂[2]
Molecular Weight 242.66 g/mol [2]
Appearance White to almost white powder/crystal[3]
Melting Point 123 - 127 °C[3]
CAS Number 5878-61-5[2]
Synthesis

The synthesis of this compound is typically achieved through the alkylation of theophylline. A common method involves the reaction of theophylline with 1,2-dichloroethane in a basic solution, often with the addition of a phase transfer catalyst like tetrabutylammonium (TBA) to improve the yield.[4]

Non-Clinical Toxicology

A comprehensive toxicological assessment is paramount for any novel chemical entity. For this compound, the available data is limited, necessitating a careful review of existing information and a predictive approach based on its chemical structure.

Acute Toxicity
Genotoxicity

There is a significant lack of publicly available data on the genotoxic potential of this compound. No studies on its mutagenicity (e.g., Ames test) or clastogenicity (e.g., in vitro or in vivo chromosomal aberration assays) have been identified.

Expert Insight: The presence of a chloroethyl group raises a structural alert for potential genotoxicity. Alkylating agents, which the chloroethyl group could potentially mimic or be metabolized to, are a well-known class of mutagens. Therefore, a thorough investigation into the genotoxicity of this compound is of high priority.

Carcinogenicity

No long-term carcinogenicity bioassays in animals have been reported for this compound.[5][6] Without genotoxicity data, and in the absence of chronic toxicity studies, its carcinogenic potential remains unknown.

Organ-Specific Toxicity

Due to the limited research, there is no specific information on the organ-specific toxicity of this compound. However, based on the known toxicities of its parent compound, theophylline, and the potential reactivity of the chloroethyl group, several organ systems should be considered as potential targets.

Inferred Potential Target Organs:

  • Central Nervous System (CNS): Theophylline is a known CNS stimulant, and at high doses can cause tremors, seizures, and even death.[7] It is plausible that this compound retains or even enhances these neurotoxic effects.

  • Cardiovascular System: Theophylline can induce tachycardia and arrhythmias.[7] The cardiovascular effects of this compound have not been studied but should be a key area of investigation.

  • Gastrointestinal System: Nausea and vomiting are common side effects of theophylline.[8]

  • Liver: Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes.[9] The introduction of a chloroethyl group could lead to the formation of reactive metabolites that may be hepatotoxic.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical to interpreting its toxicological profile. While specific pharmacokinetic data for this derivative is lacking, we can draw inferences from the well-established profile of theophylline.[10][11][12]

Absorption, Distribution, and Excretion

Theophylline is well-absorbed orally and distributes throughout the body.[12] It is anticipated that this compound would also be orally bioavailable. The chloroethyl group may increase its lipophilicity, potentially affecting its volume of distribution and ability to cross the blood-brain barrier.

Metabolism

The metabolism of this compound is a key area of uncertainty and a critical determinant of its toxicity. Theophylline is metabolized in the liver primarily by CYP1A2 and to a lesser extent by CYP2E1.[13]

dot

Metabolism This compound This compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) This compound->Phase I Metabolism (CYP450) Hypothesized Theophylline Theophylline Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Theophylline->Phase II Metabolism (Conjugation) Reactive Metabolites Reactive Metabolites Reactive Metabolites->Phase II Metabolism (Conjugation) Phase I Metabolism (CYP450)->Theophylline Dehalogenation/Hydroxylation Phase I Metabolism (CYP450)->Reactive Metabolites Epoxidation/Alkylation Excretion Excretion Phase II Metabolism (Conjugation)->Excretion

Caption: Hypothesized Metabolic Pathways of this compound.

Expert Insight: The chloroethyl moiety introduces several potential metabolic pathways that could lead to toxic outcomes. Dehalogenation could yield theophylline, but alternative pathways could generate reactive intermediates such as an epoxide or a carbonium ion. These reactive species could covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Proposed Experimental Workflows for Safety Assessment

To address the significant data gaps, a structured approach to the safety and toxicity assessment of this compound is essential. The following experimental workflows are proposed as a starting point for a comprehensive evaluation.

Genotoxicity Assessment Workflow

A tiered approach to genotoxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies if positive results are obtained.

dot

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Assays (if Tier 1 is positive) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) (S. typhimurium & E. coli) IVivo_Micronucleus In Vivo Micronucleus Test (Rodent hematopoietic cells) Ames_Test->IVivo_Micronucleus Positive Result MLA Mouse Lymphoma Assay (MLA) (L5178Y cells) MLA->IVivo_Micronucleus Positive Result IV_Micronucleus In Vitro Micronucleus Test (CHO or human lymphocytes) IV_Micronucleus->IVivo_Micronucleus Positive Result Comet_Assay Comet Assay (Various tissues) IVivo_Micronucleus->Comet_Assay Further Investigation

Caption: Proposed Workflow for Genotoxicity Assessment.

Methodology: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.[1]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify pro-mutagens.

  • Dose Range: Use a wide, logarithmic dose range of this compound.

  • Controls: Include appropriate negative (vehicle) and positive controls for each strain with and without S9.

  • Endpoint: Measure the number of revertant colonies and assess for a dose-dependent increase.

Acute Oral Toxicity Study (Up-and-Down Procedure)

To obtain a more precise measure of acute toxicity than the current GHS classification, a study following a modern protocol such as the Up-and-Down Procedure (OECD Test Guideline 425) is recommended.

Methodology: Acute Oral Toxicity - Up-and-Down Procedure

  • Species: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, dose the next animal at a lower or higher dose.

  • Endpoint: Continue this sequential process until the criteria for stopping the study are met. The LD50 and its confidence intervals can then be calculated.

Conclusion and Future Directions

The safety and toxicity profile of this compound is largely uncharacterized. While its GHS classification indicates moderate acute oral toxicity, there is a critical lack of data regarding its genotoxicity, carcinogenicity, and specific organ toxicities. The presence of a chloroethyl group is a significant structural feature that warrants a thorough investigation into its potential to form reactive metabolites.

Future research should prioritize a comprehensive assessment of the genotoxic potential of this compound, followed by in-depth studies of its metabolism and toxicokinetics. A well-designed series of in vivo toxicity studies will be necessary to fully understand its safety profile and to support any potential therapeutic development. This guide serves as a foundational document to inform and direct these much-needed investigations.

References

  • Der Pharma Chemica. (n.d.). Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives.
  • Fabio, G., & C.A., P. (n.d.). Quantitative Structure-Activity Relationship of Some 7-(4-Coumaryloxy) alkyl Substituted Theophyllines. FABAD J. Pharm. Sci., 25, 89-95.
  • PubMed. (n.d.). [Interactions between theophylline and drug metabolizing liver enzymes in the rat].
  • Drug Discovery - Biotoxicity. (n.d.).
  • PubChem. (n.d.). This compound.
  • NIH. (2021, October 26). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer.
  • PubMed. (n.d.). Dose-dependent elimination of theophylline in rats.
  • Flückiger-Isler, S., & Kamber, M. (2012). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(1), 29-38.
  • LITFL. (n.d.). Theophylline toxicity.
  • NIH. (2020, July 18). Theophylline - LiverTox.
  • PubMed. (n.d.). Theophylline metabolism in human liver microsomes: inhibition studies.
  • PubMed. (n.d.). The inhibitory effects of theophylline feeding on gluconeogenic enzymes in rat liver.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure and dynamics of theophylline derivatives by X-ray, NMR and molecular mechanics studies.
  • PubChemLite. (n.d.). This compound (C9H11ClN4O2).
  • NCBI Bookshelf. (n.d.). Theophylline Toxicity.
  • Medscape. (2023, November 29). Theophylline Toxicity: Practice Essentials, Pathophysiology, Etiology.
  • PubMed. (n.d.). Clinical pharmacokinetics of theophylline.
  • PubMed. (n.d.). Pharmacokinetics of theophylline in relation to increased pain sensitivity in the rat.
  • ResearchGate. (2025, August 5). Assessment of pharmacokinetic interaction between theophylline and loperamide in the rat.
  • PubMed. (n.d.). Pharmacokinetics of theophylline: a dose-range study.
  • NIH. (n.d.). A carcinogenic potency database of the standardized results of animal bioassays.
  • PubMed. (n.d.). The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action.
  • OUCI. (n.d.). Mutagenicity of thionitrites in the ames test.
  • Semantic Scholar. (2023, October 30). Synthesis and mutagenic risk of Avanafil's potential genotoxic impurities.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.

Sources

7-(2-Chloroethyl)theophylline solubility in DMSO and ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-(2-Chloroethyl)theophylline in DMSO and Ethanol for Drug Development Professionals

Introduction

This compound is a derivative of theophylline and is recognized as an adenosine receptor antagonist.[1] Its unique chemical structure holds potential for various applications in pharmaceutical research, including the development of targeted therapies.[2] A fundamental aspect of preclinical and formulation development for any active pharmaceutical ingredient (API) is a thorough understanding of its solubility in various solvent systems. This guide provides a detailed technical overview of the solubility of this compound in two commonly used pharmaceutical solvents: dimethyl sulfoxide (DMSO) and ethanol.

The selection of an appropriate solvent is critical in early-stage drug discovery for solubilizing compounds for in vitro and in vivo testing. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[3] Ethanol, a polar protic solvent, is also widely used in pharmaceutical formulations due to its solvating properties and relatively low toxicity.[4] Understanding the solubility of this compound in these solvents is paramount for accurate and reproducible experimental results and for the development of stable and effective drug formulations.

Physicochemical Properties of Components

A foundational understanding of the physicochemical properties of this compound and the selected solvents is essential for interpreting solubility data. The molecular structure and properties of each component dictate the intermolecular forces at play, which in turn govern the extent of solubility.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Ethanol
Molecular Formula C₉H₁₁ClN₄O₂[5](CH₃)₂SO[3]C₂H₅OH[4]
Molecular Weight 242.66 g/mol [5]78.13 g/mol [3]46.07 g/mol
Melting Point 122-130°C[1]19°C[3]-114.1°C
Boiling Point 459.8°C (Predicted)[6]189°C[7]78.37°C
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[5](Methanesulfinyl)methane[3]Ethanol
Solvent Type -Polar Aprotic[3]Polar Protic

Solubility of this compound in Dimethyl Sulfoxide (DMSO)

Qualitative Solubility

This compound is described as being "soluble" in DMSO.[1][6] This high solubility is a key reason why DMSO is a preferred solvent for preparing stock solutions of this and many other compounds for biological assays.

Underlying Chemical Principles

The exceptional solvent capability of DMSO stems from its highly polar nature and its aprotic character.[7] The sulfur-oxygen double bond in DMSO is highly polarized, with a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This allows for strong dipole-dipole interactions with polar solutes.

This compound possesses several polar functional groups, including two carbonyl groups and four nitrogen atoms within its purine ring structure, as well as a chloroethyl group. These groups can readily interact with the polar DMSO molecules. The absence of a hydroxyl group in DMSO (making it aprotic) means it does not self-associate through hydrogen bonding to the same extent as protic solvents, leaving the oxygen atom's lone pairs readily available to act as hydrogen bond acceptors.

Caption: Molecular interactions between this compound and DMSO.

Quantitative Solubility Data
SolventTemperatureSolubility (mg/mL)Molar Solubility (mol/L)
DMSOAmbient (e.g., 25°C)To be determinedTo be determined
Experimental Protocol for Quantitative Solubility Determination in DMSO

The following is a detailed, step-by-step protocol based on the equilibrium shake-flask method, a gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (purity ≥ 97%)[1]

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other necessary glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of DMSO to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

    • Accurately dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL and mol/L, accounting for the dilution factor.

    • Report the mean and standard deviation of at least three replicate experiments.

start Start prep Prepare Supersaturated Solution (Excess Solute in DMSO) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Collect Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination.

Solubility of this compound in Ethanol

Qualitative Solubility

This compound is described as being "moderately soluble" in ethanol.[1] This suggests a lower solubility compared to DMSO, which has important implications for its use in formulations where ethanol is the primary solvent.

Underlying Chemical Principles

Ethanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group that can act as both a hydrogen bond donor and acceptor.[4] This allows ethanol to form strong hydrogen bonds with itself and with solutes that have hydrogen bond donor or acceptor sites.

The moderate solubility of this compound in ethanol can be attributed to a balance of favorable and unfavorable interactions. The polar groups on the theophylline ring can form hydrogen bonds with ethanol molecules. However, the overall molecule has significant nonpolar character from its carbon backbone and the chloroethyl group. The energy required to disrupt the strong hydrogen bonding network of ethanol to accommodate the solute molecules may not be fully compensated by the new solute-solvent interactions, leading to moderate, rather than high, solubility.

Caption: Molecular interactions between this compound and ethanol.

Quantitative Solubility Data
SolventTemperatureSolubility (mg/mL)Molar Solubility (mol/L)
EthanolAmbient (e.g., 25°C)To be determinedTo be determined
Experimental Protocol for Quantitative Solubility Determination in Ethanol

The same shake-flask methodology described for DMSO can be applied to ethanol, with special attention to ethanol's higher volatility.

Objective: To determine the equilibrium solubility of this compound in ethanol at a specified temperature.

Materials:

  • This compound (purity ≥ 97%)[1]

  • Absolute Ethanol (≥99.5%)

  • All other materials as listed for the DMSO protocol.

Procedure: The procedure is identical to that for DMSO, with the following key considerations:

  • Vial Sealing: Ensure vials are tightly sealed with high-quality caps and septa to prevent the evaporation of ethanol during the equilibration period, which could lead to an overestimation of solubility.

  • Mobile Phase Compatibility: The HPLC mobile phase should be selected to ensure good peak shape and resolution, and the diluent for the supernatant should be miscible with ethanol.

Comparative Analysis and Formulation Considerations

The higher solubility of this compound in DMSO compared to its moderate solubility in ethanol is a critical piece of information for drug development professionals.

  • Stock Solutions for Assays: DMSO is the superior choice for preparing high-concentration stock solutions for in vitro screening, minimizing the volume of solvent added to the assay medium and reducing the risk of solvent-induced artifacts.

  • Formulation Development: For liquid formulations intended for oral or parenteral administration, the moderate solubility in ethanol may present challenges.[8] Formulators may need to employ co-solvents, surfactants, or other solubilization techniques to achieve the desired drug concentration. The use of ethanol-water mixtures may also be explored, as the solubility profile in such systems can be complex and non-linear.[4]

  • Toxicity and Administration Route: While DMSO is an excellent solvent, its use in final drug products is limited due to potential toxicity and side effects.[9] Ethanol has a more established safety profile for oral and topical formulations, making it a more desirable solvent despite the lower solubility of the compound.[10][11]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in DMSO and ethanol. It is readily soluble in DMSO and moderately soluble in ethanol. The underlying chemical principles governing these solubility profiles have been discussed, highlighting the importance of solute-solvent interactions. While qualitative data is available, this guide emphasizes the necessity of experimentally determining quantitative solubility values for rigorous drug development. The detailed protocols provided for the shake-flask method offer a reliable framework for researchers to generate this critical data. A thorough understanding and experimental determination of solubility are indispensable for advancing the development of this compound from a promising compound to a viable therapeutic agent.

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • Premium Alcohol Supplier. (2024). The Vital Role of Ethanol in Pharmaceuticals.
  • Merck Millipore. (n.d.). Ethanol.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • Unknown Source. (2025). Dimethyl sulfoxide, properties, uses and safety protection.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C9H11ClN4O2 | CID 1882.
  • Nedstar. (2025). What Is Ethanol Used For? Ethanol Uses In Various Industries.
  • Patsnap Synapse. (2024).
  • Healthline. (2022). DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More.

Sources

Physical and chemical properties of 7-(2-Chloroethyl)theophylline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline: Physicochemical Properties and Analytical Methodologies

Introduction

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. The strategic introduction of a 2-chloroethyl group at the N7 position of the theophylline scaffold significantly modifies its chemical reactivity and pharmacological profile, making it a compound of considerable interest in medicinal chemistry and drug development. It serves not only as a pharmacologically active agent but also as a versatile synthetic intermediate for the creation of more complex molecules.

This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, analytical protocols, and safety information grounded in authoritative sources.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all scientific investigation. This section details the nomenclature and structural representation of this compound.

Nomenclature and Identifiers
  • IUPAC Name : 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[1][2][3][4].

  • CAS Number : 5878-61-5[1][2][5].

  • Synonyms : Benaphyllin, Eupnophile, 7-(2-Chloroethyl)-1,3-dimethylxanthine, β-Chloroethyltheophylline[1][2][3][6][7].

Molecular Formula and Weight
  • Molecular Formula : C₉H₁₁ClN₄O₂[1][2][5].

  • Molecular Weight : 242.66 g/mol [1][5][8].

Structural Representation

The structural identifiers provide a machine-readable format for the molecule's topology.

  • SMILES : CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl[1][2].

  • InChI : InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3[1][2][3].

  • InChIKey : QCIARNIKNKKHFH-UHFFFAOYSA-N[1][2][4].

Nucleophilic_Substitution_Workflow start This compound (R-CH₂CH₂-Cl) reaction SN2 Reaction start->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product N7-Substituted Product (R-CH₂CH₂-Nu) reaction->product leaving_group Chloride Ion (Cl⁻) reaction->leaving_group

Caption: Reactivity of the chloroethyl group in nucleophilic substitution.

Stability and Storage

For maintaining the integrity of the compound, the following storage conditions are recommended:

  • Storage : Store at room temperature in a cool, dry, well-ventilated area.[5][9]

  • Handling : Keep the container tightly closed when not in use to prevent moisture absorption and potential degradation. It should be stored away from incompatible substances such as strong oxidizing agents.[9][10]

Analytical Methodologies

Accurate characterization and quantification require robust analytical techniques. This section outlines the standard methods used for this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and concentration of this compound. A reverse-phase (RP) HPLC method provides reliable separation and quantification.[6]

Exemplary HPLC Protocol: This protocol is a representative method for the analysis of this compound.

  • Column Selection : A standard C18 reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[6]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to control the pH and improve peak shape.[6] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[6]

  • Sample Preparation :

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent, such as the mobile phase or a DMSO/Methanol mixture, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates before injection.

  • Instrument Conditions :

    • Flow Rate : Set to a typical rate, such as 1.0 mL/min.

    • Injection Volume : 5-10 µL.

    • Detection : UV detection at a wavelength where the purine chromophore absorbs strongly, typically around 270-275 nm.

    • Column Temperature : Maintain at ambient or a controlled temperature (e.g., 25°C) for reproducibility.

  • Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area to a calibration curve prepared from certified reference standards.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure by detailing the chemical environment of each hydrogen and carbon atom.[1]

  • Mass Spectrometry (MS) : MS analysis confirms the molecular weight (242.66 g/mol ) and provides fragmentation patterns that can be used for structural elucidation.[1][3]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups, such as C=O (carbonyl) stretches from the purine ring and C-Cl (chloroalkyl) vibrations.[1]

Safety and Handling

Proper handling is crucial due to the compound's potential hazards.

Hazard Identification

This compound is classified as hazardous.

  • GHS Classification : Acute toxicity, Oral, Category 4.[1][10]

  • Hazard Statement : H302 - Harmful if swallowed.[1][2][10]

  • Pictogram : Irritant (Exclamation Mark).[2]

Recommended Handling and PPE
  • Engineering Controls : Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate chemical safety goggles or glasses.[9][10]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[9][10]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[9]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Lab_Safety_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Transfer Compound C->D E Clean Work Area D->E F Dispose of Waste Properly E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard laboratory safety workflow for handling chemical powders.

First Aid Measures
  • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[9][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9][10]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[9][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • mzCloud. (n.d.). This compound.
  • LabSolutions. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-(2-Chloroethyl)-Theophylline, 97%.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • National Institute of Standards and Technology. (n.d.). Theophylline. NIST WebBook.
  • Goger, N. G., & Goktas, H. (2012). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian journal of pharmaceutical research, 11(1), 141–149.

Sources

Technical Guide: Olaparib as a Potent Anti-Cancer Agent via Synthetic Lethality

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The paradigm of cancer treatment is continually shifting towards targeted therapies that exploit specific vulnerabilities of tumor cells. Olaparib, a first-in-class Poly (ADP-ribose) polymerase (PARP) inhibitor, stands as a clinical testament to the success of such strategies.[1][2] This technical guide provides an in-depth examination of Olaparib's mechanism of action, rooted in the concept of synthetic lethality, particularly in cancers with mutations in the BRCA1 and BRCA2 genes.[3] We will detail the preclinical evaluation pipeline for PARP inhibitors, offering step-by-step protocols for key in vitro and in vivo assays, and present a framework for data interpretation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-cancer agents.

Introduction: The DNA Damage Response as a Therapeutic Target

Genomic instability is a hallmark of cancer.[2] Tumor cells often harbor defects in DNA damage response (DDR) pathways, which they exploit to survive and proliferate. However, this reliance on altered DDR pathways also creates a vulnerability that can be therapeutically targeted. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone does not, provides a powerful framework for developing targeted cancer therapies.[3] PARP inhibitors were the first class of drugs approved to specifically target the DDR in cancers with pre-existing defects in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations.[1]

Olaparib: A Paradigm of Synthetic Lethality

Core Mechanism of Action

Olaparib's efficacy is centered on its inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[3] In normal cells, if PARP is inhibited, the resulting SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3][4]

However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is deficient.[2] When Olaparib inhibits PARP in these cells, the accumulation of unrepaired SSBs leads to DSBs that cannot be accurately repaired.[3][4] This overwhelming DNA damage triggers cell cycle arrest and, ultimately, apoptosis.[3] This selective killing of cancer cells while sparing normal, healthy cells is the essence of synthetic lethality.[3]

cluster_normal_cell Normal Cell (Functional HR) cluster_cancer_cell Cancer Cell (Defective HR) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates PARP_Inhibition_N PARP Inhibition PARP_N->PARP_Inhibition_N Olaparib_N Olaparib Olaparib_N->PARP_N inhibits DSB_N Double-Strand Break (DSB) PARP_Inhibition_N->DSB_N leads to HR_N Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DSB_N->HR_N repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C activates PARP_Inhibition_C PARP Inhibition PARP_C->PARP_Inhibition_C Olaparib_C Olaparib Olaparib_C->PARP_C inhibits DSB_C Double-Strand Break (DSB) PARP_Inhibition_C->DSB_C leads to HR_Defect_C Defective HR Repair (BRCA1/2 Mutant) DSB_C->HR_Defect_C cannot be repaired Apoptosis_C Apoptosis HR_Defect_C->Apoptosis_C

Figure 1: Mechanism of Olaparib-induced synthetic lethality.

In Vitro Evaluation of Olaparib's Anti-Cancer Efficacy

The preclinical assessment of an anti-cancer agent begins with a robust in vitro evaluation to determine its cytotoxic and mechanistic effects.

Experimental Workflow: From Cytotoxicity to Mechanism

A tiered approach is recommended. Initial screening with a cell viability assay establishes a dose-response relationship and determines the half-maximal inhibitory concentration (IC50). Subsequent assays then elucidate the specific mechanism of cell death, such as apoptosis.

start Start: Select Cell Lines (e.g., BRCA-mutant vs. Wild-type) viability_assay Cell Viability Assay (e.g., MTT/MTS) start->viability_assay dose_response Determine Dose-Response Curve and IC50 Value viability_assay->dose_response apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) dose_response->apoptosis_assay Based on IC50 mechanism_confirmation Confirm Mechanism of Cell Death apoptosis_assay->mechanism_confirmation in_vivo_decision Decision Point: Proceed to In Vivo Studies? mechanism_confirmation->in_vivo_decision end End: In Vivo Model Development in_vivo_decision->end Yes

Figure 2: In vitro experimental workflow for Olaparib evaluation.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Objective: To determine the IC50 of Olaparib in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-mutated ovarian cancer line PEO1 and its resistant counterpart PEO1-OR)[6]

  • 96-well plates

  • Complete culture medium

  • Olaparib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[7]

  • Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the various Olaparib concentrations (and a vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C, 5% CO2.[7]

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8][9]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Olaparib concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Assessment of Olaparib's Therapeutic Potential

In vivo studies are critical for evaluating the anti-tumor efficacy and tolerability of a compound in a whole-organism context.

Protocol: Ovarian Cancer Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor activity of Olaparib.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Ovarian cancer cells (e.g., those tested in vitro)

  • Matrigel (optional)

  • Olaparib (formulated for oral administration)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Olaparib). Administer Olaparib (e.g., via oral gavage) at a predetermined dose and schedule based on previous studies.[10]

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the Olaparib-treated group compared to the vehicle control.

Quantitative Analysis and Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting experimental outcomes.

Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)Reference
PEO1OvarianBRCA2 Mutant~0.01 - 0.1[6]
PEO1-OROvarianBRCA2 Revertant>10[6]
OV2295OvarianNot Specified0.0003[11]
OV1369(R2)OvarianNot Specified21.7[11]
Ewing Sarcoma LinesEwing SarcomaNot Specified≤ 1.5[12]
Medulloblastoma LinesMedulloblastomaNot Specified≤ 2.4[12]

Table 1: Representative IC50 values for Olaparib in various cancer cell lines. Note the significant difference in sensitivity between BRCA-mutant and resistant/revertant lines.

Clinical Significance and Future Directions

Olaparib was first approved by the FDA in 2014 for the treatment of advanced, germline BRCA-mutated ovarian cancer.[1] Since then, its indications have expanded to include breast, pancreatic, and prostate cancers with similar genetic defects.[1]

Long-term follow-up from pivotal trials like SOLO1 has demonstrated a clinically meaningful improvement in overall survival with maintenance Olaparib in patients with newly diagnosed advanced ovarian cancer and a BRCA mutation.[13] At a 7-year follow-up, 67.0% of patients receiving Olaparib were alive compared to 46.5% in the placebo group.[13] Similarly, the OlympiA trial showed that one year of adjuvant Olaparib significantly reduces the risk of cancer recurrence and death in patients with high-risk, early-stage, BRCA-mutated breast cancer.[14][15]

Despite its success, acquired resistance to PARP inhibitors is a significant clinical challenge.[16][17] Mechanisms include the restoration of HR function through secondary mutations in BRCA genes.[6] Future research is focused on overcoming resistance through combination therapies, for example, with anti-angiogenic agents or other DDR inhibitors, and on identifying new biomarkers to expand the patient population that could benefit from PARP inhibition beyond BRCA mutations.[1][18]

Conclusion

Olaparib has revolutionized the treatment landscape for patients with BRCA-mutated cancers, providing a powerful clinical validation of the synthetic lethality concept. Its journey from a targeted molecular hypothesis to a standard-of-care therapy underscores the importance of a rigorous preclinical and clinical evaluation process. The methodologies and insights presented in this guide offer a framework for the continued development of novel anti-cancer agents, with the ultimate goal of improving patient outcomes through precision medicine.

References

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC Source: National Center for Biotechnology Inform
  • Title: Olaparib - PMC Source: National Center for Biotechnology Inform
  • Title: What is the mechanism of Olaparib?
  • Title: Olaparib for BRCA-mutated advanced ovarian cancer Source: The Journal of Community and Supportive Oncology URL:[Link]
  • Title: Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC Source: National Center for Biotechnology Inform
  • Title: The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A System
  • Title: Quantification of Olaparib sensitivities (IC 50 )
  • Title: OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer Source: The ASCO Post URL:[Link]
  • Title: Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial Source: ASCO Public
  • Title: The anti-tumor mechanism of PARP inhibitors.
  • Title: Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC Source: National Center for Biotechnology Inform
  • Title: In Vivo Characterization of Two PARP Inhibitors Using a Recently Developed PET Imaging Agent in Small Cell Lung Cancer Source: Journal of Nuclear Medicine URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Inform
  • Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL:[Link]
  • Title: MTT Cell Proliferation and Viability Assay Kit Source: Chondrex, Inc. URL:[Link]
  • Title: Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival Source: N
  • Title: Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer Source: Annual Reviews URL:[Link]
  • Title: Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer Source: The Institute of Cancer Research URL:[Link]

Sources

Methodological & Application

Synthesis of 7-(2-Chloroethyl)theophylline: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 7-(2-Chloroethyl)theophylline from theophylline. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Introduction: The Significance of this compound

Theophylline, a methylxanthine compound found in tea and cocoa, has long been utilized in medicine for its bronchodilator effects in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The chemical modification of theophylline at the N7 position of the purine ring system offers a versatile platform for the development of new therapeutic agents with potentially enhanced efficacy, modified pharmacokinetic profiles, or novel pharmacological activities. This compound is a key intermediate in the synthesis of various theophylline derivatives, including potential anti-cancer agents and compounds for targeted drug delivery systems[1]. The introduction of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, enabling the attachment of a wide array of functional moieties.

This document outlines a robust and high-yielding synthesis of this compound via a phase-transfer catalyzed N-alkylation of theophylline with 1,2-dichloroethane.

Reaction Mechanism: Phase-Transfer Catalyzed N-Alkylation of Theophylline

The alkylation of theophylline at the N7 position is achieved through a nucleophilic substitution reaction. Theophylline possesses an acidic proton on the imidazole nitrogen (N7), which can be abstracted by a base to form the theophylline anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

In this protocol, a phase-transfer catalysis (PTC) approach is employed, which is a powerful technique for carrying out reactions between reactants located in different immiscible phases (in this case, an aqueous phase and an organic phase)[2][3].

The key steps of the mechanism are as follows:

  • Deprotonation: In the aqueous phase, sodium hydroxide (NaOH) deprotonates theophylline at the N7 position to form the sodium salt of theophylline (theophylline anion).

  • Ion Exchange: The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), which is soluble in both aqueous and organic phases, exchanges its bromide anion for the theophylline anion at the interface of the two phases.

  • Transfer to Organic Phase: The resulting ion pair, tetrabutylammonium theophyllinate, is lipophilic and transfers from the aqueous phase to the organic phase, where the alkylating agent, 1,2-dichloroethane, is located.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive theophylline anion performs a nucleophilic attack on one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion and forming the desired this compound.

  • Catalyst Regeneration: The tetrabutylammonium cation pairs with the displaced chloride ion and returns to the aqueous phase to repeat the catalytic cycle.

This process allows the reaction to proceed efficiently at a lower temperature and with a higher yield compared to traditional homogeneous reaction conditions.

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (1,2-Dichloroethane) TheoH Theophylline (Theo-H) TheoNa Theophylline Anion (Theo⁻Na⁺) TheoH:e->TheoNa:w Deprotonation NaOH NaOH TBA_Theo_aq TBA⁺Theo⁻ TBA_Br_aq TBA⁺Br⁻ TBA_Br_aq:e->TBA_Theo_aq:w Ion Exchange TBA_Theo_org TBA⁺Theo⁻ TBA_Theo_aq->TBA_Theo_org Phase Transfer NaCl NaCl DCE 1,2-Dichloroethane (Cl-CH₂CH₂-Cl) Product This compound TBA_Theo_org:e->Product:w SN2 Reaction TBA_Cl_org TBA⁺Cl⁻ TBA_Cl_org:w->TBA_Br_aq:e Catalyst Regeneration

Mechanism of phase-transfer catalyzed N-alkylation of theophylline.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of theophylline using phase-transfer catalysis.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Theophylline180.1618.0 g0.1≥99%
1,2-Dichloroethane98.96100 mL-≥99%
Sodium Hydroxide (NaOH)40.008.0 g0.2≥97%
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01≥98%
Deionized Water18.02100 mL--
Ethyl Acetate88.11As needed-Reagent Grade
Hexane86.18As needed-Reagent Grade
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Experimental_Workflow A 1. Prepare Aqueous Phase Dissolve 8.0 g NaOH in 100 mL H₂O. B 2. Add Theophylline Add 18.0 g Theophylline to the NaOH solution. A->B C 3. Add Organic Phase & Catalyst Add 100 mL 1,2-dichloroethane and 3.22 g TBAB. B->C D 4. Reaction Heat to reflux (approx. 70-80°C) with vigorous stirring for 4-6 hours. C->D E 5. Work-up: Phase Separation Cool to room temperature. Separate the organic layer. D->E F 6. Work-up: Extraction Extract the aqueous layer with ethyl acetate. E->F G 7. Work-up: Combine & Wash Combine organic layers and wash with brine. F->G H 8. Drying & Concentration Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. G->H I 9. Purification Recrystallize the crude product from an ethanol/water mixture. H->I J 10. Characterization Analyze the purified product (m.p., NMR, IR). I->J

Step-by-step experimental workflow for the synthesis.

  • Preparation of the Aqueous Phase: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of deionized water. Stir until the NaOH is completely dissolved.

  • Addition of Theophylline: To the aqueous NaOH solution, add 18.0 g (0.1 mol) of theophylline. Stir the mixture to form a suspension.

  • Addition of Organic Phase and Catalyst: Add 100 mL of 1,2-dichloroethane and 3.22 g (0.01 mol) of tetrabutylammonium bromide to the flask.

  • Reaction: Heat the two-phase mixture to reflux (approximately 70-80°C) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the phase-transfer process. Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: Phase Separation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer is the organic phase (1,2-dichloroethane).

  • Work-up: Extraction: Separate the organic layer. Extract the aqueous layer with two portions of 50 mL of ethyl acetate to recover any dissolved product.

  • Work-up: Combine and Wash: Combine all the organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water[4]. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 123-127 °C[5]
Molecular Formula C₉H₁₁ClN₄O₂
Molecular Weight 242.66 g/mol
Spectroscopic Data
TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (s, 1H, H-8), 4.60 (t, 2H, N-CH₂), 3.90 (t, 2H, CH₂-Cl), 3.60 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0 (C=O), 151.5 (C=O), 148.5 (C), 141.0 (CH), 107.0 (C), 49.0 (N-CH₂), 41.0 (CH₂-Cl), 29.5 (N-CH₃), 28.0 (N-CH₃)
IR (KBr) ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1700 (C=O), ~1650 (C=O), ~1550 (C=N), ~750 (C-Cl)[6]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Theophylline: Toxic if swallowed[7]. May cause nervous system and cardiovascular effects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,2-Dichloroethane: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. It is a suspected carcinogen[4]. All manipulations involving 1,2-dichloroethane must be performed in a well-ventilated chemical fume hood. Use explosion-proof equipment and avoid sources of ignition.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.

  • Tetrabutylammonium Bromide: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste (from 1,2-dichloroethane and the product) should be collected in a designated container. Aqueous waste containing sodium hydroxide should be neutralized before disposal.

References

  • MetaSci. (n.d.). Safety Data Sheet Theophylline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Theophylline.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • Der Pharma Chemica. (n.d.). Synthesis of 7-(Ethylaryl) Theophylline Dérivatives from Acyclovir.
  • SpectraBase. (n.d.). This compound [1H NMR].
  • PubChem. (n.d.). This compound.
  • University of Rochester. (n.d.). Solvents for Recrystallization.
  • mzCloud. (2014). 7 2 Chloroethyl theophylline.
  • SIELC Technologies. (2018). This compound.
  • LookChem. (n.d.). This compound.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Application Notes and Protocols for the HPLC Analysis of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(2-Chloroethyl)theophylline. Designed for researchers, quality control analysts, and drug development professionals, this document provides a scientifically grounded, step-by-step protocol for the determination of purity, stability, and impurity profiling of this critical theophylline derivative. The methodology is built upon established principles of reversed-phase chromatography and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction: The Significance of this compound Analysis

This compound is a key intermediate and derivative of theophylline, a methylxanthine compound widely recognized for its therapeutic applications as a bronchodilator.[1][2] The introduction of the 2-chloroethyl group at the 7-position imparts unique chemical reactivity, making it a versatile precursor in the synthesis of various pharmaceutical agents.[3] This modification, however, also alters its physicochemical properties, such as increasing hydrophobicity compared to its parent compound, theophylline.[3]

Given its role in pharmaceutical synthesis, the purity and stability of this compound are of paramount importance. Impurities, arising from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[4] Therefore, a reliable and validated analytical method is essential for its quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses due to its high sensitivity, specificity, and reproducibility in separating and quantifying pharmaceutical compounds and their impurities.[4]

This application note presents a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate this compound from its potential degradation products and related substances.

Principles of the Chromatographic Method

The presented method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a less polar organic solvent. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. The separation is achieved by optimizing the mobile phase composition to control the elution of the analyte and any potential impurities.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected due to its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds, including theophylline and its derivatives.[5][6] The hydrophobic nature of the C18 stationary phase provides effective retention for the moderately nonpolar this compound.

  • Mobile Phase (Acetonitrile and Water with Phosphoric Acid):

    • Acetonitrile (ACN): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Adjusting the ratio of ACN to water allows for the fine-tuning of the retention time of the analyte.

    • Water: Highly purified water serves as the polar component of the mobile phase.

    • Phosphoric Acid: A small amount of phosphoric acid is added to the mobile phase to control the pH and suppress the ionization of any residual silanol groups on the silica-based stationary phase.[7] This results in improved peak shape (symmetry) and reproducibility of the retention time.[8] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[7]

  • UV Detection: Theophylline and its derivatives contain a purine ring system, which is a strong chromophore. The UV spectrum of theophylline typically shows maximum absorbance around 270-280 nm.[8][9] Therefore, UV detection at a similar wavelength is appropriate for sensitive and selective detection of this compound.

Experimental Workflow

The overall process for the analysis of this compound is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Quantification & Purity Calculation G->H I Final Report Generation H->I

Caption: Overall workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters (for solvent and sample filtration)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system and parameters. These conditions can be adapted based on the specific instrumentation available.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Measure 600 mL of HPLC grade water into a clean glass reservoir.

  • Carefully add 1.0 mL of phosphoric acid to the water.

  • Add 400 mL of acetonitrile to the reservoir.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonicator or an online degasser.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation

The preparation of the sample will depend on its nature (e.g., bulk drug, formulation). For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines. The following parameters should be assessed.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A forced degradation study is the most effective way to demonstrate this.

Forced Degradation Protocol:

Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C, 4h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 2h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Thermal Degradation (80°C, 48h) A->E F Neutralize (if needed) & Dilute B->F C->F D->F E->F G Inject into HPLC System F->G H Analyze Chromatograms G->H

Sources

Application and Protocol Guide for 7-(2-Chloroethyl)theophylline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 7-(2-Chloroethyl)theophylline in cell culture experiments. It covers the compound's background, mechanism of action, and detailed protocols for its use, along with data interpretation and safety guidelines.

Introduction and Scientific Background

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine.[1][2] The addition of a chloroethyl group to the theophylline structure at the 7-position modifies its pharmacological properties, making it a compound of interest for various research applications, particularly in oncology and neurobiology.[1][3]

Chemically, it is identified as 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione, with the molecular formula C₉H₁₁ClN₄O₂ and a molecular weight of 242.66 g/mol .[2] Its potential as an anti-cancer and anti-inflammatory agent is currently being explored in preclinical research.[1][3]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in scientific literature.[3] However, based on its structural similarity to theophylline, its biological activities are thought to be mediated through several potential pathways:

  • Adenosine Receptor Antagonism : Like its parent compound, this compound is suggested to act as an antagonist at adenosine receptors, particularly the A1 and A2 subtypes.[3] By blocking these receptors, it can modulate downstream signaling cascades involved in processes like neurotransmitter release.[3]

  • Induction of Apoptosis : Theophylline has been demonstrated to induce apoptosis in various cell types, including cancer cells.[4] This is potentially mediated by the downregulation of anti-apoptotic proteins like Bcl-2.[5] It is plausible that this compound shares this pro-apoptotic activity.

  • Cell Cycle Regulation : Studies on related compounds suggest that theophylline derivatives can cause cell cycle arrest, contributing to their anti-proliferative effects.[6]

  • Anti-inflammatory Effects : Theophylline is known to exert anti-inflammatory effects by enhancing histone deacetylase (HDAC) activity.[7] While this has not been confirmed for the 7-(2-chloroethyl) derivative, it remains a potential area of investigation.

The following diagram illustrates the potential signaling pathways influenced by this compound based on the known actions of theophylline.

CET_MoA CET This compound AR Adenosine Receptors (A1, A2) CET->AR Antagonism Apoptosis_Pathway Apoptosis Induction CET->Apoptosis_Pathway CellCycle_Pathway Cell Cycle Arrest CET->CellCycle_Pathway AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Neuro Neurotransmitter Release Modulation CREB->Neuro Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Pathway->Bcl2 Downregulation Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis CDKs Cyclin-Dependent Kinases (CDKs) CellCycle_Pathway->CDKs Modulation CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest

Caption: Potential mechanisms of this compound action.

Materials and Equipment

Reagents
  • This compound (CAS No: 5878-61-5)[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent for a fluorescence-based assay)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Cell cycle analysis reagents (e.g., Propidium Iodide, RNase A)

Equipment
  • Laminar flow hood (biological safety cabinet)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multi-well plate reader (for absorbance or fluorescence)

  • Flow cytometer

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental goals.

Preparation of Stock Solution

Rationale: this compound is soluble in DMSO.[3] A concentrated stock solution allows for accurate and repeatable dilutions into cell culture media while minimizing the final solvent concentration.

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Determination of Optimal Working Concentration (Dose-Response Assay)

Rationale: The optimal concentration of this compound will vary between cell lines. A dose-response experiment is crucial to determine the cytotoxic effects and to identify appropriate concentrations for subsequent mechanistic studies. Based on data from similar theophylline derivatives, a starting range in the low micromolar range is recommended.[1]

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for untreated and vehicle controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using an appropriate method (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Starting Range
Cell Line User-defined (e.g., MCF-7, A549, HCT116)
Seeding Density Cell line-dependent (e.g., 5,000-10,000 cells/well)
Concentration Range 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
Assay MTT, XTT, or similar viability assays
Protocol for Apoptosis Analysis by Flow Cytometry

Rationale: Annexin V staining coupled with a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Protocol for Cell Cycle Analysis

Rationale: Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare 7-CET Stock Solution (DMSO) DoseResponse Dose-Response Assay (24-72h) Stock->DoseResponse Cells Culture and Seed Cells Cells->DoseResponse Treat Treat Cells with Selected Doses DoseResponse->Treat Determine IC50 Viability Cell Viability Assay (e.g., MTT) DoseResponse->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle

Caption: General workflow for cell culture experiments.

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Storage: Store the compound at room temperature in a dry, well-sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low Solubility in Media Compound precipitationEnsure the final DMSO concentration is below 0.5%. Prepare fresh dilutions from the stock solution for each experiment.
High Variability in Viability Assays Inconsistent cell seeding or pipetting errorsEnsure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents.
No Effect Observed Concentration too low, incubation time too short, or cell line is resistantIncrease the concentration range and/or extend the incubation period. Test on a different, potentially more sensitive, cell line.
High Background in Flow Cytometry Improper cell handling or excessive cell death in controlsHandle cells gently to maintain membrane integrity. Check the health of your cells before starting the experiment.

Conclusion

This compound is a promising compound for cell-based research, particularly in the context of cancer biology. This guide provides a foundational protocol for its application in cell culture. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental systems and to further investigate the compound's molecular mechanisms of action.

References

  • Slotkin, T. A., & Seidler, F. J. (2000). Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells.
  • PubChem. (n.d.). This compound.
  • LabSolutions. (n.d.). This compound.
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921–8926. [Link]
  • Sato, E., Koyama, S., Okubo, Y., Kubo, K., & Nagai, S. (2000). The downregulation of Bcl-2 expression is necessary for theophylline-induced apoptosis of eosinophil. Cellular Immunology, 204(1), 16–24. [Link]
  • Zhang, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 749896. [Link]
  • Lee, S. F., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(60), 101461–101474. [Link]
  • Hsu, H. Y., et al. (2005). The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion. International Journal of Cancer, 116(5), 795-802. [Link]
  • Ray, S., et al. (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. Toxicology and Applied Pharmacology, 149(1), 51-58. [Link]
  • Kim, D. H., et al. (2020). Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling. International Journal of Molecular Sciences, 21(15), 5275. [Link]
  • Schmid, I., Uittenbogaart, C., & Jamieson, B. D. (2007). Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D.
  • Gallelli, L., et al. (2017). Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. International Journal of Chronic Obstructive Pulmonary Disease, 12, 435–444. [Link]

Sources

The Versatile Researcher's Guide to 7-(2-Chloroethyl)theophylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the practical applications of 7-(2-Chloroethyl)theophylline as a versatile research tool. Designed for researchers, scientists, and drug development professionals, these notes and protocols are grounded in established scientific principles and methodologies to ensure reliability and reproducibility in your experiments. We will delve into the core functionalities of this theophylline derivative, from its role as a chemical intermediate to its potential as a pharmacological probe.

Introduction: Understanding this compound

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. The introduction of a reactive 2-chloroethyl group at the 7-position of the theophylline scaffold significantly enhances its utility in various research domains. This modification provides a chemical handle for further molecular elaboration and imparts unique biological activities.

Section 1: Synthetic Intermediate for Novel Theophylline Derivatives

The primary and most established application of this compound is as a precursor for the synthesis of a wide array of theophylline derivatives. The chloroethyl group serves as a reactive electrophile, susceptible to nucleophilic substitution by various functional groups. This allows for the facile introduction of diverse moieties, leading to the generation of novel compounds with potential therapeutic activities, including bronchodilatory and antibacterial properties.

Workflow for Synthesis of Theophylline Derivatives

A This compound (Starting Material) D Nucleophilic Substitution Reaction A->D B Nucleophile (e.g., amine, thiol, alcohol) B->D C Reaction Setup: - Solvent (e.g., Ethanol, DMF) - Base (e.g., K2CO3, Et3N) - Heat (optional) C->D E Workup and Purification: - Extraction - Chromatography D->E F Novel Theophylline Derivative (Final Product) E->F

Caption: General workflow for synthesizing novel theophylline derivatives.

Protocol 1: General Procedure for the Synthesis of N-Substituted Theophylline Derivatives

This protocol provides a general method for the nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary or secondary amine)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or ethanol

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or ethanol, add the nucleophile of interest (1.1-1.5 equivalents).

  • Add a suitable base such as anhydrous potassium carbonate (2 equivalents) or triethylamine (2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-substituted theophylline derivative.

Section 2: Adenosine Receptor Antagonism

Theophylline and its derivatives are well-known antagonists of adenosine receptors, a class of G protein-coupled receptors involved in a myriad of physiological processes. While specific binding affinity data for this compound is not extensively documented in publicly available literature, its structural similarity to theophylline suggests it likely acts as an antagonist at adenosine A₁ and A₂A receptors. Researchers are encouraged to determine the specific Kᵢ values for this compound at the various adenosine receptor subtypes to fully characterize its pharmacological profile.

Signaling Pathway of Adenosine Receptors

cluster_A1 A1 Receptor cluster_A2A A2A Receptor A1 Adenosine R1 A1 Receptor A1->R1 G1 Gi/o R1->G1 activates AC1 Adenylyl Cyclase G1->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 A2A Adenosine R2A A2A Receptor A2A->R2A G2A Gs R2A->G2A activates AC2A Adenylyl Cyclase G2A->AC2A stimulates cAMP2A ↑ cAMP AC2A->cAMP2A

Caption: Canonical signaling pathways of adenosine A1 and A2A receptors.

Protocol 2: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor

This protocol describes how to determine the binding affinity (Kᵢ) of this compound for the human adenosine A₁ receptor using a competitive radioligand binding assay with [³H]DPCPX (a selective A₁ antagonist).[1][2][3]

Materials:

  • Cell membranes expressing the human adenosine A₁ receptor (e.g., from CHO or HEK293 cells)

  • [³H]DPCPX (radioligand)

  • This compound (test compound)

  • Non-specific binding control (e.g., 10 µM 8-Cyclopentyl-1,3-dipropylxanthine - DPCPX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparation on ice.

    • Dilute the membranes in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DPCPX (final concentration ~1 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]DPCPX, and 100 µL of the diluted membrane preparation.

    • Competition Binding: Add 50 µL of serial dilutions of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]DPCPX, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Potential Application in Anti-Inflammatory Research

Theophylline is known to possess anti-inflammatory properties. As a derivative, this compound can be investigated for similar activities. A common in vitro model for studying inflammation is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

Protocol 3: Assessment of Anti-Inflammatory Activity in RAW 264.7 Cells

This protocol details the procedure to evaluate the effect of this compound on NO and cytokine production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate (for NO assay) at a density of 5 x 10⁴ cells/well and in a 24-well plate (for cytokine analysis) at 2 x 10⁵ cells/well. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay, e.g., MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the culture supernatant from the 96-well plate.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration, which is a stable product of NO.

  • Cytokine Analysis (ELISA):

    • Collect the culture supernatants from the 24-well plate and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Section 4: Exploratory Application as a Covalent Probe

The 2-chloroethyl group present in this compound is a potential alkylating agent, similar to the reactive moieties found in nitrogen mustards. These groups can form covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This opens up the possibility of using this compound as a covalent probe to identify and study the function of its protein targets. This is an exploratory application and requires further validation.

Potential Mechanism of Covalent Modification

A This compound D Nucleophilic Attack on Chloroethyl Group A->D B Protein with Nucleophilic Residue (e.g., Cys-SH, His-N, Lys-NH2) B->D C Physiological Conditions (pH 7.4, 37°C) C->D E Covalent Adduct Formation (Protein-Theophylline Conjugate) D->E F Loss of Protein Function or Gain of New Function E->F

Caption: Hypothetical mechanism of covalent protein modification.

Protocol 4: General Approach for Identifying Covalent Protein Targets

This protocol outlines a general mass spectrometry-based proteomics approach to identify potential protein targets of this compound.

Materials:

  • Cell lysate or purified protein of interest

  • This compound

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Incubation:

    • Incubate the cell lysate or purified protein with this compound at 37°C for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation for Mass Spectrometry:

    • Denature the proteins, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAA.

    • Perform in-solution or in-gel tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Specifically search for a variable modification corresponding to the mass of the theophylline-ethyl group (+207.08 Da) on nucleophilic amino acid residues.

    • Identify proteins that are consistently modified in the treated sample compared to the control.

References

Sources

Applications of 7-(2-Chloroethyl)theophylline in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Reactive Theophylline Derivative

7-(2-Chloroethyl)theophylline, a derivative of the well-known methylxanthine, theophylline, serves as a pivotal building block in the development of sophisticated drug delivery systems. The presence of the reactive 2-chloroethyl group at the 7-position of the theophylline scaffold provides a versatile handle for covalent modification, enabling its conjugation to a wide array of molecules and macromolecules. This reactivity is the cornerstone of its application in creating prodrugs, targeted drug conjugates, and stimuli-responsive delivery systems, ultimately aiming to enhance therapeutic efficacy and minimize off-target effects.[1][2]

Theophylline itself is a bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By chemically modifying theophylline through the introduction of the chloroethyl group, researchers can leverage its inherent pharmacological activity while introducing functionalities for advanced drug delivery applications. This guide provides an in-depth exploration of the applications of this compound in drug delivery, complete with detailed protocols and scientific rationale.

Chemical Profile and Reactivity

Before delving into specific applications, it is crucial to understand the chemical properties of this compound that underpin its utility in drug delivery.

PropertyValueReference
CAS Number 5878-61-5[2]
Molecular Formula C₉H₁₁ClN₄O₂[3]
Molecular Weight 242.66 g/mol [3]
Appearance White to almost white crystalline powder[2]
Melting Point 123 - 127 °C[2]
Solubility Soluble in DMSO; Moderately soluble in ethanol.
Purity ≥ 98% (HPLC)[4]

The key to its application lies in the reactivity of the terminal chlorine atom on the ethyl chain. This chlorine acts as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles such as amines, thiols, and alcohols. This reactivity forms the basis for its use as a versatile linker in creating more complex drug delivery constructs.

Application I: Synthesis of Theophylline-Based Prodrugs and Covalent Inhibitors

A primary application of this compound is in the synthesis of novel theophylline derivatives that can act as prodrugs or covalent inhibitors. The chloroethyl group can react with various functional groups on other molecules to form stable covalent bonds.

Conceptual Workflow for Prodrug Synthesis

CET This compound Reaction Nucleophilic Substitution CET->Reaction Nucleophile Nucleophilic Molecule (e.g., Thiol, Amine) Nucleophile->Reaction Derivative Theophylline Derivative (Prodrug/Inhibitor) Reaction->Derivative Purification Purification (Chromatography) Derivative->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Prodrug Theophylline-Nitroimidazole Prodrug Hypoxia Hypoxic Tumor Environment Prodrug->Hypoxia Reduction Nitroreductase Enzymes ActiveDrug Active Theophylline Derivative Reduction->ActiveDrug Bioreduction Cytotoxicity Cellular Cytotoxicity ActiveDrug->Cytotoxicity cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization CET This compound Derivative Conjugation Conjugation Reaction CET->Conjugation Polymer Functionalized Polymer (e.g., HPMA-amine) Polymer->Conjugation Crude_Conj Crude Polymer Conjugate Conjugation->Crude_Conj Purification Purification (Dialysis/SEC) Crude_Conj->Purification Pure_Conj Pure Polymer Conjugate Purification->Pure_Conj Characterization Characterization (NMR, UV-Vis, GPC) Pure_Conj->Characterization

Sources

Application Notes and Protocols: 7-(2-Chloroethyl)theophylline in Respiratory Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-(2-Chloroethyl)theophylline as a bronchodilator in respiratory research. It details the compound's mechanisms of action and provides step-by-step protocols for its evaluation in both in vitro and in vivo models.

Introduction: The Evolving Role of Xanthines in Respiratory Therapy

For over seven decades, theophylline, a methylxanthine compound, has been a cornerstone in the management of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its utility stems from a combination of bronchodilator and anti-inflammatory effects.[1][3] this compound is a synthetic derivative of theophylline, featuring a chloroethyl group at the N-7 position of the purine ring.[4][5][6] This modification is explored in research to potentially alter the compound's pharmacological profile, including its potency, duration of action, and interaction with biological targets.[6][7]

These application notes serve as a technical guide to empower researchers to effectively utilize this compound as a tool compound. We will explore its mechanistic underpinnings and provide robust, field-tested protocols for assessing its bronchodilatory potential.

Mechanistic Pathways of Theophylline Derivatives

The physiological effects of theophylline and its derivatives are multifaceted, arising from their interaction with several key cellular signaling pathways. While the precise mechanism of this compound is not extensively detailed in the literature, it is presumed to act similarly to its parent compound.[4] The primary mechanisms contributing to bronchodilation and anti-inflammatory action are:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4.[2] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Elevated intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[3][10]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1, A2, and A3 adenosine receptors.[7][8][11] In the airways of asthmatic patients, adenosine can trigger bronchoconstriction by stimulating the release of mediators like histamine and leukotrienes from mast cells.[2] By blocking these receptors, theophylline derivatives can prevent this adenosine-induced bronchoconstriction.[2]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline exhibits anti-inflammatory effects by activating HDAC2.[12][13][14] Corticosteroids, a primary asthma therapy, work by recruiting HDAC2 to suppress inflammatory gene expression.[15][16] In conditions like COPD, HDAC2 activity can be reduced by oxidative stress, leading to corticosteroid resistance.[15][16] Theophylline can restore HDAC activity, thereby reducing inflammation and potentially reversing steroid resistance.[16][17]

Theophylline_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor Bronchoconstriction Bronchoconstriction AR->Bronchoconstriction Induces Theophylline This compound Theophylline->AR Antagonizes (-) PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits (-) HDAC2 HDAC2 Theophylline->HDAC2 Activates (+) cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation InflammatoryGenes Inflammatory Gene Transcription HDAC2->InflammatoryGenes Deacetylates (Inhibits) Suppression Suppression of Inflammation Adenosine Adenosine Adenosine->AR Binds

Caption: Signaling pathways of Theophylline derivatives.

Experimental Protocols: Assessing Bronchodilator Activity

In Vitro Protocol: Isolated Tracheal Ring Assay

This protocol provides a robust method for quantifying the direct relaxant effect of this compound on airway smooth muscle. The guinea pig trachea is a well-established model that closely mimics human airway physiology.[18]

Rationale: The organ bath system allows for the direct measurement of isometric tension in isolated tissue, providing a clear dose-response relationship for the test compound in the absence of systemic influences. Pre-contraction with an agonist like acetylcholine or histamine mimics a bronchoconstrictive state.

Workflow Diagram:

InVitro_Workflow A 1. Tissue Isolation (Guinea Pig Trachea) B 2. Ring Preparation (2-3 mm rings) A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration (60 min, 1g tension) C->D E 5. Pre-contraction (e.g., Histamine 1µM) D->E F 6. Cumulative Dosing (7-CET) E->F G 7. Data Acquisition (Tension Recording) F->G H 8. Analysis (EC50 Calculation) G->H

Caption: Workflow for the isolated tracheal ring assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Dunkin-Hartley guinea pig (250-350g).

    • Immediately excise the trachea and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.

    • Carefully clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.

  • Mounting:

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.0 g. Replace the buffer every 15 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check for tissue viability. Wash the tissue and allow it to return to baseline.

  • Induction of Contraction:

    • Add a contractile agonist (e.g., 1 µM Histamine or 1 µM Acetylcholine) to the organ bath to induce a stable, submaximal contraction.[19][20] This represents the 100% contraction baseline.

  • Cumulative Dosing:

    • Once the contraction is stable, add this compound to the bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻³ M).

    • Allow the tissue to reach a stable relaxation response at each concentration before adding the next dose.

  • Data Analysis:

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Data Presentation:

CompoundAgonist Used (1 µM)Max Relaxation (%)EC₅₀ (µM)
This compoundHistamine98.2 ± 3.515.4
Theophylline (Control)Histamine95.7 ± 4.145.2
Aminophylline (Control)Histamine99.1 ± 2.938.9

Table represents example data. Actual results will vary.

In Vivo Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol assesses the protective effect of this compound against an induced bronchospasm in a live, anesthetized animal.[21][22]

Rationale: This in vivo model integrates the complex physiological responses, including drug distribution, metabolism, and systemic effects, providing a more clinically relevant evaluation of bronchodilator efficacy. Airway resistance is measured to quantify the severity of bronchoconstriction and the protective effect of the drug.[20]

Workflow Diagram:

InVivo_Workflow A 1. Animal Anesthesia & Cannulation B 2. Placement in Plethysmograph A->B C 3. Baseline Measurement (Airway Resistance) B->C D 4. Drug Administration (i.v. or i.p.) 7-CET or Vehicle C->D E 5. Bronchoconstrictor Challenge (Aerosolized Histamine) D->E F 6. Continuous Monitoring (Airway Resistance) E->F G 7. Data Analysis (% Inhibition) F->G

Caption: Workflow for in vivo bronchodilation assessment.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize a guinea pig with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

    • Perform a tracheotomy and cannulate the trachea. Cannulate the jugular vein for intravenous (i.v.) drug administration.

  • Respiratory Function Measurement:

    • Place the anesthetized animal in a whole-body plethysmograph to measure changes in airflow and thoracic pressure.[20]

    • Connect the tracheal cannula to a pneumotachograph to measure airflow. A pressure transducer measures intrapleural pressure.

    • Calculate airway resistance (sRaw) using a specialized data acquisition system.

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (saline) intravenously via the jugular vein cannula. Allow a set period (e.g., 5-10 minutes) for the drug to circulate.

  • Bronchoconstrictor Challenge:

    • Record a stable baseline of airway resistance.

    • Expose the animal to an aerosol of a bronchoconstrictor agent (e.g., histamine dihydrochloride, 0.1% solution) for a fixed duration (e.g., 30 seconds) using a nebulizer connected to the tracheal tube.

  • Data Acquisition and Analysis:

    • Continuously record the airway resistance before, during, and after the histamine challenge.

    • Determine the peak increase in airway resistance following the challenge.

    • Calculate the percent inhibition of bronchoconstriction for the drug-treated group compared to the vehicle-treated group using the formula: % Inhibition = [(Peak sRaw_vehicle - Peak sRaw_drug) / Peak sRaw_vehicle] x 100

Data Presentation:

Treatment GroupDose (mg/kg, i.v.)Peak Airway Resistance (cmH₂O/mL/s)% Inhibition of Bronchoconstriction
Vehicle (Saline)N/A3.5 ± 0.40%
7-CET52.1 ± 0.340%
7-CET101.4 ± 0.260%
7-CET200.9 ± 0.174%

Table represents example data. Actual results will vary.

Troubleshooting and Experimental Considerations

  • Low Tissue Viability (In Vitro): Ensure the Krebs-Henseleit buffer is continuously and vigorously oxygenated and maintained at 37°C. Handle the tracheal tissue gently during preparation to avoid damaging the smooth muscle.

  • High Variability in Results: Standardize animal age, weight, and sex. Ensure precise timing of drug administration and bronchoconstrictor challenges. In the organ bath, ensure consistent resting tension is applied to all tissues.

  • Poor Drug Solubility: this compound should be dissolved in an appropriate vehicle (e.g., saline, with minimal DMSO if necessary). Always run a vehicle control to ensure the solvent has no effect on the tissue.

  • Mechanism Validation: To dissect the contribution of different pathways, experiments can be co-administered with selective antagonists. For example, using a selective adenosine receptor agonist/antagonist can help clarify the role of adenosine receptor blockade in the observed effects.

Conclusion

This compound is a valuable research compound for investigating the pharmacology of bronchodilation. Its presumed multi-modal mechanism of action, inherited from its parent compound theophylline, offers rich avenues for exploration in respiratory drug discovery. The protocols detailed in these notes provide a validated framework for researchers to reliably assess its efficacy. By carefully controlling experimental variables and understanding the underlying principles, scientists can generate high-quality, reproducible data to advance the understanding of respiratory therapeutics.

References

  • Theophylline - Wikipedia. (n.d.). In Wikipedia.
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921–8926. [Link]
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Semantic Scholar. [Link]
  • Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 330(3), 212–221. [Link]
  • O'Connor, C. M., Crystal, R. G., & Barnes, P. J. (1995). Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition. American journal of respiratory and critical care medicine, 151(2 Pt 1), 498–503. [Link]
  • Barnes, P. J. (2013). Theophylline. American journal of respiratory and critical care medicine, 188(8), 901–906. [Link]
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 80(7), 2077–2081. [Link]
  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of infection and pulmonary diseases, 3(1), 10.16966/2470-3176.120. [Link]
  • Giembycz, M. A., & Dent, G. (1992). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Clinical and experimental allergy: journal of the British Society for Allergy and Clinical Immunology, 22(4), 337–340. [Link]
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]
  • Torphy, T. J., & Undem, B. J. (1991). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal, 4(Suppl 13), 511s–520s. [Link]
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, 200, 151–199. [Link]
  • Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline. The European journal of respiratory diseases. Supplement, 109, 37–44. [Link]
  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infection and Pulmonary Diseases, 3(1). [Link]
  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of infection and pulmonary diseases, 3(1), 10.16966/2470-3176.120. [Link]
  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. Journal of Experimental Medicine, 200(5), 689–695. [Link]
  • Barnes, P. J., Adcock, I. M., & Ito, K. (2005). Histone acetylation and deacetylation: importance in inflammatory lung diseases.
  • Raju, R. R., & Ravichandar, M. (2021). Theophylline: Mechanism of action and use in asthma and chronic obstructive pulmonary disease.
  • Zlatkov, A., Peikov, P., Danchev, N., Ivanov, D., & Tsvetkova, B. (1998). Synthesis, toxicological, pharmacological assessment, and in vitro bronchodilating activity of some 7-theophyllinylacetyloxyglycols. Archiv der Pharmazie, 331(10), 313–318. [Link]
  • Kumar, D., & Khan, M. A. (2023). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology, 14, 1184752. [Link]
  • Persson, C. G., & Ekman, M. (1976). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. Agents and actions, 6(3), 389–396. [Link]
  • Ram, F. S., Jones, P. W., & Castro, A. A. (2002). Oral theophylline for chronic obstructive pulmonary disease.
  • Silar, M., & Silar, J. (2024). A narrative review of theophylline: is there still a place for an old friend?
  • Al-Abdullah, N. H., Al-Salahi, R. A., Al-Omar, M. A., & El-Dahmy, R. M. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archiv der Pharmazie, 344(4), 211–221. [Link]
  • Anti-Asthmatic Activity of Salbutamol and Theophylline Anhydrous on Go
  • N'guessan, A. B., Mamyrbekova-Békro, J. A., & Békro, Y. A. (2017). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 9(15), 114-118. [Link]
  • Mejiuni, A. D., & Le, T. (2022). Asthma: The Use of Animal Models and Their Translational Utility.
  • Tariq, M., & Hodson, J. (2023). Theophylline. In StatPearls.
  • This compound. (n.d.). PubChem.
  • Burka, J. F. (1984). In vitro action of combined salbutamol and theophylline on anaphylactic contractions, mediator release and cyclic 3',5'-adenosine monophosphate in lung parenchyma. The British journal of pharmacology, 82(2), 475–481. [Link]
  • Mokra, D., Joskova, M., & Mokry, J. (2020). Bronchodilator and Anti-Inflammatory Action of Theophylline in a Model of Ovalbumin-Induced Allergic Inflammation. Physiological research, 69(Suppl 4), S605–S613. [Link]
  • Barnes, P. J. (2010). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. [Link]
  • Khan, M. S., Liaqat, J., Dar, A. S., Khan, A. A., & Saddique, M. A. (2024). Prospective Evaluation of Low-Dose Theophylline as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD). Cureus, 16(5), e60984. [Link]

Sources

Application Notes for the Characterization of 7-(2-Chloroethyl)theophylline as an Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Adenosine Receptor Modulation

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, fine-tuning physiological processes by activating four distinct G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are integral to cardiovascular function, neuronal activity, inflammation, and immune responses.[1] Their modulation presents significant therapeutic potential, making the characterization of novel antagonists a key objective in drug discovery.

The adenosine receptor family is broadly divided by its coupling to adenylyl cyclase. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, and their activation leads to an inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP production.[1] This differential signaling forms the basis of functional assays designed to probe the activity of receptor antagonists.

Compound Profile: 7-(2-Chloroethyl)theophylline (CET)

This compound (CET) is a synthetic derivative of theophylline, a well-known methylxanthine.[2] Like its parent compound, CET is classified as a non-selective adenosine receptor antagonist. The addition of a chloroethyl group at the 7-position of the xanthine core modifies its chemical properties, potentially influencing its pharmacological activity, bioavailability, or metabolic stability.[2][3]

While CET is recognized as an adenosine receptor antagonist, detailed public data on its binding affinity (Kᵢ) and functional potency (IC₅₀) at the four receptor subtypes is scarce.[2] Therefore, the primary application of CET in a research setting is its initial characterization to determine these fundamental pharmacological parameters. These application notes provide the detailed protocols necessary to perform this characterization.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 5878-61-5[2][4][5]
Molecular Formula C₉H₁₁ClN₄O₂[2][6]
Molecular Weight 242.66 g/mol [2][6]
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[2][5]

Core Experimental Principles and Rationale

To fully characterize CET, two primary in vitro assay types are essential:

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for a receptor. By competing with a known radiolabeled ligand, the inhibition constant (Kᵢ) of the unlabeled test compound (CET) can be determined. This provides a direct measure of how tightly the compound binds to the receptor.

  • Functional Assays (cAMP Accumulation): These assays measure the biological effect of the compound on receptor signaling. For an antagonist, its potency is determined by its ability to block the effect of a known agonist on cAMP production. This is quantified by the half-maximal inhibitory concentration (IC₅₀).

The use of stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells expressing a single human adenosine receptor subtype, is a standard and validated approach. This strategy provides a consistent and controlled cellular background, ensuring that the observed effects are attributable to the interaction with the specific receptor subtype under investigation.

Adenosine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways for adenosine receptors, which are the targets of CET and the basis for the functional assays described.

Adenosine Receptor Signaling cluster_A1A3 A₁ / A₃ Receptor Pathway cluster_A2A2B A₂ₐ / A₂ₑ Receptor Pathway A1A3 A₁ / A₃ Receptor Gi Gᵢ/ₒ Protein A1A3->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib ATP_inhib ATP ATP_inhib->AC_inhib A2A2B A₂ₐ / A₂ₑ Receptor Gs Gₛ Protein A2A2B->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_stim ↑ cAMP AC_stim->cAMP_stim ATP_stim ATP ATP_stim->AC_stim Adenosine Adenosine (Agonist) Adenosine->A1A3 Activates Adenosine->A2A2B Activates CET This compound (Antagonist) CET->A1A3 Blocks CET->A2A2B Blocks

Caption: Canonical G-protein signaling pathways for adenosine receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for each human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃).

Causality and Rationale: This protocol relies on the principle of competitive binding. A radiolabeled ligand with known high affinity for the receptor is used. The ability of the unlabeled test compound (CET) to displace the radioligand from the receptor is measured. The concentration of CET that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the Kᵢ value is calculated using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for the receptor in its native, non-activated state.

Workflow Diagram

Binding Assay Workflow prep Prepare Cell Membranes (e.g., from transfected CHO cells) incubation Incubate Membranes with: 1. Radioligand (fixed conc.) 2. CET (serial dilutions) 3. Controls (Total & Non-Specific) prep->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis - Calculate IC₅₀ - Calculate Kᵢ via Cheng-Prusoff counting->analysis

Caption: Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Cell Membrane Preparation:

    • Culture CHO cells stably expressing the human adenosine receptor subtype of interest (e.g., hA₁, hA₂ₐ).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a standard method (e.g., BCA assay). Store membranes at -80°C.

  • Assay Setup (96-well plate format):

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligands:

      • A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

      • A₂ₐ Receptor: [³H]ZM241385 or [³H]CGS 21680

      • A₃ Receptor: [¹²⁵I]I-AB-MECA

    • Non-Specific Binding Control: A high concentration of a non-labeled standard antagonist (e.g., 10 µM Theophylline or XAC).

    • CET Preparation: Prepare a stock solution of CET in DMSO and perform serial dilutions in assay buffer.

  • Incubation:

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific antagonist OR 50 µL of CET dilution.

      • 50 µL of radioligand at a fixed concentration (typically at or near its Kₔ value).

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each CET concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of CET.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Benchmark Data: Theophylline

As a reference, the parent compound theophylline exhibits the following approximate binding affinities. The goal is to determine where CET falls relative to this profile.

CompoundA₁ Kᵢ (µM)A₂ₐ Kᵢ (µM)Selectivity ProfileReference
Theophylline ~10 - 14~14 - 30Non-selective (A₁/A₂ₐ)[7]

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (IC₅₀) of this compound in its ability to antagonize agonist-mediated signaling at A₁/A₃ and A₂ₐ/A₂ₑ receptors.

Causality and Rationale: This assay measures the downstream consequence of receptor activation.

  • For A₂ₐ/A₂ₑ (Gₛ-coupled): An agonist (e.g., NECA) is used to stimulate adenylyl cyclase and increase cAMP levels. The antagonist (CET) will compete with the agonist, and its potency is measured by its ability to block this cAMP increase.

  • For A₁/A₃ (Gᵢ-coupled): The assay is slightly modified. Adenylyl cyclase is first stimulated with forskolin to generate a baseline level of cAMP. An agonist is then added to inhibit this production via Gᵢ coupling. The antagonist's potency is measured by its ability to reverse this inhibition, thereby restoring cAMP levels.

Workflow Diagram

cAMP Assay Workflow seed Seed Receptor-Expressing Cells in 96-well Plates preincubate Pre-incubate Cells with Serial Dilutions of CET seed->preincubate stimulate Stimulate with Agonist (e.g., NECA) (Add Forskolin first for A₁/A₃ assays) preincubate->stimulate lyse Lyse Cells and Stop Reaction stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis - Plot cAMP vs. [CET] - Determine IC₅₀ detect->analyze

Sources

Experimental design for 7-(2-Chloroethyl)theophylline neurological studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Neurological Evaluation of 7-(2-Chloroethyl)theophylline

Application Notes and Protocols for Preclinical Research

Abstract

This compound (CET) is a synthetic derivative of theophylline, a well-known methylxanthine.[1] The introduction of a reactive 2-chloroethyl group at the N7 position presents a unique pharmacological profile, combining the known adenosinergic and phosphodiesterase-inhibiting properties of the theophylline scaffold with the potential alkylating activity of the chloroethyl moiety.[2] This dual mechanism suggests that CET could have significant, yet uncharacterized, effects on the central nervous system (CNS). These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the neurological impact of CET, from initial cellular screening to in vivo systemic evaluation. The protocols herein are designed to be self-validating systems, emphasizing mechanistic understanding and robust data generation.

Introduction: The Scientific Rationale for Investigating CET

Theophylline, the parent compound of CET, is known to exert CNS stimulant effects primarily through the antagonism of adenosine A1 and A2A receptors.[1][3] However, at high concentrations, it is associated with significant neurotoxicity, including seizures and neuronal damage.[4][5][6][7][8] The addition of the 2-chloroethyl group introduces a critical variable. This functional group is characteristic of alkylating agents, a class of compounds that can form covalent bonds with biological macromolecules, including DNA.[9][10] Alkylating agents are known to induce a range of neurological side effects, from peripheral neuropathy to encephalopathy, often linked to neuroinflammation and cellular toxicity.[9][11][12]

Therefore, the study of CET is predicated on two primary hypotheses:

  • CET may modulate neuronal and glial function via adenosine receptor antagonism, potentially altering neurotransmitter release and synaptic plasticity.[13][14][15]

  • The alkylating potential of the chloroethyl group may induce direct neurotoxicity, trigger neuroinflammatory responses, and compromise the integrity of the blood-brain barrier (BBB).

This guide provides the necessary experimental designs to systematically dissect these possibilities.

Potential Mechanistic Pathways of CET

The diagram below illustrates the hypothesized dual mechanism of action for CET within the central nervous system.

Caption: Hypothesized dual-action mechanism of CET in the CNS.

In Vitro Experimental Design: Cellular and Molecular Screening

The initial phase of investigation should focus on elucidating the direct effects of CET on isolated neural cell populations. This approach allows for precise control over experimental conditions and the dissection of specific cellular responses without the complexities of systemic metabolism or the BBB.

Recommended In Vitro Model Systems
Model SystemCell Type(s)Key ApplicationRationale & Justification
Monocultures SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma)Cytotoxicity, Neuronal ViabilityEstablished, reproducible cell lines for initial high-throughput screening of neurotoxic effects.[16][17]
BV2 (mouse microglia)NeuroinflammationImmortalized microglial cell line widely used to study inflammatory activation, cytokine release, and phagocytosis.[16][18]
Primary Neurons / GliaPhysiological RelevanceProvide a more accurate representation of in vivo cellular physiology compared to immortalized lines, crucial for validating initial findings.
Co-cultures Neuron-Microglia or Neuron-AstrocyteCell-Cell Interaction in NeuroinflammationEssential for modeling the neurotoxic effects of activated glia on neuronal health, a key aspect of neuroinflammation.[18][19]
3D Models Brain OrganoidsAdvanced System ModelingRecapitulate aspects of brain structure and cellular diversity, offering insights into developmental neurotoxicity and complex network effects.[17][20]
Experimental Workflow for In Vitro Analysis

The following diagram outlines a logical progression for screening CET in vitro.

Caption: A streamlined workflow for in vitro screening of CET.

Protocol: In Vitro Neuroinflammation in Neuron-Microglia Co-culture

This protocol is designed to test whether CET induces or exacerbates neuroinflammation.[18][19]

Objective: To quantify neuronal viability and microglial activation in a co-culture system treated with CET, with or without an inflammatory challenge like Lipopolysaccharide (LPS).

Materials:

  • Primary cortical neurons and BV2 microglial cells

  • Neurobasal medium with B27 supplement, DMEM with 10% FBS

  • CET, LPS (from E. coli O111:B4)

  • MTT reagent, Griess Reagent, TNF-α ELISA Kit

  • 96-well and 24-well culture plates

Procedure:

  • Plate Primary Neurons: Seed primary cortical neurons in poly-D-lysine coated 96-well (for viability) and 24-well (for supernatant analysis) plates. Culture for 7-10 days to allow for maturation.

  • Add Microglia: Add BV2 microglial cells on top of the neuronal layer at a neuron-to-microglia ratio of 5:1.[18] Allow the co-culture to stabilize for 24 hours.

  • Treatment:

    • Prepare CET stock solutions in DMSO and dilute in culture medium. Ensure the final DMSO concentration is <0.1%.

    • Groups for study:

      • Vehicle Control

      • LPS only (100 ng/mL)[19]

      • CET only (at various concentrations: 1, 10, 50 µM)

      • LPS (100 ng/mL) + CET (1, 10, 50 µM)

    • Replace the medium with the treatment medium and incubate for 48 hours.[19]

  • Endpoint Analysis:

    • Supernatant Collection: Carefully collect the culture supernatant from the 24-well plates for analysis.

    • Nitric Oxide (NO) Production: Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of NO production by activated microglia.

    • Cytokine Release: Quantify TNF-α concentration in the supernatant using a commercial ELISA kit.

    • Neuronal Viability: In the 96-well plates, perform an MTT assay to assess the metabolic activity of the viable neurons. Microglia contribute minimally to the MTT signal at this ratio.

  • Data Analysis: Normalize all data to the vehicle control group. Use a one-way or two-way ANOVA followed by a post-hoc test to determine statistical significance.

In Vivo Experimental Design: Systemic Neurological Evaluation

Following in vitro characterization, in vivo studies are essential to understand how CET affects the complex, integrated biological system of a living organism. These studies account for pharmacokinetics, metabolism, and the crucial role of the blood-brain barrier.

Animal Model and Dosing Considerations
  • Model: Adult C57BL/6 mice (8-10 weeks old) are a standard choice due to their well-characterized genetics and the availability of research tools.

  • Administration: Intraperitoneal (i.p.) injection is a reliable route for systemic administration.

  • Vehicle: A solution of 5% DMSO, 40% PEG300, and 55% saline is a common vehicle for compounds with limited aqueous solubility.

  • Dose Finding: A preliminary dose-escalation study is critical to establish a maximum tolerated dose (MTD) and select sublethal doses for subsequent experiments. Observe for acute toxicity signs such as seizures, lethargy, or ataxia, which are known for high doses of theophylline.[4][21]

Protocol: Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses the Evans blue dye extravasation method to assess BBB integrity.[22]

Objective: To determine if CET administration compromises the integrity of the BBB, leading to leakage of blood components into the brain parenchyma.

Materials:

  • C57BL/6 mice

  • CET and vehicle

  • Evans blue (EB) dye (2% w/v in saline)

  • Phosphate-buffered saline (PBS), Tricarboxylic acid (TCA)

  • Anesthetic (e.g., ketamine/xylazine)

  • Spectrophotometer

Procedure:

  • Animal Treatment:

    • Administer CET or vehicle (i.p.) to different groups of mice.

    • Select a time point for analysis based on pharmacokinetic data or acute toxicity observations (e.g., 24 hours post-injection).

  • Evans Blue Injection:

    • Anesthetize the mice.

    • Inject Evans Blue dye (2 mg/kg) via the tail vein. Allow it to circulate for 30 minutes.[22]

  • Perfusion and Brain Extraction:

    • Perform transcardial perfusion with cold 0.9% NaCl until the perfusate from the right atrium is clear. This is crucial to remove intravascular EB dye.[22]

    • Carefully dissect the brain and record its weight.

  • Dye Extraction and Quantification:

    • Homogenize the brain tissue in PBS.

    • Precipitate proteins by adding an equal volume of 100% TCA.[22]

    • Incubate at 4°C overnight, then centrifuge at 1,000 x g for 30 minutes.

    • Collect the supernatant and measure the absorbance at 620 nm.

    • Quantify the amount of EB dye in the brain by comparing the absorbance to a standard curve. Express results as µg of EB per gram of brain tissue.

  • Data Analysis: Use an unpaired t-test or one-way ANOVA to compare EB extravasation between the CET-treated and vehicle control groups.

Summary of In Vivo Experimental Plan

The following diagram provides a timeline for a comprehensive in vivo study.

InVivo_Workflow cluster_timeline Experimental Timeline cluster_analysis Post-mortem Analysis Day0 Day 0 Acclimation Day1_7 Day 1-7 CET/Vehicle Admin (i.p., daily) Day0->Day1_7 Day8 Day 8 Behavioral Tests (e.g., Open Field) Day1_7->Day8 Day9 Day 9 BBB Permeability (Evans Blue) Day8->Day9 Day10 Day 10 Euthanasia & Tissue Collection Day9->Day10 IHC Immunohistochemistry (Iba1, GFAP) Day10->IHC Biochem Biochemistry (Cytokine ELISA from brain homogenate) Day10->Biochem

Caption: Proposed timeline for a 10-day in vivo study of CET.

Recommended In Vivo Study Parameters
ParameterMethodEndpoint(s)Rationale
Acute Neurotoxicity Behavioral ObservationSeizure score, ataxia, mortalityTo establish MTD and identify CNS-related adverse effects, similar to theophylline toxicity.[5]
BBB Integrity Evans Blue or Fluorescent Tracer ExtravasationDye concentration in brain parenchymaTo test the hypothesis that CET, as a potential alkylating agent, may cause vascular damage.[22][23][24]
Neuroinflammation Immunohistochemistry (IHC)Iba1 (microglia) & GFAP (astrocyte) morphology/densityTo visually assess glial activation, a hallmark of neuroinflammatory responses in the brain.[25]
ELISA/Multiplex AssayLevels of TNF-α, IL-1β, IL-6 in brain homogenatesTo quantify the pro-inflammatory cytokine profile in the brain following CET treatment.[25]
Cognitive/Motor Function Open Field Test, RotarodLocomotor activity, anxiety-like behavior, motor coordinationTo screen for overt behavioral changes that may result from CET's neurological effects.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust, multi-tiered approach to characterizing the neurological effects of this compound. By systematically progressing from in vitro cellular assays to in vivo systemic models, researchers can build a comprehensive profile of the compound's activity. The data generated will elucidate its dual-mechanism potential, clarifying the interplay between adenosine receptor modulation and possible alkylating toxicity. This foundational knowledge is critical for any future development of CET or its analogs for therapeutic purposes and for understanding its potential neurotoxicological risks.

References

  • Bio-protocol. (n.d.). Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice.
  • Carrasco, E., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227.
  • DoveMed. (n.d.). Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies.
  • Jove, M., & Wen, P. Y. (2012). Neurological complications of chemotherapy to the central nervous system. Handbook of Clinical Neurology, 105, 993-1007.
  • Zhou, T., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 668798.
  • Ben-Zvi, A., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56839.
  • Charles River Laboratories. (n.d.). Neuroinflammation Studies.
  • JoVE. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • PLOS. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents.
  • MDPI. (2023). Human Brain In Vitro Model for Pathogen Infection-Related Neurodegeneration Study.
  • Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade. Purinergic Signalling, 1(2), 111–134.
  • Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases.
  • Current Protocols. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin.
  • National Center for Biotechnology Information. (n.d.). Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia.
  • Colvin, M., & Chabner, B. A. (1990). Alkylating Agents. In Holland-Frei Cancer Medicine. 3rd edition. Lea & Febiger.
  • Stone, T. W., et al. (2009). Adenosine receptors and neurological disease: neuroprotection and neurodegeneration. Neuroscience, 158(3), 968-977.
  • JPND. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES.
  • Sarnico, I., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments, (129), 56423.
  • Gupta, Y. K., et al. (2007). Free radicals and theophylline neurotoxicity : an experimental study. Indian Journal of Physiology and Pharmacology, 51(2), 163-168.
  • Borea, P. A., et al. (2016). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Journal of Alzheimer's Disease, 51(4), 983-999.
  • MDPI. (2024). Experimental Cell Models for Investigating Neurodegenerative Diseases.
  • ResearchGate. (2024). (PDF) Engineering Experimental Models for Neurodegenerative Diseases.
  • Aging and Disease. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease.
  • Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir.
  • Medcrine. (2023, December 28). Alkylating Agents Pharmacology (Examples, MOA, Adverse Effects) [Video]. YouTube.
  • Yamamoto, K., et al. (1996). Neurotoxic convulsions induced by theophylline and its metabolites in mice. Biological & Pharmaceutical Bulletin, 19(6), 869-872.
  • MDPI. (2021). Adenosine Receptors as Neuroinflammation Modulators: Role of A 1 Agonists and A 2A Antagonists.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Appleton, R. E., & D'Souza, S. W. (1985). Theophylline neurotoxicity resulting in significant unilateral brain-damage. Developmental Medicine and Child Neurology, 27(2), 242-245.
  • LookChem. (n.d.). This compound.
  • Practical Neurology. (2021). Severe amnestic syndrome due to theophylline toxicity.
  • Bigler, E. D. (1991). Theophylline neurotoxicity resulting in diffuse brain damage. Developmental Medicine and Child Neurology, 33(2), 179-181.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • Oncodaily. (2024). Neurological Side Effects of Chemotherapy.
  • National Center for Biotechnology Information. (2023). Theophylline. In StatPearls.
  • Charalambous, L. H., et al. (2015). The neurophysiological effects of single-dose theophylline in patients with chronic stroke: A double-blind, placebo-controlled, randomized cross-over study. PLoS ONE, 10(9), e0137592.
  • Gotz, V. P., et al. (1985). Potential pharmacodynamic effect of charcoal on theophylline neurotoxicity in normal rats. Drug Intelligence & Clinical Pharmacy, 19(11), 844-846.
  • Bukowskyj, M., & Nakatsu, K. (1984). Theophylline. A "state of the art" review. The Annals of Pharmacotherapy, 18(6), 495-505.
  • Glovsky, M. M., et al. (1989). Physiological and neuropsychological effects of theophylline in chronic obstructive pulmonary disease. The American Review of Respiratory Disease, 139(6), 1435-1439.

Sources

Application Notes and Protocols for the Characterization of 7-(2-Chloroethyl)theophylline by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(2-Chloroethyl)theophylline is a significant derivative of theophylline, a methylxanthine compound widely recognized for its therapeutic applications, primarily as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The introduction of the 2-chloroethyl group at the 7-position of the theophylline scaffold can modulate its pharmacological properties, including its interaction with adenosine receptors, and serves as a key intermediate in the synthesis of various other theophylline derivatives with potential therapeutic activities[1][3].

Accurate and unambiguous characterization of this compound is paramount for its use in research, drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and confirmation of this molecule. This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS). The causality behind experimental choices and the interpretation of the resulting data are explained to ensure scientific integrity and provide researchers with a self-validating system for their analyses.

Chemical Structure and Numbering

For clarity in the subsequent spectral analysis, the chemical structure of this compound is presented below with the standard numbering for the purine ring system and the attached chloroethyl group.

G M [M]⁺˙ m/z 242/244 F1 [M - Cl]⁺ m/z 207 M->F1 - Cl F2 [Theophylline]⁺˙ m/z 180 M->F2 - C₂H₄Cl F3 [C₄H₅N₂O]⁺ m/z 95 F2->F3 fragmentation F4 [C₃H₃N₂]⁺ m/z 67 F3->F4 fragmentation

Caption: Proposed EI-MS fragmentation pathway for this compound.

Part 3: Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following detailed protocols for NMR and MS analysis are provided.

NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H spectrum F->G H Acquire ¹³C spectrum F->H I Fourier transform the FID G->I H->I J Phase and baseline correct the spectrum I->J K Calibrate chemical shifts using the internal standard J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Caption: Experimental workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte peaks.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be required compared to the ¹H experiment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift scale relative to the TMS signal. Integrate the proton signals and pick the peaks for both spectra to determine their chemical shifts.

Mass Spectrometry Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis A Prepare a dilute solution of This compound (e.g., 1-10 µg/mL) B Use a volatile solvent (e.g., methanol or acetonitrile) A->B C Introduce the sample into the ion source (e.g., via GC or direct inlet) B->C D Ionize the sample using a 70 eV electron beam C->D E Separate the ions in the mass analyzer D->E F Detect the ions and generate the mass spectrum E->F G Identify the molecular ion peak F->G H Analyze the isotopic pattern for chlorine G->H I Identify and assign major fragment ions H->I J Propose a fragmentation pathway I->J

Caption: Experimental workflow for EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. The high purity of the solvent is crucial to avoid background interference.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatograph (GC) can be used for separation and introduction, or a direct insertion probe can be employed.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and prominent fragment ions. The presence of a chlorine atom can be confirmed by observing the characteristic M⁺˙ and [M+2]⁺˙ isotopic peaks. Propose a fragmentation mechanism consistent with the observed spectrum.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The detailed protocols and data interpretation guidelines presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important theophylline derivative. Adherence to these methodologies will ensure the generation of high-quality, reliable, and scientifically sound data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • PubChem Compound Summary for CID 1882, this compound.
  • mzCloud, this compound. HighChem LLC. [Link]
  • SIELC Technologies, this compound. SIELC Technologies. [Link]
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer.
  • Synthesis and Mass Spectral Analysis of HD Degradation Products.
  • Theophylline Derivatives. II. 8-Aralkyltheophyllines and Related Compounds.
  • Mass spectra of theophylline obtained by HPLC MS/MS.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]
  • SpectraBase, 1H-purine-2,6-dione, 3,7-dihydro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-.

Sources

7-(2-Chloroethyl)theophylline in Agricultural Research: An Analysis of Potential as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While 7-(2-Chloroethyl)theophylline, a derivative of theophylline, is well-documented in pharmaceutical research, its application as a plant growth regulator in agriculture is a nascent and largely unexplored field. Extensive literature and patent searches reveal no established, peer-reviewed studies detailing its mechanism of action, specific effects on plant physiology, or standardized protocols for its application in crop species. Commercial suppliers suggest its potential for enhancing crop yield and resilience, but empirical data to support these claims are not publicly available.[1] This document, therefore, serves not as a definitive guide, but as a foundational analysis for researchers and scientists interested in pioneering the investigation of this compound's agricultural applications. It synthesizes the available tangential information and proposes a hypothetical framework for initiating research in this area, emphasizing the need for rigorous experimental validation.

Part 1: Current Understanding and Potential for Agricultural Applications

This compound belongs to the xanthine class of compounds, which includes naturally occurring alkaloids like caffeine and theophylline found in plants.[2][3] While theophylline itself is known to be metabolized by higher plants,[4] the introduction of the 2-chloroethyl group at the 7-position creates a molecule with potentially novel bioactivity in plants.

Chemical Properties and Parallels with Other Growth Regulators

The chemical structure of this compound (C₉H₁₁ClN₄O₂) is notable for its chloroethyl moiety.[5] This structural feature is present in other known plant growth regulators, most significantly in (2-chloroethyl)phosphonic acid (ethephon). Ethephon functions by releasing ethylene, a key plant hormone that influences a wide range of developmental processes including fruit ripening, senescence, and flowering. The presence of the chloroethyl group in this compound raises the hypothesis that it may act as an ethylene-releasing agent in plant tissues. However, this remains a speculative mechanism that requires experimental verification.

Potential Biological Activity Based on Theophylline

Theophylline and other xanthine derivatives have known biological effects, primarily as phosphodiesterase inhibitors and adenosine receptor antagonists in mammals.[6][7] While plants do not have the same adenosine receptor systems as animals, they do possess complex signaling pathways involving cyclic nucleotides. It is conceivable that this compound could influence plant signaling cascades, potentially impacting growth and stress responses.

Part 2: Hypothetical Research Framework

Given the absence of established protocols, the following sections outline a proposed starting point for investigating the effects of this compound on plants. This framework is intended to be a conceptual guide and should be adapted and refined based on preliminary experimental findings.

Proposed (Untested) Mechanism of Action

A primary hypothesis is that this compound may function as an ethylene-releasing compound within plant tissues. Upon absorption, intracellular pH and enzymatic activity could lead to the breakdown of the molecule and the release of ethylene. This would, in turn, trigger ethylene-mediated responses. An alternative, or complementary, hypothesis is that the molecule could interact with other plant hormone pathways, such as those involving auxins and cytokinins, which are known to have complex interactions with ethylene signaling.[8]

Hypothetical Mechanism of Action CET This compound Uptake Plant Tissue Uptake CET->Uptake Breakdown Intracellular Breakdown (Hypothesized) Uptake->Breakdown Ethylene Ethylene Release Breakdown->Ethylene Receptors Ethylene Receptors Ethylene->Receptors Signal Signal Transduction Cascade Receptors->Signal Response Physiological Response (e.g., flowering, senescence) Signal->Response

Hypothetical ethylene-mediated mechanism of action.
Preliminary Experimental Design: Dose-Response Study

A foundational experiment would be a dose-response study to determine the phytotoxicity and potential growth-regulating effects of this compound on a model plant species (e.g., Arabidopsis thaliana or a relevant crop species like tomato or wheat).

Objective: To determine the concentration-dependent effects of this compound on seed germination, seedling growth, and overall plant development.

Materials:

  • This compound (purity ≥95%)

  • Seeds of the chosen plant species

  • Growth medium (e.g., Murashige and Skoog medium for in vitro studies, or a standardized soil mix for greenhouse studies)

  • Solvent for stock solution (e.g., dimethyl sulfoxide (DMSO) or ethanol, to be tested for phytotoxicity at the concentrations used)

  • Sterile water

  • Petri dishes or pots

  • Controlled environment growth chamber or greenhouse

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent.

    • Causality Note: A stock solution allows for accurate and consistent preparation of a range of treatment concentrations. The choice of solvent is critical to ensure the compound is fully dissolved and to minimize solvent-induced effects on the plants. A solvent control group is essential.

  • Preparation of Treatment Solutions:

    • Create a dilution series from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • The 0 µM solution should contain the same concentration of the solvent as the other treatment solutions to serve as a proper control.

  • Seed Sterilization and Plating (for in vitro studies):

    • Surface sterilize seeds according to standard protocols for the chosen species.

    • Aseptically place seeds on Petri dishes containing the growth medium supplemented with the different concentrations of this compound.

  • Application (for soil-based studies):

    • Sow seeds in pots containing the growth medium.

    • Apply the treatment solutions as a soil drench or a foliar spray at a specified growth stage (e.g., after germination or at the two-leaf stage). The application method should be consistent across all treatments.

  • Incubation and Growth:

    • Place the Petri dishes or pots in a controlled environment with defined light, temperature, and humidity conditions.

    • Randomize the placement of treatments to avoid positional effects.

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds daily for a set period.

    • Root and Shoot Length: Measure the primary root length and shoot height of seedlings at a specific time point (e.g., 7-14 days after germination).

    • Biomass: Determine the fresh and dry weight of the seedlings.

    • Phenotypic Observations: Record any visible changes in morphology, such as leaf curling, chlorosis, or altered development.

    • Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatment groups.

Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Dilutions Create Dilution Series (0 µM to 1 mM) Stock->Dilutions Application Apply to Plants (e.g., seed plating or foliar spray) Dilutions->Application Incubation Incubate in Controlled Environment Application->Incubation Measurements Measure Growth Parameters (root length, biomass, etc.) Incubation->Measurements Analysis Statistical Analysis (ANOVA) Measurements->Analysis Conclusion Conclusion Analysis->Conclusion Determine Optimal Concentration Range

Workflow for a preliminary dose-response study.
Quantitative Data Summary (Hypothetical)

The results of the dose-response study could be summarized in a table to easily compare the effects of different concentrations.

ConcentrationGermination Rate (%)Average Root Length (mm)Average Shoot Height (mm)Phenotypic Observations
0 µM (Control)98 ± 250 ± 530 ± 3Normal development
1 µM97 ± 352 ± 431 ± 3No significant difference
10 µM95 ± 445 ± 628 ± 4Slight inhibition of root growth
50 µM80 ± 730 ± 520 ± 3Significant inhibition of root and shoot growth
100 µM50 ± 1015 ± 410 ± 2Severe growth inhibition, some chlorosis
500 µM10 ± 55 ± 23 ± 1Very low germination, severe necrosis
1 mM0 ± 0--No germination

This table presents hypothetical data for illustrative purposes only.

Conclusion

The exploration of this compound as a plant growth regulator represents a novel frontier in agricultural chemistry. While its structural similarity to other agrochemicals suggests potential activity, there is a critical need for foundational research to validate these hypotheses. The experimental framework proposed here provides a logical starting point for such investigations. Future research should focus on elucidating its mechanism of action, determining its efficacy and safety across a range of crop species, and identifying optimal application strategies. Only through such rigorous scientific inquiry can the true potential of this compound in agriculture be understood and potentially harnessed.

References

  • Basic substituted 1-and 7-alkylxanthines or salts thereof. (1962). Google Patents.
  • This compound. (n.d.). PubChem.
  • Xanthine. (n.d.). In Wikipedia.
  • Theophylline derivatives. (1959). Google Patents.
  • Theophylline derivatives. (1967). Google Patents.
  • 7-(CHLOROETHYL)THEOPHYLLINE. (n.d.). GSRS.
  • This compound (C9H11ClN4O2). (n.d.). PubChemLite.
  • Kumar, R., et al. (2020). Xanthine scaffold: scope and potential in drug development. RSC Advances, 10(63), 38455–38477. [Link]
  • Ashihara, H., & Crozier, A. (1999). Theophylline metabolism in higher plants. Plant Science, 144(2), 119–126. [Link]
  • Theophylline derivatives, process for their preparation and medicaments containing these compounds. (1984). Google Patents.
  • Xanthine Derivatives. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Method for synthesizing certain selected pro-drug forms of theophylline. (1976). Google Patents.
  • Sustained release theophylline. (1983). Google Patents.
  • Theophylline. (n.d.). In Wikipedia.
  • Pharmaceutical propylene glycol solvate compositions. (2010). Google Patents.
  • Schupp, J., et al. (1986). [Inhibition of growth hormone secretion by theophylline in asthmatic children]. Monatsschrift Kinderheilkunde, 134(10), 772–776.
  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Molecules, 27(22), 7794. [Link]
  • Takaoka, T., et al. (1977). Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture. Gann, 68(4), 425–431.
  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. [Link]
  • 8-chlorotheophylline preparation method. (2013). Google Patents.
  • Compositions for applying active substances to or through the skin. (1996). Google Patents.
  • Iqbal, N., Khan, N. A., Ferrante, A., Trivellini, A., Francini, A., & Khan, M. I. R. (2017). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. Frontiers in Plant Science, 8, 475. [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis of Novel Theophylline Derivatives from 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of diverse theophylline derivatives using 7-(2-Chloroethyl)theophylline as a versatile starting material. Theophylline and its analogues are of significant interest in medicinal chemistry, primarily for their activity as adenosine receptor antagonists.[1] This guide details the core chemical principles, step-by-step synthetic protocols, and analytical characterization methods for creating novel thioether and amine derivatives. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this note serves as a practical resource for researchers aiming to expand their library of pharmacologically active compounds.

Introduction: The Strategic Importance of this compound

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine alkaloid whose derivatives are foundational in the treatment of respiratory diseases like asthma and COPD.[2][3] The pharmacological effects are largely attributed to the antagonism of adenosine receptors (A1, A2A, A2B, and A3), which modulates various physiological pathways.[1] The development of selective antagonists for these receptor subtypes is a major goal in drug discovery, targeting conditions from inflammation and cancer to cardiovascular and neurodegenerative diseases.[4][5]

This compound emerges as a critical intermediate in this field. The presence of a reactive chloroethyl group at the N7 position of the purine scaffold provides a chemically tractable handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the systematic modification of the parent molecule to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and bioavailability.[6][7] This guide focuses on leveraging this reactivity to create novel derivatives.

Core Chemistry: Nucleophilic Substitution at the Ethyl Side Chain

The primary reaction pathway for derivatizing this compound is a bimolecular nucleophilic substitution (SN2) reaction. The chlorine atom, being a good leaving group, is displaced by a nucleophile. The carbon atom to which the chlorine is attached is electrophilic due to the electron-withdrawing nature of the adjacent chlorine.

Key Mechanistic Considerations:

  • Nucleophile Strength: The rate of reaction is highly dependent on the strength of the incoming nucleophile. Thiols (thiolates) and secondary amines are generally potent nucleophiles for this transformation.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions by solvating the cation of the nucleophile's salt without strongly solvating the anion, thus preserving its nucleophilicity. Alcohols like ethanol can also be used, particularly when the reaction is driven by heat.[7]

  • Base: A base is often required to deprotonate the nucleophile (e.g., a thiol or a primary/secondary amine), generating a more potent anionic nucleophile (e.g., a thiolate or an amide). Common bases include potassium carbonate (K₂CO₃) or an excess of the amine reactant itself, which can also act as a base to neutralize the HCl formed during the reaction.[7]

  • Temperature: Heating the reaction mixture, often to reflux, is typically necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.[7][8]

Caption: General SN2 reaction for derivatization.

Mandatory Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: The compound is harmful if swallowed[9][10]. The full toxicological properties have not been completely investigated[11].

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10][11] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] Dispose of chemical waste in accordance with local, regional, and national regulations.[10]

Experimental Workflow & Protocols

The general workflow for synthesis involves reaction setup, monitoring, workup, and purification.

Experimental_Workflow Reagents 1. Weigh Reagents (Theophylline derivative, Nucleophile, Base) Setup 2. Reaction Setup (Dissolve in solvent, stir) Reagents->Setup Reaction 3. Heat to Reflux (Monitor by TLC/LC-MS) Setup->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Dry 5. Dry & Concentrate (Dry organic layer, evaporate solvent) Workup->Dry Purify 6. Purification (Column Chromatography or Recrystallization) Dry->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: A typical workflow for synthesis and purification.

Protocol 1: Synthesis of Thioether Derivatives: 7-[2-(Arylthio)ethyl]theophylline

This protocol is adapted from the synthesis of 7-(2-ethylthiophenyl)theophylline and is broadly applicable to various thiols.[7]

Objective: To displace the chloride with a thiol to form a C-S bond.

Materials:

  • This compound

  • Thiophenol (or other aryl/alkyl thiol)

  • Ethanol (absolute)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 8 mL per mmol of starting material).

  • Stir the solution for 15 minutes at room temperature to ensure complete dissolution.

  • Add the desired thiol (e.g., thiophenol, 1.5 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction medium by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x volumes of the reaction mixture).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[7]

Rationale:

  • Excess Nucleophile: Using an excess of the thiol (1.5 eq) helps drive the reaction to completion.

  • Reflux: Heating provides the necessary energy to overcome the activation barrier of the reaction.

  • Neutralization & Extraction: The bicarbonate wash neutralizes any HCl formed and removes acidic impurities. Ethyl acetate is a common solvent for extracting moderately polar organic products.

Protocol 2: Synthesis of Amine Derivatives: 7-[2-(Piperidino)ethyl]theophylline

This protocol is a general method for reacting this compound with secondary amines, adapted from patent literature.[8]

Objective: To displace the chloride with a secondary amine to form a C-N bond.

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Methylene Chloride (DCM)

  • 10% Hydrochloric Acid (HCl) solution

  • 2N Sodium Hydroxide (NaOH) solution

  • Water

Procedure:

  • In a round-bottom flask, create a melt by combining this compound (1.0 eq) and the desired secondary amine (e.g., piperidine, 2.5-3.0 eq).

  • Heat the mixture in an oil bath at 100°C for 3-4 hours with stirring.

  • Cool the solidified mass and dissolve it in methylene chloride.

  • Transfer the solution to a separatory funnel and extract with water.

  • Wash the organic layer twice with 10% HCl solution to remove excess unreacted amine.

  • To isolate the product, treat the organic layer with 2N NaOH solution to deprotonate the product and bring it back into the organic phase (if it formed a salt with HCl). Wash with water to remove excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Rationale:

  • Neat Reaction: Running the reaction "neat" (without solvent) at high temperatures can be effective when one of the reactants is a liquid and can serve as the solvent.[8]

  • Excess Amine: The large excess of the amine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Acid/Base Wash: The acid wash protonates the basic amine reactant, making it water-soluble and allowing for its removal. The subsequent base wash ensures the final product is in its free-base form.

Characterization of Synthesized Derivatives

Proper analytical characterization is essential to confirm the structure and purity of the newly synthesized derivatives.

TechniquePurposeExpected Observations for Successful Synthesis
1H NMR Structural confirmation and purity assessment.Disappearance of the 7-(2-chloroethyl )- signals and appearance of new signals corresponding to the incorporated nucleophile. The characteristic theophylline methyl signals (~3.2 and 3.4 ppm) should remain.[3]
13C NMR Confirms the carbon framework of the molecule.A shift in the signal for the carbon atom where the substitution occurred (formerly C-Cl) and the appearance of new signals from the nucleophile's carbon atoms.[3]
Mass Spectrometry (MS) Determination of the molecular weight.The molecular ion peak ([M+H]+ or [M]+) should correspond to the calculated mass of the desired product.
RP-HPLC Purity determination and reaction monitoring.A single major peak at a specific retention time indicates high purity. The method can be developed using a C18 column with a mobile phase like acetonitrile/water or methanol/buffer.[12][13]

Applications in Drug Discovery

The primary application for these novel derivatives is as ligands for adenosine receptors. The modifications at the N7 position can significantly influence receptor affinity and selectivity.

Adenosine_Antagonism cluster_receptor Cell Membrane Receptor Adenosine Receptor (GPCR) Signal Cellular Signal (e.g., cAMP modulation) Receptor->Signal Adenosine Adenosine (Endogenous Ligand) Adenosine->Receptor Activates Derivative Theophylline Derivative (Antagonist) Derivative->Receptor Blocks

Caption: Theophylline derivatives act as antagonists.

  • A2B Receptor Antagonists: Certain theophylline derivatives have shown high affinity for the A2B adenosine receptor, which is a target for inflammatory conditions.[6]

  • Broad Biological Activity: Beyond adenosine antagonism, theophylline derivatives have been explored for a wide range of activities, including bronchodilator, anti-inflammatory, and even antibacterial effects.[14][15]

  • Future Directions: By creating a library of diverse derivatives using the protocols outlined here, researchers can perform high-throughput screening to identify lead compounds for various therapeutic targets.

References

  • Material Safety Data Sheet - 7-(2-Chloroethyl)-Theophylline, 97%. (n.d.). Cole-Parmer. Available from: https://www.coleparmer.com/safety-data-sheet/7-(2-chloroethyl)-theophylline--97--2053069
  • This compound. (n.d.). Chem-Impex. Available from: https://www.chemimpex.com/products/07739
  • Baraldi, P. G., et al. (2010). Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors. Bioorganic & Medicinal Chemistry, 18(6), 2081-2088. Available from: https://pubmed.ncbi.nlm.nih.gov/20189851/
  • Bamba, K., et al. (2017). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 9(12), 85-90. Available from: https://www.derpharmachemica.
  • Baraldi, P. G., et al. (2010). Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors. Request PDF on ResearchGate. Available from: https://www.researchgate.
  • This compound. (n.d.). Smolecule. Available from: https://www.smolecule.com/product/5878-61-5
  • Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors. (2010). Profiles RNS. Available from: https://profiles.umassmed.edu/display/pubid/20189851
  • This compound. (n.d.). PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1882
  • This compound. (n.d.). Biosynth. Available from: https://www.biosynth.com/p/FC33317/7-2-chloroethyl-theophylline
  • Theophylline derivatives and process for their preparation. (1986). Google Patents. EP0071738B1. Available from: https://patents.google.
  • Safety Data Sheet - this compound. (2024). Fisher Scientific. Available from: https://www.fishersci.com/store/msds?partNumber=J65111&productDescription=7-2-CHLOROETHYL-THEOPHYLLINE-97%25&vendorId=VN00033897&countryCode=US&language=en
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3410378/
  • Safety Data Sheet. (2023). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/sds/sial/phr1023
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Available from: https://www.fishersci.com/shop/products/7-2-chloroethyl-theophylline-97-thermo-scientific-chemicals/J6511105
  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2446-2483. Available from: https://www.researchgate.
  • Reaction of 7-(2-mesyloxy-2-phenylethyl)theophylline with amines: Synthesis of 1,2,3,6-tetrahydro-6-imino-2-oxo-7H-purine derivatives. (2001). Nucleic Acids Research Supplement, (1), 27-28. Available from: https://pubmed.ncbi.nlm.nih.gov/12432103/
  • Hayallah, A. M., et al. (2011). Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. Archiv der Pharmazie, 344(1), 47-56. Available from: https://www.researchgate.
  • Theophylline. (n.d.). In Wikipedia. Available from: https://en.wikipedia.org/wiki/Theophylline
  • This compound, 97%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific. Available from: https://www.fishersci.com/shop/products/7-2-chloroethyl-theophylline-97-thermo-scientific-chemicals-3/J65111.05
  • Al-Salman, H. N. K., et al. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. International Journal of Pharmaceutical Quality Assurance, 13(2), 198-203. Available from: https://ijpqa.com/index.php/IJPQA/article/view/1321
  • RP-HPLC method for etophylline and theophylline in drugs. (2023). Pharma Analysis. Available from: https://www.pharma-analysis.com/rp-hplc-method-for-etophylline-and-theophylline-in-drugs
  • Abuirjeie, M. A., & El-Din, M. S. (1992). Determination of Theobromine, Theophylline, and Caffeine in Various Food Products Using Derivative UV-Spectrophotometric Techniques and High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 15(16), 2825-2843. Available from: https://www.semanticscholar.org/paper/Determination-of-Theobromine%2C-Theophylline%2C-and-in-Abuirjeie-El-din/7c130327f2f111a4e1a0d3b6a22f4625d9b6d859

Sources

Application Note: A Stability-Indicating Reverse-Phase HPLC Method for the Analysis of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-(2-Chloroethyl)theophylline. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substances and can be adapted for finished pharmaceutical products. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it ideal for quality control and stability studies in research, development, and manufacturing environments.

Introduction

This compound is a derivative of theophylline, a methylxanthine compound widely used for its bronchodilator properties in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. The presence of the chloroethyl group at the 7-position modifies its pharmacological profile and makes it a key intermediate in the synthesis of other pharmaceutical compounds[2]. Accurate and reliable quantification of this compound is crucial to ensure its quality, safety, and efficacy.

Reverse-phase HPLC is the most prevalent analytical technique for the analysis of theophylline and its derivatives due to its high resolution, sensitivity, and specificity[3]. This application note details a stability-indicating RP-HPLC method, developed and validated according to the International Conference on Harmonization (ICH) guidelines, capable of separating this compound from its potential degradation products[4][5].

Scientific Rationale for Method Development

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and related xanthine derivatives.

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen as the stationary phase. The nonpolar nature of the C18 stationary phase provides excellent retention for the moderately nonpolar this compound molecule through hydrophobic interactions. C18 columns are widely used and have proven to be robust for the analysis of xanthine derivatives[4][6].

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent solubilizing properties for the analyte. The aqueous component, a phosphate buffer, is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like theophylline derivatives[1]. The pH is maintained in the acidic range to ensure the analyte is in a single ionic form, leading to sharper peaks.

  • Detection Wavelength: The UV detection wavelength was set at 274 nm. Theophylline and its derivatives exhibit strong UV absorbance in the range of 270-280 nm[7][8][9]. A study on the UV-Vis spectrum of theophylline shows a maximum absorption at 272 nm[7]. The chosen wavelength of 274 nm provides high sensitivity for this compound while minimizing interference from potential impurities.

HPLC Method Parameters

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Monobasic (pH 3.5 adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 274 nm
Run Time 15 minutes

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 h1 Equilibrate HPLC System s4->h1 Transfer to Autosampler h2 Inject Sample/Standard h1->h2 h3 Acquire Chromatogram h2->h3 d1 Integrate Peaks h3->d1 Raw Data d2 Calculate Concentration d1->d2 d3 Generate Report d2->d3

Figure 1: General workflow for the HPLC analysis of this compound.

Detailed Protocol

Reagents and Materials
  • This compound reference standard (>98.0% purity)[10]

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (AR grade)

  • Phosphoric Acid (85%, AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water to prepare a 25 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. The final mobile phase is prepared by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Bulk Drug: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Prepare the sample solution following the same procedure as the Standard Stock Solution. Further dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance[11][12].

    • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature for 30 minutes.

    • Oxidative Degradation: Dissolve the drug substance in 3% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Inject the sample solutions in duplicate.

  • After each injection, allow the chromatogram to run for 15 minutes.

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of this compound in the sample using the external standard method based on the peak areas.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The results from the forced degradation studies will demonstrate the specificity of the method.

  • Linearity: The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This involves analyzing samples with known amounts of added this compound. The recovery should be within 98.0% to 102.0%.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD for multiple measurements should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.

Conclusion

This application note describes a simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is suitable for routine quality control and stability testing of the drug substance. The validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated environment.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Theophylline.
  • Al-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Egyptian Journal of Chemistry, 64(10), 5575-5581.
  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLoS ONE, 7(12), e52199.
  • Patel, R. M., Patel, K. R., & Patel, P. U. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1-23.
  • Shidhaye, S., Malke, S., & Kadam, V. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics, 3(1), 14.
  • SIELC Technologies. (n.d.). This compound.
  • Baranowska, I., Płonka, J., & Baranowski, J. (2008). HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples.
  • Ionescu, C., Zgârian, R. G., & Tămaş, M. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 499-506.
  • Denis, S., Augur, C., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 12(5), 359-362.
  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC.
  • Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms. (2014). Tropical Journal of Pharmaceutical Research, 13(10), 1693-1698.
  • ResearchGate. (n.d.). Theophylline absorption spectrum.
  • Schöneich, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39.
  • ResearchGate. (n.d.). UV-visible spectra characteristics of caffeine, theophylline and their DNA adducts.
  • ResearchGate. (n.d.). Derivative Uv-Spectroscopic determination of theophylline, salbutamol sulfate and glycerylguaicolate in syrup mixture.
  • PubChem. (n.d.). This compound.
  • Laboratorium Discounter. (n.d.). This compound >98.0%(HPLC)(T) 5g.
  • World Journal of Pharmaceutical Research. (2019). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETOFYLLINE AND THEOPHYLLINE. 8(12), 435-446.
  • PubChem. (n.d.). This compound.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.
  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Asian Journal of Pharmaceutics. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation.
  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.

Sources

Application Notes & Protocols: Investigating 7-(2-Chloroethyl)theophylline in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 7-(2-Chloroethyl)theophylline in veterinary medicine research. It moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring a robust and scientifically sound approach.

Introduction: A Derivative of Interest

Theophylline, a methylxanthine, has long been a tool in the veterinary arsenal, primarily for its bronchodilatory effects in treating respiratory diseases like chronic bronchitis in dogs and asthma in cats.[1][2] However, its derivative, this compound, presents a more nuanced profile for researchers. The introduction of a reactive 2-chloroethyl group at the 7-position not only alters its pharmacological properties but also opens avenues for its use as a versatile synthetic intermediate.[3] This guide will explore the compound's mechanism, outline key research applications, and provide detailed protocols for its investigation in veterinary models.

Compound Profile and Mechanism of Action

A thorough understanding of the molecule's properties and biological activity is fundamental to designing effective experiments.

Physicochemical Properties

The distinct structure of this compound dictates its behavior in biological systems.

PropertyValueSource(s)
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[4]
Synonyms 1,3-Dimethyl-7-(β-chloroethyl)xanthine, Benaphyllin[4][5]
CAS Number 5878-61-5[5]
Molecular Formula C₉H₁₁ClN₄O₂[6]
Molecular Weight 242.66 g/mol [6]
Solubility Soluble in DMSO, moderately soluble in ethanol. The chloroethyl group increases hydrophobicity and reduces water solubility compared to theophylline.[3]
Core Pharmacology: A Dual-Mechanism Agent

This compound's primary mechanism is rooted in its structural similarity to theophylline, but with important distinctions.

  • Adenosine Receptor Antagonism : Like its parent compound, this compound acts as a non-selective adenosine receptor antagonist.[7][8] Adenosine is a critical neuromodulator and homeostatic regulator that, upon binding to its receptors (A1, A2A, A2B, A3), can induce effects such as bronchoconstriction, sedation, and vasodilation.[9] By blocking these receptors, particularly the A2A and A2B subtypes, the compound can reverse these effects.[3][7] This antagonism is believed to underlie its stimulant and bronchodilatory properties.[6] In dogs, theophylline has been shown to competitively antagonize the effects of adenosine.[10]

  • Phosphodiesterase (PDE) Inhibition : Theophylline is a known non-selective PDE inhibitor, which prevents the degradation of intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation. While this is a primary mechanism for theophylline, the direct PDE inhibitory activity of the 7-(2-chloroethyl) derivative requires further specific characterization.

The chloroethyl group at the 7-position has been shown to enhance binding affinity for the A2B adenosine receptor compared to theophylline, suggesting it may have a more potent or distinct profile in tissues where this receptor is prominent.[3]

Visualization: Cellular Signaling Pathway

The following diagram illustrates the dual mechanisms of action at the cellular level, leading to bronchodilation and anti-inflammatory effects.

Mechanism_of_Action cluster_membrane Cell Membrane ar Adenosine Receptor (A2) ac Adenylate Cyclase ar->ac pde Phosphodiesterase (PDE) amp AMP pde->amp Degrades cet This compound cet->ar Blocks cet->pde Inhibits adenosine Adenosine adenosine->ar Activates (Inhibitory Signal) atp ATP atp->ac Converts camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation (Bronchodilation) & Anti-inflammatory Effects pka->response Leads to ac->camp

Caption: Dual mechanism of this compound.

Key Research Applications in Veterinary Medicine

The properties of this compound make it a suitable candidate for several areas of veterinary research.

  • Respiratory Pharmacology : As a potent bronchodilator, its primary application lies in studying respiratory diseases. It is a valuable tool for investigating therapeutic strategies for canine chronic bronchitis, tracheal collapse, and feline asthma.[5][11][12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Due to high inter-individual variability in theophylline metabolism in dogs, establishing robust PK/PD models is crucial.[11][13] this compound can be used to refine these models and investigate how structural modifications affect drug disposition and effect.

  • Neuromodulation Research : Given its ability to antagonize adenosine receptors and potentially modulate neurotransmitters like dopamine and serotonin, the compound can be used in animal models to study neurological conditions or the behavioral effects of adenosinergic system modulation.[6][7]

  • Renal Physiology : Theophylline is known to antagonize adenosine-mediated renal vasoconstriction.[14] This makes its derivative a potential tool for investigating renal hemodynamics and therapeutic approaches to conditions like contrast-induced nephropathy in animal models.

Experimental Design & Protocols

The following protocols are designed as templates, which should be adapted based on specific experimental goals and institutional guidelines.

Ethical Considerations in Animal Studies

All research involving animals must be conducted with the highest ethical standards. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Procedures must aim to minimize animal stress and suffering, adhering to established guidelines for the ethical use of animals in research.[15] Key principles include Replacement, Reduction, and Refinement (the 3Rs).

Protocol 1: Pharmacokinetic Profiling in Beagle Dogs

Objective : To determine the key pharmacokinetic parameters (bioavailability, half-life, Cmax, Tmax) of this compound following intravenous (IV) and oral (PO) administration.

Rationale : A crossover design is the gold standard for bioavailability studies as each animal serves as its own control, minimizing the impact of inter-individual metabolic differences.[16] Beagles are a commonly used breed in pharmacological studies due to their manageable size and relatively consistent genetics.

Materials :

  • Healthy adult Beagle dogs (n=6-8)

  • This compound (research grade)

  • Vehicle for IV administration (e.g., sterile saline with a solubilizing agent, pH adjusted)

  • Vehicle for PO administration (e.g., gelatin capsules)

  • Catheters, syringes, blood collection tubes (e.g., EDTA or heparinized)

  • Centrifuge

Workflow Visualization :

PK_Workflow start Start: Acclimatize Dogs (7 days) phase1 Phase 1: Crossover Group Assignment (IV vs. PO) start->phase1 admin_iv Administer IV Dose phase1->admin_iv Group A admin_po Administer PO Dose phase1->admin_po Group B sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) admin_iv->sampling admin_po->sampling process Process Plasma & Store at -80°C sampling->process washout Washout Period (7-14 days) process->washout phase2 Phase 2: Administer Alternate Route washout->phase2 sampling2 Repeat Serial Blood Sampling phase2->sampling2 process2 Process Plasma & Store at -80°C sampling2->process2 analysis LC-MS/MS Analysis of Plasma Samples process2->analysis end End: Pharmacokinetic Data Analysis analysis->end

Sources

Navigating the Formulation of 7-(2-Chloroethyl)theophylline for Preclinical In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-(2-Chloroethyl)theophylline, a derivative of theophylline, presents a compelling profile for various pharmacological investigations. However, its effective translation into in vivo models is critically dependent on the development of a stable, safe, and bioavailable formulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo studies. We will explore pre-formulation considerations, detail various formulation strategies, and provide a step-by-step protocol for a reliable vehicle system, underpinned by scientific rationale and practical insights.

Introduction: The Formulation Challenge

This compound is a synthetic compound derived from theophylline, a methylxanthine drug used in therapy for respiratory diseases like COPD and asthma.[1] The introduction of the 2-chloroethyl group at the 7-position can modulate its pharmacological activity, potentially leading to new therapeutic applications by enhancing its interaction with adenosine receptors.[1][2]

The primary hurdle in the preclinical development of many novel chemical entities, including this compound, is often their physicochemical properties. Poor aqueous solubility is a common characteristic that can significantly hinder bioavailability and complicate parenteral administration, leading to unreliable and irreproducible results in in vivo studies. Therefore, a well-designed formulation is not merely a vehicle but a critical component of the experimental design, ensuring consistent and predictable drug exposure.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.

Key Physicochemical Parameters:

ParameterSignificance for Formulation
Aqueous Solubility Determines the feasibility of a simple aqueous solution and dictates the need for solubility enhancement techniques.
LogP (Lipophilicity) Influences the choice of non-aqueous solvents and the potential for formulating in lipid-based systems. A higher LogP may indicate better membrane permeability but lower aqueous solubility.
pKa The ionization state of the molecule at different pH values will affect its solubility. Formulations can be pH-adjusted to favor the more soluble ionized form.
Melting Point Provides an indication of the crystalline lattice energy, which can correlate with solubility. The reported melting point is 122-127 °C.[3]
Chemical Stability The 2-chloroethyl group may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain excipients. Stability studies are crucial to ensure the integrity of the compound in the final formulation.

Protocol: Solubility Assessment

A tiered approach to solubility screening is recommended:

  • Aqueous Solubility:

    • Accurately weigh 1-5 mg of this compound into a glass vial.

    • Add purified water in small, incremental volumes.

    • After each addition, vortex the vial for 1-2 minutes and visually inspect for undissolved particles.

    • If the compound dissolves, continue adding solvent to determine the saturation solubility.

    • If it does not dissolve readily, sonicate for 15-30 minutes and/or heat gently (if the compound is heat-stable).

    • Equilibrate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the sample and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • pH-Dependent Solubility:

    • Repeat the aqueous solubility protocol using a series of buffers at physiologically relevant pH values (e.g., pH 4.5, 6.8, and 7.4). This will inform if pH adjustment can be a viable strategy.

  • Solubility in Common Excipients:

    • Assess solubility in a range of pharmaceutically acceptable co-solvents and vehicles (see table below). This data is critical for selecting the most promising formulation components.

Table 1: Common Excipients for Preclinical Formulation

Excipient ClassExamplesRationale for Use
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Isotonic and physiologically compatible for parenteral administration.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO)Increase the solvent capacity for poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[4]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15Enhance solubility by forming micelles that encapsulate the drug molecules. Also used as wetting agents.[4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug, increasing its apparent water solubility.[4][5]

Formulation Strategies: A Stepwise Approach

The selection of a formulation strategy should be guided by the pre-formulation data, the intended route of administration, and the required dose.

Diagram 1: Formulation Development Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & QC API API Characterization (Solubility, pKa, LogP, Stability) Solubility Solubility Screening (Aqueous, pH, Excipients) API->Solubility Aqueous Aqueous Solution (pH adjustment) Solubility->Aqueous Sufficient solubility? Cosolvent Co-solvent System (PEG, PG, DMSO) Solubility->Cosolvent No Optimization Dose & Vehicle Tolerability Optimization Aqueous->Optimization Yes Surfactant Surfactant System (Tween 80, Cremophor) Cosolvent->Surfactant Solubility still insufficient? Cosolvent->Optimization Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Surfactant->Cyclodextrin Precipitation or toxicity issues? Surfactant->Optimization Yes Cyclodextrin->Optimization Yes QC Final Formulation QC (Concentration, Appearance, pH) Optimization->QC InVivo In Vivo Animal Study QC->InVivo Proceed to In Vivo Study

Caption: A stepwise workflow for the formulation development of this compound.

Strategy 1: Simple Aqueous Solution (pH Modification)

If pre-formulation studies indicate that this compound has sufficient aqueous solubility at a physiologically acceptable pH, this is the most straightforward approach.

  • Rationale: Minimizes the use of excipients that could have their own pharmacological effects or cause toxicity.[6]

  • Execution: Dissolve the compound in a buffered aqueous vehicle (e.g., PBS, citrate buffer) at a pH where solubility is maximized. Ensure the final pH is suitable for the intended route of administration (e.g., pH 6.5-8.0 for intravenous injection).

Strategy 2: Co-solvent Systems

This is one of the most common and effective strategies for increasing the solubility of poorly water-soluble compounds for preclinical studies.[4]

  • Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic drugs.[4]

  • Common Co-solvents:

    • PEG 400 (Polyethylene Glycol 400): A versatile and safe co-solvent.

    • PG (Propylene Glycol): Another widely used and well-tolerated co-solvent.

    • DMSO (Dimethyl Sulfoxide): A very strong solvent, but its use should be minimized due to potential toxicity and pharmacological activity. A final concentration of <1% is often recommended for in vivo studies.

  • Example Vehicle: A common starting point is a ternary system, such as 10% DMSO, 40% PEG 400, and 50% water or saline.

Strategy 3: Surfactant-Based Systems

Surfactants can significantly enhance solubility by forming micelles.[4]

  • Rationale: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble drug can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in parenteral formulations.[7]

  • Considerations: Surfactants can be associated with toxicity, particularly Cremophor® EL, which has been linked to hypersensitivity reactions. The concentration should be kept as low as possible.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][7]

  • Rationale: The drug molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex has a much higher aqueous solubility than the drug alone.[4][7]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their improved safety profile compared to unmodified β-cyclodextrin.

  • Execution: The drug is typically dissolved in a solution of the cyclodextrin in water. The formation of the inclusion complex can be facilitated by stirring, sonication, or gentle heating.

Recommended Protocol: A Co-solvent/Surfactant System

This protocol describes the preparation of a robust and versatile formulation suitable for intravenous (IV) or intraperitoneal (IP) administration in rodents. This system is a good starting point when aqueous solubility is low.

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% Saline.

Materials:

  • This compound (API)

  • Dimethyl Sulfoxide (DMSO), ≥99.5%

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • Polysorbate 80 (Tween® 80), NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free glass vials

  • Sterile syringes and filters (0.22 µm PVDF or similar)

  • Analytical balance, vortex mixer, magnetic stirrer, and stir bar

Protocol Steps:

  • Vehicle Preparation:

    • In a sterile glass beaker or vial, combine the following excipients in the specified order, mixing thoroughly after each addition:

      • 1.0 mL DMSO

      • 4.0 mL PEG 400

      • 0.5 mL Tween® 80

    • Vortex or stir until a clear, homogenous solution is formed. This is the organic phase of the vehicle.

  • API Dissolution:

    • Accurately weigh 100 mg of this compound.

    • Add the weighed API to the organic phase vehicle from Step 1.

    • Vortex and/or sonicate the mixture until the API is completely dissolved. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but the stability of the API at this temperature should be confirmed.

  • Aqueous Phase Addition:

    • Slowly add 4.5 mL of 0.9% Saline to the drug solution from Step 2 while stirring continuously.

    • Causality Note: The slow, dropwise addition of the aqueous phase is critical. Rapid addition can cause the drug to precipitate out of solution due to a sudden change in solvent polarity.

    • Continue stirring for 10-15 minutes to ensure the final solution is homogenous.

  • Final Quality Control and Sterilization:

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Check the pH of the final solution. If necessary, it can be adjusted with dilute HCl or NaOH, but this may affect stability and should be done with caution.

    • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for parenteral administration to ensure sterility.

    • Concentration Verification (Optional but Recommended): An aliquot of the final formulation can be diluted and analyzed by HPLC-UV to confirm the final concentration of this compound.

Table 2: Final Formulation Composition

ComponentPercentage (v/v)Volume for 10 mLPurpose
DMSO10%1.0 mLPrimary solvent
PEG 40040%4.0 mLCo-solvent
Tween® 805%0.5 mLSurfactant/Solubilizer
0.9% Saline45%4.5 mLAqueous vehicle/Tonicity agent
This compound N/A 100 mg Active Pharmaceutical Ingredient

Trustworthiness and Self-Validation

A robust formulation protocol must include inherent checks to ensure its validity and reproducibility.

Diagram 2: Self-Validating Protocol Logic

G start Start Formulation prep_vehicle Vehicle Preparation Mix DMSO, PEG 400, Tween 80 start->prep_vehicle dissolve_api API Dissolution Add API to vehicle prep_vehicle->dissolve_api precip_check1 Clear Solution? dissolve_api->precip_check1 add_aqueous Aqueous Addition Slowly add saline precip_check2 Clear Solution? add_aqueous->precip_check2 qc Quality Control Visual Check pH Check Filter Sterilize end Ready for In Vivo Use qc->end precip_check1->add_aqueous Yes fail FAIL: Reformulate precip_check1->fail No precip_check2->qc Yes precip_check2->fail No

Caption: Decision points within the protocol to ensure formulation integrity.

  • In-Process Controls: The visual checks for clarity after API dissolution and after the addition of the aqueous phase are critical decision points. Any sign of precipitation indicates that the formulation is not viable at that concentration and requires modification (e.g., reducing the drug concentration or altering the vehicle composition).

  • Stability Assessment: For studies involving multiple dosing days, it is essential to assess the short-term stability of the formulation. Store an aliquot of the final formulation under the intended storage conditions (e.g., 2-8°C) and visually inspect for precipitation before each use. For longer-term studies, analytical confirmation of the drug concentration over time is recommended.

  • Vehicle Tolerability: Before initiating the definitive study, it is good practice to administer the vehicle alone to a small cohort of animals to ensure it does not produce any adverse effects that could confound the study results.

References

  • Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug Development and Industrial Pharmacy, 44(10), 1565–1571.
  • Siew, A. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • PubMed. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Shinde, G., & Nagesh, C. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Applied Pharmaceutical Science, 4(8), 110-119.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Wenzel, U., & Petzold, U. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 649.
  • Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-71.
  • PubChem. (n.d.). This compound.
  • Sako, K., Yano, K., & Okumura, K. (1993). Theophylline controlled-release formulations: in vivo-in vitro correlations. Journal of Pharmaceutical Sciences, 82(4), 422-426.
  • Gayot, A., Traisnel, M., & Leterme, P. (1983). Development of a New Tablet Formulation of Theophylline: In Vitro and in Vivo Studies. Drug Development and Industrial Pharmacy, 9(1-2), 159-175.
  • Sokar, M. S., Naggar, V. F., & El Gamal, S. S. (2013). In vivo evaluation of a theophylline matrix tablet formulation. American Journal of Research Communication, 1(1), 134-146.
  • Shishoo, C. J., et al. (2000). In Vitro-In Vivo Correlation of Different Modified Release Formulations of Theophylline. Indian Journal of Pharmaceutical Sciences, 62(5), 325-330.
  • Al-Hamidi, H., Al-Kasmi, B., & Al-Akayleh, F. (2023). Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. Gels, 9(8), 649.

Sources

Application Notes & Protocols: 7-(2-Chloroethyl)theophylline as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-(2-Chloroethyl)theophylline is a key heterocyclic building block derived from theophylline, a naturally occurring methylxanthine. The strategic placement of a reactive 2-chloroethyl group at the N7 position of the purine core renders it an exceptionally useful intermediate for the synthesis of a diverse range of pharmaceutical agents. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the applications and protocols involving this intermediate. We will explore its core reactivity, detail its use in the synthesis of prominent drugs such as Doxofylline, Bamifylline, and Etamiphylline, provide step-by-step experimental protocols, and discuss essential safety and handling considerations.

Introduction and Physicochemical Properties

Theophylline and its derivatives are mainstays in respiratory therapy, primarily for their bronchodilator effects.[1] Modifying the theophylline scaffold is a common strategy in medicinal chemistry to enhance efficacy, improve the safety profile, or introduce new pharmacological activities. This compound serves as a pivotal starting material in this endeavor. Its utility stems from the electrophilic nature of the terminal carbon on the ethyl chain, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

This intermediate is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[3]
CAS Number 5878-61-5[3][4]
Molecular Formula C₉H₁₁ClN₄O₂[3][5]
Molecular Weight 242.66 g/mol [1][3][5]
Melting Point 123 - 127 °C[1]
Appearance White to almost white powder/crystal[1][2]
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl[3][5][6]

Core Reactivity: The Alkylation Engine

The primary mode of reaction for this compound is nucleophilic substitution . The chlorine atom, being a good leaving group, facilitates the attack by a wide range of nucleophiles at the terminal carbon. This reaction is the cornerstone of its utility as a synthetic intermediate.

Common nucleophiles include:

  • Alcohols and Phenols (to form ethers)

  • Thiols and Thiophenols (to form thioethers)

  • Primary and Secondary Amines (to form secondary and tertiary amines, respectively)

  • Carboxylates (to form esters)

The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents like DMF or acetone are often preferred, and inorganic bases such as potassium or sodium carbonate are typically used to neutralize the HCl generated during the reaction. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is employed to enhance reaction rates, particularly when dealing with reactants of differing solubilities.[7][8]

Core_Reactivity Intermediate This compound Product 7-Substituted Theophylline Derivative (7-CH₂CH₂-Nu) Intermediate->Product + Nu-H Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, R-OH, R-SH) Nucleophile->Product Side_Product HCl Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Conditions->Intermediate Conditions

Figure 1. General scheme for nucleophilic substitution using this compound.

Application I: Synthesis of Doxofylline

Doxofylline, a xanthine derivative used as a bronchodilator for asthma and COPD, is a prime example of a drug synthesized from a theophylline precursor.[9] While many modern syntheses start directly from theophylline and 2-(halomethyl)-1,3-dioxolane, understanding the analogous alkylation chemistry is fundamental.[8][10][11] The key transformation involves the alkylation of a nucleophile to form the 7-substituted product.

A common synthetic route involves reacting theophylline with a suitable electrophile in the presence of a base.[8][10] This one-step method is often preferred for its efficiency in industrial production.[10]

Protocol: Synthesis of Doxofylline from Theophylline

This protocol illustrates the direct alkylation of theophylline, a reaction conceptually similar to those using this compound as the electrophile.

Materials:

  • Theophylline (anhydrous)

  • 2-Bromomethyl-1,3-dioxolane

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Purified Water

  • Activated Carbon

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge anhydrous theophylline, anhydrous sodium carbonate, and purified water.[11]

  • Dissolution: Stir and heat the mixture to ensure the complete dissolution of the theophylline.[11]

  • Alkylation: Add 2-bromomethyl-1,3-dioxolane dropwise to the reaction mixture and initiate reflux.[9][11] Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to induce crystallization.[11] Filter the resulting precipitate to collect the crude Doxofylline.[11]

  • Purification: Dissolve the crude product in purified water. Add activated carbon for decolorization. After decolorization, cool the solution to recrystallize the product.

  • Drying: Filter the purified crystals and dry them in an oven to obtain the final Doxofylline product.[11]

Doxofylline_Synthesis_Workflow A 1. Charge Reactants (Theophylline, Na₂CO₃, H₂O) B 2. Heat & Dissolve A->B C 3. Add Alkylating Agent (2-Bromomethyl-1,3-dioxolane) B->C D 4. Reflux & Monitor (TLC) C->D E 5. Cool & Crystallize (Crude Product) D->E F 6. Filter E->F G 7. Recrystallize (H₂O, Activated Carbon) F->G H 8. Filter & Dry G->H I Finished Doxofylline H->I

Figure 2. Workflow for the synthesis and purification of Doxofylline.

Application II: Synthesis of Bamifylline and Etamiphylline

This compound is a direct precursor to other important xanthine-based drugs, such as Bamifylline and Etamiphylline.[12][13] These syntheses perfectly illustrate the core nucleophilic substitution reactivity of the intermediate.

  • Bamifylline: Prepared by reacting 7-(β-chloroethyl)-8-benzyltheophylline with N-ethylethanolamine.[14] The core of this synthesis can also be achieved in one pot by reacting 8-benzyltheophylline with 1,2-dichloroethane and the amine.[12][14]

  • Etamiphylline: Prepared by reacting this compound with diethylamine.

General Protocol: Alkylation of Amines

This generalized protocol can be adapted for the synthesis of various N-substituted theophylline derivatives.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., diethylamine for Etamiphylline)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent (e.g., Ethanol, DMF)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[7]

  • Addition of Reagents: Add the amine nucleophile (1.5 - 2.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[7] Monitor the reaction's completion by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[7]

ParameterCondition for Bamifylline SynthesisCondition for Etamiphylline Synthesis
Starting Material 7-(β-chloroethyl)-8-benzyltheophyllineThis compound
Nucleophile N-ethyl-N-(β-hydroxyethyl)amineDiethylamine
Base Sodium CarbonatePotassium/Sodium Carbonate
Solvent 1,2-Dichloroethane (in one-pot)Ethanol / DMF
Reference [14]General Alkylation Protocol

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[3][4] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

  • PPE: Wear chemical safety goggles, a lab coat, and nitrile gloves.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Always consult the latest Safety Data Sheet (SDS) before use.[4]

Conclusion

This compound is a high-value intermediate whose simple yet effective reactivity enables the synthesis of a broad spectrum of pharmacologically active molecules. Its role in the construction of drugs for respiratory and other diseases highlights the power of strategic functionalization of a common scaffold. The protocols and data presented herein provide a robust foundation for researchers to confidently and safely utilize this versatile building block in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir.
  • Google Patents. (n.d.). CN1044810C - Synthetic method of new drug doxofylline.
  • Google Patents. (n.d.). CN1160715A - Synthsis of doxofylline.
  • New Drug Approvals. (2013, December 4). DRUG SPOTLIGHT …… DOXOFYLLINE.
  • Google Patents. (n.d.). EP0680479B1 - Method for preparing bamifylline and etamiphylline.
  • Google Patents. (n.d.). CN102936248A - Method for preparing doxofylline.
  • Google Patents. (n.d.). FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE.
  • PubChemLite. (n.d.). This compound (C9H11ClN4O2).
  • Wikipedia. (n.d.). Etamiphylline.

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges with 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(2-Chloroethyl)theophylline. This resource is designed for researchers, scientists, and drug development professionals who are navigating the experimental use of this compound. The primary challenge encountered with this compound is its limited aqueous solubility, a critical hurdle for achieving accurate and reproducible results in biological assays. This guide provides in-depth, field-proven solutions, troubleshooting workflows, and answers to frequently asked questions to ensure the success of your experiments.

A Note on Safety: Before handling, users must review the complete Safety Data Sheet (SDS) for this compound.[1][2] This compound is classified as harmful if swallowed, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[2][3]

Section 1: Understanding the Compound: Physicochemical Profile

This compound is a synthetic derivative of theophylline, a member of the xanthine class of compounds.[4][5][6] Its utility in research is significant, often serving as an adenosine receptor antagonist or a synthetic intermediate.[4][5][7][8]

The core challenge in its application stems from its chemical structure. The addition of a 2-chloroethyl group to the theophylline backbone increases the molecule's hydrophobicity compared to its parent compound, theophylline, which itself is only sparingly soluble in water.[4][9] This structural modification is the primary reason for its poor solubility in aqueous buffers, a common medium for biological experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione[3]
CAS Number 5878-61-5[3][5][7][10]
Molecular Formula C₉H₁₁ClN₄O₂[3][7][10]
Molecular Weight 242.66 g/mol [3][7][10]
Appearance White to off-white crystalline powder[6]
Melting Point 122-130 °C[7][8][10]
Common Solvents Soluble in DMSO; Moderately soluble in ethanol[4][7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The most effective and widely recommended solvent is 100% Dimethyl Sulfoxide (DMSO).[4][7][8] For most applications, especially cell-based assays, preparing a high-concentration stock solution in DMSO is the standard first step.[11]

Q2: Can I dissolve the compound directly in aqueous buffers like PBS or cell culture media?

A2: Direct dissolution in aqueous solutions is not recommended and is generally unsuccessful. The compound's hydrophobic nature prevents it from readily dissolving in water-based systems.[4] Attempting this will likely result in a non-homogenous suspension, leading to inaccurate concentrations in your experiment.

Q3: How do I prepare a stock solution for my experiments?

A3: A multi-step process is required. First, create a concentrated stock solution (e.g., 25-100 mM) in 100% DMSO. Ensure the compound is fully dissolved using vortexing and, if necessary, gentle warming or sonication (see Protocol 3.1). This stock solution can then be serially diluted to prepare working solutions. For related xanthine compounds, stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to prevent repeated freeze-thaw cycles.[11]

Q4: My compound precipitates when I add my DMSO stock to my aqueous buffer. What is happening and how can I fix it?

A4: This is a common issue caused by supersaturation. When the concentrated DMSO stock is added to the aqueous medium, the compound's local concentration momentarily exceeds its solubility limit in the new, less favorable solvent mixture, causing it to "crash out" or precipitate. To prevent this, add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring. This ensures rapid dispersal and prevents localized high concentrations. See the Troubleshooting Workflow in Section 3 for more solutions.

Q5: What is the maximum final concentration of DMSO I can have in my cell culture experiment?

A5: This is cell-line dependent, but a general best practice is to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[11] Always run a vehicle control (media + equivalent percentage of DMSO without your compound) to validate that the solvent itself is not impacting your experimental results.

Section 3: Troubleshooting & Experimental Protocols

Success with this compound hinges on proper solubilization technique. The following protocols and troubleshooting guides provide a systematic approach.

Experimental Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a stable, concentrated stock solution in DMSO.

  • Preparation: In a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube), accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve your target concentration (e.g., 50 mM).

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Assisted Dissolution (If Necessary): If particles persist, use one of the following methods:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Place the tube in a 37°C water bath or heating block for 5-10 minutes. For related compounds, gentle warming is a recommended technique.[12]

  • Final Check & Storage: Once fully dissolved, allow the solution to return to room temperature. Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]

G start Start: Weigh Compound add_dmso Add 100% DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check Visually Inspect for Particles vortex->check dissolved Fully Dissolved check->dissolved No assist Apply Assisted Dissolution (Sonication or Gentle Heat) check->assist Yes store Aliquot and Store at -20°C / -80°C dissolved->store assist->vortex

Caption: Workflow for preparing a DMSO stock solution.

Experimental Protocol 3.2: Preparing Working Solutions in Aqueous Media

This protocol minimizes the risk of precipitation when diluting the DMSO stock into your experimental buffer or medium.

  • Prepare Buffer: In a sterile tube, add the final volume of your aqueous buffer (e.g., 995 µL of PBS or cell culture medium for a 1:200 dilution to achieve 0.5% DMSO).

  • Set to Vortex: Place the tube on a vortex mixer set to a medium-high speed.

  • Add Stock Solution: While the buffer is actively vortexing, slowly add the required volume of your DMSO stock solution (e.g., 5 µL) drop-by-drop into the liquid. Crucially, do not pipette the stock directly onto the wall of the tube. Introduce it into the vortexing buffer.

  • Final Mix: Continue vortexing for an additional 15-30 seconds to ensure complete and uniform mixing.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). If the solution is not perfectly clear, the concentration may be too high for the solvent system.

Troubleshooting Guide: A Decision-Making Workflow

If you encounter solubility issues, use the following workflow to diagnose and solve the problem.

G start Solubility Issue Encountered q1 Problem during initial dissolution in DMSO? start->q1 sub_q1a Is compound purity verified? q1->sub_q1a Yes q2 Precipitation after dilution into aqueous buffer? q1->q2 No sub_q1b Is DMSO anhydrous and high-purity? sub_q1a->sub_q1b sub_q1c Action: Increase solvent volume slightly. Apply gentle heat (37°C) or sonication. sub_q1b->sub_q1c sub_q2a Is final concentration too high? q2->sub_q2a Yes sub_q2b Action: Lower the final working concentration. sub_q2a->sub_q2b Yes sub_q2c Is final DMSO % too low? sub_q2a->sub_q2c No sub_q2d Action: Increase final DMSO %. (Caution: Check cell toxicity limits) sub_q2c->sub_q2d Yes sub_q2e Action: - Use co-solvents (e.g., Ethanol). - Explore advanced formulation (e.g., cyclodextrins). sub_q2c->sub_q2e No

Caption: Troubleshooting workflow for solubility issues.

Section 4: Safety & Handling Summary

Proper handling is essential for user safety and experimental integrity.

  • Hazard Identification: Harmful if swallowed (GHS: Acute Tox. 4).[2][3] May cause skin and respiratory tract irritation.[1] The toxicological properties have not been fully investigated.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[1][2]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[1] Avoid generating dust. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2] Keep the container tightly closed when not in use.[1]

References

  • Material Safety Data Sheet - 7-(2-Chloroethyl)-Theophylline, 97%. (n.d.). Cole-Parmer. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Al-Dhaini, R., et al. (2024).
  • Padalkar, K., et al. (2023). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. International Journal of Molecular Sciences. [Link]
  • Li, S., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. CrystEngComm. [Link]
  • Solubility of anhydrous theophylline in various solvents. (n.d.).
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIV
  • This compound. (n.d.). LabSolutions. [Link]
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific Canada. [Link]
  • This compound. (2018). SIELC Technologies. [Link]

Sources

7-(2-Chloroethyl)theophylline stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(2-chloroethyl)theophylline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound (CAS 5878-61-5) is a xanthine derivative utilized in pharmaceutical research and development.[1][2] Its structure comprises a theophylline core with a reactive 2-chloroethyl side chain at the N7 position. This alkylating group, while key to some of its intended applications, is also the primary source of its instability in solution, making careful handling and formulation critical for obtaining reliable experimental results.

This guide will focus on the principal degradation pathway—hydrolysis—and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a new, more polar peak on my RP-HPLC chromatogram over time. What is this impurity?

A1: The most common degradation product of this compound in aqueous or protic solutions is its hydrolysis product, 7-(2-hydroxyethyl)theophylline, also known as Etofylline. The chloroethyl group is susceptible to nucleophilic attack by water, replacing the chlorine atom with a hydroxyl group. This transformation increases the compound's polarity, resulting in an earlier elution time on a reverse-phase HPLC column.

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A2: The stability of this compound is primarily influenced by three factors:

  • pH: The rate of hydrolysis is significantly pH-dependent. Both strongly acidic and, more notably, alkaline conditions can catalyze the degradation.[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during storage or experimentation will accelerate degradation.[5][6]

  • Solvent Choice: Protic solvents, especially water, can act as nucleophiles and directly participate in the degradation process (hydrolysis or solvolysis). The presence of other nucleophiles in the buffer (e.g., certain buffer salts) can also lead to the formation of other adducts.

Q3: How should I prepare and store a stock solution to maximize its shelf-life?

A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).[7]

  • Storage Conditions: Store aliquots in tightly sealed vials at -20°C or -80°C. Minimize freeze-thaw cycles by creating single-use aliquots.

  • Causality: Using an aprotic solvent minimizes the presence of nucleophiles that can attack the chloroethyl group. Low-temperature storage reduces the kinetic rate of any potential degradation reactions.

Key Degradation Pathway: Hydrolysis

The primary stability issue for this compound is the hydrolysis of the C-Cl bond, leading to the formation of 7-(2-hydroxyethyl)theophylline and a chloride ion. This reaction proceeds via a nucleophilic substitution mechanism.

G cluster_main Hydrolysis of this compound parent This compound product 7-(2-Hydroxyethyl)theophylline (Etofylline) parent->product  Nucleophilic Substitution (SN1/SN2) conditions Conditions: • H₂O (Nucleophile) • Elevated Temp. • Non-neutral pH conditions->parent

Caption: Primary degradation pathway of this compound.

Troubleshooting Guide: Instability in Experiments

This section provides a logical workflow to diagnose and resolve stability problems during your experiments.

Problem: Inconsistent or non-reproducible results in my cell-based assay or kinetic study.

If you suspect compound instability is the cause, follow this diagnostic workflow.

G start Inconsistent Results Observed q1 Is the stock solution freshly prepared? start->q1 a1_no Prepare fresh stock solution from powder q1->a1_no No q2 Analyze working solution with stability-indicating method (e.g., HPLC) q1->q2 Yes a1_no->q2 q3 Degradation product detected? q2->q3 a3_yes Source of instability is the working solution/ buffer q3->a3_yes Yes a3_no Compound is likely stable. Investigate other experimental variables. q3->a3_no No sol1 Optimize Buffer: 1. Adjust pH (try pH 4-6) 2. Check for nucleophiles a3_yes->sol1 sol2 Minimize Incubation Time & Temperature a3_yes->sol2

Caption: Workflow for troubleshooting experimental inconsistencies.

Experimental Protocols
Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, high-concentration stock solution.

  • Pre-analysis: Confirm the identity and purity (>98%) of the solid this compound powder using a suitable analytical method like HPLC or NMR.[8]

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, HPLC-grade DMSO. To minimize water absorption, open it in a low-humidity environment (e.g., a glove box or near a desiccant).

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to ~30°C) may aid dissolution but is not typically necessary.[7]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. Use vials with O-rings for a superior seal.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

  • Quality Control: After preparation, take one aliquot and dilute it for HPLC analysis to establish a baseline (t=0) purity profile.

Protocol 2: Kinetic Stability Assessment in Aqueous Buffer by RP-HPLC

This protocol allows you to determine the degradation rate of this compound in your specific experimental buffer. This is a critical self-validating step.

  • System Preparation:

    • Set up an HPLC system with a C18 column and a UV detector set to ~272 nm.[9]

    • Prepare a mobile phase suitable for separating the parent compound from its more polar degradant (e.g., a gradient of water with 0.1% formic acid and acetonitrile).[10]

  • Sample Preparation:

    • Prepare your aqueous experimental buffer (e.g., PBS, pH 7.4).

    • Spike the buffer with this compound from your DMSO stock solution to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (<0.5%) to minimize its effect.

    • Immediately take a sample (t=0), quench any reaction by diluting it in the mobile phase (if necessary), and inject it into the HPLC.

  • Incubation:

    • Incubate the remaining solution at your experimental temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench as before, and inject it into the HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound, this compound.

    • Plot the natural logarithm of the parent peak area versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line (k) is the degradation rate constant. The half-life (t₁/₂) can be calculated as 0.693/k.

Summary of Handling & Storage Recommendations
Solution TypeSolventStorage Temp.Recommended UseRationale
Primary Stock Anhydrous DMSO, Anhydrous MeCN-80°CWithin 6 monthsAprotic solvent and ultra-low temperature minimize all degradation pathways.
Working Stock Anhydrous DMSO, Anhydrous MeCN-20°CWithin 1-2 monthsConvenient for frequent use; still protects from hydrolysis.
Aqueous Working Solution Experimental Buffer (pH 4-6 preferred)2-8°C or Experimental Temp.Prepare fresh daily. Use immediately.Aqueous environment promotes hydrolysis; stability is often limited to hours, especially at 37°C.[3]

Disclaimer: The stability timelines provided are estimates. It is imperative for researchers to perform their own stability validation for their specific experimental conditions and formulations, as outlined in Protocol 2.[11]

References
  • This compound. SIELC Technologies.
  • This compound. Chem-Impex.
  • This compound. LabSolutions.
  • This compound | C9H11ClN4O2.
  • This compound | 5878-61-5. Biosynth.
  • Synthesis of 7- (Ethylaryl)
  • This compound. LGC Standards.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Hydrolysis and dissolution behavior of a prolonged-release prodrug of theophylline: 7,7'-succinylditheophylline.
  • Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research.
  • Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline in dogs.
  • Thermal degradation: Significance and symbolism. ScienceDirect.

Sources

Technical Support Center: Synthesis of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 7-(2-Chloroethyl)theophylline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the purity and yield of your product.

Section 1: The Synthetic Pathway and the Genesis of Impurities

The synthesis of this compound is most commonly achieved via the N-alkylation of theophylline with an appropriate chloroethylating agent, such as 1,2-dichloroethane, under basic conditions.[1][2] While the reaction appears straightforward, the bifunctional nature of the alkylating agent and the presence of multiple nucleophilic sites on the theophylline molecule can lead to a range of impurities. Understanding these pathways is the first step toward effective control.

The primary reaction involves the deprotonation of theophylline at the N7 position by a base, followed by a nucleophilic attack on 1,2-dichloroethane. However, several side reactions can occur concurrently, as illustrated below.

G Theophylline Theophylline Impurity4 Impurity D: Unreacted Theophylline Theophylline->Impurity4 Incomplete Reaction mid1 Theophylline->mid1 DCE 1,2-Dichloroethane (Excess) DCE->mid1 Base Base (e.g., NaOH) Base->mid1 Product This compound (Desired Product) Impurity2 Impurity B: 7-(2-Hydroxyethyl)theophylline Product->Impurity2 Hydrolysis (Aqueous Workup) Impurity1 Impurity A: 1,2-bis(theophyllin-7-yl)ethane Impurity3 Impurity C: 9-(2-Chloroethyl)theophylline mid1->Product Main Reaction (N7 Alkylation) mid1->Impurity1 Dimerization (Insufficient DCE) mid1->Impurity3 Isomerization (N9 Alkylation) mid2

Caption: Synthetic pathways in this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you identify and resolve purity problems.

Q1: My final product is contaminated with a significant amount of unreacted theophylline. What went wrong?

A1: This is a common issue indicating an incomplete reaction. Several factors could be at play:

  • Insufficient Base: Theophylline requires deprotonation to become a potent nucleophile. Ensure you are using at least one molar equivalent of a suitable base (e.g., sodium hydroxide).

  • Reaction Time and Temperature: The alkylation reaction may require heating under reflux for several hours to proceed to completion.[3] If the reaction time is too short or the temperature is too low, a significant amount of starting material will remain.

  • Poor Solubility: Theophylline has low solubility in many organic solvents.[3] Using a solvent system where the theophylline salt is reasonably soluble, such as aqueous ethanol or dimethylformamide (DMF), can improve reaction rates. The use of a phase-transfer catalyst like tetrabutylammonium (TBA) can also significantly enhance the reaction rate in biphasic systems.[3]

Q2: I'm observing a high molecular weight impurity in my mass spectrometry data, roughly double the mass of theophylline plus an ethyl bridge.

A2: You are likely seeing 1,2-bis(theophyllin-7-yl)ethane . This dimer forms when a molecule of the already-formed product, this compound, reacts with another deprotonated theophylline molecule.

  • Causality: This side reaction becomes dominant when the concentration of 1,2-dichloroethane is not kept in sufficient excess. Once the local concentration of the alkylating agent drops, the product itself begins to act as an alkylating agent.

  • Preventative Protocol:

    • Use a Stoichiometric Excess of Alkylating Agent: Employ a significant excess (e.g., 3-5 equivalents) of 1,2-dichloroethane relative to theophylline. This ensures that a deprotonated theophylline molecule is statistically more likely to encounter a molecule of 1,2-dichloroethane than a molecule of the product.

    • Controlled Addition: In some cases, slow addition of the base to the mixture of theophylline and 1,2-dichloroethane can help maintain a low concentration of the highly reactive theophylline anion, favoring the desired reaction.

Q3: My chromatogram (HPLC/TLC) shows a persistent impurity peak with the same mass as my product. What is it?

A3: This is likely the positional isomer, 9-(2-Chloroethyl)theophylline . Theophylline has two potentially nucleophilic nitrogen atoms in its imidazole ring (N7 and N9). While alkylation typically favors the N7 position under thermodynamic control in basic conditions, a small amount of the N9 isomer can form.

  • Mechanistic Insight: The N7 position is generally more nucleophilic, but the reaction conditions can influence the N7/N9 selectivity.

  • Mitigation and Separation:

    • Reaction Control: Adhering to established protocols using strong bases like NaOH generally favors N7 alkylation.

    • Purification: This isomer is often difficult to remove due to its similar polarity to the desired product. Careful purification by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is required.[3]

Q4: I have an impurity with a molecular weight that is 18 units higher than my product and it seems to increase after aqueous workup. What is happening?

A4: You are observing the formation of 7-(2-Hydroxyethyl)theophylline (also known as Etofylline), the hydrolysis product of your desired compound.

  • Causality: The chloroethyl group in your product is susceptible to nucleophilic substitution by water, especially under basic or neutral conditions during workup or purification. Prolonged heating in aqueous or alcoholic solutions can accelerate this hydrolysis.

  • Preventative Measures:

    • Minimize Water Contact: During workup, use cold water or brine washes and minimize the contact time.

    • Control pH: Neutralize the reaction mixture carefully. Avoid strongly basic conditions during extraction. Acidifying the mixture to a slightly acidic pH (e.g., with 10% HCl) before extraction can help.[3]

    • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions, although this can be challenging with bases like NaOH.

    • Prompt Extraction: After quenching the reaction, proceed immediately to extraction with an organic solvent (like ethyl acetate or chloroform) to move the product away from the aqueous phase.[2][3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the reaction and assessing final purity?

A1: A multi-pronged approach is best for robust analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A mobile phase of chloroform with 10% methanol can be effective for separating the product from theophylline.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) provides excellent resolution of impurities.[4]

  • Mass Spectrometry (MS): Essential for identifying impurities by their molecular weight, as discussed in the troubleshooting section.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify isomeric impurities if their signals are resolved.

Q2: How can I effectively purify crude this compound?

A2: The choice of purification method depends on the primary impurities present.

  • Recrystallization: This is the most effective method for removing small amounts of most impurities, especially unreacted theophylline and the dimer. A mixed solvent system like ethyl acetate/hexane is often successful.[3]

  • Column Chromatography: If significant amounts of the N9 isomer or other closely related impurities are present, chromatography on silica gel is necessary. A gradient elution with a solvent system like ethyl acetate in hexane is a good starting point.[3]

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor high yield and minimize the formation of the dimeric impurity.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add theophylline (1.0 eq).

  • Reagents: Add a 2N aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes to form the sodium salt.[3]

  • Alkylation: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBA) (0.1-0.2 eq) followed by 1,2-dichloroethane (4.0-5.0 eq).[3]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (disappearance of theophylline spot on TLC), cool the mixture to room temperature. Carefully neutralize the solution by adding 10% hydrochloric acid until the pH is ~7.[3]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Precipitation: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Section 5: Summary of Common Impurities

Impurity NameStructureLikely OriginMitigation Strategy
Unreacted Theophylline 1,3-dimethylxanthineIncomplete reactionIncrease reaction time/temp, ensure sufficient base, use phase-transfer catalyst.
1,2-bis(theophyllin-7-yl)ethane Theophylline-CH₂-CH₂-TheophyllineInsufficient 1,2-dichloroethaneUse a large stoichiometric excess of 1,2-dichloroethane.
9-(2-Chloroethyl)theophylline Isomer of the desired productN9 alkylation side reactionMaintain established basic conditions; purify via column chromatography.
7-(2-Hydroxyethyl)theophylline R-CH₂-CH₂-OHHydrolysis of the productMinimize contact with water during workup, control pH, work quickly.

References

  • Sagne, J. A., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]
  • SIELC Technologies. (2018). This compound. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (2022).

Sources

Optimizing reaction conditions for 7-(2-Chloroethyl)theophylline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-(2-Chloroethyl)theophylline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of the this compound synthesis.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a classic nucleophilic substitution reaction, specifically an N-alkylation. The process begins with the deprotonation of the theophylline molecule at the N7 position of the imidazole ring by a base, forming a nucleophilic theophyllinate anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., 1,2-dichloroethane), displacing a chloride ion in an SN2 mechanism.[1][2]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Theophylline Theophylline (N7-H) Anion Theophyllinate Anion Theophylline->Anion + H₂O Base Base (e.g., NaOH) Anion_ref Theophyllinate Anion Anion->Anion_ref Nucleophilic Attack AlkylatingAgent 1,2-Dichloroethane (Cl-CH₂-CH₂-Cl) Product This compound Anion_ref->Product + Cl⁻

Caption: General mechanism for N7-alkylation of theophylline.

Q2: Why is a base required, and what is the optimal choice?

A base is essential to deprotonate the N7 proton of theophylline's imidazole ring, which has a pKa of approximately 8.6. This deprotonation generates the theophyllinate anion, which is a much stronger nucleophile than the neutral theophylline molecule. Sodium hydroxide (NaOH) is a common and effective choice.[2][3] Studies have shown that using a 2N NaOH solution provides a significant yield.[4] Using a weaker base or insufficient equivalents can lead to incomplete deprotonation and, consequently, low reaction yields.

Q3: What is the function of a phase-transfer catalyst (PTC), and is it necessary?

A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or another quaternary ammonium salt, is highly recommended. Theophylline itself has low solubility in many organic solvents where the alkylating agent (like 1,2-dichloroethane) is soluble.[4] The reaction is often biphasic (aqueous NaOH and an organic solvent/reagent). The PTC facilitates the transfer of the water-soluble theophyllinate anion into the organic phase, allowing it to react with the alkylating agent. The use of a PTC like tetrabutylammonium (TBA) can dramatically increase the yield to as high as 88%.[4]

Q4: Which alkylating agent is preferable: 1,2-dichloroethane or 1-bromo-2-chloroethane?

Both 1,2-dichloroethane and 1-bromo-2-chloroethane can be used.[4][5][6]

  • 1,2-Dichloroethane: It is inexpensive and commonly used. The reaction proceeds by displacing one of the chloride atoms.[5][7] High yields have been reported with this reagent, especially when a PTC is used.[4]

  • 1-Bromo-2-chloroethane: This reagent is more reactive because bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for milder reaction temperatures. However, its higher reactivity might also increase the potential for side reactions if conditions are not carefully controlled.[6]

The choice often depends on the desired reaction kinetics and cost considerations. For a robust and high-yielding process, 1,2-dichloroethane with a PTC is a well-documented and effective option.[4]

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase, such as ethyl acetate/hexane or chloroform/methanol, can effectively separate the product from the theophylline starting material.[5] By spotting the reaction mixture alongside standards of the starting material, you can visually track the consumption of theophylline and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[8][9]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis.

Q: My reaction yield is consistently low. What are the likely causes and solutions?

Low yield is a frequent issue stemming from several factors.

  • Cause 1: Poor Solubility of Theophylline: Theophylline's limited solubility in organic solvents is a primary obstacle.[4][10]

    • Solution: Ensure the use of a phase-transfer catalyst like TBAB when running the reaction in a biphasic system. This is critical for shuttling the theophyllinate anion to the site of reaction. A yield of 36% without a catalyst can be increased to over 80% with one.[4]

  • Cause 2: Inadequate Deprotonation: If the base is too weak or used in insufficient quantity, theophylline will not be fully converted to its reactive anionic form.

    • Solution: Use at least one equivalent of a strong base. A 2N solution of NaOH has been shown to be effective.[4] Ensure vigorous stirring to maximize contact between the reactants in the biphasic mixture.

  • Cause 3: Suboptimal Reaction Temperature and Time: The reaction requires heating (reflux) to proceed at a reasonable rate.

    • Solution: The reaction is typically refluxed for 2-4 hours.[4] Monitor the reaction by TLC to determine the optimal time. Prolonged heating at high temperatures can lead to the degradation of reactants and products or promote side reactions.

  • Cause 4: Inefficient Workup and Isolation: The product may be lost during the extraction or purification steps.

    • Solution: After the reaction, cool the mixture and carefully neutralize it with an acid (e.g., 10% HCl) to a neutral pH.[4] Extract the product with a suitable organic solvent like ethyl acetate.[4] Ensure thorough extraction with multiple portions of the solvent.

Q: I'm observing significant side products on my TLC/HPLC analysis. What are they and how can I prevent them?

The formation of impurities can complicate purification and reduce the final yield.

  • Side Product 1: Unreacted Theophylline: This is the most common impurity if the reaction does not go to completion.

    • Prevention: Ensure optimized reaction conditions as described above (adequate base, PTC, sufficient heating time).

    • Removal: Unreacted theophylline can typically be removed during purification. Recrystallization from a solvent mixture like ethyl acetate/hexane is often effective.[4]

  • Side Product 2: N9-Alkylated Isomer: Theophylline has a second acidic proton at the N9 position. While N7 alkylation is generally favored, some N9 substitution can occur, leading to isomeric impurities.

    • Prevention: Reaction conditions can influence regioselectivity. The use of a polar aprotic solvent like DMF in combination with a base is known to favor N-alkylation in similar systems.[2] However, the aqueous NaOH/PTC system is well-established for favoring N7 substitution in this specific synthesis.

  • Side Product 3: Dialkylation Products: If an excess of the alkylating agent is used or if the reaction is run for too long, a second alkylation event could occur, though this is less common.

    • Prevention: Use a controlled stoichiometry of the alkylating agent (typically 1.1 to 1.5 equivalents). Monitor the reaction by TLC to avoid extended reaction times after the starting material is consumed.

Q: How can I best purify the crude this compound?

Purification is critical for obtaining a high-purity final product.

  • Method 1: Recrystallization: This is the most common and scalable method.

    • Procedure: The crude product obtained after extraction and solvent evaporation can be recrystallized. A mixture of solvents is often effective, such as ethyl acetate/hexane or isopropanol.[4][5] Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., ethyl acetate) and then slowly add the less polar solvent (e.g., hexane) until turbidity appears. Allow the solution to cool slowly to form pure crystals.

  • Method 2: Column Chromatography: For very high purity or if recrystallization fails to remove stubborn impurities, silica gel chromatography is an option.

    • Procedure: A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.[4] The polarity can be adjusted based on TLC analysis to achieve optimal separation.

Optimized Protocol and Data

The following protocol is based on a documented high-yield synthesis.[4]

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Dissolve Theophylline in 2N NaOH - Add 1,2-Dichloroethane & TBAB B 2. Reflux - Heat mixture to reflux - Stir vigorously for 2 hours A->B C 3. Workup - Cool to room temperature - Neutralize with 10% HCl B->C D 4. Extraction - Extract with Ethyl Acetate (3x) - Dry organic layer (e.g., MgSO₄) C->D E 5. Isolation - Evaporate solvent under reduced pressure D->E F 6. Purification - Recrystallize from Ethyl Acetate/Hexane E->F G 7. Final Product - this compound (White Crystalline Solid) F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationaleReference
Theophylline 1.0 equivalentLimiting reagent[4]
1,2-Dichloroethane Excess (used as reagent/solvent)Drives the reaction to completion[4][5]
Base 2N Sodium Hydroxide (NaOH)Effective deprotonation of theophylline[4]
Catalyst Tetrabutylammonium (TBA), 0.2 eqPhase-transfer catalyst to overcome solubility issues and boost yield[4]
Temperature RefluxProvides necessary activation energy[3][4]
Reaction Time 2-4 hours (TLC monitored)Sufficient time for completion without significant side product formation[4]
Typical Yield ~88%Demonstrates the efficacy of the optimized conditions[4]

References

  • Sagne, J. A., et al. (2021). Synthesis of 7-(Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]
  • Google Patents. (n.d.). EP0071738B1 - Theophylline derivatives and process for their preparation.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Hariono, M., et al. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Jurnal Sains Malaysiana, 39(2), 241-244. [Link]
  • PubChem. (n.d.). This compound.
  • Cysewska, M., et al. (2022). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. International Journal of Molecular Sciences, 23(15), 8690. [Link]
  • Essay UK. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.
  • LookChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione.
  • MzCloud. (2014). This compound.
  • PubChemLite. (n.d.). This compound (C9H11ClN4O2).
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.

Sources

Technical Support Center: Purification of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-(2-Chloroethyl)theophylline. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple instructions to explain the underlying scientific principles.

Introduction: The Critical Nature of Purity

This compound is a key building block in medicinal chemistry, often used as a precursor for various adenosine receptor antagonists and other therapeutic agents.[1][2] Its synthesis, typically involving the reaction of theophylline with a chloroethylating agent like 1,2-dichloroethane, can result in a crude product contaminated with unreacted starting materials, by-products, and residual solvents.[2] Failure to adequately purify this intermediate can lead to side reactions, low yields in subsequent steps, and the generation of difficult-to-remove impurities in the final compound. This guide will help you navigate the common pitfalls and achieve the high purity (often >98-99%) required for your research.[1][3]

Purification Strategy Decision Tree

Before diving into specific troubleshooting, it's essential to select the appropriate primary purification technique. The choice between recrystallization and chromatography depends largely on the nature and quantity of the impurities present in your crude material.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Impurity Profile cluster_2 Recommended Technique Crude Crude this compound TLC Analyze by TLC/HPLC Crude->TLC Profile What is the impurity profile? TLC->Profile Recrystallize Recrystallization Profile->Recrystallize  Main impurity is starting  material (Theophylline) or  single major by-product.  (>5-10% difference in Rf) Chromatography Column Chromatography Profile->Chromatography  Multiple impurities,  impurities with similar polarity,  or oily/tarry consistency.

Caption: A decision tree for selecting the primary purification method.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during the purification process.

Q1: My crude product has a low and broad melting point (e.g., 115-122 °C). What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For this specific compound, the expected melting point is in the range of 122-127 °C.[4][5] The most common impurities are:

  • Unreacted Theophylline: Theophylline is the primary starting material and a common contaminant.[2] It has a much higher melting point (270-274 °C) and is significantly more polar than the product.[6] Its presence, even in small amounts, will depress the melting point of your product.

  • Residual Solvents: Solvents used in the synthesis, such as ethanol or isopropanol, can become trapped in the crystal lattice.[2]

  • Side-Products: Depending on the reaction conditions, side-reactions can occur, leading to isomeric impurities or degradation products.

The best initial step is to run a Thin-Layer Chromatography (TLC) plate, co-spotting your crude product with a standard of pure theophylline. This will quickly confirm if unreacted starting material is the primary issue.

Q2: I'm attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too concentrated, cooling too rapidly, or using a solvent in which the compound's solubility changes too drastically with temperature.

  • Causality: The compound's melting point is relatively low (122-127 °C).[4] If the boiling point of your recrystallization solvent is higher than this, the compound may melt before it dissolves, and upon cooling, it separates as a supercooled liquid (an oil).

  • Solutions:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and bring it back into solution, then allow it to cool more slowly.

    • Reduce Cooling Rate: Drastic temperature changes shock the system. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

    • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimum amount of a good solvent (like ethanol or DMSO, in which it is soluble).[4][7] Then, slowly add a miscible "anti-solvent" (in which the product is poorly soluble, like water or hexane) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method gently reduces solubility, promoting crystal growth over oiling out.

Q3: My yield after recrystallization is very low. How can I improve recovery?

Low yield is a common frustration. Before repeating the entire synthesis, consider these points:

  • Solvent Choice is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Based on available data, ethanol is a good starting point.[4][8] Avoid solvents like DMSO where the compound is highly soluble even at room temperature, as recovery will be poor.[7][9]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and run a TLC. If you see a significant amount of product remaining, you may need to concentrate the mother liquor by boiling off some solvent and cooling again to recover a second crop of crystals.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in more of your product staying in solution upon cooling.

  • Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30-60 minutes before filtration to maximize crystal formation.

Q4: My column chromatography isn't separating the product from an impurity. What adjustments should I make?

Poor separation (co-elution) in column chromatography indicates that the mobile phase is not differentiating well enough between your compound and the impurity.

  • The Power of TLC: Before running a column, always develop an optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Adjusting Polarity: this compound is a moderately polar compound.

    • If Impurity is MORE Polar (Lower Rf): Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[10]

    • If Impurity is LESS Polar (Higher Rf): Increase the polarity of your mobile phase by adding more ethyl acetate.

  • Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[11]

  • Sample Loading: Load the sample onto the column in the minimum possible volume of solvent. Using a large volume will cause the initial band to be very broad, compromising resolution. It is best practice to pre-adsorb the crude material onto a small amount of silica gel and load it as a dry powder.[11]

Q5: How can I definitively confirm the purity of my final product?

A sharp melting point is a good indicator, but for rigorous confirmation, multiple analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase HPLC method can provide a quantitative purity value (e.g., >99.0%).[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of any impurities with distinct signals.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13][14]

Key Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a good starting point for crude material where the primary impurity is unreacted theophylline.

  • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding excess solvent.

  • If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

  • Characterize the product by measuring its melting point (expect 123-127 °C) and running a TLC or HPLC to confirm purity.[1]

Protocol 2: Flash Column Chromatography

This method is ideal for complex mixtures or oily crude products.

  • Prepare the Column: Select a column of appropriate size. A general rule of thumb is to use 40-60 g of silica gel (230-400 mesh) for every 1 g of crude material.[11] Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).[10]

  • Prepare the Sample: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to protect the sample layer.

  • Elute and Collect: Carefully add the mobile phase to the column. Apply pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute. Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Evaporate: Once the product has eluted, combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Characterization: Dry the resulting solid under vacuum and confirm its purity using the methods described in Q5.

Chromatography_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Select & Pack Column (Silica Gel Slurry) B Dry-Load Crude Sample onto Silica Gel C Load Sample onto Column B->C D Elute with Mobile Phase (e.g., Hexane:EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: A typical workflow for flash column chromatography purification.

Data Summary Table

PropertyValueSource(s)Significance for Purification
Molecular Formula C₉H₁₁ClN₄O₂[1]Basic information for characterization.
Molecular Weight 242.66 g/mol [1][5]Used for calculating yields and molar equivalents.
Appearance White to off-white crystalline powder[1]Deviation (e.g., yellow, oily) indicates impurities.
Melting Point 122 - 127 °C[1][4][5][15]A primary, simple indicator of purity. A broad or depressed range signifies impurities.
Solubility Soluble in DMSO; Moderately soluble in ethanol.[4][7][9]Critical for selecting appropriate solvents for recrystallization and chromatography.

References

  • This compound. LabSolutions.
  • This compound. LookChem.
  • This compound. Chem-Impex.
  • Synthesis of 7-(Ethylaryl)
  • Theophylline ethylenediamine hydrochloride. Solubility of Things.
  • This compound. SIELC Technologies.
  • Buy this compound | 5878-61-5. Smolecule.
  • This compound | 5878-61-5. ChemicalBook.
  • This compound >98.0%(HPLC)(T) 25g.
  • This compound | 5878-61-5 | FC33317. Biosynth.
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific.
  • This compound | C9H11ClN4O2 | CID 1882. PubChem.
  • This compound. mzCloud.
  • This compound. ChemicalBook.
  • Synthesis method for theophylline - CN104744470A.
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Avoiding degradation of 7-(2-Chloroethyl)theophylline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(2-Chloroethyl)theophylline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use in your experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practices grounded in chemical principles to help you avoid compound degradation and ensure the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation. As a crystalline solid, it is relatively stable, but precautions are necessary.[1]

Storage DurationTemperatureAtmosphereContainerLight Conditions
Short-Term (< 6 months) Room Temperature (20-25°C)Standard AirTightly sealed, airtight containerProtect from direct light
Long-Term (> 6 months) Refrigerated (2-8°C)Inert Gas (Argon or Nitrogen)Tightly sealed, airtight container, preferably amber glassStore in the dark

Q2: I've noticed the white powder has developed a yellowish tint. What does this indicate?

A2: A color change from white to off-white or yellowish can be an early indicator of degradation. While minor color changes may not significantly impact purity for some applications, it warrants investigation. This could be due to the formation of minute quantities of degradation products or interaction with atmospheric contaminants. We recommend performing a purity check using a suitable analytical method like HPLC before proceeding with sensitive experiments.

Q3: Is this compound sensitive to moisture?

A3: Yes. The 2-chloroethyl group is susceptible to hydrolysis, which is accelerated by the presence of water.[2] The theophylline core itself can also form hydrates in high humidity conditions. Therefore, it is crucial to store the compound in a desiccated environment and handle it quickly when weighing and preparing solutions.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for extended periods due to the risk of solvent-mediated degradation (solvolysis). If you must store solutions, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or below, and use as quickly as possible. Aqueous or protic solvents like ethanol and methanol should be avoided for storage as they can react with the chloroethyl group.

II. Troubleshooting Guide: Addressing Experimental Failures

Unexpected experimental results can often be traced back to the quality of the starting materials. This guide helps you diagnose issues that may be related to the degradation of this compound.

Q5: My reaction yield is consistently lower than expected when using this compound as a reactant. What could be the cause?

A5: Lower-than-expected yields in reactions where this compound is an electrophile are a classic sign of starting material degradation. The primary culprit is often the hydrolysis of the reactive 2-chloroethyl side chain.

  • Causality: The carbon atom bonded to the chlorine is electrophilic and is the site of reaction in many synthetic applications. If this site has already reacted with ambient moisture during storage, it is no longer available to react with your intended nucleophile. The primary hydrolysis product is 7-(2-hydroxyethyl)theophylline (also known as Etofylline), which is unreactive under typical nucleophilic substitution conditions.[3][4]

  • Troubleshooting Steps:

    • Verify Purity: Analyze your stock of this compound using HPLC or LC-MS to quantify the purity and check for the presence of 7-(2-hydroxyethyl)theophylline.

    • Use Fresh Reagent: If significant degradation is detected, use a fresh, unopened bottle of the reagent.

    • Improve Handling: When opening a new bottle, handle it in a low-humidity environment (e.g., a glove box) and blanket the container with an inert gas like argon or nitrogen before resealing for storage.

Q6: I am observing an unexpected, more polar impurity in my reaction mixture by TLC/LC analysis. Could this be from my this compound?

A6: Yes, this is a strong possibility. The formation of 7-(2-hydroxyethyl)theophylline via hydrolysis results in a more polar compound.

  • Causality: The replacement of the chlorine atom with a hydroxyl group (-OH) significantly increases the polarity of the molecule. This will cause the impurity to have a lower Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

  • Troubleshooting Steps:

    • Co-injection/Co-spotting: If you have a standard of 7-(2-hydroxyethyl)theophylline, perform a co-injection (HPLC) or co-spotting (TLC) with your reaction mixture. If the peak/spot enhancement confirms the identity of the impurity, your starting material is the source.

    • Review Storage: Assess your storage conditions. Was the container tightly sealed? Is it stored in a desiccated environment? Any lapse can lead to moisture ingress and hydrolysis.

Q7: My analysis shows an unknown impurity with a molecular weight of 206.2 g/mol . What could this be?

A7: An impurity with a molecular weight of approximately 206 g/mol could potentially be 7-vinyltheophylline.

  • Causality: Under certain conditions, particularly if exposed to basic residues or high heat, this compound can undergo an elimination reaction (dehydrohalogenation) instead of substitution. This process removes a molecule of HCl to form a double bond, resulting in 7-vinyltheophylline (C₉H₁₀N₄O₂). This pathway is a known reaction for alkyl halides.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use mass spectrometry to confirm the molecular weight and obtain fragmentation data to help elucidate the structure.

    • Check for Basic Contamination: Ensure that storage containers and handling equipment are free from basic contaminants that could catalyze this elimination reaction.

Visualizing Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and, to a lesser extent, elimination.

DegradationPathways CET This compound (C₉H₁₁ClN₄O₂) MW: 242.66 HET 7-(2-Hydroxyethyl)theophylline (Hydrolysis Product) (C₉H₁₂N₄O₃) MW: 224.22 CET->HET Hydrolysis (+H₂O, -HCl) Conditions: Moisture, Protic Solvents VT 7-Vinyltheophylline (Elimination Product) (C₉H₁₀N₄O₂) MW: 206.20 CET->VT Elimination (-HCl) Conditions: Heat, Base

Caption: Primary degradation routes for this compound.

III. Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to prevent degradation.

Protocol 1: Long-Term Storage of Solid Compound
  • Inspect Upon Receipt: Upon receiving, inspect the container seal for integrity.

  • Inert Atmosphere: Before initial storage, carefully open the container in a low-humidity environment. Blanket the headspace with a dry, inert gas (argon or nitrogen).

  • Seal Tightly: Securely close the container, ensuring an airtight seal. For extra protection, wrap the cap with Parafilm®.

  • Refrigerate: Store the container in a refrigerator at 2-8°C.

  • Log Usage: Maintain a log of when the bottle is opened and closed to track potential exposure to the atmosphere.

Protocol 2: Handling for Experimental Use
  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Minimize Exposure: Weigh out the required amount of material as quickly as possible. Avoid leaving the container open for extended periods.

  • Inert Gas Blanket: After dispensing, re-blanket the container with an inert gas before sealing.

  • Immediate Dissolution: Dissolve the weighed compound in your chosen anhydrous solvent immediately. Do not leave the weighed powder exposed to the open air.

IV. Detection and Analysis of Degradation

Regular quality control is essential. A simple reverse-phase HPLC method is typically sufficient to assess the purity of this compound and detect its primary degradation products.

Experimental Workflow: Purity Analysis by RP-HPLC

This workflow outlines a general procedure for analyzing the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Standard Solution (1 mg/mL in Acetonitrile) D Inject Standard and Sample A->D B Prepare Sample Solution (1-2 mg/mL in Acetonitrile) B->D C Set up HPLC Method: Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Acetonitrile/Water with Acid Modifier Flow Rate: 1.0 mL/min Detection: UV at ~272 nm C->D E Integrate Chromatograms D->E F Identify Peaks: - 7-(2-Hydroxyethyl)theophylline (early eluting) - this compound (main peak) E->F G Calculate Purity (% Area) F->G

Sources

Technical Support Center: Troubleshooting HPLC Separation of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-(2-Chloroethyl)theophylline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. My approach is rooted in fundamental chromatographic principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your methods.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my this compound peak. What is the likely cause and how can I fix it?

Peak tailing for a compound like this compound, which contains basic nitrogen atoms, is frequently a result of secondary interactions with the stationary phase.[1][2] Here’s a breakdown of the cause and a systematic approach to resolve it:

The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and interact electrostatically with the protonated basic nitrogens of your analyte.[2] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of your mobile phase to a range of 2.5-3.0 using an appropriate acidifier like phosphoric acid or formic acid.[3]

    • Rationale: At a lower pH, the silanol groups are fully protonated (Si-OH), minimizing the undesirable ionic interactions with your basic analyte.[2] This ensures that retention is governed primarily by the intended reversed-phase mechanism, leading to a more symmetrical peak.

  • Use a Highly Deactivated (End-Capped) Column:

    • Action: If pH adjustment is insufficient, switch to a modern, high-purity silica column that is thoroughly end-capped.

    • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This shields the analyte from interacting with the silanols, thereby reducing peak tailing.[2]

  • Competitive Amine Additive:

    • Action: As a last resort, add a small amount of a competitive amine, such as triethylamine (TEA), to your mobile phase (e.g., 0.1% v/v).

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte. This allows this compound to elute more symmetrically.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed ph_adjust Lower Mobile Phase pH to 2.5-3.0 start->ph_adjust check_symmetry1 Peak Shape Improved? ph_adjust->check_symmetry1 end_cap Switch to a High-Purity, End-Capped Column check_symmetry1->end_cap No solved Problem Resolved check_symmetry1->solved Yes check_symmetry2 Peak Shape Improved? end_cap->check_symmetry2 add_tea Add Competitive Amine (e.g., 0.1% TEA) check_symmetry2->add_tea No check_symmetry2->solved Yes add_tea->solved unsolved Contact Technical Support

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: My retention time for this compound is drifting to shorter times over a series of injections. What's happening?

Retention time drift, particularly to shorter retention, often points towards issues with column equilibration or changes in the mobile phase composition.[4][5]

The "Why": A stable retention time relies on a consistent and equilibrated chromatographic system. Any changes, however subtle, to the mobile phase composition or the stationary phase environment can alter the partitioning of the analyte, leading to shifts in its elution time.

Systematic Diagnosis:

  • Insufficient Column Equilibration:

    • Symptom: The drift is most pronounced at the beginning of a new analytical run.

    • Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[5] If your mobile phase contains ion-pairing reagents or other additives, a longer equilibration time may be necessary.

    • Rationale: The stationary phase needs to be fully saturated with the mobile phase to ensure a stable and reproducible surface for analyte interaction.

  • Mobile Phase Composition Change:

    • Symptom: A gradual, continuous drift over many injections.

    • Action:

      • Prepare fresh mobile phase. Pay close attention to accurate measurements.[4]

      • If using a volatile mobile phase component (like formic acid), ensure the reservoir is appropriately covered to prevent evaporation, which would alter the mobile phase composition over time.[6]

      • Degas the mobile phase thoroughly to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[4]

    • Rationale: Changes in the organic modifier concentration or buffer strength will directly impact the elution strength of the mobile phase and thus the retention time.

  • Hydrolysis of the Stationary Phase:

    • Symptom: A slow, irreversible drift to shorter retention times over the lifetime of the column, especially when using low pH mobile phases.

    • Action: Operate within the column manufacturer's recommended pH range (typically pH 2-8 for silica-based columns). If very low pH is required, use a column specifically designed for low pH stability.

    • Rationale: At low pH, the bonded phase can slowly hydrolyze, leading to a loss of the stationary phase and a decrease in retention.

Diagnostic Flowchart for Retention Time Drift

G start Start: Retention Time Drift check_t0 Does the void time (t0) also drift? start->check_t0 flow_issue Indicates a Flow Rate Problem check_t0->flow_issue Yes chemical_issue Indicates a Chemical System Change check_t0->chemical_issue No check_pump Check pump for leaks, bubbles, or malfunction. flow_issue->check_pump check_equilibration Is column fully equilibrated? (10-20 column volumes) chemical_issue->check_equilibration check_mobile_phase Prepare fresh mobile phase. Check for volatile component evaporation. check_equilibration->check_mobile_phase check_column_health Consider column aging or hydrolysis. check_mobile_phase->check_column_health

Caption: A logical diagram to diagnose the root cause of retention time drift.

Q3: I am not getting any peak, or the peak is very broad and small. What should I check first?

This issue can stem from a variety of sources, from simple setup errors to more complex chemical problems.

The "Why": A complete loss of signal or a severely distorted peak suggests a problem with sample delivery, detection, or the stability of the analyte itself.

Troubleshooting Checklist:

  • System and Sample Integrity:

    • Check Flow: Ensure there is flow from the pump and that the pressure is stable and within the expected range.[7]

    • Injection: Verify that the autosampler is correctly picking up and injecting the sample. Check for air bubbles in the sample vial.

    • Detector: Confirm the detector lamp is on and the wavelength is set appropriately for this compound (typically around 272-280 nm, similar to theophylline).[8][9][10]

  • Analyte Stability and Solubility:

    • Solubility: this compound is soluble in DMSO and moderately soluble in ethanol.[11] Ensure your sample is fully dissolved in the injection solvent. Injecting a sample that has precipitated will lead to broad, misshapen peaks and can block the system.

    • Injection Solvent: If possible, dissolve your sample in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

    • Hydrolysis: The chloroethyl group may be susceptible to hydrolysis, especially under non-neutral pH conditions during sample storage or preparation. Consider preparing samples fresh and analyzing them promptly.

Recommended Starting HPLC Conditions

For those developing a new method or looking for a robust starting point, the following conditions are recommended based on established methods for theophylline and its derivatives.[3][8][12]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard reversed-phase column suitable for this class of compounds.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v)The organic modifier provides retention control, while the acid ensures sharp peak shapes by suppressing silanol interactions.[3]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven provides stable retention times.[4]
Detection (UV) 272 nmA common wavelength for maximum absorbance of theophylline and its derivatives.[9][10]
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.

References

  • SCION Instruments. HPLC Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Ishii D, et al. [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Yakugaku Zasshi.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • SIELC Technologies. (2018, May 16). This compound.
  • Restek. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Al-Salman HNK, et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
  • Papadoyannis, I., et al. (1993). High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations. Analytical Letters.
  • Akay, C., et al. (2012). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research.
  • Sahoo, C. K., et al. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics.
  • PubChem. This compound.
  • Lee, H. K., et al. (1979). Hydrolysis and dissolution behavior of a prolonged-release prodrug of theophylline: 7,7'-succinylditheophylline. Journal of Pharmaceutical Sciences.
  • Jain, D., et al. (2009). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences.
  • PubChemLite. This compound (C9H11ClN4O2).
  • Nirav, P. M., & Kaushal, K. C. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Investigating 7-(2-Chloroethyl)theophylline in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-(2-Chloroethyl)theophylline in pre-clinical animal models. Given the limited specific toxicological data available for this theophylline derivative, this guide synthesizes information from the parent compound, theophylline, to provide a framework for anticipating and troubleshooting potential side effects. The addition of the 2-chloroethyl group may alter the compound's pharmacokinetic and toxicodynamic properties, and therefore, all experimental work should proceed with caution, beginning with robust dose-ranging studies.

Frequently Asked Questions (FAQs)

Q1: We are initiating in vivo studies with this compound and have limited preliminary data. What are the most critical acute side effects we should be monitoring for in our animal models?

Based on the well-documented effects of the parent compound, theophylline, acute toxicity is likely to manifest as central nervous system (CNS) and cardiovascular stimulation. In canines, for instance, toxic concentrations of theophylline have been shown to cause a significant drop in mean arterial pressure and an increase in heart rate.[1] Key parameters to monitor closely in the initial hours following administration include:

  • CNS Effects: Restlessness, "caffeine-like jitters," tremors, and at higher doses, convulsions.[2][3][4] Mice administered theophylline have exhibited clonic convulsions in a dose-dependent manner.[4]

  • Cardiovascular Effects: Tachycardia (increased heart rate) and potential arrhythmias.[3] In dogs, theophylline toxicity can lead to significant hemodynamic changes.[1][5]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common side effects.[2][3]

  • General Clinical Signs: Increased respiration (hyperpnea), increased urination (diuresis), and in rodents, signs like squinting and hunching have been noted.[2][6]

It is crucial to establish a clear observational scoring system and ensure continuous monitoring during the initial dose-escalation studies.

Q2: We observed unexpected mortality in our rat model at a dose that was well-tolerated in mice. Are there known species-specific differences in sensitivity to theophylline and its derivatives?

Yes, significant species- and even sex-specific differences in sensitivity to theophylline toxicity have been reported. For example, studies have shown that F344 rats are more sensitive to theophylline toxicity than B6C3F1 mice, with male rats showing greater sensitivity than females.[6] Rats may experience acute toxicity at dose levels that are tolerated by mice, particularly when the daily dose is administered in divided portions.[6]

  • Causality: These differences often stem from variations in metabolic pathways and rates of clearance. The pharmacokinetics of theophylline can be dose-dependent and may vary between species.[7] For instance, the elimination of theophylline in rats follows linear pharmacokinetics only at lower doses (not exceeding 10 mg/kg).[7]

  • Experimental Implication: It is imperative to conduct independent dose-ranging studies for each animal model and not to extrapolate dosing regimens between species. A starting dose for a new species should be a fraction of the lowest observed adverse effect level (LOAEL) in the most sensitive species tested.

Q3: Our study involves chronic administration of this compound. What are the potential target organs for toxicity with long-term exposure?

While specific chronic toxicity data for this compound is scarce, studies on theophylline provide valuable insights. In repeated-dose studies in rats, the heart and stomach were suggested as potential target organs.[6] In a 4-week study in dogs, repeated dosing of theophylline led to myocardial lesions, in addition to decreased movement and body weight reduction.[8]

  • Monitoring Strategy: For chronic studies, a comprehensive monitoring plan should include:

    • Regular body weight and food/water consumption measurements.

    • Clinical pathology (hematology and serum chemistry) to assess liver and kidney function.

    • Cardiovascular monitoring (e.g., ECG) if feasible.

    • Detailed histopathological examination of key organs at the end of the study, with a focus on the heart, stomach, liver, and kidneys.

Q4: We are planning a genotoxicity assessment for this compound. What should be our testing strategy?

A standard battery of genotoxicity tests is recommended. For theophylline, some studies have indicated a potential for genotoxic effects. For example, in vivo studies have shown that theophylline can induce significant sister chromatid exchanges (SCEs) in the bone marrow cells of mice, although it showed weak mutagenic effects in the Ames test.[9]

  • Recommended Assays: A typical genotoxicity testing cascade includes:

    • Ames Test (Bacterial Reverse Mutation Assay): To assess for point mutations. It is advisable to include a range of Salmonella typhimurium strains and an Escherichia coli strain to detect different types of mutations.[10][11]

    • In Vitro Mammalian Cell Assay: Such as a chromosome aberration test or a mouse lymphoma assay, to detect clastogenic or mutagenic effects in mammalian cells.

    • In Vivo Genotoxicity Assay: Typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood) to assess for chromosomal damage in a whole animal system.[10]

Demonstrating systemic exposure in the in vivo assay is critical for a valid negative result.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High incidence of seizures and mortality at predicted "safe" doses. 1. Non-linear pharmacokinetics leading to rapid accumulation.[12] 2. High CNS penetration of this compound. 3. Incorrect vehicle or formulation leading to rapid absorption.1. Immediately halt the study at that dose level. 2. Conduct a pharmacokinetic study at lower, non-toxic doses to understand the clearance and half-life.[7] 3. Refine the dose-escalation steps, using smaller increments. 4. Evaluate the formulation for any components that may enhance absorption or CNS penetration.
Significant weight loss and reduced food intake in the treatment group. 1. Gastrointestinal irritation.[6] 2. Systemic toxicity. 3. Palatability issues if administered in feed or water.1. Consider a different route of administration (e.g., gavage vs. feed). 2. If using gavage, ensure the vehicle is non-irritating. Giving the compound with a small amount of food may help.[13] 3. Implement more frequent, smaller doses to reduce Cmax-related GI effects. 4. Assess for other clinical signs of toxicity to rule out systemic effects.
Inconsistent results and high variability in animal responses. 1. Variability in compound metabolism (e.g., due to genetic differences or environmental factors). 2. Instability of the compound in the dosing vehicle. 3. Inaccurate dosing technique.1. Verify the stability of the dosing formulation over the period of use. 2. Ensure all technicians are uniformly trained in the dosing procedure. 3. Increase the number of animals per group to improve statistical power. 4. Consider the potential for drug interactions if animals are on other medications.[3][12]

Experimental Protocols

Protocol: Acute Single-Dose Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 and identify signs of acute toxicity, while minimizing animal use, in line with OECD guidelines.

  • Animal Model: Sprague-Dawley rats (one sex, typically females), 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 5 days prior to dosing.

  • Housing: House individually with ad libitum access to standard chow and water.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be adjusted to allow for a consistent administration volume (e.g., 5 mL/kg).

  • Dosing Procedure:

    • Start with a single animal at a dose estimated to be just below the predicted LD50.

    • Administer the dose via oral gavage.

    • Observe the animal intensively for the first 4 hours, then periodically for 48 hours.

  • Decision Logic:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation Period: Observe all animals for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions). Record body weights on Day 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_outcome Dose Adjustment cluster_endpoint Endpoint Analysis acclimation Animal Acclimation (≥ 5 days) formulation Dose Formulation (Vehicle: 0.5% MC) acclimation->formulation start Dose First Animal (Oral Gavage) formulation->start observe_48h Intensive Observation (48 hours) start->observe_48h decision Outcome? observe_48h->decision survived Animal Survived decision->survived Survived died Animal Died decision->died Died observe_14d Long-term Observation (14 days) decision->observe_14d Continue Observation increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose increase_dose->start Repeat Cycle decrease_dose->start Repeat Cycle necropsy Gross Necropsy observe_14d->necropsy

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Data Presentation

Table 1: Hypothetical Acute Toxicity Profile of this compound in Different Rodent Models

(Note: This data is illustrative and should be determined experimentally for the specific compound.)

Species/Strain Route Estimated LD50 (mg/kg) Primary Clinical Signs Observed Potential Target Organs (Gross Necropsy)
B6C3F1 Mouse Oral Gavage350CNS stimulation (tremors), hyperactivity, rapid respiration.No remarkable findings.
Sprague-Dawley Rat Oral Gavage200Severe tremors, clonic convulsions, gasping, hunched posture.Stomach irritation (reddening of mucosa), cardiac paleness.
Sprague-Dawley Rat Intravenous85Immediate onset of convulsions, tachycardia, mortality within minutes.Lungs (congestion), heart.

Mechanistic Insights

The side effects of theophylline and likely its derivatives are primarily linked to two mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, leading to an increase in intracellular cyclic AMP (cAMP). This can cause smooth muscle relaxation (bronchodilation) but also cardiac stimulation.

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which contributes to CNS stimulation and can lower the seizure threshold.

The 2-chloroethyl group on this compound is an alkylating agent, which could introduce additional mechanisms of toxicity, including potential genotoxicity, not seen with the parent compound. This highlights the importance of a thorough toxicological evaluation.

Visualization of Potential Toxicity Pathway

G cluster_mechanisms Primary Mechanisms cluster_effects Downstream Effects cluster_unique Potential Unique Toxicity compound This compound pde PDE Inhibition compound->pde adenosine Adenosine Receptor Antagonism compound->adenosine alkylation Alkylation by 2-chloroethyl group compound->alkylation cardiac Cardiac Stimulation (Tachycardia) pde->cardiac cns CNS Stimulation (Tremors, Seizures) adenosine->cns gi GI Upset adenosine->gi genotoxicity Potential Genotoxicity alkylation->genotoxicity

Caption: Potential mechanisms of action and toxicity for this compound.

References

  • Gaar, G. G., & Nickalls, R. W. (1985). Cardiovascular effects of toxic concentrations of theophylline in the dog. Annals of Emergency Medicine, 14(6), 547-553. [Link]
  • Hall, K. W., & Nickalls, R. W. (1986). The effects of toxic concentrations of theophylline on oxygen consumption, ventricular work, acid base balance, and plasma catecholamine levels in the dog. Annals of Emergency Medicine, 15(6), 672-676. [Link]
  • PubChem. (n.d.). This compound.
  • Ghanja, E. A., & Collins, T. F. (1989). Studies on the short-term toxicity of theophylline in rats and mice. Fundamental and Applied Toxicology, 13(2), 233-243. [Link]
  • Teunissen, M. W., Brorens, I. O., Geerlings, J. M., & Breimer, D. D. (1985).
  • PetPlace Veterinarians. (2024).
  • Giri, A. K., & Mukhopadhyay, A. (1999). Mutagenic and genotoxic effects of theophylline and theobromine in Salmonella assay and in vivo sister chromatid exchanges in bone marrow cells of mice.
  • Houston, D. (2025).
  • Yamamoto, K., Toyama, E., Kawakami, J., Sawada, Y., & Iga, T. (1996). Neurotoxic convulsions induced by theophylline and its metabolites in mice. Biological & Pharmaceutical Bulletin, 19(6), 869-872. [Link]
  • U.S. Food and Drug Administration. (1996). Guideline for Industry: S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
  • Palermo, S. (2017). Theophylline. Veterinary Team Brief. [Link]
  • Shibata, M., Wachi, M., Kagawa, M., Kojima, J., & Onodera, K. (2000). Acute and subacute toxicities of theophylline are directly reflected by its plasma concentration in dogs. Methods and Findings in Experimental and Clinical Pharmacology, 22(3), 173-178. [Link]
  • VCA Animal Hospitals. (n.d.). Theophylline. [Link]
  • Morrisey, L. S., & Collins, T. F. (1990). The developmental toxicity of orally administered theophylline in rats and mice. Fundamental and Applied Toxicology, 15(4), 652-662. [Link]
  • Olufunmilayo, A. O. (2016). Toxicity studies of drugs and chemicals in animals: an overview.
  • Upton, R. A., & Wiegand, U. W. (2019). Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue. Metabolites, 9(10), 221. [Link]
  • Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zwickl, C. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]
  • Longdom Publishing. (n.d.). Pharmacological Effects of Theophylline and its Adverse Effects. Journal of Pharma and Pharmaceutical Sciences. [Link]
  • Shibata, M., Wachi, M., Kagawa, M., Kojima, J., & Onodera, K. (2000). Acute and subacute toxicities of theophylline are directly reflected by its plasma concentration in dogs. Methods and Findings in Experimental and Clinical Pharmacology, 22(3), 173-178. [Link]

Sources

How to increase the yield of 7-(2-Chloroethyl)theophylline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(2-Chloroethyl)theophylline Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this N-alkylation reaction and systematically increase product yield. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The N7-Alkylation of Theophylline

The synthesis of this compound is a classical N-alkylation of the theophylline molecule. Theophylline possesses two potentially nucleophilic nitrogen atoms within its imidazole ring (N7 and N9). The reaction's success hinges on selectively driving the alkylation to the N7 position while minimizing side reactions.

The general reaction involves the deprotonation of theophylline by a base to form the theophyllinate anion, which then acts as a nucleophile, attacking the electrophilic carbon of a chloroethylating agent like 1,2-dichloroethane or 1-bromo-2-chloroethane.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Theophylline Theophylline Product This compound Theophylline->Product + AlkylatingAgent 1,2-Dichloroethane or 1-Bromo-2-chloroethane AlkylatingAgent->Product Base Base (e.g., NaOH) Catalyst Catalyst (e.g., TBA)

Caption: General reaction scheme for N7-alkylation of theophylline.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue 1: Low Conversion & Stalled Reactions

Question: My reaction has stopped, and TLC/HPLC analysis shows a large amount of unreacted theophylline starting material. What are the primary causes and how can I improve conversion?

Answer: This is a common issue often rooted in insufficient nucleophilicity of the theophylline or poor interaction between reactants. Let's break down the causes:

  • Inadequate Deprotonation: The N-H proton on the imidazole ring of theophylline is weakly acidic. For it to become a potent nucleophile, it must be deprotonated. Using a weak base or an insufficient amount of a strong base will result in low concentrations of the reactive theophyllinate anion.

    • Solution: Employ a strong base like sodium hydroxide (NaOH). A study demonstrated that using a 2N NaOH solution is effective.[1] Ensure at least one molar equivalent of the base is used relative to theophylline.

  • Poor Reactant Solubility & Phase Separation: Theophylline has notoriously low solubility in many common organic solvents.[1] Similarly, the inorganic base (NaOH) is typically in an aqueous phase or solid, while the alkylating agent (e.g., 1,2-dichloroethane) is in an organic phase. Without proper mixing and facilitation, the reactants will not come into contact, and the reaction will not proceed.

    • Solution: Phase-Transfer Catalysis (PTC): This is the most effective solution to the solubility problem. A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium (TBA), transports the deprotonated theophylline anion from the aqueous/solid phase into the organic phase where the alkylating agent resides.[2][3] The use of TBA in a 2N NaOH solution has been shown to increase the yield to around 80-88%.[1]

PTC_Mechanism Theo_H Theophylline-H (Organic Phase) Theo_Na Theophylline-Na+ (Aqueous/Interface) Theo_H->Theo_Na NaOH Q_Theo [Q+Theophylline-] (Organic Phase) Theo_Na->Q_Theo + Q+X- Q_X Q+X- (TBA Catalyst) Q_X->Theo_Na Cycle Repeats Product Theophylline-R (Product) Q_Theo->Product + R-Cl NaX Na+X- (Aqueous Phase) AlkylHalide R-Cl (Organic Phase) Product->Q_X - R-Cl

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Issue 2: Formation of Significant Side Products

Question: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the likely impurities, and how can I suppress their formation?

Answer: Side product formation is typically due to the presence of multiple reactive sites or subsequent reactions.

  • N9-Alkylation Isomer: The primary impurity is often the N9-alkylated isomer of theophylline. The ratio of N7 to N9 alkylation is influenced by factors like the solvent, the counter-ion of the theophyllinate salt, and the alkylating agent. Generally, polar aprotic solvents and specific conditions can favor N7 substitution. The use of a phase-transfer catalyst system as described often provides good selectivity for the N7 position.

  • Hydrolysis to 7-(2-Hydroxyethyl)theophylline: The chloroethyl group is susceptible to nucleophilic substitution by hydroxide ions (OH-), especially at elevated temperatures during a long reaction in a strong aqueous base. This forms the corresponding alcohol, 7-(2-hydroxyethyl)theophylline.

    • Solution: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. Using a phase-transfer catalyst can accelerate the desired alkylation, reducing the time the substrate is exposed to harsh basic conditions.[4]

  • Reaction with Solvent: If using a reactive solvent like an alcohol under basic conditions, there is a minor possibility of forming ether byproducts. This is less common but should be considered.

    • Solution: Choose a relatively inert solvent or a solvent that is also a reactant if desired (e.g., reacting theophylline with 1,2-chloroethanol to get the hydroxyethyl derivative).[1]

Issue 3: Difficult Product Isolation and Purification

Question: I'm experiencing significant product loss during the workup and recrystallization steps. Can you suggest a more efficient purification protocol?

Answer: A robust workup and purification strategy is critical for maximizing isolated yield.

  • Inefficient Workup: Emulsion formation during extraction or incomplete precipitation can lead to major losses.

    • Solution: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by adding an acid like 10% hydrochloric acid until the solution is acidic or neutral.[1] Extract the product with a suitable organic solvent like ethyl acetate or chloroform. If emulsions form, adding a small amount of brine can help break them. Dry the combined organic layers over an anhydrous salt like magnesium sulfate before evaporating the solvent.

  • Poor Recrystallization Solvent System: Choosing the wrong solvent for recrystallization can result in either no crystal formation or co-precipitation of impurities.

    • Solution: Isopropanol is a commonly cited solvent for the recrystallization of theophylline derivatives.[5] A mixture of ethyl acetate and hexane is also reported to be effective.[1] The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening to identify the optimal system for your crude product.

Frequently Asked Questions (FAQs)

Q1: Which alkylating agent is better: 1,2-dichloroethane or 1-bromo-2-chloroethane? A1: 1-bromo-2-chloroethane is generally more reactive than 1,2-dichloroethane. This is because the bromide ion is a better leaving group than the chloride ion. This higher reactivity can lead to faster reaction times and may proceed under milder conditions. However, 1,2-dichloroethane is often cheaper and may be sufficient, especially when using an effective catalyst system.[5][6] The choice may depend on cost considerations and the desired reaction kinetics.

Q2: What are the optimal reaction conditions (temperature, time)? A2: Most procedures recommend heating the reaction mixture to reflux.[1] A typical reaction time is around 2-4 hours. However, it is crucial to monitor the reaction's progress using TLC (e.g., with an ethyl acetate/hexane mobile phase). The reaction should be stopped once the theophylline spot has disappeared or is no longer diminishing. Over-refluxing can increase the formation of hydrolysis byproducts.

Q3: Can this reaction be performed without a solvent? A3: Some procedures describe melting the reactants together in a "solid state" or neat reaction, particularly when reacting this compound with another amine.[5] For the initial synthesis from theophylline, a solvent is generally required to facilitate mixing and heat transfer. Phase-transfer catalysis offers many of the benefits of solvent-free systems, such as high concentration and efficiency, while mitigating the challenges of handling solids.[4]

Optimized High-Yield Experimental Protocol

This protocol incorporates the principles of phase-transfer catalysis to achieve a high yield of this compound.

Table 1: Reagent and Molar Ratio Recommendations

ReagentMolar Eq.Purpose
Theophylline1.0Starting Material
1,2-DichloroethaneExcess (used as solvent/reagent)Alkylating Agent
Sodium Hydroxide (2N soln.)~2.0Base for Deprotonation
Tetrabutylammonium (TBA)0.1 - 0.2Phase-Transfer Catalyst
Procedure:
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add theophylline (1.0 eq).

  • Base and Catalyst Addition: Add a 2N sodium hydroxide solution (e.g., 40 mL for 11 mmol of theophylline) and Tetrabutylammonium (TBA) (0.2 eq). Stir the mixture for 15 minutes at room temperature to form the theophyllinate salt.[1]

  • Alkylating Agent Addition: Add 1,2-dichloroethane (a sufficient volume to ensure stirring, e.g., 5 mL for 11 mmol of theophylline).[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be around the boiling point of the azeotropic mixture.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (Mobile Phase: Ethyl Acetate/Hexane 4:1). The reaction is typically complete within 2 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 10% hydrochloric acid (HCl) until the aqueous layer is neutralized or slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent like isopropanol or an ethyl acetate/hexane mixture to yield pure this compound as a white solid.[1][5]

References

  • Sagne, J. A., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]
  • Siegmund, G., et al. (1983). Theophylline derivatives and process for their preparation.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubChem. (n.d.). 1-Bromo-2-chloroethane.
  • Patel, S. R., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

Sources

Technical Support Center: Strategies to Overcome Poor Bioavailability of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(2-Chloroethyl)theophylline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formulation and delivery of this compound. As a derivative of theophylline, this compound holds potential in various research areas but is hampered by physicochemical properties that lead to poor bioavailability.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges effectively.

Part 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental properties of this compound and the underlying reasons for its limited bioavailability.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the molecule's intrinsic properties is the first step in troubleshooting. The introduction of the 2-chloroethyl group at the 7-position significantly alters the compound's characteristics compared to its parent, theophylline.[3]

Causality: The chloroethyl group is more hydrophobic than the methyl or hydroxyalkyl groups found in other theophylline derivatives.[3] This increased lipophilicity is the primary driver behind its poor aqueous solubility, a critical barrier to effective oral absorption.[3][4]

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₁ClN₄O₂[5][6]
Molecular Weight ~242.66 g/mol [5][6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 122 - 127 °C[1][7]
Solubility Soluble in DMSO; Moderately soluble in ethanol; Poorly soluble in water.[3][5][7]
Q2: Why is the bioavailability of this compound considered poor?

The poor bioavailability is a direct consequence of its low aqueous solubility. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal membrane into the bloodstream.[8]

Expert Insight: this compound likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[9] Such compounds exhibit dissolution-rate-limited absorption, meaning the rate at which they dissolve is slower than the rate at which they can permeate the gut wall. This leads to incomplete absorption and high variability between subjects.

G cluster_cause Physicochemical Property cluster_effect Biological Consequence C1 This compound (Crystalline Solid) C2 Increased Hydrophobicity (due to Chloroethyl Group) C1->C2 Leads to E1 Poor Aqueous Solubility C2->E1 Results in E2 Low Dissolution Rate in GI Tract E1->E2 E3 Incomplete Absorption E2->E3 E4 Poor Oral Bioavailability E3->E4

Caption: The causal chain from molecular property to poor bioavailability.

Part 2: Troubleshooting & Strategy Guides

This section provides actionable strategies and detailed protocols to enhance the bioavailability of this compound. The choice of strategy depends on available equipment, desired dosage form, and the specific kinetic profile required.

Guide 1: Solid Dispersion Technology

Q: What is a solid dispersion, and how can it improve the bioavailability of my compound?

Solid dispersion is a highly effective technique that involves dispersing the drug in an inert, hydrophilic polymer matrix.[10][11] The primary goal is to convert the drug from its stable, low-energy crystalline form to a higher-energy, more soluble amorphous state.[12][13]

Mechanism of Action:

  • Increased Solubility: The amorphous form lacks a crystal lattice structure, requiring less energy to dissolve.

  • Reduced Particle Size: The drug is molecularly dispersed within the carrier, dramatically increasing the surface area available for dissolution.[14]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.

  • Inhibition of Recrystallization: The polymer matrix acts as a stabilizer, preventing the amorphous drug from converting back to its less soluble crystalline form during storage or in the GI tract.[13]

Caption: Crystalline vs. amorphous drug dispersion in a polymer matrix.

Q: Which polymer carrier should I select for my solid dispersion formulation?

The choice of carrier is critical for both the manufacturing process and the in-vivo performance of the solid dispersion.[13] The ideal carrier should be non-toxic, readily soluble in gastrointestinal fluids, and chemically compatible with the drug.

Carrier TypeExamplesKey AdvantagesConsiderations
Polyvinylpyrrolidones PVP K30, PovidoneHigh aqueous solubility, good stabilizer.Can be hygroscopic.
Cellulose Derivatives HPMC, HPMC-ASpH-dependent solubility (HPMC-AS for enteric release), good safety profile.Higher viscosity may affect processing.
Polyethylene Glycols PEG 4000, PEG 6000Low melting points suitable for melt-extrusion methods.Can have a plasticizing effect.
Copolymers Soluplus®, Kollidon® VA64Amphiphilic nature can aid in solubilization.May require specific solvent systems.
Experimental Protocol: Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and provides excellent content uniformity.

  • Selection of Solvent: Identify a common volatile solvent (e.g., methanol, ethanol, dichloromethane) that can fully dissolve both this compound and the chosen polymer carrier (e.g., PVP K30).

  • Dissolution:

    • Accurately weigh the drug and polymer in a predetermined ratio (start with 1:1, 1:3, and 1:5 drug-to-polymer ratios for screening).

    • Dissolve both components in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

  • Drying:

    • Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent. This step is critical for stability.

  • Milling and Sieving:

    • Scrape the solid dispersion from the flask.

    • Gently mill the product into a fine powder using a mortar and pestle.

    • Pass the powder through a fine-mesh sieve (e.g., 100 mesh) to ensure uniform particle size.

  • Characterization (Self-Validation):

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion to the pure drug in a relevant buffer (e.g., pH 1.2, 4.5, 6.8). A significant increase in dissolution rate validates the approach.

    • Differential Scanning Calorimetry (DSC): The absence of the drug's characteristic melting peak indicates a successful conversion to the amorphous state.

    • Powder X-Ray Diffraction (PXRD): A "halo" pattern instead of sharp crystalline peaks confirms the amorphous nature.

Guide 2: Lipid-Based Formulations (Liposomes)

Q: How can liposomal encapsulation enhance the bioavailability of a hydrophobic compound?

Liposomes are microscopic vesicles composed of a phospholipid bilayer enclosing an aqueous core. For hydrophobic drugs like this compound, the molecule partitions into the lipid bilayer.

Mechanism of Action:

  • Solubilization: The drug is effectively solubilized within the lipid phase of the formulation, bypassing the need to dissolve in aqueous GI fluids.[15][16]

  • Protection: The liposome protects the encapsulated drug from enzymatic degradation in the GI tract.[17][18]

  • Enhanced Permeation: Liposomes can interact with the intestinal mucosa, potentially improving the transport of the encapsulated drug across the epithelial barrier.[19][20]

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

This is a robust and widely used method for preparing multilamellar vesicles (MLVs).

  • Lipid Selection: Choose a primary phospholipid (e.g., soy phosphatidylcholine or DSPC) and cholesterol to enhance membrane stability. A molar ratio of 7:3 (phospholipid:cholesterol) is a good starting point.

  • Organic Phase Preparation:

    • Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator. This will deposit a thin, dry lipid-drug film on the inner surface of the flask.

  • Hydration:

    • Hydrate the film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) and agitating the flask. This can be done by gentle shaking or vortexing above the lipid's phase transition temperature. This process allows the lipids to self-assemble into liposomes, entrapping the drug within the bilayer.[18]

  • Sizing (Optional but Recommended):

    • To achieve a more uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm).

  • Purification:

    • Remove the unencapsulated (free) drug by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization (Self-Validation):

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average size, polydispersity index (PDI), and surface charge. A narrow size distribution (PDI < 0.3) is desirable.

    • Encapsulation Efficiency (%EE): Determine the amount of drug encapsulated versus the total amount used. This is a critical parameter for success.

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Guide 3: Nanosizing Strategies

Q: Why does reducing particle size to the nanometer range have such a profound effect on bioavailability?

The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles.[21]

Mechanism of Action:

  • Increased Surface Area: Reducing particle size from microns to nanometers drastically increases the surface-area-to-volume ratio, leading to a much faster dissolution rate.[21][22]

  • Increased Saturation Solubility: For particles below a certain size, the saturation solubility itself can increase.[21]

  • Improved Adhesion: Nanoparticles may exhibit improved adhesion to the intestinal mucosa, increasing residence time and the opportunity for absorption.[21]

G cluster_workflow Nanosizing Workflow & Rationale Start Bulk Crystalline Drug Process Nanosizing Process (e.g., Wet Media Milling) Start->Process Result Nanosuspension (Stabilized Nanoparticles) Process->Result Effect1 Massive Increase in Surface Area Result->Effect1 Effect2 Increased Saturation Solubility Result->Effect2 Outcome Increased Dissolution Rate (Noyes-Whitney Equation) Effect1->Outcome Effect2->Outcome Bioavailability Improved Oral Bioavailability Outcome->Bioavailability

Caption: Workflow showing how nanosizing improves bioavailability.

Part 3: Comparative Analysis & Decision Making

Q: Which strategy is best for my project?

There is no single "best" strategy; the optimal choice depends on your specific goals and resources. Use the table below to guide your decision.

StrategyKey AdvantagesKey DisadvantagesBest For...
Solid Dispersion High drug loading possible; significant improvement in dissolution; established manufacturing techniques (spray drying, hot-melt extrusion).[11][23]Physical instability (recrystallization) is a major concern; potential for drug-polymer interactions.Oral solid dosage forms (tablets, capsules) where a rapid onset of action is desired.
Lipid Formulations Protects drug from degradation; can enhance lymphatic uptake, bypassing first-pass metabolism; suitable for highly lipophilic drugs.[15][17]Complex manufacturing and characterization; lower drug loading capacity; potential for physical and chemical instability (e.g., lipid oxidation).Projects where protecting the API is crucial or when exploring alternative absorption pathways.
Nanosizing Applicable to many compounds without chemical modification; can be formulated as a liquid or solid; increases dissolution rate significantly.[16][21]High energy input required for milling; risk of particle aggregation (requires effective stabilizers); potential for changes in crystalline form.When the goal is to enhance the dissolution of the existing crystalline form without creating an amorphous system.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. (n.d.). PubMed. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
  • Formulation strategies for poorly soluble drugs. (2021).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher. [Link]
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC - NIH. [Link]
  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. (2024).
  • Solid dispersion technology: Significance and symbolism. (n.d.). wisdomlib.org. [Link]
  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PubMed Central. [Link]
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2023). Pharmaceutical Technology. [Link]
  • View of Solid dispersion: application and limitations. (2022). Journal of Drug Delivery and Therapeutics. [Link]
  • SOLID DISPERSIONS: A REVIEW ON DRUG DELIVERY SYSTEM AND SOLUBILITY ENHANCEMENT. (2012).
  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. (2024). MDPI. [Link]
  • This compound | C9H11ClN4O2. (n.d.). PubChem. [Link]
  • This compound. (n.d.). LabSolutions. [Link]
  • Improved membrane transport of astaxanthine by liposomal encapsul
  • Effect of meals and dosage-form modification on theophylline bioavailability from a 24-hour sustained-release delivery system. (1993). PubMed. [Link]
  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. (2018).
  • Prodrugs of Theophylline Incorporating Ethyleneoxy Groups in the Promoiety: Synthesis, Characterization, and Transdermal Delivery. (n.d.). PMC - NIH. [Link]
  • How to improve the bioavailability of a drug?. (2024).
  • C. H. Peng, C. H. Chang, R. Y. Peng and C. C. Chyau, “Improved Membrane Transport of Astaxanthine by Liposomal Encapsulation,” European Journal of Pharmaceutics and Biopharmaceutics, Vol. 75, No. 2, 2010, pp. 154-61. (2010). Scientific Research Publishing. [Link]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PMC - PubMed Central. [Link]
  • Enhancement of Astaxanthin Bioaccessibility by Encapsulation in Liposomes: An In Vitro Study. (2022). PubMed. [Link]
  • Theophylline Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
  • Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applic
  • Theophylline. (n.d.). Deranged Physiology. [Link]
  • Insight into the liposomal encapsulation of mono and bis-naphthalimides. (2024). RSC Publishing. [Link]
  • Bioavailability and pharmacological effects of two slow-release theophylline preparations: intrasubject tablet-to-tablet variability. (1984). PubMed. [Link]
  • 7-(2-AMINOETHYL)THEOPHYLLINE. (n.d.). gsrs. [Link]
  • 7 2 Chloroethyl theophylline. (2014). mzCloud. [Link]

Sources

Interpreting unexpected results in 7-(2-Chloroethyl)theophylline assays

Author: BenchChem Technical Support Team. Date: January 2026

Interpreting and Troubleshooting Unexpected Analytical Results

Welcome to the technical support resource for the analysis of 7-(2-Chloroethyl)theophylline (7-CET). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering unexpected results during the quantitative or qualitative analysis of this compound. As a potent alkylating agent and a key intermediate in the synthesis of various pharmaceutical compounds, accurate analysis of 7-CET is critical.

This document provides a structured, in-depth approach to troubleshooting common and complex issues, moving beyond simple procedural checklists to explain the underlying chemical and analytical principles.

Frequently Asked Questions (FAQs)

FAQ 1: An unexpected peak is consistently appearing in my HPLC chromatogram at a shorter retention time than 7-CET. What is its likely identity and origin?

This is a common observation and is frequently attributable to the hydrolysis of this compound into its corresponding hydroxyethyl derivative, 7-(2-Hydroxyethyl)theophylline, also known as etofylline.

  • Causality: The chloroethyl group in 7-CET is susceptible to nucleophilic substitution, particularly in the presence of water or other nucleophiles in the mobile phase or sample solvent. The hydroxyl group makes the resulting compound more polar than the parent 7-CET. In reverse-phase HPLC, more polar compounds interact less with the nonpolar stationary phase, leading to earlier elution and a shorter retention time.

  • Verification Steps:

    • Spiking Study: Obtain a certified reference standard of 7-(2-Hydroxyethyl)theophylline. Prepare a sample of your 7-CET material and spike it with a small amount of the standard. If the area of the unknown peak increases proportionally, you have confirmed its identity.

    • Forced Degradation: Intentionally degrade a sample of 7-CET by dissolving it in a water-rich solvent (e.g., 80:20 water:acetonitrile) and gently heating it (e.g., 60°C) for a few hours. Analyze the resulting solution. A significant increase in the early-eluting peak will strongly support its identity as the hydrolysis product.

    • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the peak of interest. This compound has a monoisotopic mass of approximately 212.04 g/mol (for the 35Cl isotope). The hydrolysis product, 7-(2-Hydroxyethyl)theophylline, will have a monoisotopic mass of approximately 194.07 g/mol .

  • Preventative Measures:

    • Use fresh, anhydrous solvents for sample preparation and mobile phases.

    • Avoid prolonged sample storage in aqueous or protic solvents. If necessary, store samples at reduced temperatures (2-8°C) and for the shortest possible duration before analysis.

    • Ensure the pH of your mobile phase is controlled, as extremes in pH can accelerate hydrolysis.

FAQ 2: My assay results for 7-CET are showing poor reproducibility and a steady decrease in concentration over a sequence of injections. What could be causing this?

This issue often points to the instability of 7-CET within the analytical system itself, particularly if the autosampler is not temperature-controlled.

  • Causality: As an alkylating agent, 7-CET can react with various nucleophiles. Besides hydrolysis, it can react with components of the sample matrix or even with certain materials in your vials or solvent filters. More commonly, if samples are left at ambient temperature in the autosampler for an extended period, degradation can occur over the course of the analytical run, leading to a downward trend in the measured concentration.

  • Troubleshooting Workflow:

    G start Start: Poor Reproducibility & Decreasing Concentration check_autosampler Check Autosampler Temperature Control start->check_autosampler temp_controlled Is it Temperature Controlled (e.g., 4°C)? check_autosampler->temp_controlled enable_cooling Enable Cooling. Re-run Sequence. temp_controlled->enable_cooling  Yes prep_fresh Prepare Fresh Sample. Inject Immediately. temp_controlled->prep_fresh No problem_solved Problem Resolved enable_cooling->problem_solved compare_results Compare Initial vs. Final Injection of Old Sequence prep_fresh->compare_results compare_results->problem_solved Instability Confirmed investigate_reactivity Investigate Sample Matrix or Solvent Reactivity compare_results->investigate_reactivity No Significant Change end End problem_solved->end investigate_reactivity->end

    Caption: Troubleshooting workflow for declining 7-CET concentration.

  • Self-Validating Protocol:

    • Prepare a single, large-volume sample of 7-CET.

    • Set up an HPLC sequence to inject from this same vial every 30-60 minutes over a 12-24 hour period.

    • Run the sequence twice: once with the autosampler at ambient temperature and once with it cooled to 4-8°C.

    • Plot the peak area of 7-CET against injection time for both runs. A stable trendline for the cooled run versus a declining trendline for the ambient run confirms on-instrument instability.

Troubleshooting Guide: Advanced Scenarios

Scenario 1: Appearance of a Late-Eluting, Broad Peak

Problem: A broad peak is observed eluting significantly after the 7-CET peak, sometimes appearing in subsequent blank injections ("ghost peak").

Plausible Cause: This is often indicative of the formation of a dimer or higher-order oligomer. 7-CET can undergo self-alkylation, where the electrophilic chloroethyl group of one molecule reacts with a nucleophilic nitrogen atom (e.g., N9) on another theophylline ring system. The resulting molecule is much larger, less polar, and can exhibit strong, sometimes irreversible, binding to the stationary phase, leading to poor peak shape and carryover.

Experimental Protocol: Dimer Formation Investigation

  • Objective: To confirm if the late-eluting peak is a self-reaction product.

  • Materials: 7-CET sample, high-purity solvent (e.g., DMSO or DMF), HPLC system.

  • Methodology:

    • Prepare a highly concentrated stock solution of 7-CET (e.g., 10-20 mg/mL) in an aprotic solvent like DMSO.

    • Gently heat the solution at 80-100°C for 4-6 hours. This provides the energy to overcome the activation barrier for the self-alkylation reaction.

    • Cool the sample to room temperature.

    • Dilute the "stressed" sample significantly with the mobile phase and inject it into the HPLC.

    • Compare the chromatogram to that of an unstressed sample. A dramatic increase in the area of the late-eluting peak confirms its identity as a degradation product formed under these conditions.

  • Data Interpretation:

CompoundTypical Retention Time (RT)Expected Peak ShapePolarity
7-(2-Hydroxyethyl)theophylline2.5 minSharp, SymmetricalHigh
This compound 5.0 min Sharp, Symmetrical Medium
Putative Dimer/Oligomer>15 minBroad, TailingLow

Mitigation Strategy:

  • Lower Sample Concentration: Avoid preparing overly concentrated stock solutions.

  • Solvent Choice: Prepare samples in non-nucleophilic solvents and dilute them into the mobile phase immediately before injection. Acetonitrile is often a better choice than methanol for stock solutions.

  • Column Washing: Implement a robust column washing step at the end of each sequence, using a strong, non-aqueous solvent (e.g., 100% Acetonitrile or Isopropanol) to elute strongly retained compounds.

Scenario 2: Mass Imbalance in Assay - Measured Purity is <95% with No Obvious Impurity Peaks

Problem: The main 7-CET peak accounts for less than the expected purity (e.g., <99%), but no other significant peaks are visible in the chromatogram to account for the missing mass.

Plausible Causes:

  • Formation of Non-UV-Active Impurities: The degradation pathway may produce species that lack a chromophore and are therefore invisible to a standard UV detector. For example, cleavage of the imidazole ring of the purine structure.

  • Irreversible Binding: Highly reactive impurities or the 7-CET itself may be binding irreversibly to the stationary phase or other components of the HPLC system (e.g., inlet frit). The material is injected but never elutes.

  • Inappropriate Wavelength: The analytical wavelength selected may be at a minimum for a key impurity, rendering it nearly invisible, while being at the maximum for 7-CET.

Troubleshooting Protocol: Mass Balance Investigation

  • Use of a Universal Detector: The most effective way to investigate mass balance is to use a detector that does not rely on a chromophore.

    • Charged Aerosol Detector (CAD): This detector provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. Re-analyzing the sample on an HPLC-CAD system can reveal non-UV-active impurities.

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector that can be employed.

  • Photodiode Array (PDA) Detector Analysis:

    • If you are using a single-wavelength UV detector, switch to a PDA detector.

    • A PDA allows you to collect spectra across the entire UV-Vis range for the entire run.

    • Examine the "peak purity" of the main 7-CET peak. A failing purity angle or purity curve indicates the co-elution of an impurity under the main peak.

    • Analyze the baseline at different wavelengths. An impurity might be visible at 210 nm but not at the typical 272 nm used for theophylline derivatives.

  • Systematic Flushing and Analysis of Washings:

    • Disconnect the column and flush all system components (injector, tubing) with a strong solvent sequence (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol).

    • Collect these washings, concentrate them using a rotary evaporator, and re-inject them into the system with a new column to see if any previously bound material is now detectable.

Visualization of Troubleshooting Logic:

G start Start: Mass Imbalance (Purity <95%, No Impurity Peaks) check_detector Check Detector Type start->check_detector detector_type Is it a Universal Detector (CAD, ELSD)? check_detector->detector_type use_universal Re-analyze with CAD/ELSD to find non-UV active species detector_type->use_universal Yes is_pda Is it a PDA Detector? detector_type->is_pda No end Identify Cause use_universal->end check_purity Analyze Peak Purity. Check multiple wavelengths. is_pda->check_purity Yes single_uv Single Wavelength UV is_pda->single_uv No check_purity->end investigate_binding Investigate Irreversible Binding single_uv->investigate_binding flush_system Flush system & analyze washings. Consider column autopsy. investigate_binding->flush_system flush_system->end

Caption: Logic diagram for troubleshooting assay mass imbalance.

References

  • Title: Theophylline—derivatives and analogues. A review of the literature. Source: PubMed Central (European Journal of Medicinal Chemistry) URL:[Link]
  • Title: Synthesis and preliminary evaluation of theophylline derivatives as adenosine receptor antagonists Source: ScienceDirect (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
  • Title: Alkylating Agents Source: ScienceDirect (Side Effects of Drugs Annual) URL:[Link]

Technical Support Center: Scaling Up 7-(2-Chloroethyl)theophylline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-(2-Chloroethyl)theophylline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your process with scientific rigor.

Core Synthesis Overview

The primary route to this compound involves the N-alkylation of theophylline with 1,2-dichloroethane. The reaction is typically performed in a biphasic system, utilizing a base to deprotonate the theophylline and a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases.

The overall reaction is as follows: Theophylline + 1,2-Dichloroethane --(Base, PTC)--> this compound

While straightforward in principle, scaling this reaction presents challenges related to solubility, reaction selectivity, and product purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Low Reaction Yield

Question: My reaction yield is consistently below 40%. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis are a common problem, often stemming from three key factors: inefficient phase transfer, incomplete deprotonation of theophylline, and suboptimal reaction conditions.

  • Inefficient Phase Transfer: Theophylline, once deprotonated by a base like sodium hydroxide (NaOH), forms a sodium salt that is soluble in the aqueous phase. The alkylating agent, 1,2-dichloroethane, resides in the organic phase. For the reaction to occur, the theophylline anion must be transported into the organic phase. This is the critical role of the Phase-Transfer Catalyst (PTC).

    • Insight: Without a PTC, the reaction is limited to the interface between the two liquid phases, resulting in very low conversion. Studies have shown that adding a catalyst like Tetrabutylammonium (TBA) can increase yields from around 36% to over 80%.[1]

    • Troubleshooting Steps:

      • Ensure PTC is Added: Verify the addition of an appropriate PTC, such as Tetrabutylammonium Bromide (TBAB) or another quaternary ammonium salt.

      • Optimize PTC Loading: A typical catalytic amount is 0.1 to 0.2 equivalents relative to theophylline.[1] Insufficient catalyst will limit the transfer rate, while excessive amounts offer no benefit and can complicate purification.

      • Stirring Rate: Vigorous stirring is essential in biphasic systems. On a larger scale, the stirrer's efficiency and geometry must be adequate to create a large interfacial area between the aqueous and organic phases, maximizing the opportunity for the PTC to work.[2]

  • Incomplete Deprotonation: Theophylline has a pKa of approximately 8.8. A sufficiently strong base is required to generate the nucleophilic anion.

    • Insight: The concentration of the aqueous NaOH solution is critical. A 2N NaOH solution has proven effective.[1]

    • Troubleshooting Steps:

      • Verify Base Concentration: Ensure your sodium hydroxide solution is of the correct concentration. Prepare it fresh if necessary.

      • Molar Ratio of Base: Use at least one molar equivalent of NaOH relative to theophylline to ensure complete deprotonation.

  • Suboptimal Temperature:

    • Insight: The reaction is typically run at reflux.[1] This provides the necessary activation energy for the SN2 reaction.

    • Troubleshooting Steps:

      • Monitor Temperature: Ensure the reaction mixture reaches and maintains a steady reflux. For 1,2-dichloroethane, the boiling point is approximately 83°C.

      • Reaction Time: A typical reaction time is 2-4 hours.[1] Monitor the reaction by TLC or HPLC to determine the point of maximum conversion.

Category 2: Purity and Side Product Formation

Question: I'm observing a significant impurity in my HPLC analysis with a similar retention time to my product. What could it be?

Answer: The most probable impurity is the regioisomeric N9-alkylation product, 9-(2-Chloroethyl)theophylline .

  • Mechanistic Insight: The theophylline anion has two potential sites for alkylation: the N7 and N9 positions on the imidazole ring. Direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers.[3] While the reaction conditions favor the N7 product, the formation of the thermodynamically more stable N9 isomer is a common side reaction.[3][4]

    G Theophylline Theophylline Anion Product_N7 This compound (Desired Product) Theophylline->Product_N7  Alkylation at N7 (Kinetically Favored) Product_N9 9-(2-Chloroethyl)theophylline (Side Product) Theophylline->Product_N9  Alkylation at N9 (Thermodynamically Stable) DCE Cl-CH2-CH2-Cl DCE->Theophylline

    Caption: Regioselectivity in Theophylline Alkylation.

  • Other Potential Byproducts:

    • 1,2-bis(theophyllin-7-yl)ethane: If a large excess of theophylline is used relative to 1,2-dichloroethane, a second substitution can occur where another theophylline molecule displaces the chloride from a product molecule.

    • Unreacted Theophylline: Incomplete reaction will leave starting material in the final mixture.

  • Troubleshooting & Purification:

    • Reaction Control: Fine-tuning the reaction temperature and time can sometimes influence the N7/N9 ratio, but chromatographic separation is usually necessary.

    • Purification Strategy:

      • Recrystallization: The N7 and N9 isomers may have different solubilities. Recrystallization from a solvent system like ethyl acetate/hexane can enrich the desired isomer.[1]

      • Column Chromatography: For high purity, silica gel chromatography is effective. A solvent gradient of ethyl acetate in hexane is a good starting point for separating the isomers.[1]

Category 3: Reaction Monitoring and Analysis

Question: How can I effectively monitor the reaction's progress to determine the optimal endpoint?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring, while High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative analysis.

  • TLC Protocol:

    • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v) is a good starting point.

    • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

    • Procedure: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the organic layer. Spot it on the TLC plate alongside spots of your theophylline starting material and a purified product standard (if available).

    • Interpretation: The starting material (theophylline) is quite polar and will have a low Rf value. The product, being less polar, will have a higher Rf. The reaction is complete when the spot corresponding to theophylline has disappeared.

  • HPLC Analysis:

    • Method: A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[5][6]

    • Column: A C18 column is standard.[7]

    • Mobile Phase: A simple isocratic or gradient method using acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the starting material, product, and major impurities.[5]

    • Benefit: HPLC allows you to quantify the conversion and the formation of side products, which is critical for process optimization and defining reaction endpoints during scale-up.

Category 4: Safety and Handling

Question: What are the critical safety precautions for handling 1,2-dichloroethane at scale?

Answer: 1,2-Dichloroethane is a highly hazardous substance and requires strict safety protocols. It is a highly flammable liquid and vapor, toxic if inhaled, harmful if swallowed, causes serious skin and eye irritation, and is a suspected carcinogen.[8]

HazardMitigation and Handling Procedures
Flammability • Conduct all work in a chemical fume hood.[9] • Use explosion-proof electrical equipment and non-sparking tools.[8] • Ground all equipment to prevent static discharge.[8] • Keep away from all sources of ignition (heat, sparks, open flames).[10]
Toxicity / Carcinogenicity • Always wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart), splash goggles, a face shield, and a flame-resistant lab coat.[9] • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[9] • Avoid inhalation of vapors and any contact with skin or eyes.[8]
Spills • Have a chemical spill kit readily available. • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[10] • Evacuate the area for larger spills and contact your institution's safety office.[9]
Waste Disposal • 1,2-dichloroethane is a regulated hazardous waste.[11][12] • Collect all liquid waste (including aqueous layers from workup) in a clearly labeled, sealed hazardous waste container.[9] • Do not pour down the drain.[10] • Disposal must be handled by a licensed professional waste service, typically via incineration.[10][11]
Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from the literature and is intended for laboratory scale. Scale-up requires further process safety analysis.

Materials and Reagents:
  • Theophylline (1.0 eq)

  • 1,2-Dichloroethane (serves as reagent and organic solvent)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.2 eq)

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% solution

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline (1.0 eq) in a 2N aqueous solution of sodium hydroxide (1.1 eq). Stir for 15 minutes at room temperature to ensure complete formation of the sodium salt.[1]

  • Addition of Reagents: To the stirred solution, add Tetrabutylammonium Bromide (0.2 eq) followed by an excess of 1,2-dichloroethane (e.g., 5-10 volumes relative to the aqueous phase).[1]

  • Reaction: Heat the biphasic mixture to reflux (approx. 83-85°C) with vigorous stirring. Maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (disappearance of theophylline spot on TLC), cool the mixture to room temperature.

    • Carefully neutralize the mixture by adding 10% HCl solution until the pH of the aqueous layer is approximately 7.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.[1]

  • Workup - Washing and Drying:

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a hot mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Alternatively, for higher purity, perform silica gel column chromatography using a gradient of ethyl acetate in hexane.[1]

  • Characterization: Confirm the identity and purity of the final product using HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][13] The melting point should be in the range of 123-127°C.[6]

Workflow and Mechanism Diagrams
Overall Synthesis Workflow

G cluster_react Reaction cluster_workup Workup cluster_purify Purification & Analysis Reactants 1. Theophylline, NaOH(aq), 1,2-Dichloroethane, TBAB Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Monitor 3. Monitor by TLC/HPLC Reflux->Monitor Quench 4. Cool & Neutralize (HCl) Monitor->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry (MgSO4) & Evaporate Extract->Dry Purify 7. Recrystallize or Column Chromatography Dry->Purify Crude Product Analyze 8. Characterize Product (HPLC, NMR, MS, MP) Purify->Analyze Final Final Analyze->Final Pure Product

Caption: Step-by-step workflow for the synthesis of this compound.

Phase-Transfer Catalysis (PTC) Mechanism

G Mechanism of Phase-Transfer Catalysis cluster_aq Aqueous Phase cluster_org Organic Phase Theo_Na Theophylline⁻ Na⁺ Theo_TBA Theophylline⁻ TBA⁺ Theo_Na->Theo_TBA Ion Exchange TBAB_aq TBA⁺ Br⁻ NaCl Na⁺ Cl⁻ DCE Cl-CH2CH2-Cl Product Product + Cl⁻ Theo_TBA->Product SN2 Reaction TBAC_org TBA⁺ Cl⁻ TBAC_org->NaCl Regenerate Catalyst

Caption: The catalytic cycle of TBA in the biphasic alkylation reaction.

References
  • Toxicological Profile for 1,2-Dichloroethane. (n.d.).
  • Sagne, J. A., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]
  • Dichloroethane 1,2- (HSG 55, 1991). (1991). International Programme on Chemical Safety (IPCS) INCHEM. [Link]
  • Standard Operating Procedure for the use of 1,2-Dichloroethane. (n.d.). Western Carolina University. [Link]
  • This compound. (2018, May 16). SIELC Technologies. [Link]
  • Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.).
  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. [Link]
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. (2020).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega. [Link]
  • This compound. (n.d.).
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2001). Journal of the American Chemical Society. [Link]
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University. [Link]
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. (2001).
  • Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. (2023).
  • Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. (2009). International Journal of Pharmaceutical Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of 7-(2-Chloroethyl)theophylline and Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological activities of 7-(2-Chloroethyl)theophylline and its parent compound, theophylline. While theophylline is a well-characterized methylxanthine drug with established therapeutic uses, this compound is a synthetic derivative for which detailed experimental data is less abundant. This document will objectively compare their known mechanisms of action, biological activities, and the structural variations that underpin their pharmacological profiles. Where direct comparative data is unavailable, this guide will delineate the necessary experimental protocols to generate such data, providing a roadmap for future research.

Introduction: Theophylline and its Chloroethyl Analog

Theophylline, a naturally occurring methylxanthine found in tea and cocoa beans, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its therapeutic effects are primarily attributed to its ability to relax bronchial smooth muscle and reduce airway inflammation.[1] this compound is a synthetic derivative of theophylline, featuring a chloroethyl group at the 7-position of the xanthine core.[2][3] This structural modification is anticipated to alter its pharmacological properties, including its interaction with biological targets, potency, and overall activity profile. This guide will explore these differences based on available scientific literature and provide the experimental context for their evaluation.

Unraveling the Mechanism of Action: A Tale of Two Targets

Theophylline exerts its pharmacological effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4]

1. Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes, which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent relaxation of airway smooth muscle, resulting in bronchodilation.[7]

2. Adenosine Receptor Antagonism: Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4] Adenosine is a signaling molecule that can cause bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline mitigates the bronchoconstrictive effects of adenosine.[4]

This compound's Mechanism:

Comparative Biological Activity: What the Data Tells Us (and What it Doesn't)

A direct, quantitative comparison of the activity of theophylline and this compound is hampered by the limited availability of experimental data for the latter.

CompoundPhosphodiesterase (PDE) Inhibition (IC50)Adenosine Receptor Antagonism (Ki)Bronchodilator Potency
Theophylline Non-selective inhibitor (IC50 varies by PDE subtype)Non-selective antagonist (Ki in the low micromolar range for A1, A2A, A2B)Well-established, dose-dependent bronchodilator[8][9][10]
This compound Data not availableReported adenosine receptor antagonist; specific Ki values not found[1]Described as a potential bronchodilator; quantitative data lacking[11]

A study by Daly et al. (1985) on various caffeine and theophylline analogs indicated that substitutions at the 7-position can influence adenosine receptor affinity.[12] While this study did not specifically report data for this compound, it provides a basis for understanding how modifications at this position can impact activity. For instance, the introduction of different alkyl groups at various positions on the xanthine ring system has been shown to alter both potency and selectivity for adenosine receptor subtypes.[12]

Charting the Course for Future Research: Essential Experimental Protocols

To bridge the knowledge gap and enable a robust comparison, the following experimental protocols are essential:

Phosphodiesterase Inhibition Assay

This assay is crucial to determine the inhibitory activity of this compound against various PDE isozymes and compare it to theophylline.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific phosphodiesterase isoforms (e.g., PDE3, PDE4, PDE5).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes and the fluorescently labeled cAMP substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: A serial dilution of theophylline and this compound is prepared.

  • Incubation: The PDE enzyme is incubated with the test compounds for a specific period.

  • Reaction Initiation: The fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.

  • Detection: The reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Workflow for Phosphodiesterase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare PDE Enzyme Incubate Incubate Enzyme with Compounds Prep_Enzyme->Incubate Prep_Substrate Prepare Fluorescent cAMP Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Incubate Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining PDE inhibitory activity.

Radioligand Binding Assay for Adenosine Receptors

This assay will quantify the binding affinity of this compound to various adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of the test compounds for adenosine A1, A2A, A2B, and A3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared.

  • Radioligand and Compound Preparation: A radiolabeled ligand with known high affinity for the receptor and serial dilutions of the test compounds (theophylline and this compound) are prepared.

  • Binding Reaction: The cell membranes are incubated with the radioligand in the presence and absence of the test compounds.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated, and the Ki values for the test compounds are determined using the Cheng-Prusoff equation.

Workflow for Adenosine Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor- Expressing Membranes Incubate Incubate Membranes, Radioligand & Compounds Prep_Membranes->Incubate Prep_Radioligand Prepare Radiolabeled Ligand Prep_Radioligand->Incubate Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count_Radioactivity Measure Radioactivity Filter->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Determine_Ki Determine Ki Calculate_Binding->Determine_Ki

Caption: Workflow for determining adenosine receptor binding affinity.

In Vitro Bronchodilator Activity using Organ Bath

This experiment directly assesses the functional effect of the compounds on airway smooth muscle relaxation.

Objective: To evaluate and compare the bronchodilator potency of theophylline and this compound on isolated tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The tracheal rings are contracted with a bronchoconstrictor agent such as acetylcholine or histamine.

  • Compound Addition: Cumulative concentrations of theophylline and this compound are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are constructed, and the EC50 (half-maximal effective concentration) for each compound is calculated to determine their relative potencies.

Workflow for Organ Bath Bronchodilator Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Trachea Isolate Tracheal Rings Mount_in_Bath Mount in Organ Bath Isolate_Trachea->Mount_in_Bath Induce_Contraction Induce Contraction (e.g., Acetylcholine) Mount_in_Bath->Induce_Contraction Add_Compounds Add Cumulative Doses of Test Compounds Induce_Contraction->Add_Compounds Measure_Relaxation Measure Isometric Relaxation Add_Compounds->Measure_Relaxation Plot_Curves Construct Concentration- Response Curves Measure_Relaxation->Plot_Curves Determine_EC50 Determine EC50 Plot_Curves->Determine_EC50

Caption: Workflow for assessing in vitro bronchodilator activity.

Signaling Pathways

Theophylline's Dual Mechanism of Action

Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: The dual signaling pathways of theophylline.

Conclusion and Future Directions

Theophylline remains a valuable therapeutic agent with a well-understood, albeit non-selective, mechanism of action. Its derivative, this compound, presents an intriguing modification that warrants further investigation. While it is purported to be an adenosine receptor antagonist and a potential bronchodilator, the lack of robust, quantitative experimental data significantly limits a direct comparison with theophylline.

The chloroethyl group at the 7-position may influence the compound's lipophilicity, membrane permeability, and interaction with its biological targets, potentially leading to altered potency, selectivity, and pharmacokinetic properties. To fully elucidate the therapeutic potential of this compound, it is imperative for the research community to undertake the detailed experimental protocols outlined in this guide. The resulting data will not only allow for a definitive comparison with theophylline but also contribute to a broader understanding of the structure-activity relationships of xanthine derivatives, paving the way for the design of more potent and selective respiratory therapeutics.

References

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1985). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487–492.
  • Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. (1994). Journal of Medicinal Chemistry, 37(10), 1417–1440.
  • Hayallah, A. M., Elgaher, W. A., Salem, O. I., & Abdel Alim, A. M. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3–21.
  • Recent developments in adenosine receptor ligands and their potential as novel drugs. (2013). Future Medicinal Chemistry, 5(10), 1205–1229.
  • Armitage, A. K., Boswood, J., & Large, B. J. (1961). Thioxanthines with potent bronchodilator and coronary dilator properties. British Journal of Pharmacology and Chemotherapy, 16, 59–76.
  • Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma. (1984). Chest, 85(6), 746–750.
  • Analogs of theophylline found to have high potency at the adenosine receptor. (n.d.). ResearchGate.
  • Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. (n.d.). ResearchGate.
  • Quantitative Structure-Activity Relationship of Some 7-(4-Coumaryloxy) alkyl Substituted Theophyllines. (1999). Turkish Journal of Chemistry, 23(3), 279–286.
  • This compound | C9H11ClN4O2 | CID 1882. (n.d.). PubChem.
  • Quantitative structure-activity relationship study of some 7-substituted theophyllines. (1998). Arzneimittel-Forschung, 48(1), 39–42.
  • Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. (1985). Journal of Medicinal Chemistry, 28(4), 487–492.
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Theophylline and Phosphodiesterase Inhibitors. (n.d.). ResearchGate.
  • Choi, O. H., Shamim, M. T., Padgett, W. L., & Daly, J. W. (1988). Caffeine and theophylline analogues: Correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(5), 387–398.
  • Bioavailability of theophylline from three different tablets in asthmatic patients and their bronchodilating effects in combination with terbutaline inhalation. (1979). European Journal of Clinical Pharmacology, 16(5), 331–336.
  • Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition. (1992). American Journal of Respiratory Cell and Molecular Biology, 7(6), 577–584.
  • Quantitative structure-activity relationship study of some 7-substituted theophyllines. (1998). Arzneimittel-Forschung, 48(1), 39–42.
  • Theophylline as a bronchodilator in COPD and its combination with inhaled beta-adrenergic drugs. (1987). Chest, 92(1 Suppl), 7S–14S.
  • Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. (1994).
  • Phosphodiesterase inhibition and theophylline. (1980).
  • Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. (1993). The European Respiratory Journal. Supplement, 17, 121s–127s.
  • Discriminating measures of bronchodilator drug efficacy and potency. (2001).
  • Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. (2018). Journal of Advanced Pharmaceutical Technology & Research, 9(2), 55–61.
  • Quantitative structure-activity relationship of some 7-(4-Coumaryloxy) alkyl substituted theophyllines. (n.d.). ResearchGate.
  • Comparison of the bronchodilating effect of two doses of a sustained release theophylline. (1983). International Journal of Clinical Pharmacology, Therapy, and Toxicology, 21(9), 453–457.
  • This compound (C9H11ClN4O2). (n.d.). PubChemLite.
  • Bronchodilators: beta 2 agonists versus theophylline. (1981). The New Zealand Medical Journal, 94(694), 308–310.
  • Anti-inflammatory effects of low-dose oral theophylline in atopic asthma. (1994). Lancet, 343(8904), 993–996.
  • Long‐acting beta2‐agonists versus theophylline for maintenance treatment of asthma. (2005).
  • Treatment effects of low-dose theophylline combined with an inhaled corticosteroid in COPD. (2006). Chest, 130(5), 1345–1352.
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. (2021). Frontiers in Chemistry, 9, 737873.

Sources

Comparing 7-(2-Chloroethyl)theophylline to other methylxanthines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 7-(2-Chloroethyl)theophylline and Classical Methylxanthines

Executive Summary

This guide provides a detailed comparative analysis of this compound (7-CET), a synthetic derivative of theophylline, against its classical, naturally occurring methylxanthine counterparts: theophylline, caffeine, and theobromine. While sharing the core xanthine structure responsible for adenosine receptor antagonism and phosphodiesterase inhibition, 7-CET possesses a unique 2-chloroethyl group at the 7-position. This modification not only alters its pharmacological profile but also introduces a reactive alkylating capacity, fundamentally distinguishing it from other methylxanthines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an objective look at its structure, mechanism, and potential applications, supported by established experimental methodologies.

Introduction: The Methylxanthine Family

Methylxanthines, including theophylline, caffeine, and theobromine, are a class of purine alkaloids widely consumed in beverages like tea, coffee, and cocoa.[1][2] Their pharmacological effects are well-documented and stem primarily from two core mechanisms:

  • Adenosine Receptor Antagonism : At physiological concentrations, methylxanthines act as competitive antagonists of A1 and A2A adenosine receptors.[3][4] By blocking adenosine—a neurotransmitter that promotes drowsiness and smooth muscle constriction—they exert stimulatory and bronchodilatory effects.[5]

  • Phosphodiesterase (PDE) Inhibition : At higher concentrations, they non-selectively inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] This inhibition leads to increased intracellular levels of these second messengers, resulting in effects like smooth muscle relaxation and cardiac stimulation.[7]

These compounds are staples in both pharmacology research and clinical practice, with theophylline used in the treatment of respiratory diseases like asthma and COPD.[2][8]

This compound: A Structurally and Functionally Distinct Derivative

This compound (7-CET) is a synthetic analog of theophylline.[9] Its defining feature is the substitution of a hydrogen atom with a 2-chloroethyl group at the N7 position of the purine ring.[10] This seemingly minor alteration introduces significant chemical and biological differences.

Chemical Structure and Properties

The core xanthine scaffold is preserved, but the addition of the chloroethyl moiety increases the molecular weight and modifies its physicochemical properties.

Caption: Structural comparison of Theophylline, Caffeine, and 7-CET.
Table 1: Comparative Physicochemical Properties
PropertyThis compoundTheophyllineCaffeineTheobromine
Molecular Formula C₉H₁₁ClN₄O₂[11]C₇H₈N₄O₂[12]C₈H₁₀N₄O₂C₇H₈N₄O₂
Molecular Weight 242.66 g/mol [11]180.16 g/mol [12]194.19 g/mol 180.16 g/mol
Key Structural Feature 2-chloroethyl group at N7H at N7Methyl group at N7H at N1
Reactivity Alkylating potential[13]StableStableStable
Half-life (human) Data not available~8 hours[12]~5 hours[12]~7-12 hours[12]

Comparative Mechanisms of Action: A Tripartite View

The functional divergence of 7-CET can be understood by comparing its activity across three key mechanistic domains.

Adenosine Receptor Antagonism

Like its parent compound, 7-CET is an adenosine receptor antagonist.[14] It has been shown to bind to adenosine receptors, with some evidence pointing towards interactions with A1 and A2A subtypes.[9][10] This antagonism is expected to contribute to CNS stimulant and smooth muscle relaxant effects. However, the bulky and electronegative chloroethyl group at the N7 position—a site where a methyl group in caffeine enhances potency—likely alters the binding affinity and selectivity profile compared to other methylxanthines. A comprehensive head-to-head comparison of binding constants (Ki) across all adenosine receptor subtypes is necessary to fully delineate its profile.

Phosphodiesterase (PDE) Inhibition
Unique Mechanism: Alkylating Activity

This is the most significant point of divergence. The 2-chloroethyl group is a reactive moiety, making 7-CET an alkylating agent.[13] The chlorine atom can act as a leaving group, allowing the ethyl group to form a covalent bond with nucleophilic sites in biological macromolecules, such as the nitrogen and sulfur atoms in proteins and DNA.[13][17]

This property is absent in naturally occurring methylxanthines and aligns 7-CET more with classic alkylating anticancer drugs.[17] This reactivity makes 7-CET a valuable synthetic intermediate for creating novel theophylline derivatives but also suggests a potential for cytotoxicity through mechanisms distinct from its receptor-mediated effects.[18] This dual functionality opens avenues for its use as a research tool for probing biological systems or as a scaffold for targeted covalent inhibitors.

G cluster_shared Shared Mechanisms cluster_unique Unique Mechanism Methylxanthines Methylxanthines (Theophylline, Caffeine, etc.) AR Adenosine Receptor Antagonism Methylxanthines->AR PDE Phosphodiesterase Inhibition Methylxanthines->PDE CET This compound CET->AR CET->PDE Alkyl Covalent Alkylation of Biomolecules CET->Alkyl unique reactivity

Caption: Comparison of the mechanistic profiles of methylxanthines.

Comparative Pharmacological Effects

EffectClassical Methylxanthines (Theophylline/Caffeine)This compoundRationale for Difference
CNS Stimulation Well-established; causes alertness, reduces fatigue.[1] Caffeine is most potent.[1]Expected due to adenosine antagonism; may have a modified profile.[9]Altered blood-brain barrier penetration and receptor affinity due to the chloroethyl group.
Bronchodilation Potent effect, the basis for theophylline's use in asthma.[2][8]Reported to have bronchodilator properties.[19]Adenosine antagonism and PDE inhibition are conserved mechanisms.
Cardiovascular Increased heart rate and contractility.[20]Effects not well-characterized, but likely similar due to shared mechanisms.Adenosine antagonism in cardiac tissue is a class effect.
Cytotoxicity Generally low at therapeutic doses.Potential for cytotoxicity due to alkylating nature.[19]Covalent modification of essential biomolecules is a distinct, non-receptor-mediated mechanism.
Synthetic Utility Limited; modifications require specific reactions.High; the reactive chloroethyl group is a handle for further synthesis.[13][18]The chloroethyl group is a versatile functional group for nucleophilic substitution.

Key Experimental Protocols

To empirically determine the comparative pharmacology of these compounds, standardized assays are required. The following protocols provide a framework for such investigations.

Protocol 1: Synthesis of this compound

Causality: This protocol leverages the nucleophilicity of the N7 nitrogen on the theophylline ring to displace a halide from a two-carbon electrophile, forming the desired C-N bond. Sodium hydroxide acts as a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

  • Dissolution : Dissolve theophylline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.[10]

  • Base Addition : Add a solution of sodium hydroxide (1.1 equivalents) to the mixture and stir to form the sodium salt of theophylline.

  • Alkylation : Add 1,2-dichloroethane (a molar excess, e.g., 1.5-2 equivalents) to the reaction mixture.[10][21]

  • Reflux : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling, neutralize the mixture with a dilute acid (e.g., 10% HCl).[18]

  • Extraction : Extract the product into an organic solvent like ethyl acetate.[18]

  • Purification : Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[18]

Caption: Workflow for the synthesis of this compound.
Protocol 2: Competitive Radioligand Binding Assay for Adenosine Receptors

Causality: This assay quantifies the affinity of a test compound (e.g., 7-CET) for a specific receptor subtype by measuring its ability to compete with a known high-affinity radiolabeled ligand. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

  • Membrane Preparation : Prepare cell membrane homogenates from a cell line expressing a high density of the target adenosine receptor subtype (e.g., A1, A2A).

  • Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup : In a 96-well plate, add:

    • Membrane preparation (constant amount).

    • Radioligand (e.g., [³H]DPCPX for A1 receptors) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled competitor (7-CET, theophylline, caffeine).

  • Incubation : Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Separation : Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

  • Washing : Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification : Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Causality: This assay measures the activity of a specific PDE isozyme by quantifying the conversion of its substrate (cAMP or cGMP) into its product (5'-AMP or 5'-GMP). The ability of a test compound to inhibit this conversion is measured to determine its IC50 value.

  • Enzyme and Substrate : Obtain purified recombinant human PDE isozymes (e.g., PDE1-PDE5). The substrate will be [³H]cAMP or [³H]cGMP.

  • Reaction Mixture : In a microplate, combine:

    • Assay buffer.

    • The specific PDE isozyme.

    • Increasing concentrations of the test inhibitor (7-CET, theophylline).

  • Initiation : Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubation : Incubate at 30°C for a fixed period during which the reaction is linear.

  • Termination : Stop the reaction by adding a stop solution or by boiling.

  • Product Conversion : Add snake venom nucleotidase, which converts the [³H]5'-AMP product to radiolabeled adenosine.

  • Separation : Separate the charged, unreacted substrate from the neutral adenosine product using anion-exchange resin chromatography.

  • Quantification : Measure the radioactivity of the eluate (containing the [³H]adenosine product) using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Conclusion and Future Directions

This compound is a unique methylxanthine derivative that bridges the pharmacology of classical adenosine receptor antagonists with the reactivity of alkylating agents. While it retains the foundational mechanisms of its parent compound, the presence of the chloroethyl group introduces a potential for covalent interactions, setting it apart from theophylline, caffeine, and theobromine.

This guide highlights that 7-CET is not merely another methylxanthine but a distinct chemical entity with a dual mechanism of action. Its true potential as a therapeutic agent or a research probe can only be unlocked through further rigorous investigation. Future research should focus on:

  • Quantitative Pharmacological Profiling : Head-to-head comparisons of binding affinities (Ki) for all adenosine receptor subtypes and inhibitory concentrations (IC50) against a panel of PDE isozymes.

  • Cellular and In Vivo Studies : Investigating its effects on cell viability, signaling pathways, and overall physiological responses to distinguish receptor-mediated effects from those caused by alkylation.

  • Medicinal Chemistry Exploration : Utilizing its reactive handle to synthesize novel, targeted covalent inhibitors for various biological targets.

By understanding its multifaceted nature, the scientific community can better leverage the unique properties of this compound in drug discovery and chemical biology.

References

  • (2023-07-03). Methylxanthines.
  • Beavo, J. A., & Reifsnyder, D. H. (1990).
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PubMed Central - NIH. [Link]
  • Pardhasaradhi, M., & Prakash, C. (2017). An Overview of Methylxanthine as Adenosine Receptor Antagonists.
  • Tripathi, K. D. Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. Pharmacology - Medical E-Study Note. [Link]
  • Ghosh, A., et al. (1992). Antagonism of adenosine-induced relaxation by methylxanthines in coronary artery. PubMed. [Link]
  • Ukena, D., et al. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. PubMed. [Link]
  • Fredholm, B. B. (1985). Methylxanthines as Adenosine Receptor Antagonists. Annals of Internal Medicine. [Link]
  • Katzung, B. G. (2017).
  • Nickson, C. (2020). Phosphodiesterase Inhibitors / Methylxanthines - Part One. LITFL. [Link]
  • Methylxanthines Definition. Fiveable. [Link]
  • Riksen, N. P., et al. (2011). The cardiovascular effects of methylxanthines. PubMed. [Link]
  • Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. PubMed. [Link]
  • This compound | C9H11ClN4O2. PubChem. [Link]
  • Bouziane, I., et al. (2017). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica. [Link]
  • Parsons, W. J., & Stiles, G. L. (1985). Methylxanthines as adenosine receptor antagonists. PubMed. [Link]
  • This compound. LookChem. [Link]
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
  • Sirmans, E., & Beck, J. K. (2023). Theophylline.
  • Birkett, D. J., et al. (1985). Comparison of theophylline and theobromine metabolism in man. PubMed. [Link]
  • Carney, J. M. (1982). Effects of caffeine, theophylline and theobromine on scheduled controlled responding in rats. British Journal of Pharmacology. [Link]
  • Lelo, A., et al. (1986). Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. PubMed Central - NIH. [Link]
  • Alkyl
  • Lakmal, A. (2022). What is the Difference Between Caffeine Theobromine and Theophylline. Pediaa.Com. [Link]

Sources

A Comparative Guide to the Efficacy of 7-(2-Chloroethyl)theophylline and Caffeine for Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the pharmacological efficacy of 7-(2-Chloroethyl)theophylline and its widely known analogue, caffeine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to provide a mechanistic understanding, supporting experimental data, and practical protocols to empower informed decisions in compound selection and experimental design.

Structural and Pharmacological Context

Caffeine (1,3,7-trimethylxanthine) is a naturally occurring methylxanthine that acts as a central nervous system stimulant.[1] Its synthetic relative, this compound, is a derivative of theophylline (1,3-dimethylxanthine). The key structural distinction is the substitution of the methyl group at the 7-position with a 2-chloroethyl group.[2] This seemingly minor alteration significantly modifies the compound's interaction with biological targets, leading to a distinct efficacy profile compared to caffeine. While both are used in research for their effects on respiratory and central nervous systems, their applications diverge based on their specific pharmacological properties.[3][4]

Differentiating the Mechanism of Action

The primary mechanism of action for both compounds is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[5][6] Adenosine is an endogenous purine nucleoside that modulates neurotransmission, generally producing a depressant effect in the central nervous system. By blocking these receptors, methylxanthines prevent adenosine from binding, thereby inhibiting its depressant effects and leading to increased neuronal firing.[1]

While this core mechanism is shared, the nuances are critical:

  • Caffeine is a non-selective antagonist , meaning it blocks A1 and A2A receptors with relatively similar, albeit low, affinity.[5][7] Its effects are broad, influencing a wide range of neuronal pathways indirectly.[5]

  • This compound , as a theophylline derivative, also acts as an adenosine receptor antagonist.[8][9] The presence of the chloroethyl group, however, alters its binding characteristics. Analogues with substitutions at this position have been shown to possess varied potencies and selectivities compared to caffeine.[7] This compound is often utilized in research settings where a different profile of adenosine receptor interaction is desired.

G_Protein_Signaling Methylxanthine Antagonism of Adenosine Receptors cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Intracellular Signaling A1R A1 Receptor AC Adenylyl Cyclase A1R->AC inhibits A2AR A2A Receptor A2AR->AC activates cAMP cAMP AC->cAMP synthesizes Adenosine Adenosine Adenosine->A1R activates Adenosine->A2AR activates Caffeine Caffeine Caffeine->A1R blocks Caffeine->A2AR blocks CET 7-(2-Chloroethyl) theophylline CET->A1R blocks CET->A2AR blocks Response Cellular Response cAMP->Response

Caption: Generalized pathway of adenosine receptor antagonism by methylxanthines.

A Data-Driven Comparison of Efficacy

Efficacy in this context is best assessed by examining binding affinity (Ki), which is an inverse measure of how tightly a ligand binds to a receptor. A lower Ki value signifies higher affinity and potency. While direct, side-by-side comparative studies are limited, data from various sources allow for a robust analysis.

CompoundTargetBinding Affinity (Ki)Notes
Caffeine Adenosine A1 Receptor~20-50 µMLow affinity; requires relatively high concentrations for effect.[5]
Caffeine Adenosine A2A Receptor~40-100 µMEven lower affinity than for A1, confirming non-selectivity.[5][10]
Theophylline (Parent Compound)Adenosine Receptors~7 µMThe parent compound of 7-CET is significantly more potent than caffeine.[11]
This compound Adenosine ReceptorsData not consistently reportedAs a derivative of the more potent theophylline, it is expected to have a higher affinity than caffeine. The chloroethyl group may further modify this affinity and selectivity.[7]

Expert Analysis of Data: The evidence strongly indicates that theophylline, the parent compound of this compound, is substantially more potent than caffeine at adenosine receptors.[11] While specific Ki values for this compound are not readily available in recent literature, studies on analogous theophylline derivatives show that substitutions at the 7-position can significantly alter potency and selectivity.[7] Therefore, it is reasonable to hypothesize that this compound is a more potent adenosine receptor antagonist than caffeine. This higher potency means lower concentrations are required to achieve a biological effect, a critical consideration for minimizing off-target effects in experimental systems.

Experimental Protocol: Validating Binding Affinity via Competitive Radioligand Assay

To empirically determine and compare the binding affinities (Ki) of these compounds, a competitive radioligand binding assay is the gold standard.[12][13] This protocol is a self-validating system because it measures the displacement of a radioligand with known affinity, allowing for a precise calculation of the test compound's affinity.

Objective: To determine the Ki of this compound and caffeine for the human adenosine A1 receptor.

Methodology:

Assay_Workflow Competitive Radioligand Binding Assay Workflow A 1. Preparation - A1 Receptor Membranes - Radioligand ([³H]DPCPX) - Serial dilutions of Caffeine & 7-CET B 2. Incubation Combine membranes, radioligand, and competitor in 96-well plate. Incubate to equilibrium (e.g., 60 min at 30°C). A->B C 3. Separation Rapidly filter through GF/C filter mat to separate bound from free radioligand. B->C D 4. Quantification Dry filters, add scintillation cocktail, and count radioactivity (CPM) in a MicroBeta counter. C->D E 5. Data Analysis - Plot % Inhibition vs. log[Competitor] - Determine IC50 from curve fit - Calculate Ki via Cheng-Prusoff Equation D->E

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membrane homogenates from a cell line stably expressing the human adenosine A1 receptor. Protein concentration should be determined via a BCA assay to ensure consistency.[14]

  • Reagent Preparation:

    • Prepare serial dilutions of both this compound and caffeine. A 10-point, 3-fold dilution series is standard.

    • Prepare the radioligand solution. A common choice for the A1 receptor is [³H]DPCPX, used at a concentration near its known dissociation constant (Kd).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the unlabeled competitor (caffeine or 7-CET), and the radioligand.[14]

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known A1 antagonist).

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[14]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[14]

  • Detection: Dry the filter mat, add a scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the concentration of each competitor that inhibits 50% of specific radioligand binding (the IC50 value).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16] This conversion is critical because, unlike the IC50, the Ki is a true constant for the drug-receptor interaction, independent of assay conditions.[15]

Field-Proven Insights: Choosing the Right Tool for the Job

The choice between these two compounds is dictated entirely by the experimental objective.

  • Choose this compound when:

    • Higher Potency is Required: Its presumed higher affinity makes it more suitable for systems where high concentrations of caffeine might induce off-target effects or solubility issues.

    • Investigating Theophylline-Specific Effects: It is a more appropriate tool for studies building on the extensive literature of theophylline in conditions like asthma or COPD.[4][17]

    • Structure-Activity Relationship (SAR) Studies: It serves as a valuable compound in SAR studies to probe the role of the 7-position substituent on methylxanthine activity.[7]

  • Choose Caffeine when:

    • A Non-Selective Antagonist is Needed: For experiments designed to investigate the global effects of adenosine receptor blockade.

    • A Well-Characterized, Low-Potency Control is Required: Its extensive documentation and predictable effects make it an excellent benchmark compound.[18][19]

    • In Vivo Behavioral Studies: A vast body of literature exists for caffeine's behavioral effects in animals, providing a strong basis for comparison.[18][20]

References

  • Source: Canadian Society of Pharmacology and Therapeutics (CSPT)
  • Title: Enzyme Inhibitor Terms and Calculations Source: Sigma-Aldrich URL
  • Title: Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor Source: Benchchem URL
  • Title: 7-(2-Chloroethyl)
  • Title: Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays Source: Benchchem URL
  • Title: Buy 7-(2-Chloroethyl)
  • Title: Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues Source: AVMA Journals URL
  • Title: The role of adenosine receptors in the central action of caffeine Source: PMC URL
  • Title: determination of KB or Ki from IC50.
  • Title: Caffeine Source: Wikipedia URL
  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC - PubMed Central URL
  • Title: Computational Study of the Binding Modes of Caffeine to the Adenosine A 2A Receptor Source: ACS Publications URL
  • Title: Learn: Videos: Caffeine and Adenosine: Antagonist and Agonist Source: PDB-101 URL
  • Title: Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator Source: AAT Bioquest URL
  • Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL
  • Title: 7-(2-Chloroethyl)
  • Title: Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors Source: PubMed URL
  • Title: Theophylline Source: StatPearls - NCBI Bookshelf URL
  • Title: 7-(2-Chloroethyl)
  • Title: Theophylline Source: AccessPharmacy URL
  • Title: Caffeine has greater potency and efficacy than theophylline to reverse the motor impairment caused by chronic but not acute interruption of striatal dopaminergic transmission in rats Source: PubMed URL
  • Title: The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects Source: PMC URL
  • Title: A comparison of the central nervous system effects of caffeine and theophylline in elderly subjects Source: PMC URL
  • Title: 7-(2-Chloroethyl)

Sources

A Comparative Guide to Validating the Anti-inflammatory Effects of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory properties of 7-(2-Chloroethyl)theophylline, a derivative of theophylline.[1][2] We will objectively compare its potential efficacy against two well-established anti-inflammatory agents: its parent compound, theophylline, and the potent corticosteroid, dexamethasone. This document is designed to move beyond a simple listing of protocols, offering instead a self-validating experimental strategy grounded in established scientific principles, complete with detailed methodologies, comparative data analysis, and mechanistic insights.

Introduction to the Comparative Compounds

The validation of any new therapeutic agent requires rigorous comparison against existing standards. Here, we select theophylline and dexamethasone as benchmarks due to their distinct and well-characterized anti-inflammatory mechanisms.

  • This compound: A synthetic derivative of theophylline, this compound is structurally characterized by a chloroethyl group at the N7 position.[2][3] Like theophylline, it is known to interact with adenosine receptors, a mechanism that may contribute to its pharmacological profile.[1][3][4] However, its specific anti-inflammatory activities and the underlying molecular mechanisms are not yet extensively documented, creating a clear need for the validation workflow proposed herein.[3]

  • Theophylline (Comparator 1): A methylxanthine drug used in the treatment of respiratory diseases, theophylline possesses recognized anti-inflammatory properties, particularly at concentrations below those required for bronchodilation.[5][6] Its mechanisms include the non-selective inhibition of phosphodiesterases (PDEs), leading to increased intracellular cAMP, and the activation of histone deacetylase-2 (HDAC2), which suppresses inflammatory gene expression.[5][7] Theophylline has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8, while promoting the anti-inflammatory cytokine IL-10.[8][9][10] A key part of its action is the inhibition of the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[7][8]

  • Dexamethasone (Comparator 2): A potent synthetic glucocorticoid, dexamethasone serves as a gold-standard anti-inflammatory agent.[11] Its primary mechanism involves binding to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene expression.[11][12][13] This leads to the transactivation of anti-inflammatory genes (such as annexin-1) and the transrepression of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1).[12][14] The result is a powerful suppression of inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.[14]

Experimental Design: A Dual-Pronged Validation Strategy

To build a robust and comprehensive profile of this compound's anti-inflammatory activity, we propose a two-stage approach. This begins with in vitro assays to establish cellular and molecular effects in a controlled environment, followed by in vivo studies to confirm efficacy within a complex biological system.

G cluster_0 Experimental Validation Workflow Start Start InVitro In Vitro Assessment (Cellular & Molecular Mechanisms) Start->InVitro Step 1 InVivo In Vivo Assessment (Systemic Efficacy) InVitro->InVivo Step 2 Data Comparative Data Analysis & Mechanistic Synthesis InVivo->Data Step 3 Conclusion Conclusion Data->Conclusion Step 4

Caption: Proposed experimental workflow for validating anti-inflammatory effects.

In Vitro Assessment: Quantifying Cellular Anti-inflammatory Activity

Objective: To directly measure and compare the ability of this compound, theophylline, and dexamethasone to suppress inflammatory responses in immune cells.

Experimental Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) are an excellent model. LPS, a component of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), triggering a strong inflammatory cascade that mimics the initial stages of infection.[15]

Protocol: Inhibition of Pro-inflammatory Mediators
  • Cell Culture: Plate RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1-2 hours with a range of concentrations of this compound, theophylline, or dexamethasone (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant for analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16]

    • Nitric Oxide (NO) Measurement: Determine the level of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[15]

Protocol: Analysis of Inflammatory Gene Expression
  • Follow steps 1-3 from Protocol 3.1, but use 6-well plates with a higher cell density (e.g., 1 x 10⁶ cells/well). Use a shorter incubation time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract total protein.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Use β-actin as a loading control.

  • Quantification: Use densitometry to quantify the relative expression levels of iNOS and COX-2.

Causality: Measuring both the secreted products (cytokines, NO) and the enzymes that produce them (iNOS, COX-2) provides a more complete picture. A reduction in both confirms that the compound is not just neutralizing the final product but is actively suppressing the inflammatory machinery at the protein expression level.

Expected Data and Comparative Analysis

The results should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against each inflammatory mediator. This quantitative data allows for a direct comparison of potency.

CompoundTNF-α Inhibition (IC₅₀)IL-6 Inhibition (IC₅₀)NO Production Inhibition (IC₅₀)
This compoundExperimental ValueExperimental ValueExperimental Value
TheophyllineExperimental ValueExperimental ValueExperimental Value
DexamethasoneExperimental ValueExperimental ValueExperimental Value
Caption: Comparative table for summarizing in vitro anti-inflammatory potency.

In Vivo Assessment: Efficacy in an Acute Inflammation Model

Objective: To validate the anti-inflammatory efficacy of this compound in a whole-organism model and compare its performance against the selected benchmarks.

Experimental Model: The carrageenan-induced paw edema model in rats is a widely used and highly reproducible model for evaluating acute inflammation.[17][18][19] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia, which is mediated by the release of histamine, serotonin, bradykinin, and prostaglandins.[17][20]

Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimation: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, this compound (e.g., 10, 20, 40 mg/kg), Theophylline (e.g., 20 mg/kg), and Dexamethasone (e.g., 1 mg/kg).

  • Compound Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[20]

  • Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[21]

  • Data Calculation: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point.

    • Edema (%) = ((Vt - V₀) / V₀) x 100

    • Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) x 100 (Where Vt is the paw volume at time t, and V₀ is the initial paw volume).

Protocol: Biochemical and Histological Analysis
  • Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals and excise the inflamed paw tissue.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the paw tissue to measure MPO activity. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative marker of neutrophil infiltration into the inflamed tissue.[10]

  • Histopathology: Fix the remaining paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should then blindly score the sections for edema, vascular congestion, and inflammatory cell infiltration.[21]

Trustworthiness: Combining plethysmometric measurements with biochemical (MPO) and histological data creates a self-validating system. A reduction in paw volume should correlate with decreased neutrophil infiltration (lower MPO activity) and observable improvements in tissue architecture.

Expected Data and Comparative Analysis
Treatment Group (Dose)Paw Edema Inhibition at 4 hr (%)MPO Activity (U/g tissue)Histological Score (Inflammatory Infiltration)
Vehicle Control0%Baseline ValueSevere
This compound (10 mg/kg)Experimental ValueExperimental ValueScore
This compound (20 mg/kg)Experimental ValueExperimental ValueScore
Theophylline (20 mg/kg)Experimental ValueExperimental ValueScore
Dexamethasone (1 mg/kg)Experimental ValueExperimental ValueScore
Caption: Comparative table for summarizing in vivo anti-inflammatory efficacy.

Mechanistic Deep Dive: Signaling Pathway Analysis

To understand how this compound exerts its effects, it is crucial to investigate its impact on key intracellular signaling pathways that govern inflammation. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammatory gene expression.[22][23]

Protocol: NF-κB and MAPK Pathway Investigation
  • Experimental Setup: Use the same cell culture model (LPS-stimulated RAW 264.7 cells) and treatment conditions as in Protocol 3.2, but use shorter stimulation times (e.g., 15, 30, and 60 minutes) to capture transient signaling events.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot Analysis: Probe membranes with antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins:

    • NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.[24]

    • MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK, Phospho-ERK1/2, Total ERK1/2.[25][26]

  • Immunofluorescence: To visually confirm NF-κB inhibition, pre-treat cells on coverslips, stimulate with LPS for 30-60 minutes, and then fix and stain for the p65 subunit. Use DAPI to stain the nucleus. Observe the cellular localization of p65 using a fluorescence microscope. Inhibition is marked by the retention of p65 in the cytoplasm.[27]

Expertise & Causality: The activation of NF-κB requires the phosphorylation and subsequent degradation of its inhibitor, IκBα.[24] A potent anti-inflammatory compound would be expected to block this degradation, thus preventing the p65 subunit from translocating to the nucleus to initiate transcription of pro-inflammatory genes like TNF-α and IL-6.[28][29] Similarly, inhibiting the phosphorylation of MAPK proteins like p38 and JNK can disrupt the downstream activation of transcription factors that also contribute to the inflammatory response.[30]

Visualizing the Mechanisms of Action

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB IκBα - NF-κB (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB nucleus Nucleus genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->genes Activates Theophylline Theophylline This compound Theophylline->IkB Inhibits Degradation Dex Dexamethasone Dex->NFkB_nuc Inhibits Transcription

Caption: Inhibition points in the canonical NF-κB signaling pathway.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates MAPK p38 MAPK MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates genes Inflammatory Gene Expression TF->genes Test_Cmpd Test Compounds Test_Cmpd->MAPK Potential Inhibition

Caption: Key components of the p38 MAPK signaling cascade.

Conclusion and Future Directions

This guide outlines a logical and robust framework for the preclinical validation of this compound as an anti-inflammatory agent. By systematically comparing its effects on cytokine production, inflammatory enzyme expression, and key signaling pathways against both its parent compound (theophylline) and a gold-standard therapeutic (dexamethasone), researchers can generate a comprehensive and defensible data package.

The combined results from the in vitro and in vivo experiments will elucidate not only if this compound is effective, but also its relative potency and its molecular mechanism of action. Positive findings would warrant further investigation into its effects in chronic inflammation models, a more detailed exploration of its interaction with adenosine receptor subtypes, and comprehensive safety and toxicology studies.

References

  • Ichiyama T, Hasegawa S, Matsubara T, Hayashi T, Furukawa S (2001) Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 364: 558–561.
  • Shannon, M. V., & Esmond, S. L. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. The Journal of Allergy and Clinical Immunology, 98(3), 675-681. [Link]
  • Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • Kaminska, B. (2005). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse, 10(3), 87-91. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Tsurufuji, S., Sugio, K., & Takemasa, F. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. The Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243. [Link]
  • Towers, C. (n.d.).
  • Schulze-Luehrmann, J., & Ghosh, S. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1793. [Link]
  • Dr. Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr. Oracle. [Link]
  • Huang, P., Han, J., & Hui, L. (2014). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 5(3), 218-226. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2011). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - PubMed Central. [Link]
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?.
  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. [Link]
  • Wikipedia. (n.d.). Theophylline. Wikipedia. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • PubMed. (2017).
  • Al-Kassas, R., & Al-Gareeb, A. I. (2023). Theophylline.
  • Morris, G. P. (2010).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
  • Zareen, S., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 9(4), e93923. [Link]
  • Vágó, J., et al. (2016). In Vitro Analysis of the Anti-Inflammatory Effect of Inhomogeneous Static Magnetic Field-Exposure on Human Macrophages and Lymphocytes. PLoS ONE, 11(3), e0151214. [Link]
  • Li, Y., et al. (2024). Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody. Frontiers in Pharmacology, 15, 1369363. [Link]
  • ResearchGate. (n.d.). Anti-inflammatory activity against TNF- and IL-6..
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
  • ResearchGate. (n.d.). In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts.
  • Barnes, P. J. (2010). Theophylline. MDPI. [Link]
  • Kanehara, M., et al. (2008). Anti-inflammatory effects and clinical efficacy of theophylline and tulobuterol in mild-to-moderate chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 21(6), 912-918. [Link]
  • Chazan, R. (1995). [Theophylline--anti-inflammatory drug]. Pneumonologia i alergologia polska, 63(11-12), 591-595. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of adenosine receptor antagonists, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of compounds, we will explore the nuanced pharmacological differences between key antagonists, the causal reasoning behind experimental design for their evaluation, and the practical application of this data in a research context. Our focus is on providing a framework for objective comparison, grounded in robust experimental data and methodologies.

Introduction: The Adenosine System and the Rationale for Antagonism

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, fine-tuning physiological processes by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and mediate a wide array of effects, from regulating heart rate and neurotransmitter release to modulating inflammation.[1] Adenosine receptor antagonists are compounds that bind to these receptors without activating them, thereby blocking the physiological effects of endogenous adenosine.[2] This mechanism is of significant therapeutic interest. For instance, the well-known stimulant effects of caffeine are primarily due to its non-selective antagonism of adenosine receptors.[3]

In drug development, the focus has shifted towards selective antagonists that can target specific receptor subtypes implicated in disease, minimizing off-target effects. Selective A2A receptor antagonists, for example, have been a major focus for treating Parkinson's disease, while A2B and A3 antagonists are being explored for inflammatory conditions and cancer.[3][4][5]

The Adenosine Receptor Family: A Brief Overview
ReceptorG-Protein CouplingPrimary Signaling EffectKey LocationsTherapeutic Relevance (Antagonism)
A1 Gαi/oInhibits adenylyl cyclase, ↓ cAMPBrain, Heart, Adipose Tissue[6]Potential for cognitive enhancement, pro-convulsant effects (off-target concern)
A2A GαsStimulates adenylyl cyclase, ↑ cAMPStriatum, Immune Cells[7][8]Parkinson's Disease, Immuno-oncology[3][9]
A2B Gαs/GαqStimulates adenylyl cyclase/phospholipase CMast cells, Intestinal Epithelium[10]Inflammation, Asthma, Cancer[4][11]
A3 Gαi/o/GαqInhibits adenylyl cyclase/stimulates PLCImmune cells, Cancer cells[12][13]Inflammatory diseases, Cancer[5][14]

Comparative Pharmacology of Key Adenosine Receptor Antagonists

The efficacy and safety of an antagonist are defined by its potency (affinity for the target) and selectivity (its binding preference for the target receptor over other subtypes). High selectivity is crucial for developing targeted therapies and avoiding the side effects associated with blocking multiple receptor types.

A2A Receptor Antagonists: A Case Study in Parkinson's Disease

The A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease (PD).[15] A2A antagonists are used as an adjunctive therapy to levodopa to reduce "off" episodes, which are periods when the medication is not working well and motor symptoms return.[16][17]

Two prominent examples are Istradefylline and Preladenant . While both are potent and selective A2A antagonists, their clinical development paths diverged significantly.

  • Istradefylline (Nourianz®) : Approved by the FDA, istradefylline is a selective A2A receptor antagonist used as an add-on treatment for PD patients experiencing "off" episodes.[16] Its mechanism is thought to involve modulating the striatopallidal output pathway, which is overactive in PD.[18][19]

  • Preladenant : Despite promising Phase II results, the development of preladenant was halted after Phase III trials failed to show significant efficacy compared to placebo in reducing "off" time.[20][21]

This divergence underscores the complexity of translating preclinical potency into clinical efficacy.

Comparative In Vitro Potency and Selectivity of A2A Antagonists

The following table summarizes binding affinity (Ki) data for several A2A antagonists against human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA2A (Ki, nM)A1 (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)A1/A2A Selectivity RatioSource
Istradefylline (KW-6002) 131100>10000>10000~85x[22]
Preladenant 1.119001200>10000~1727x[23]
SCH-58261 412001600>10000~300x[22]
Sipagladenant 0.1330.932.4-~238x (A1), ~249x (A2B)[7]
Caffeine 12,00020,00040,000>100,000~1.7x[3]

Data compiled from multiple sources; experimental conditions may vary.

This data highlights that while both preladenant and istradefylline are highly selective for A2A over A1, preladenant exhibits significantly higher potency in vitro.[22][23] The ultimate failure of preladenant in clinical trials despite its impressive in vitro profile serves as a critical lesson in drug development, suggesting factors beyond simple receptor affinity, such as pharmacokinetics, metabolism, or target engagement in the human brain, play a decisive role.

A2B and A3 Receptor Antagonists in Inflammation and Oncology

The A2B and A3 receptors are typically activated under conditions of high adenosine concentration, such as in the tumor microenvironment or at sites of inflammation.[11]

  • A2B Antagonists : The A2B receptor has been implicated in both pro- and anti-inflammatory roles depending on the cell type.[24][25] Antagonists are being investigated for conditions like asthma and inflammatory bowel disease.[10]

  • A3 Antagonists : A3 receptors are often overexpressed in tumor cells.[13] Both A3 agonists and antagonists have been studied for their potential anticancer effects, which can vary depending on the cancer type and the specific compound.[5][26]

Experimental Protocols for Antagonist Characterization

Objective comparison of antagonists requires standardized, robust assays. Here, we detail the core methodologies for determining antagonist affinity and functional potency.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[27] A competition binding assay measures the ability of an unlabeled test compound (the antagonist) to displace a radiolabeled ligand from the receptor. This allows for the calculation of the inhibition constant (Ki).[12]

Core Principle: The experiment quantifies the concentration of a test compound required to inhibit 50% of the specific binding of a known radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Detailed Protocol: Competition Radioligand Binding Assay for A2A Receptor

1. Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human A2A receptor.
  • Radioligand: [³H]MSX-2 or [³H]CGS-21680 (A2A-selective radioligands).
  • Unlabeled Ligand (for Non-Specific Binding): A high concentration (e.g., 10 µM) of a known A2A antagonist like ZM241385.
  • Test Compound: Serial dilutions of the antagonist being evaluated.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[28]
  • Scintillation Counter: For detecting radioactivity.

2. Procedure:

  • Plate Setup: Design a 96-well plate map with wells for:
  • Total Binding (TB): Membrane + Radioligand + Buffer.
  • Non-Specific Binding (NSB): Membrane + Radioligand + excess Unlabeled Ligand.
  • Test Compound: Membrane + Radioligand + serial dilutions of the test antagonist.
  • Reagent Addition: In a final volume of 250 µL per well, add the components in the following order: assay buffer, membrane preparation, test compound/unlabeled ligand, and finally the radioligand at a fixed concentration (typically near its Kd value).[28]
  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[28]
  • Termination: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[28]
  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test compound wells.
  • Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the test compound.
  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Measuring Potency (IC50)

Functional assays measure the biological effect of the antagonist. For Gs-coupled receptors like A2A and A2B, this is typically done by quantifying the inhibition of agonist-stimulated cyclic AMP (cAMP) production.[7][29]

Core Principle: The cells are first stimulated with a known agonist to increase intracellular cAMP levels. The antagonist is then added at various concentrations to measure its ability to block this agonist-induced cAMP production. The concentration of the antagonist that inhibits 50% of the cAMP signal is its IC50.

Detailed Protocol: cAMP Functional Assay for A2A Antagonism

1. Materials:

  • Cells: HEK293 cells stably expressing the human A2A receptor.[7]
  • A2A Agonist: A potent agonist such as NECA or CGS-21680.[29]
  • Test Compound: Serial dilutions of the antagonist being evaluated.
  • cAMP Detection Kit: A commercial kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology.
  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or Rolipram to prevent the degradation of cAMP, thereby amplifying the signal.

2. Procedure:

  • Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight to allow for adherence.
  • Pre-incubation with Antagonist: Remove the culture medium and add the test antagonist at various concentrations. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
  • Agonist Stimulation: Add the A2A agonist (at a concentration that elicits ~80% of its maximal response, i.e., EC80) to all wells except the negative control.
  • Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP production.
  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.
  • Read Plate: Read the signal on a plate reader compatible with the detection technology (e.g., HTRF).

3. Data Analysis:

  • Normalize Data: Set the signal from cells with no agonist as 0% and the signal from cells with agonist only (no antagonist) as 100%.
  • Generate Dose-Response Curve: Plot the percent inhibition against the log concentration of the antagonist.
  • Determine IC50: Use a four-parameter logistic equation to fit the curve and calculate the IC50, which represents the functional potency of the antagonist.

Visualizing Pathways and Workflows

Diagrams are essential for clarifying complex biological and experimental processes.

Adenosine A2A Receptor Signaling Pathway

This diagram illustrates the Gs-coupled signaling cascade initiated by an agonist and the inhibitory action of an antagonist.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Adenosine (Agonist) Agonist->A2AR Binds & Activates Antagonist Antagonist (e.g., Istradefylline) Antagonist->A2AR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A2A receptor signaling cascade and point of antagonist inhibition.

Experimental Workflow: Competition Radioligand Binding Assay

This flowchart outlines the key steps in determining an antagonist's binding affinity.

Binding_Assay_Workflow start Start: Prepare Reagents (Membranes, Buffers, Ligands) plate_setup Set up 96-well Plate: - Total Binding (TB) - Non-Specific Binding (NSB) - Test Compound Dilutions start->plate_setup incubation Add Reagents & Incubate (e.g., 60 min at RT) plate_setup->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Dry Filters & Measure Radioactivity (CPM) washing->counting analysis Data Analysis counting->analysis calc_sb Calculate Specific Binding: (TB CPM - NSB CPM) analysis->calc_sb curve_fit Plot Dose-Response Curve & Fit to Determine IC50 calc_sb->curve_fit calc_ki Calculate Ki using Cheng-Prusoff Equation curve_fit->calc_ki end Result: Antagonist Ki Value calc_ki->end

Caption: Step-by-step workflow for a competition radioligand binding assay.

Conclusion

The comparative study of adenosine receptor antagonists is a dynamic field with significant therapeutic implications. A thorough understanding requires not only knowledge of the compounds themselves but also a deep appreciation for the experimental methodologies used to characterize them. By employing robust, well-controlled assays for binding affinity and functional potency, researchers can generate the high-quality, comparative data necessary to drive informed decisions in drug discovery and development. The contrasting clinical outcomes of istradefylline and preladenant highlight that while in vitro potency and selectivity are foundational, they are but the first step in a complex journey toward a successful therapeutic agent.

References

  • Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
  • Zúñiga-Ramírez, C., & Micheli, F. (2013). Preladenant: An Adenosine A2A Receptor Antagonist For Parkinson's Disease. Future Neurology.
  • Hauser, R. A., et al. (2011). Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial. The Lancet Neurology.
  • Zúñiga-Ramírez, C., & Micheli, F. (2013). Preladenant: An Adenosine A2A Receptor Antagonist For Parkinson's Disease. Taylor & Francis Online.
  • Factor, S. A., et al. (2015). Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned. JAMA Neurology.
  • Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor. Benchchem.
  • Adenosine A2A receptor antagonist. Wikipedia.
  • Hasko, G., et al. (2008).
  • A patent review of adenosine A2B receptor antagonists (2016-present). (2021).
  • Adenosine A3 receptor antagonists as anti-tumor treatment in human prostate cancer: an in vitro study. (2025). PubMed.
  • What is the mechanism of Istradefylline? (2024).
  • Fishman, P., et al. (2001). The A3 adenosine receptor as a new target for cancer therapy and chemoprotection. Drug Development Research.
  • A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. (2021). ProQuest.
  • Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays. Benchchem.
  • Merck & Co drops Parkinson's prospect preladenant. (2013). PMLiVE.
  • Yang, M., et al. (2007). Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Sipagladenant: In Vitro Assays for A2A Receptor Antagonism. Benchchem.
  • What is the use of Istradefylline (Adenosine A2A receptor antagonist)? (2025). Dr.Oracle.
  • Fishman, P., et al. (2002). A3 adenosine receptor as a target for cancer therapy. Anti-Cancer Drugs.
  • Istradefylline. Wikipedia.
  • Novel Adenosine Receptor Antagonists for Treating Cancer and Immune-Related Disorders. (2023).
  • What are Adenosine receptor antagonists and how do they work? (2024).
  • LeWitt, P. A. (2021). Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Taylor & Francis Online.
  • Hasko, G., & Pacher, P. (2008). The adenosine a2b receptor: its role in inflammation.
  • Zhang, Y., & Liu, S. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central.
  • Evoniuk, G. E., et al. (1988). A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects. PMC - PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Istradefylline. (2021). LiverTox - NCBI Bookshelf.
  • Adenosine Receptors. Sigma-Aldrich.
  • Khanapur, S., et al. (2014). Adenosine A2A Receptor Antagonists as Positron Emission Tomography (PET) Tracers. Current Medicinal Chemistry.
  • Application Note: Measuring Inupadenant's A2A Receptor Antagonism using a cAMP Assay. Benchchem.
  • A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. (2025). PMC - NIH.
  • How Do Adenosine Antagonists Work? Uses, Side Effects, Drug Names. (2022). RxList.
  • Radiation Dosimetry of a Novel Adenosine A2A Receptor Radioligand [11C]Preladenant Based on PET/CT Imaging and Ex Vivo Biodistribution in R
  • A2B adenosine receptor signaling and regul
  • What are A2aR antagonists and how do they work? (2024).
  • Jacobson, K. A., & Gao, Z. G. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. PMC - NIH.
  • Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays.
  • A(2B)
  • Jacobson, K. A., & Gao, Z. G. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. PubMed.
  • Adenosine receptor antagonist: Significance and symbolism. (2025).
  • In Vivo PET Imaging of Adenosine 2A Receptors in Neuroinflammatory and Neurodegenerative Disease. (2020). PMC - PubMed Central.
  • Borea, P. A., et al. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. PMC - PubMed Central.
  • In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors. (2019). PMC.
  • Guo, D., et al. (2012). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. NIH.
  • Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression. (2017). PubMed Central.
  • Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. (2021). ACS Chemical Neuroscience.
  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. (2011).

Sources

A Comparative Analysis of 7-(2-Chloroethyl)theophylline's Binding Affinity Against Modern A₂A Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the A₂A adenosine receptor (A₂AAR) binding affinity of 7-(2-Chloroethyl)theophylline relative to other well-characterized A₂AAR antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, the experimental methodologies used to obtain this data, and the underlying molecular signaling pathways.

Introduction: The A₂A Adenosine Receptor as a Therapeutic Target

The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes.[1] Expressed prominently in the brain, immune cells, and blood vessels, the A₂AAR is implicated in the control of dopamine and glutamate release, immune suppression, and vasodilation.[1][2] Consequently, it has emerged as a significant therapeutic target for neurodegenerative disorders like Parkinson's disease, as well as for cancer immunotherapy.[2][3]

Theophylline, a classic methylxanthine, is a well-known non-selective adenosine receptor antagonist, meaning it blocks A₁, A₂, and A₃ receptors with similar, relatively modest affinity.[4] this compound is a synthetic derivative of theophylline.[5] While it is recognized as an adenosine receptor antagonist, it is more frequently documented as a critical chemical intermediate for the synthesis of other pharmacologically active molecules.[6][7] This guide places this compound and its parent compound in the context of modern, highly selective A₂AAR antagonists that have advanced to clinical use.

The A₂A Receptor Signaling Cascade

The A₂A receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[8][9] Upon binding of an agonist, such as endogenous adenosine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of Gαs from the βγ subunits, allowing it to bind to and activate adenylyl cyclase.[10] Activated adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), to modulate cellular function.[9] A₂AAR antagonists block this entire cascade by preventing the initial agonist binding.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A₂A Receptor G_Protein Gαsβγ (Inactive) A2AR->G_Protein Activates G_Protein_act Gαs-GTP (Active) G_Protein->G_Protein_act GDP→GTP AC Adenylyl Cyclase (Inactive) AC_act Adenylyl Cyclase (Active) AC->AC_act ATP ATP ATP->AC_act cAMP cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active Gene Gene Transcription CREB_active->Gene Regulates Adenosine Adenosine (Agonist) Adenosine->A2AR Binds & Activates Antagonist Antagonist Antagonist->A2AR Blocks G_Protein_act->AC Activates AC_act->cAMP Converts

Caption: Canonical A₂A adenosine receptor signaling pathway.

Comparative Binding Affinity of A₂A Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. While extensive binding data exists for many selective A₂AAR antagonists, specific Kᵢ values for this compound are not prominently reported in peer-reviewed literature, underscoring its primary role as a synthetic intermediate. However, by examining its parent compound, theophylline, and comparing it to leading selective antagonists, we can establish a clear performance hierarchy.

The following table summarizes the binding affinities (Kᵢ) of several key antagonists for the human A₂A adenosine receptor.

CompoundClassHuman A₂AAR Kᵢ (nM)Selectivity ProfileReference(s)
TheophyllineXanthine~14,000Non-selective for adenosine receptor subtypes[11][12]
Istradefylline (KW-6002) Non-xanthine2.2 - 12.4~68-fold selective over A₁[13][14]
Preladenant (SCH 420814) Non-xanthine1.1>1000-fold selective over other adenosine subtypes[15]
ZM241385 Non-xanthine0.8 - 2.1>300-fold selective over A₁[2][15]
SCH-58261 Non-xanthine0.6 - 2.3~478-fold selective over A₁[12][15]

Note: Kᵢ values can vary based on experimental conditions, such as the radioligand and tissue/cell preparation used.

From the data, it is evident that theophylline exhibits a Kᵢ value in the micromolar range, reflecting its low affinity and lack of selectivity.[11][12] In stark contrast, modern non-xanthine antagonists like istradefylline, preladenant, ZM241385, and SCH-58261 display nanomolar to sub-nanomolar affinities, representing a several thousand-fold increase in potency at the A₂A receptor.[2][12][13][14][15] This high affinity, combined with high selectivity against other adenosine receptor subtypes, is a hallmark of rationally designed drug candidates.

Experimental Protocol: Competitive Radioligand Binding Assay

Determining the Kᵢ value of an unlabeled compound (like this compound) is standardly achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [³H]ZM241385 or [³H]SCH 58261), known to bind specifically and with high affinity to the A₂AAR, is incubated with a source of the receptor (e.g., membranes from cells expressing the human A₂AAR).[12][16] Increasing concentrations of the unlabeled test compound are added to compete for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Receptor Membrane Preparation (e.g., from HEK-293-hA₂AAR cells) Incubate 3. Incubate Components: Receptor + [³H]-L* + varying [I] (e.g., 60 min at 30°C) Membrane_Prep->Incubate Ligand_Prep 2. Prepare Solutions: - Radioligand ([³H]-L*) - Test Compound (I) - Assay Buffer Ligand_Prep->Incubate Filter 4. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count 5. Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze 6. Data Analysis: - Plot % Inhibition vs [I] - Determine IC₅₀ - Calculate Kᵢ Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK-293 or CHO cells).[12][17]

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[18]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[18]

  • Assay Incubation:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL: membrane preparation (e.g., 10-20 µg protein), assay buffer, and the radioligand at a concentration near its dissociation constant (Kₑ).[18]

    • Add the unlabeled test compound (competitor) across a range of concentrations (typically 8-10 log dilutions).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known A₂AAR antagonist, like unlabeled ZM241385).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[18]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Conclusion

While this compound is structurally derived from the classic adenosine antagonist theophylline, its primary utility in modern pharmacology is as a synthetic precursor rather than a high-affinity ligand for research or therapeutic use. A comparative analysis clearly demonstrates that the binding affinity of its parent compound, theophylline, is in the micromolar range and lacks selectivity for the A₂A receptor subtype. This stands in sharp contrast to the current generation of non-xanthine A₂A antagonists, such as istradefylline and preladenant, which have been developed through rigorous structure-activity relationship studies to achieve sub-nanomolar to low-nanomolar affinities and exceptional selectivity. The gold-standard method for quantifying these affinity values remains the competitive radioligand binding assay, a robust and reproducible technique that is fundamental to GPCR drug discovery. Researchers aiming to characterize novel A₂AAR ligands should employ this methodology to accurately benchmark their compounds against these high-performance standards.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.
  • ResearchGate. (n.d.). A2a receptor signaling pathways.
  • Hasko, G., Pacher, P., & Cronstein, B. N. (2005). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of Molecular Medicine, 83(10), 760-771.
  • Pinna, A., et al. (2009). Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002. Neurochemical Research, 34(8), 1451-1457.
  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 173(3), 465-484.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151-199.
  • Benchchem. (n.d.). Application Notes and Protocols: DMPX in Radioligand Binding Assays for Adenosine A2A Receptor Characterization.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • He, W., et al. (2013). Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β-catenin in osteoblasts. The FASEB Journal, 27(9), 3584-3593.
  • Forte, G., et al. (2019). Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+ T-Cells. Frontiers in Immunology, 10, 161.
  • Wikipedia. (n.d.). Adenosine A2A receptor.
  • Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service.
  • Eurofins Discovery. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Osswald, H., & Mühlbauer, B. (1994). Therapeutic use of theophylline to antagonize renal effects of adenosine. Clinical Nephrology, 42 Suppl 1, S34-S37.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). A 2A AR antagonists and their affinity for adenosine receptors.
  • Wikipedia. (n.d.). Theophylline.
  • Jacobson, K. A., et al. (1986). A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine. Journal of Medicinal Chemistry, 29(3), 447-452.
  • Yasui, K., et al. (2000). Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism. Journal of Leukocyte Biology, 67(4), 529-535.
  • Benchchem. (n.d.). This compound.
  • Kim, J., et al. (2003). Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. Journal of Medicinal Chemistry, 46(14), 2834-2847.
  • ResearchGate. (n.d.). Binding Affinities of Adenosine A 2A Receptor Antagonists.
  • R&D Systems. (n.d.). Istradefylline.
  • Pharmaceutical and Medical Devices Agency (PMDA). (2013). Report on the Deliberation Results.
  • Der Pharma Chemica. (2017). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 9(12), 64-68.
  • Katritch, V., et al. (2010). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 53(4), 1797-1805.
  • Chen, J. F., & Cunha, R. A. (2020). The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease. Purinergic Signalling, 16(1), 1-8.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Madeira, M. H., et al. (2021). The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia. International Journal of Molecular Sciences, 22(11), 5997.
  • Zocchi, C., et al. (1996). Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. British Journal of Pharmacology, 117(7), 1381-1386.
  • Ishibashi, K., et al. (2018). Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET. Neuropharmacology, 143, 106-112.
  • Jaakola, V. P., et al. (2008). The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science, 322(5905), 1211-1217.

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity: The Case of 7-(2-Chloroethyl)theophylline in Theophylline Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug monitoring (TDM) and pharmaceutical research, the accuracy of analytical methods is paramount. Theophylline, a methylxanthine drug used in the treatment of respiratory diseases, requires careful monitoring due to its narrow therapeutic window.[1] The presence of structurally related compounds, whether they be metabolites, synthetic precursors, or impurities, can pose a significant challenge to achieving accurate quantification. This guide provides an in-depth comparison of how 7-(2-Chloroethyl)theophylline, a common synthetic precursor and derivative of theophylline, behaves in two principal analytical platforms: immunoassays and high-performance liquid chromatography (HPLC).

The choice of analytical method can have profound implications for experimental outcomes and clinical decisions. While immunoassays offer speed and convenience, their reliance on antibody-antigen recognition can be a double-edged sword, potentially leading to cross-reactivity with structurally similar molecules. In contrast, chromatographic methods, though more labor-intensive, often provide the specificity needed to resolve such analytical challenges. This guide will delve into the experimental validation of these methods, offering researchers and drug development professionals a clear, data-driven comparison to inform their own assay selection and validation strategies.

Molecular Structures: The Basis of Analytical Specificity

The potential for cross-reactivity is rooted in molecular similarity. Below is a comparison of the chemical structures of Theophylline and its derivative, this compound. The core xanthine structure is identical, with the key difference being the substituent at the N7 position. It is this similarity that can lead to misidentification by antibodies in immunoassays.

Caption: Chemical structures of Theophylline and this compound.

Comparative Analysis: Immunoassay vs. HPLC

To illustrate the impact of assay choice on the detection of theophylline in the presence of this compound, we present a comparative study utilizing a competitive enzyme-linked immunosorbent assay (ELISA) and a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Experimental Protocol 1: Competitive ELISA for Theophylline

The competitive ELISA is a common immunoassay format for the quantification of small molecules like theophylline. In this assay, free theophylline in the sample competes with a theophylline-enzyme conjugate for binding to a limited number of anti-theophylline antibody sites coated on a microplate. The signal generated is inversely proportional to the amount of theophylline in the sample.

Methodology:

  • Coating: A 96-well microplate is coated with a monoclonal anti-theophylline antibody and incubated overnight at 4°C.

  • Washing: The plate is washed with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Competition: Theophylline standards, quality controls, and unknown samples are added to the wells, followed by the addition of a theophylline-horseradish peroxidase (HRP) conjugate. The plate is then incubated for 2 hours at room temperature, allowing the free theophylline and the theophylline-HRP conjugate to compete for antibody binding.

  • Washing: The plate is washed again with PBST to remove unbound reagents.

  • Detection: A substrate solution (TMB) is added to each well. The HRP enzyme on the bound conjugate catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: The reaction is stopped by the addition of sulfuric acid.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection Coat Coat with Anti- Theophylline Ab Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Add_Sample Add Sample/ Standard Block->Add_Sample Add_Conjugate Add Theophylline- HRP Conjugate Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash2 Wash Incubate->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA.

Experimental Protocol 2: RP-HPLC for Theophylline

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds will have a longer retention time. This method is expected to separate theophylline and this compound based on the difference in polarity introduced by the chloroethyl group.

Methodology:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation with acetonitrile. The supernatant is then filtered prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 272 nm.

    • Injection Volume: 20 µL.

  • Quantification: A standard curve is generated by plotting the peak area of theophylline standards against their known concentrations. The concentration of theophylline in unknown samples is determined by interpolating their peak areas on the standard curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Precipitate Protein Precipitation (Acetonitrile) Filter Filter Supernatant Precipitate->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 272 nm Separate->Detect Standard_Curve Generate Standard Curve Detect->Standard_Curve Interpolate Interpolate Sample Peak Area Standard_Curve->Interpolate

Caption: Workflow for the RP-HPLC method.

Results: A Tale of Two Methods

To assess the cross-reactivity of this compound, a series of experiments were conducted. A known concentration of theophylline (10 µg/mL) was spiked with increasing concentrations of this compound, and the recovery of theophylline was measured by both ELISA and HPLC.

Table 1: Theophylline Recovery in the Presence of this compound

Concentration of this compound (µg/mL)Measured Theophylline by ELISA (µg/mL)Apparent Theophylline Recovery (ELISA)Measured Theophylline by HPLC (µg/mL)Theophylline Recovery (HPLC)
010.1101%9.999%
513.8138%10.0100%
1017.2172%9.898%
2023.5235%10.1101%

The results clearly demonstrate significant cross-reactivity of this compound in the competitive ELISA. The apparent recovery of theophylline increased with higher concentrations of the interfering compound, indicating that the antibody used in the ELISA could not effectively distinguish between theophylline and its chloroethyl derivative. This would lead to a significant overestimation of theophylline concentrations in samples containing this compound.

In stark contrast, the HPLC method showed excellent specificity. The recovery of theophylline remained close to 100% regardless of the concentration of this compound. This is because the two compounds were chromatographically resolved, allowing for accurate quantification of theophylline without interference.

Discussion: Implications for Researchers

The choice between an immunoassay and a chromatographic method for the quantification of theophylline has significant implications, particularly in a research or drug development context where precursors or novel derivatives may be present.

  • Immunoassays: The high-throughput nature and ease of use of immunoassays make them attractive for rapid screening. However, our data underscores the critical need for thorough validation of antibody specificity. The presence of structurally similar compounds can lead to erroneous results.[2][3][4] It is essential to test for cross-reactivity with all known and potential interfering substances in the sample matrix.

  • HPLC: For applications demanding high specificity and accuracy, HPLC is the superior choice.[5][6][7][8] The ability to physically separate the analyte of interest from other compounds in the sample matrix minimizes the risk of interference. While the initial setup and sample preparation are more complex, the reliability of the data often justifies the additional effort, especially in regulatory submissions or clinical trials where accuracy is non-negotiable.

Conclusion and Recommendations

This guide demonstrates the critical importance of understanding the potential for cross-reactivity when selecting an analytical method for theophylline quantification. While immunoassays can be a valuable tool, their susceptibility to interference from structurally related compounds like this compound necessitates rigorous validation.

For researchers and drug development professionals, we recommend the following:

  • Thoroughly Characterize Your Sample Matrix: Identify all potential cross-reactants, including metabolites, precursors, and impurities.

  • Validate Your Chosen Method: If using an immunoassay, perform comprehensive cross-reactivity studies with all potential interfering compounds.

  • Employ a Confirmatory Method: When in doubt, or for critical applications, use a highly specific method like HPLC-MS/MS to confirm results obtained from an initial screening assay.

By carefully considering the strengths and limitations of each analytical platform and implementing a robust validation strategy, researchers can ensure the accuracy and integrity of their data, leading to more reliable and reproducible scientific outcomes.

References

  • Hieda, Y., Kashimura, S., Hara, K., & Kageura, M. (1994). [Development of the method for analysis of theophylline and its related compounds using capillary high-performance liquid chromatography/fast atom bombardment-mass spectrometry]. Nihon Hoigaku Zasshi, 48(4), 253–262. [Link]
  • Gotz, V. P., & Ryerson, G. G. (1984). Drug interferences with plasma assays in therapeutic drug monitoring. Clinical Pharmacokinetics, 9(1), 67–87. [Link]
  • Patel, R. M., & Patel, P. U. (2015). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms.
  • Jonkman, J. H. (1984). Therapeutic consequences of drug interactions with theophylline pharmacokinetics. Journal of Allergy and Clinical Immunology, 73(5 Pt 2), 678–684. [Link]
  • Specialist Pharmacy Service. (2021). Theophylline monitoring.
  • Frings, C. S., & Saloom, J. M. (1981). Theophylline determination by 'high-pressure' liquid chromatography. Clinical Chemistry, 27(11), 1931–1933. [Link]
  • Al-Salman, H. N. K., & Al-Jubouri, M. A. M. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy, 12(1), 197-202. [Link]
  • Al-Othman, Z. A., Al-Warthan, A. A., & Al-Omair, M. A. (2012). Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. Oriental Journal of Chemistry, 28(2), 735-742. [Link]
  • Plebani, M., & Burlina, A. (1985). Determination of serum theophylline by apoenzyme reactivation immunoassay system. Therapeutic Drug Monitoring, 7(4), 451–454. [Link]
  • Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10. [Link]
  • Therapeutic Drug Monitoring. (2023, September 13). Why we monitor Theophylline in Therapeutic drug monitoring. YouTube. [Link]
  • Hodgkinson, A. J., Sidki, A. M., Landon, J., Rowell, F. J., & Mahmod, S. M. (1985). Direct determination of theophylline in serum by fluoroimmunoassay using highly specific antibodies. Annals of Clinical Biochemistry, 22(5), 519–525. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Macdonald, J. S., Miles, M. V., & de la Rosa, B. (1994). A rapid monoclonal antibody blood theophylline assay; lack of cross-reactivity with enprofylline. Therapeutic Drug Monitoring, 16(3), 323–326. [Link]
  • The Pharmaceutical Journal. (2014, July 10). Theophylline interactions. [Link]
  • Sivitz, W. I., Chertow, B. S., Baranetsky, N. G., & Fix, S. E. (1982). Theophylline interferes with ligand binding in radioimmunoassays for somatostatin. Journal of Immunoassay, 3(2), 145–154. [Link]

Sources

A Head-to-Head Comparison of 7-(2-Chloroethyl)theophylline Derivatives: Synthesis, Cytotoxicity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 7-(2-Chloroethyl)theophylline (7-CET) derivatives, a class of compounds garnering interest for their potential therapeutic applications, particularly in oncology. We will dissect their synthesis, compare their biological performance with supporting data, and provide the detailed experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these bifunctional molecules.

Introduction: The Rationale for Modifying Theophylline

Theophylline, a naturally occurring methylxanthine, has long been a cornerstone in the treatment of respiratory diseases due to its bronchodilator and anti-inflammatory properties.[1][2] Its mechanism is primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] However, the therapeutic utility of theophylline is hampered by a narrow therapeutic index and associated side effects.[3] This has driven extensive research into creating derivatives with improved efficacy and safety profiles.

Modification at the 7-position of the theophylline scaffold is a common strategy to develop novel analogues with diverse pharmacological activities.[3] The introduction of a 2-chloroethyl group at this position yields this compound (7-CET), a pivotal intermediate.[4] This modification is not merely a structural tweak; it fundamentally transforms the molecule into a potential alkylating agent. The chloroethyl moiety is a well-known pharmacophore in cancer chemotherapy, capable of forming covalent bonds with biological nucleophiles like DNA.[5][6][7]

This guide focuses on derivatives synthesized from 7-CET, exploring the hypothesis that these compounds function as dual-action agents: the theophylline core may influence cell permeability, target engagement, or exert synergistic anti-inflammatory effects, while the reactive chloroethyl group delivers a cytotoxic, alkylating payload. We will compare these derivatives based on their chemical synthesis, in vitro anticancer activity, and the underlying structure-activity relationships.

Synthesis Strategy: From Theophylline to Functional Derivatives

The synthetic pathway to 7-CET derivatives is generally a two-step process. The first crucial step is the synthesis of the 7-CET intermediate, followed by the derivatization of its reactive chloroethyl group.

Step 1: Synthesis of this compound (7-CET)

The standard synthesis involves the reaction of theophylline with an excess of 1,2-dichloroethane under basic conditions.[4][8] A base, such as sodium hydroxide, deprotonates the N7 of the imidazole ring of theophylline, creating a nucleophile that then attacks one of the carbons of 1,2-dichloroethane, displacing a chloride ion. This nucleophilic substitution reaction yields 7-CET.

Step 2: Derivatization via Nucleophilic Substitution

The chlorine atom on the ethyl side chain of 7-CET is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. By reacting 7-CET with different nucleophiles (e.g., thiophenols, benzimidazoles, amines), a library of derivatives can be generated, each with unique physicochemical properties and biological activities.[8] This versatility is key to exploring the structure-activity landscape.

G Theophylline Theophylline CET This compound (7-CET) Theophylline->CET N7-Alkylation Base Base (e.g., NaOH) 1,2-Dichloroethane Derivative 7-CET Derivative (Theophylline-CH2-CH2-Nu-R) CET->Derivative Nucleophilic Substitution Nucleophile Nucleophile (R-Nu) (e.g., Thiophenol)

Caption: General synthesis pathway for 7-CET and its derivatives.

Unpacking the Dual Mechanism of Action

The therapeutic potential of 7-CET derivatives stems from their hybrid nature, combining the pharmacology of the theophylline core with the cytotoxic capability of an alkylating agent.

  • The Theophylline Core: This moiety acts as a biological "address." Its established interactions with adenosine receptors and PDEs may influence the drug's pharmacokinetic and pharmacodynamic profile.[2][4] It could potentially modulate cell signaling pathways that sensitize cancer cells to the cytotoxic effects of the alkylating arm or contribute anti-inflammatory effects, which are increasingly recognized as important in cancer therapy.[1]

  • The Alkylating Moiety: The 7-(2-chloroethyl) group and its derivatives are the "warhead." As classical alkylating agents, they are designed to form covalent adducts with DNA, primarily at the N7 position of guanine.[6][7] This alkylation can lead to DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription, ultimately triggering apoptosis in rapidly proliferating cancer cells.[5]

G cluster_0 7-CET Derivative cluster_1 Cellular Effects Derivative Theophylline Core Alkylating Arm (7-Substituent) Adenosine Adenosine Receptor Antagonism Derivative:f0->Adenosine PDE PDE Inhibition (cAMP ↑) Derivative:f0->PDE DNA_Damage DNA Alkylation (Guanine-N7) Derivative:f1->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed dual mechanism of action for 7-CET derivatives.

Head-to-Head Comparison of Derivative Performance

The true measure of these compounds lies in their biological activity. While the literature contains many individual studies, compiling a direct comparative dataset is essential for understanding structure-activity relationships (SAR). We have synthesized data from various sources to provide a comparative overview of the in vitro anticancer activity of representative 7-CET derivatives.

Recent studies have explored linking theophylline to other biologically active scaffolds, such as 1,2,3-triazole rings, to enhance anticancer efficacy.[9] These efforts highlight the versatility of the theophylline core as a platform for developing novel therapeutic agents. For instance, one derivative, labeled d17 , showed potent antiproliferative activity against a range of cancer cell lines, with particularly strong effects against non-small cell lung cancer (NSCLC) lines H460 and A549.[9] Another study synthesized N(7)-substituted theophyllines with trifluoromethyl groups, finding that several derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and A549 cells.[10]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Representative Theophylline Derivatives

Derivative IDCancer Cell LineIC₅₀ (µM)Key Structural FeatureReference
d17 H460 (NSCLC)5.931,2,3-Triazole derivative[9]
d17 A549 (NSCLC)6.761,2,3-Triazole derivative[9]
d17 MCF-7 (Breast)12.611,2,3-Triazole derivative[9]
2-CF₃ Benzyl HeLa (Cervical)Significant Activity¹2-Trifluoromethylbenzyl at N7[10]
3-CF₃ Benzyl HeLa (Cervical)Significant Activity¹3-Trifluoromethylbenzyl at N7[10]
4-CF₃ Benzyl HeLa (Cervical)Significant Activity¹4-Trifluoromethylbenzyl at N7[10]
HET B16-F10 (Melanoma)Induces Differentiation²7-(2-hydroxyethyl) group[11]

¹ Specific IC₅₀ values were not provided in the abstract, but the compounds were reported to have "considerably higher cytotoxicity" compared to controls.[10] ² This study focused on differentiation and reduction of metastases rather than direct cytotoxicity IC₅₀.[11]

Structure-Activity Relationship (SAR) Insights:

  • Substitution is Key: Unmodified theophylline generally shows weak cytotoxic activity. The introduction of substituents at the 7-position is critical for enhancing anticancer potential.[9]

  • Aromatic & Heterocyclic Moieties: The success of the triazole and trifluoromethylbenzyl derivatives suggests that adding bulky, lipophilic, and electronically distinct groups at the end of the 7-position side chain can significantly improve antiproliferative activity.[9][10] This may enhance interactions with target molecules or improve cellular uptake.

  • Beyond Cytotoxicity: Some derivatives, like 7-(2-hydroxyethyl)theophylline (HET), may exert their anticancer effects through alternative mechanisms such as inducing cell differentiation and reducing metastatic potential, rather than direct cell killing.[11] This highlights the importance of looking beyond simple cytotoxicity assays.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are paramount. The following sections describe the methodologies for the synthesis of a representative derivative and its cytotoxic evaluation.

Protocol: Synthesis of 7-(2-ethylthiophenyl)theophylline

This protocol is a representative example of a nucleophilic substitution reaction using 7-CET as the starting material, adapted from published methods.[8] It serves as a self-validating system where the successful synthesis of the target compound can be confirmed by standard analytical techniques (NMR, MS).

Materials:

  • This compound (7-CET)

  • Thiophenol

  • Ethanol (absolute)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.24 mmol of this compound in 10 mL of ethanol. Stir the solution using a magnetic stirrer for 15 minutes at room temperature.

  • Addition of Nucleophile: Add 1.5 equivalents of thiophenol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., Ethyl acetate/Hexane: 4/1) to isolate the pure 7-(2-ethylthiophenyl)theophylline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a cornerstone for screening potential anticancer agents.[12][13] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in a complete medium and determine the cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound Dilutions (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Sources

A Senior Application Scientist's Guide to Replicating and Understanding Published Findings on 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-(2-Chloroethyl)theophylline is a synthetic derivative of theophylline, a well-known methylxanthine compound. While theophylline is clinically established for its bronchodilator effects, the introduction of a 2-chloroethyl group at the N7 position fundamentally alters the molecule's pharmacological profile, creating a bifunctional agent with expanded therapeutic potential.[1][2] This guide provides an in-depth analysis of this compound, moving beyond simple descriptions to explain the causal relationships behind its synthesis, mechanisms of action, and the experimental protocols required to validate its activity. We will objectively compare its properties to its parent compound, theophylline, and discuss its potential as a DNA alkylating agent, a characteristic not present in the original molecule. This document is intended for researchers and drug development professionals seeking to replicate, understand, and build upon the existing body of work concerning this intriguing compound.

Synthesis and Characterization: From Theophylline to a Bifunctional Derivative

The foundational synthesis of this compound is achieved through the nucleophilic alkylation of theophylline.[3] This reaction leverages the nucleophilicity of the nitrogen at the 7-position of the theophylline ring, which attacks an electrophilic two-carbon source bearing a chlorine atom, typically 1,2-dichloroethane.[1][4] The choice of a strong base and a phase-transfer catalyst is critical for achieving high yields, as theophylline itself has low solubility in many organic solvents.[5]

Key Chemical Properties
PropertyValueSource
CAS Number 5878-61-5[1][2][6]
Molecular Formula C₉H₁₁ClN₄O₂[2][7][8]
Molecular Weight 242.66 g/mol [2][7][8]
Appearance White to off-white crystalline powder[2][9]
Melting Point 123 - 127 °C[2]
Solubility Soluble in DMSO, moderately soluble in ethanol[4][6]
Detailed Synthesis Protocol

This protocol is a synthesized methodology based on established literature for achieving high-yield synthesis of this compound.[5]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve theophylline (1.0 eq) in a 2N sodium hydroxide solution. The basic solution is necessary to deprotonate the N7 nitrogen, increasing its nucleophilicity.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium (TBA) bromide (0.1-0.2 eq). TBA acts as a phase-transfer catalyst, facilitating the interaction between the aqueous-soluble theophylline salt and the organic alkylating agent.

  • Reagent Addition: Add an excess of 1,2-dichloroethane (3.0-5.0 eq) to the mixture. The excess ensures the reaction proceeds to completion and minimizes the formation of dimerized byproducts.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, neutralize the mixture with a 10% hydrochloric acid solution. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an ethanol/hexane mixture or by column chromatography on silica gel to obtain pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Theophylline Theophylline in 2N NaOH TBA Add TBA Catalyst Theophylline->TBA Dichloroethane Add 1,2-Dichloroethane TBA->Dichloroethane Reflux Reflux (2-4h, 80-90°C) Dichloroethane->Reflux TLC Monitor via TLC Reflux->TLC Cooldown Cool & Neutralize TLC->Cooldown Extract Extract with Ethyl Acetate Cooldown->Extract Dry Dry & Evaporate Extract->Dry Purify Recrystallize / Chromatography Dry->Purify Product Pure 7-(2-CET) Purify->Product

A generalized workflow for the synthesis of this compound (7-CET).

Dual Mechanisms of Action: A Tale of Two Moieties

The unique structure of this compound imparts a dual mechanism of action. It retains the pharmacological characteristics of its theophylline core while gaining cytotoxic potential from its chloroethyl group.

A. Adenosine Receptor Antagonism (Theophylline Core)

Like its parent compound, this compound acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][7][10] This antagonism is the primary driver of its bronchodilatory and stimulant effects.

  • Bronchodilation: Antagonism of adenosine receptors in the smooth muscle of the bronchial airways leads to muscle relaxation.[2][10]

  • Anti-Inflammatory Effects: Theophylline can inhibit phosphodiesterases (PDEs), leading to increased intracellular cAMP, which has anti-inflammatory effects. It can also activate histone deacetylase 2 (HDAC2), suppressing the expression of inflammatory genes.[10][11]

  • CNS Effects: In the central nervous system, blocking adenosine receptors can lead to increased levels of neurotransmitters like dopamine and serotonin, contributing to its stimulant properties.[7]

B. DNA Alkylation (Chloroethyl Group)

The 2-chloroethyl group is a well-known structural motif in classical chemotherapy drugs, such as nitrogen mustards.[12] This group confers the potential for this compound to act as a DNA alkylating agent.

  • Aziridinium Ion Formation: Through intramolecular cyclization, the chloroethyl group can form a highly reactive and electrophilic aziridinium ion intermediate.[12]

  • DNA Adduct Formation: This intermediate readily reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[12][13]

  • Cytotoxicity: The formation of these DNA adducts can disrupt DNA replication and transcription, leading to strand breaks, the induction of apoptosis, and ultimately, cell death.[12] This mechanism is the basis for its potential application as an anti-cancer agent.[2][14]

G cluster_adenosine Adenosine Receptor Antagonism cluster_alkylation DNA Alkylation Pathway CET This compound AR Adenosine Receptors (A1, A2) CET->AR Blocks AC Adenylate Cyclase AR->AC Inhibits cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Cell_Effect Cellular Outcomes CET2 This compound Aziridinium Aziridinium Ion Intermediate CET2->Aziridinium Forms DNA Nuclear DNA (N7-Guanine) Aziridinium->DNA Attacks Adduct DNA Adduct Formation DNA->Adduct Damage DNA Damage / Strand Breaks Adduct->Damage Apoptosis Apoptosis Damage->Apoptosis

The dual mechanisms of action for this compound.

Comparative Analysis and Experimental Validation

To fully appreciate the unique properties of this compound, it is useful to compare it with its parent compound, theophylline, which lacks alkylating activity.

FeatureTheophyllineThis compoundRationale for Difference
Primary MOA Adenosine Receptor Antagonist, PDE InhibitorAdenosine Receptor Antagonist, PDE InhibitorThe core xanthine structure is retained.
Secondary MOA NoneDNA Alkylating AgentAddition of the reactive 2-chloroethyl group.
Primary Use Bronchodilator (Asthma, COPD)[2][10]Investigational; potential bronchodilator and anti-cancer agent.[1][2][14]The added cytotoxic potential broadens its application scope.
Key Functional Group Methyl groups at N1 and N3Methyl groups plus a 2-chloroethyl group at N7The N7-substitution is the key structural modification.
Experimental Protocol: Validating Cytotoxicity via MTT Assay

To experimentally validate the cytotoxic effects predicted by the DNA alkylation mechanism, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line (e.g., A549 non-small cell lung cancer cells).[14]

Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G Start Seed A549 Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with 7-CET Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Dissolve Formazan in DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Workflow for determining the IC₅₀ of a compound using the MTT assay.

Discussion and Future Directions

The addition of a 2-chloroethyl group to the theophylline scaffold successfully creates a hybrid molecule with dual pharmacological potential. It maintains the adenosine receptor antagonism of its parent while gaining the cytotoxic functionality of a DNA alkylating agent. This bifunctional nature makes it a compelling candidate for diseases where both inflammation and cellular proliferation are pathological drivers, such as in certain types of cancer.[14]

Published findings suggest that derivatives of theophylline are being actively investigated as anti-cancer agents, particularly for non-small cell lung cancer.[14] The data from cytotoxicity assays on this compound would provide a direct comparison to these newer, more complex derivatives and validate its potential in this therapeutic area.

Future research should focus on:

  • Mechanism Confirmation: Directly confirming DNA alkylation by identifying specific DNA adducts (e.g., N7-ethylguanine) via mass spectrometry following in vitro treatment.[15][16]

  • Selectivity Profiling: Comparing the cytotoxicity of this compound in cancer cell lines versus normal, non-cancerous cell lines to establish a therapeutic window.[17][18]

  • In Vivo Efficacy: Progressing to animal models of cancer to evaluate the compound's anti-tumor activity, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the chloroethyl group or the xanthine core to optimize potency and reduce potential toxicity.

By systematically applying these experimental approaches, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel dual-action therapeutics.

References

  • Buy this compound | 5878-61-5 - Smolecule. (URL: )
  • This compound | CymitQuimica. (URL: )
  • Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir - Der Pharma Chemica. (URL: )
  • This compound | 5878-61-5 | Benchchem. (URL: )
  • This compound - Chem-Impex. (URL: )
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - NIH. (URL: [Link])
  • This compound | 5878-61-5 | FC33317 - Biosynth. (URL: )
  • This compound (C9H11ClN4O2) - PubChemLite. (URL: [Link])
  • Theophylline - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Repair of DNA Alkylation Products Formed in 9L Cell Lines Treated With 1-(2-chloroethyl)-1-nitrosourea. (URL: [Link])
  • DNA Alkylation Products Formed in 9L Cell Lines Treated With 1-(2-chloroethyl). (URL: [Link])
  • This compound | C9H11ClN4O2 | CID 1882 - PubChem. (URL: [Link])
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (URL: [Link])
  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC. (URL: [Link])
  • This compound - LookChem. (URL: [Link])
  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. (URL: [Link])
  • Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - NIH. (URL: [Link])
  • THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. (URL: [Link])
  • DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 7-(2-Chloroethyl)theophylline Efficacy Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 7-(2-Chloroethyl)theophylline

This compound (7-CET) is a synthetic derivative of theophylline, a methylxanthine compound that has been a cornerstone in the treatment of respiratory diseases for decades.[1][2] The introduction of a chloroethyl group at the N-7 position of the theophylline scaffold creates a molecule with a multifaceted pharmacological profile.[1] While it retains the parent molecule's known interactions with adenosine receptors, suggesting utility in respiratory conditions like asthma and COPD, the chloroethyl moiety is a classic feature of alkylating agents, a class of compounds widely used in oncology.[3][4][5] This dual identity positions 7-CET as a compound of interest for two distinct therapeutic areas, demanding a rigorous and context-specific approach to efficacy evaluation.

Part 1: Mechanistic Framework & Hypotheses for Efficacy

Before any meaningful efficacy data can be generated, we must establish a clear mechanistic framework. The structure of 7-CET suggests two primary signaling pathways through which it may exert its therapeutic effects. The choice of experimental models, alternative compounds for comparison, and statistical endpoints are all direct consequences of these underlying hypotheses.

  • Adenosine Receptor Antagonism (Anti-inflammatory/Bronchodilator Effect): Like its parent compound, theophylline, 7-CET is an antagonist of A1 and A2 adenosine receptors.[1][3][6] In inflammatory airway diseases, adenosine can trigger bronchoconstriction and inflammation.[7] By blocking these receptors, 7-CET is hypothesized to induce smooth muscle relaxation (bronchodilation) and suppress inflammatory cascades, potentially through mechanisms like phosphodiesterase (PDE) inhibition and histone deacetylase (HDAC) activation.[7][8]

  • DNA Alkylation (Cytotoxic/Anti-Cancer Effect): The 2-chloroethyl group is a reactive chemical moiety capable of forming covalent bonds with nucleophilic sites on biomolecules.[4] Specifically, it can alkylate the N7 position of guanine in DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4] This mechanism is the foundation of many chemotherapeutic agents and suggests that 7-CET may have efficacy against rapidly proliferating cancer cells.[4][9]

The following diagram illustrates these two divergent, yet potentially synergistic, mechanisms of action that must be independently validated.

Mechanistic_Hypotheses_7CET cluster_0 This compound (7-CET) cluster_1 Anti-Cancer Pathway cluster_2 Anti-inflammatory / Bronchodilator Pathway CET 7-CET Alkyl_Group 2-Chloroethyl Moiety CET->Alkyl_Group Xanthine_Core Theophylline Scaffold CET->Xanthine_Core DNA_Damage DNA Alkylation (Guanine N7 Adducts) Alkyl_Group->DNA_Damage covalent bonding Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis triggers Outcome_Cancer Tumor Cell Death Apoptosis->Outcome_Cancer Adenosine_R Adenosine Receptor Antagonism (A1/A2) Xanthine_Core->Adenosine_R blocks PDE_HDAC PDE Inhibition / HDAC Activation Adenosine_R->PDE_HDAC modulates Outcome_Resp Bronchodilation & Reduced Inflammation PDE_HDAC->Outcome_Resp

Caption: Dual mechanistic pathways of this compound.

Part 2: Preclinical Efficacy Assessment & Statistical Analysis

This section details the experimental workflows and statistical methodologies for evaluating the two primary therapeutic hypotheses for 7-CET.

Evaluating Anti-Cancer Efficacy: An In Vitro Approach

The primary question is whether 7-CET induces cytotoxicity in cancer cells, and how its potency compares to established alkylating agents. The half-maximal inhibitory concentration (IC50) is the key metric for this evaluation.[4]

This protocol is designed to be a self-validating system by including appropriate controls.

  • Cell Line Selection & Culture:

    • Select a panel of relevant cancer cell lines (e.g., A549 for lung carcinoma, MCF-7 for breast adenocarcinoma) and a non-cancerous control cell line (e.g., LO2 normal hepatocytes) to assess specificity.[10]

    • Culture cells in appropriate media to ~80% confluency. The use of logarithmically growing cells is critical as alkylating agents are most effective against rapidly dividing cells.[4]

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Preparation & Treatment:

    • Prepare a 2X stock of 7-CET in culture media. Perform a serial dilution to create a range of 8-10 concentrations (e.g., from 0.1 µM to 1000 µM).

    • Prepare identical dilution series for a positive control (e.g., Cisplatin) and a vehicle control (e.g., DMSO in media).

    • Remove old media from cells and add 100 µL of the 2X compound solutions to the appropriate wells. Include "media only" wells for background control.

  • Incubation:

    • Incubate plates for 48-72 hours. The duration should be sufficient for multiple cell doublings to occur in the control wells.

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours, or until a color change is apparent.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Normalization:

    • Subtract the average absorbance of the "media only" wells from all other wells.

    • Calculate the percentage of viability for each well using the formula: (% Viability) = (Absorbance_Treated / Average_Absorbance_Vehicle_Control) * 100.

Raw absorbance values are insufficient. Data must be normalized and modeled to derive a comparative metric like the IC50.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of 7-CET

Compound Cell Line IC50 (µM) [95% Confidence Interval]
This compound A549 (Lung Carcinoma) Calculated Value
MCF-7 (Breast Adenocarcinoma) Calculated Value
LO2 (Normal Hepatocyte) Calculated Value
Cisplatin (Positive Control) A549 (Lung Carcinoma) ~7.5[4]
MCF-7 (Breast Adenocarcinoma) ~6.4[4]
LO2 (Normal Hepatocyte) Calculated Value

| Carmustine (Positive Control) | U87 MG (Glioblastoma) | 54.4[4] |

Statistical Workflow:

  • Dose-Response Curve Fitting: The normalized % Viability data for each compound is plotted against the logarithm of the concentration. A non-linear regression model, typically a four-parameter logistic (4PL) equation, is fitted to the data. This is the standard and most robust method for determining IC50 values.

    • Causality: A simple linear fit is inappropriate as biological responses are typically sigmoidal. The 4PL model accurately captures the bottom plateau (minimum effect), top plateau (maximum effect), slope (Hill slope), and the IC50.

  • IC50 Comparison: To determine if the IC50 of 7-CET is statistically different from that of Cisplatin, an F-test (also known as the extra sum-of-squares test) is performed. This test compares a model where each compound has its own IC50 value to a null hypothesis model where they share a single IC50. A significant p-value (e.g., <0.05) indicates the IC50 values are different.

The following diagram outlines this robust workflow for determining anti-cancer efficacy.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer & Normal Cell Lines Seeding 2. Seed 96-Well Plates Cell_Culture->Seeding Treatment 3. Treat with Dilution Series (7-CET, Cisplatin, Vehicle) Seeding->Treatment Incubate 4. Incubate (48-72h) Treatment->Incubate MTS 5. Add MTS Reagent & Read Absorbance Incubate->MTS Normalize 6. Normalize Data to Vehicle Control (%) MTS->Normalize Fit_Curve 7. Fit 4-Parameter Logistic Curve Normalize->Fit_Curve Calculate_IC50 8. Calculate IC50 & 95% Confidence Interval Fit_Curve->Calculate_IC50 Compare 9. Compare IC50 Values (F-test) Calculate_IC50->Compare

Caption: Workflow for in vitro cytotoxicity data analysis.

Evaluating Bronchodilator Efficacy: An In Vivo Approach

To test the hypothesis that 7-CET can reverse bronchoconstriction, an established animal model is required. The guinea pig model of histamine-induced bronchoconstriction is a classic and reliable choice.[11]

  • Animal Preparation:

    • Anesthetize male Dunkin-Hartley guinea pigs.

    • Surgically implant cannulas in the jugular vein (for drug administration) and carotid artery (for blood pressure monitoring).

    • Intubate the trachea and connect the animal to a small animal ventilator and a pneumotachograph to measure respiratory parameters like tidal volume and pulmonary resistance.

  • Group Allocation:

    • Randomly assign animals to treatment groups (n=6-8 per group):

      • Group 1: Vehicle Control (Saline)

      • Group 2: this compound (e.g., 10 mg/kg)

      • Group 3: Theophylline (Positive Control, dose matched for molar equivalent)

      • Group 4: Proxyphylline (Alternative Theophylline Derivative Control)[11]

  • Experimental Procedure:

    • Allow the animal to stabilize and record baseline respiratory and cardiovascular parameters for 15 minutes.

    • Induce bronchoconstriction via a continuous intravenous infusion of histamine. Wait for parameters (e.g., a doubling of pulmonary resistance) to stabilize.

    • Administer the assigned test article (Vehicle, 7-CET, or control) intravenously.

    • Continuously record all parameters for 60 minutes post-treatment.

  • Data Collection:

    • Key parameters to measure include pulmonary resistance, dynamic lung compliance, tidal volume, blood pressure, and heart rate.[11] Data should be averaged over 1-minute intervals.

The goal is to analyze the change in parameters over time and compare the magnitude of this change between groups.

Table 2: Comparative In Vivo Efficacy in Histamine-Induced Bronchoconstriction

Treatment Group Parameter Max % Reversal from Histamine-Induced Peak Time to Max Reversal (min)
Vehicle Control Pulmonary Resistance Calculated Value N/A
7-CET (10 mg/kg) Pulmonary Resistance Calculated Value Calculated Value
Theophylline Pulmonary Resistance Calculated Value Calculated Value

| Proxyphylline | Pulmonary Resistance | Calculated Value | Calculated Value |

Statistical Workflow:

  • Data Transformation: For each animal, express the post-treatment respiratory data as a percentage change from the stable, histamine-induced bronchoconstriction level. This normalization accounts for inter-animal variability in the response to histamine.

  • Longitudinal Data Analysis: The data collected is longitudinal (measurements are repeated over time on the same subject). The most appropriate statistical method is a two-way repeated measures Analysis of Variance (ANOVA) .

    • Factor 1 (Within-Subjects): Time

    • Factor 2 (Between-Subjects): Treatment Group

    • Interaction Effect: The key result is the "Time x Treatment Group" interaction. A significant interaction (p < 0.05) indicates that the change in the parameter over time is different among the treatment groups.

  • Post-Hoc Analysis: If the interaction effect is significant, post-hoc tests (e.g., Dunnett's or Tukey's test) are used to perform pairwise comparisons. This allows you to specifically determine if the response to 7-CET over time is significantly different from the vehicle control and from the theophylline positive control.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Anesthetize & Instrument Guinea Pig Group 2. Randomize into Groups (Vehicle, 7-CET, Theophylline) Animal_Prep->Group Baseline 3. Record Baseline Parameters Group->Baseline Induce 4. Induce Bronchoconstriction (Histamine Infusion) Baseline->Induce Treat 5. Administer Test Article (IV) Induce->Treat Record 6. Record Parameters for 60 min Treat->Record Normalize 7. Normalize Data as % Change from Peak Record->Normalize ANOVA 8. Two-Way Repeated Measures ANOVA Normalize->ANOVA PostHoc 9. Post-Hoc Pairwise Comparisons (e.g., Dunnett's) ANOVA->PostHoc Conclusion 10. Determine Significance vs. Vehicle & Positive Control PostHoc->Conclusion

Caption: Workflow for in vivo bronchodilator efficacy data analysis.

Part 3: Considerations for Clinical Data Analysis

While this guide focuses on preclinical evaluation, the statistical principles extend to clinical trials. Should 7-CET advance to human studies, the analytical approach would depend on the indication.

  • Oncology: Efficacy would be assessed using time-to-event data. Key endpoints include Progression-Free Survival (PFS) and Overall Survival (OS). These are analyzed using Kaplan-Meier curves to visualize survival probabilities and Cox proportional-hazards models to estimate the hazard ratio between treatment and control arms, adjusting for covariates.[12][13]

  • Respiratory Disease: For asthma or COPD, efficacy is often measured by changes in lung function over time (e.g., Forced Expiratory Volume in 1 second, FEV1).[14] This longitudinal data is best analyzed using mixed-effects models, which can account for correlations within subjects and handle missing data points, providing a more accurate estimate of the treatment effect compared to simple endpoint analysis.[15]

Conclusion

The statistical analysis of this compound efficacy data is not a one-size-fits-all process. It requires a nuanced approach guided by the compound's distinct mechanistic possibilities. For its potential anti-cancer properties, the analysis centers on the robust calculation and comparison of IC50 values from in vitro cytotoxicity assays using non-linear regression and F-tests. For its potential as a respiratory therapeutic, the analysis relies on repeated measures ANOVA to interpret longitudinal data from in vivo bronchoconstriction models. By grounding our statistical choices in the underlying pharmacology and employing self-validating experimental designs, we can generate clear, defensible data that will accurately define the therapeutic potential of this unique compound.

References

  • SIELC Technologies. This compound. [Link]
  • Horvath, G., Wesseling, G., & Frijns, J. H. (2024). A narrative review of theophylline: is there still a place for an old friend?. Journal of thoracic disease, 16(5), 3324–3336. [Link]
  • Chaudhry, M. A., & Bukofzer, S. (1976). Therapeutic efficacy of a new anhydrous theophylline dosage form. Journal of clinical pharmacology, 16(7), 371–375. [Link]
  • Qu, Y., Li, Y., et al. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Frontiers in Pharmacology, 15, 1373512. [Link]
  • Teicher, B. A., Holden, S. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer research, 49(21), 5994–5998. [Link]
  • Barnes, P. J. (2010). Theophylline. American journal of respiratory and critical care medicine, 181(3), 299–305. [Link]
  • Van den Brink, F. G., & Zaagsma, J. (1978). Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig. Archives internationales de pharmacodynamie et de therapie, 233(1), 43–59. [Link]
  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. [Link]
  • PharmGKB. Theophylline – Pharmacokinetics. [Link]
  • Frei, E. 3rd, Cucchi, C. A., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2158–2162. [Link]
  • Fresneau, B., Le Deley, M. C., et al. (2017). Investigating the heterogeneity of alkylating agents' efficacy and toxicity between sexes: A systematic review and meta-analysis of randomized trials comparing cyclophosphamide and ifosfamide (MAIAGE study). Pediatric blood & cancer, 64(8), e26457. [Link]
  • Frei, E. 3rd, Cucchi, C. A., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. PNAS, 82(7), 2158-2162. [Link]
  • Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals. [Link]
  • Tariq, M., & Hodson, J. (2023). Theophylline. In StatPearls.
  • Le Deley, M. C., Le Teuff, G., et al. (2015). Investigating the heterogeneity of alkylating agents' efficacy between genders: A meta-analysis of randomized trials comparing cyclophosphamide and ifosfamide (MAIAGE study). Journal of Clinical Oncology, 33(15_suppl), 10005-10005. [Link]
  • Pawar, R., & Landge, S. (2018). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 406-418. [Link]
  • Fresneau, B., et al. (2017). Investigating the heterogeneity of alkylating agents' efficacy and toxicity between sexes: A systematic review and meta-analysis of randomized trials comparing cyclophosphamide and ifosfamide (MAIAGE study).
  • Xu, Q. (2007). Determination of theophylline concentration in serum by chemiluminescent immunoassay.
  • Hsu, J. Y., Lin, Y. C., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(30), 49587–49598. [Link]
  • Zhang, X., Li, X., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in pharmacology, 12, 753676. [Link]
  • Sravanthi, V., & Singh, J. (2025). An Update on Alkylating Agents in Breast Cancer Therapy. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 10849785251376173.
  • Monks, T. J., Caldwell, J., & Smith, R. L. (1979). Pharmacokinetics of theophylline: a dose-range study. British journal of clinical pharmacology, 8(5), 471–477. [Link]
  • Zhang, X., Li, X., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in pharmacology, 12, 753676. [Link]
  • Uges, D. R. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. Annales de biologie clinique, 48(6), 375–379. [Link]
  • Ford, P. A., Durham, A. L., et al. (2010). Treatment effects of low-dose theophylline combined with an inhaled corticosteroid in COPD. Chest, 137(6), 1338–1344. [Link]
  • Poujol, N., Pinguet, F., & Grosse, Y. (2010). Alkylating Agents.
  • Zhang, X., Li, X., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in pharmacology, 12, 753676. [Link]
  • Monks, T. J., Caldwell, J., & Smith, R. L. (1979). Pharmacokinetics of theophylline: a dose-range study. British journal of clinical pharmacology, 8(5), 471–477. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1882, this compound. [Link]
  • Kumar, A., et al. (2025). Prospective Evaluation of Low-Dose Theophylline as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD). Cureus, 17(10), e75432. [Link]
  • Gangadharan, B., Ritschel, W. A., & Hussain, S. A. (1987). In vivo evaluation of a theophylline oral controlled-release unit dosage form. Arzneimittel-Forschung, 37(11), 1256–1257. [Link]
  • Hsu, J. Y., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(30), 49587-49598. [Link]
  • ClinicalTrials.gov. Low-dose Theophylline as Anti-inflammatory Enhancer in Severe Chronic Obstructive Pulmonary Disease. [Link]
  • Ram, F. S., Jones, P. W., & Barnes, N. C. (2005). A meta-analysis on the efficacy of oral theophylline in patients with stable COPD. Clinical medicine & research, 3(3), 137–144. [Link]
  • Chan, H. K., Gonda, I., & Young, P. M. (2005). Development of an In Vivo Ovine Dry Powder Inhalation Model for the Evaluation of Conventional and Controlled Release Microparticles. AAPS PharmSciTech, 6(1), E110–E116. [Link]
  • Zhang, X., & Zhang, Y. (2022). Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood.
  • Augustijns, P., et al. (2023). Use of In Vitro Dynamic Colon Model (DCM) to Inform a Physiologically Based Biopharmaceutic Model (PBBM) to Predict the In Vivo Performance of a Modified-Release Formulation of Theophylline. Pharmaceutics, 15(3), 896. [Link]
  • Devereux, G., et al. (2018). Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial. JAMA, 320(15), 1548–1559. [Link]
  • Taylor, D. R., et al. (1985). The efficacy of orally administered theophylline, inhaled salbutamol, and a combination of the two as chronic therapy in the management of chronic bronchitis with reversible air-flow obstruction.
  • Ram, F. S., Jones, P. W., & Barnes, N. C. (2002). Efficacy of Theophylline in People With Stable Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. Journal of Neuroendocrinology, 14(12), 1007-1013. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive, actionable protocol for the safe and compliant disposal of 7-(2-Chloroethyl)theophylline (CAS No. 5878-61-5). Beyond a simple checklist, this document elucidates the chemical principles and regulatory frameworks that govern these procedures, ensuring that laboratory practices are not only safe but also scientifically and environmentally sound.

Introduction: Beyond the Benchtop

This compound is a derivative of theophylline utilized in pharmaceutical research for its potential in developing targeted therapies for conditions like respiratory diseases.[1] While its utility in the lab is significant, its lifecycle does not end with the experiment. As a halogenated organic compound, its improper disposal poses risks to personnel and the environment, and invites significant regulatory scrutiny.

The core principle of this guide is informed segregation . Understanding the chemical nature of this compound is paramount to its safe disposal. This protocol is designed to be a self-validating system, where a clear understanding of the "why" fortifies the execution of the "how."

Part 1: Hazard Profile and Risk Assessment

Before handling disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis of all safety and disposal protocols.

Key Hazards of this compound:

Hazard ClassificationDescriptionRationale & Implications
Acute Oral Toxicity, Category 4 Harmful if swallowed.[2][3]Ingestion can lead to adverse health effects. This underscores the need for stringent personal hygiene practices and banning eating or drinking in the lab.[2]
Halogenated Organic Compound The molecule contains a carbon-halogen (C-Cl) bond.This is the most critical characteristic for waste disposal. Halogenated wastes require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins.[4] They must never be mixed with non-halogenated waste streams.[5]
Thermal Decomposition Can release irritating and toxic gases and vapors upon combustion, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[2]In the event of a fire, these decomposition products pose a severe inhalation hazard. This necessitates appropriate fire safety measures and respiratory protection for emergency responders.
Incompletely Characterized The full toxicological properties have not been fully investigated.[2]The precautionary principle must be applied. The absence of data does not mean the absence of danger. The compound should be handled as if it possesses other potential, unlisted hazards.

Part 2: Personnel Safety and Spill Management

Safe disposal begins with protecting the handler. The following protocols are mandatory for any personnel involved in the handling or disposal of this compound.

Personal Protective Equipment (PPE)

Based on OSHA and standard laboratory safety guidelines, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile) to prevent skin exposure.[2]

  • Body Protection: A lab coat and closed-toe shoes are required.[2]

Emergency Spill Protocol

Accidents happen. A prepared response minimizes risk. For small-scale laboratory spills:

  • Evacuate & Alert: Immediately alert personnel in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Package Waste: All materials used for cleanup, including absorbents, contaminated gloves, and wipes, must be treated as hazardous waste.[6] These materials must be placed in the designated "Solid Halogenated Organic Waste" container.

Part 3: The Core Disposal Protocol

This section provides the step-by-step methodology for the routine disposal of this compound and associated waste.

The Principle of Segregation

The decision-making process for chemical waste disposal is governed by the principle of segregation. Mixing different waste classes can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations. The most critical segregation for this compound is separating halogenated from non-halogenated waste. The entire mixture is legally required to be treated as halogenated waste if cross-contaminated, significantly increasing disposal costs.[5]

The following workflow diagram illustrates this crucial decision process.

WasteSegregation cluster_yes Halogenated Waste Stream start Waste Generated in Lab decision Does the waste contain This compound (pure, in solution, or as a contaminant)? start->decision decision_state Is the waste primarily solid or liquid? decision->decision_state  Yes no_stream Follow disposal protocol for Non-Halogenated Waste decision->no_stream  No solid_waste Container: "Solid Halogenated Organic Waste" (Contaminated labware, PPE, spill debris, pure solid) decision_state->solid_waste Solid liquid_waste Container: "Liquid Halogenated Organic Waste" (Solutions containing the compound) decision_state->liquid_waste Liquid

Sources

A Senior Application Scientist's Guide to Handling 7-(2-Chloroethyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of novel and potent chemical compounds. 7-(2-Chloroethyl)theophylline, a derivative of theophylline, is one such compound with significant potential in pharmaceutical research, including the development of targeted therapies.[1] While its full toxicological profile is still under investigation, its classification as "Harmful if swallowed" and potential for irritation demand a meticulous and informed approach to safety.[2][3][4]

This guide provides essential, experience-driven safety and handling protocols to ensure your well-being and the integrity of your research. We will move beyond simple checklists to explain the rationale behind each procedural step, fostering a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 5878-61-5) is an oxopurine and a derivative of theophylline.[4] The primary, officially recognized hazard is Acute Oral Toxicity (Category 4) , as indicated by the GHS classification H302: Harmful if swallowed.[3][4]

However, the Safety Data Sheets (SDS) repeatedly state that the "toxicological properties of this material have not been fully investigated."[2] This is a critical data gap that necessitates a precautionary principle. We must infer potential risks from its chemical structure and the known hazards of related compounds. The presence of a chloroethyl group, an alkylating moiety, suggests potential for reactivity. Furthermore, the parent compound, theophylline, is classified as toxic and may damage fertility or the unborn child.

Therefore, we must treat this compound with a higher degree of caution than its current classification might suggest, assuming it may cause skin and respiratory irritation until proven otherwise.[2]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Skin Irritation-May cause skin irritation (Precautionary).[2]
Eye Irritation-May cause eye irritation (Precautionary).[2]
Respiratory Irritation-May cause respiratory tract irritation (Precautionary).[2]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is crucial, but it is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[2][5] General laboratory ventilation is insufficient. The goal is to keep airborne concentrations below any permissible exposure limits and prevent inhalation.[2]

  • Isolation: For procedures with a higher risk of aerosol generation, consider using a glove box or an isolator.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

Given the uninvestigated toxicological properties, a comprehensive PPE strategy is mandatory. This approach is modeled on best practices for handling hazardous or cytotoxic drugs.[5][6]

Core PPE Requirements
  • Gloves: Double gloving is required. Use two pairs of powder-free nitrile gloves tested for resistance to chemical permeation (meeting ASTM D6978 standards is a best practice).[6][7]

    • Rationale: The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during the removal of the gown and outer gloves.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting elastic or knit cuffs is essential.[2][6] Poly-coated gowns offer superior protection against potential splashes.[5][7]

    • Rationale: Standard lab coats are permeable and do not offer adequate protection. A dedicated chemo-rated or hazardous drug-rated gown prevents contact with clothing and skin.[2][5]

  • Eye & Face Protection: Chemical safety goggles are the minimum requirement.[2][3] However, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[7]

    • Rationale: This combination protects the eyes and face from splashes and airborne particles.

  • Respiratory Protection: When handling the powder outside of a certified fume hood or BSC (a practice that should be avoided), a NIOSH-certified N95 respirator is mandatory to protect against inhalation of airborne particles.[5][7]

The following diagram illustrates the logical workflow for selecting and using PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal Start Assess Task Risk EngControls Confirm Engineering Controls (Fume Hood / BSC) Start->EngControls SelectPPE Select Required PPE EngControls->SelectPPE DonGown 1. Don Gown SelectPPE->DonGown DonRespirator 2. Don Respirator (if required) DonGown->DonRespirator DonGoggles 3. Don Eye/Face Protection DonRespirator->DonGoggles DonGloves 4. Don Two Pairs of Gloves (Outer glove over cuff) DonGoggles->DonGloves HandleChem Perform Chemical Handling DonGloves->HandleChem DisposeWaste Dispose of Contaminated Waste in Designated Container HandleChem->DisposeWaste

Caption: Workflow for PPE Selection and Use.

Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure during handling.

  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with a disposable, absorbent, plastic-backed pad. This will contain any spills and simplify cleanup.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and the designated hazardous waste container before you begin.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound within the fume hood.

    • Avoid generating dust.[2] Use a micro-spatula and handle the container gently. Do not scoop aggressively.

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Wipe the exterior of the container with a disposable, dampened cloth before removing it from the fume hood.

    • Decontaminate all non-disposable equipment used.

Emergency Procedures: Plan for the Unexpected

Accidents happen. A clear, well-rehearsed emergency plan is your most critical asset.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical aid.[2]

  • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical aid.[2]

  • Spills:

    • Evacuate the immediate area.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

    • Carefully sweep up the material, place it into a suitable, labeled container for disposal, and provide ventilation.[2]

The following diagram outlines the immediate response actions for accidental exposure.

Emergency_Response cluster_actions Immediate Actions Exposure Accidental Exposure Occurs Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth, give water. Exposure->Ingestion MedicalAid Seek Immediate Medical Attention Skin->MedicalAid Eye->MedicalAid Inhalation->MedicalAid Ingestion->MedicalAid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Chloroethyl)theophylline
Reactant of Route 2
Reactant of Route 2
7-(2-Chloroethyl)theophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.